molecular formula C9H10O2 B1309371 3-Methoxy-4-methylbenzaldehyde CAS No. 24973-22-6

3-Methoxy-4-methylbenzaldehyde

Cat. No.: B1309371
CAS No.: 24973-22-6
M. Wt: 150.17 g/mol
InChI Key: TVDHPUFLDYYBPO-UHFFFAOYSA-N
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Description

3-Methoxy-4-methylbenzaldehyde is a useful research compound. Its molecular formula is C9H10O2 and its molecular weight is 150.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methoxy-4-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c1-7-3-4-8(6-10)5-9(7)11-2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVDHPUFLDYYBPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90405828
Record name 3-Methoxy-4-methylbenzaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24973-22-6
Record name 3-Methoxy-4-methylbenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24973-22-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methoxy-4-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90405828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-Methoxy-4-methylbenzaldehyde CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Methoxy-4-methylbenzaldehyde

Abstract

This technical guide provides a comprehensive overview of this compound, a key aromatic aldehyde intermediate. The document is structured to serve researchers, scientists, and professionals in drug development and fine chemical synthesis. It delves into the compound's fundamental properties, detailed synthesis methodologies with mechanistic insights, robust analytical validation techniques, and significant applications. The core objective is to furnish a practical and scientifically grounded resource, emphasizing experimental causality and self-validating protocols to ensure technical accuracy and reproducibility. The definitive identifier for this compound is CAS Number 24973-22-6 [1][2][3].

Compound Identification and Physicochemical Properties

This compound is an organic compound characterized by a benzene ring substituted with methoxy, methyl, and formyl groups. These functional groups dictate its reactivity and utility as a building block in more complex molecular architectures. Its key identifiers and physical properties are summarized below for quick reference.

PropertyValueSource(s)
CAS Number 24973-22-6[1][2][3]
Molecular Formula C₉H₁₀O₂[1][2][3]
Molecular Weight 150.17 g/mol [1][2][3]
IUPAC Name This compound[3]
Synonyms Not widely available
Melting Point 45-46°C[4]
Boiling Point 101-103°C at 10⁻⁴ mmHg[4]
Appearance Colorless needles / White crystalline substance[4]
SMILES CC1=C(C=C(C=C1)C=O)OC[3]
InChIKey TVDHPUFLDYYBPO-UHFFFAOYSA-N[3]

Synthesis Methodologies: A Mechanistic Approach

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. A well-documented route proceeds from 4-methyl-3-nitrobenzaldehyde, involving reduction, diazotization, hydrolysis, and finally, methylation[4]. This pathway is chosen for its reliability and the common availability of the starting materials.

Causality Behind Experimental Choices:

  • Reduction of the Nitro Group: The initial step involves the reduction of the nitro group on 4-methyl-3-nitrobenzaldehyde to an amine (3-amino-4-methylbenzaldehyde). Tin(II) chloride (SnCl₂) in concentrated hydrochloric acid is an effective reagent for this transformation. The reaction is highly exothermic, necessitating cooling to maintain control and prevent side reactions[4].

  • Diazotization and Hydrolysis: The resulting amino group is then converted into a diazonium salt using sodium nitrite (NaNO₂) under acidic conditions at low temperatures (0-5°C). This step is critical; diazonium salts are unstable and can decompose explosively at higher temperatures. The diazonium salt is not isolated but is immediately hydrolyzed by adding it to boiling water. This process replaces the diazonium group with a hydroxyl group, yielding 3-hydroxy-4-methylbenzaldehyde[4].

  • Williamson Ether Synthesis (Methylation): The final step is the methylation of the hydroxyl group. This is a classic Williamson ether synthesis. 3-hydroxy-4-methylbenzaldehyde is deprotonated by a strong base (e.g., sodium hydroxide) to form a phenoxide ion. This nucleophilic phenoxide then attacks a methylating agent, such as dimethyl sulfate (Me₂SO₄), in an SN2 reaction to form the desired methoxy group, yielding the final product[4][5]. The choice of dimethyl sulfate is based on its high reactivity and efficiency as a methyl source.

Synthesis_Workflow Start 4-Methyl-3-nitrobenzaldehyde Intermediate1 3-Amino-4-methylbenzaldehyde (Stannic Complex) Start->Intermediate1 SnCl2·2H2O, HCl (Reduction) Intermediate2 Diazonium Salt Intermediate1->Intermediate2 NaNO2, HCl (Diazotization) Intermediate3 3-Hydroxy-4-methylbenzaldehyde Intermediate2->Intermediate3 Refluxing H2O (Hydrolysis) Product This compound Intermediate3->Product Me2SO4, NaOH (Methylation) Analytical_Workflow Sample Synthesized Sample MP Melting Point Analysis Sample->MP GCMS GC-MS Analysis Sample->GCMS NMR NMR (¹H, ¹³C) Spectroscopy Sample->NMR FTIR FTIR Spectroscopy Sample->FTIR Data Data Analysis & Structural Confirmation MP->Data GCMS->Data NMR->Data FTIR->Data Report Certificate of Analysis Data->Report

Sources

3-Methoxy-4-methylbenzaldehyde physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Properties of 3-Methoxy-4-methylbenzaldehyde

Introduction

This compound is a substituted aromatic aldehyde, a class of compounds that serves as a cornerstone in synthetic organic chemistry. Its utility lies in its reactive aldehyde functional group and the specific substitution pattern on the aromatic ring, which dictates its electronic and steric properties. These molecules are pivotal intermediates in the development of pharmaceuticals, agrochemicals, and specialty materials. For researchers in drug discovery and process development, a thorough understanding of the physical properties of such a building block is not merely academic; it is a prerequisite for reaction design, purification strategy, process scale-up, and formulation.

This guide deviates from a rigid template to provide a focused, in-depth analysis of the physical characteristics of this compound. It is structured to reflect the typical workflow of a research scientist encountering a specialty chemical: first, establishing its identity and fundamental properties; second, understanding its spectroscopic signature for verification; and third, outlining the authoritative methods for empirical measurement. We will address the notable absence of readily available experimental data for this specific isomer and provide expert guidance on how to proceed with its characterization, ensuring a self-validating system of analysis.

Chemical Identity and Molecular Structure

The foundational step in characterizing any chemical substance is to confirm its identity through a set of unique identifiers and its molecular structure.

Table 1: Core Identifiers for this compound

Identifier Value Source(s)
IUPAC Name This compound [1]
CAS Number 24973-22-6 [1][2]
Molecular Formula C₉H₁₀O₂ [1]
Molecular Weight 150.17 g/mol [1][2]
Canonical SMILES CC1=C(C=C(C=C1)C=O)OC [1]
InChI Key TVDHPUFLDYYBPO-UHFFFAOYSA-N [1]

| Synonyms | 4-Methyl-m-anisaldehyde, Benzaldehyde, 3-methoxy-4-methyl- |[1] |

Figure 1: 2D Structure of this compound

Physicochemical Properties: Addressing Data Gaps

A comprehensive search of established chemical databases and supplier catalogs reveals that core experimental physical properties such as melting point, boiling point, and density for this compound are not consistently reported.[3][4] This is not an uncommon scenario for specialized isomers that have not undergone extensive physical characterization.

In such cases, a researcher must rely on a combination of computationally predicted properties and, ultimately, empirical determination. For professionals in drug development, predicted properties are instrumental in initial computational models for ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling.

Table 2: Summary of Physical and Computed Properties

Property Value / Observation Type Source(s)
Physical State Not specified in literature. Experimental -
Melting Point Data not available. Experimental [3]
Boiling Point Data not available. Experimental [3]
Density Data not available. Experimental [3]
XLogP3 2.3 Computed [1]
Hydrogen Bond Donor Count 0 Computed [1]
Hydrogen Bond Acceptor Count 2 Computed [1]
Rotatable Bond Count 2 Computed [1]

| Solubility | Expected to be soluble in common organic solvents (e.g., ethanol, ether, acetone) and poorly soluble in water. | Inferred |[5] |

The XLogP3 value of 2.3 suggests the molecule is moderately lipophilic, indicating it is more likely to dissolve in nonpolar organic solvents than in water.[1] The absence of hydrogen bond donors and the presence of two acceptors (the carbonyl oxygen and the ether oxygen) further inform its potential interactions and solubility characteristics.

Spectroscopic Profile for Structural Verification

For a synthetic chemist, confirming the identity and purity of a target molecule is paramount. While specific, citable spectra for this compound are not found in public repositories, its structure allows for a confident prediction of its key spectroscopic features.

Expected Infrared (IR) Spectrum

The IR spectrum is used to identify the functional groups within a molecule. For this compound, the following absorption bands are expected and diagnostic:

  • ~2830 and ~2730 cm⁻¹ (two bands, medium): These are the characteristic C-H stretching vibrations of the aldehyde group. The band around 2730 cm⁻¹ is particularly indicative of an aldehyde, as few other absorptions appear in this region.[6]

  • ~1705 cm⁻¹ (strong, sharp): This absorption is due to the C=O (carbonyl) stretching of the aldehyde. Its position below 1715 cm⁻¹ is typical for an aromatic aldehyde, where conjugation with the benzene ring lowers the vibrational frequency.[7]

  • ~3030 cm⁻¹ (weak to medium): Aromatic C-H stretching vibrations.

  • ~1600 and ~1450 cm⁻¹ (medium to strong): C=C stretching vibrations within the aromatic ring.

  • ~1250 cm⁻¹ (strong): Asymmetric C-O-C stretching of the aryl-alkyl ether (methoxy group).

  • ~1025 cm⁻¹ (medium): Symmetric C-O-C stretching of the ether.

Expected ¹H Nuclear Magnetic Resonance (NMR) Spectrum

¹H NMR spectroscopy provides detailed information about the electronic environment of each hydrogen atom, allowing for unambiguous structural elucidation.

  • δ ~9.9-10.1 ppm (singlet, 1H): This highly deshielded signal is characteristic of the aldehyde proton (-CHO).[8][9] It appears as a singlet as there are no adjacent protons to cause splitting.

  • δ ~7.2-7.8 ppm (multiplets, 3H total): These signals correspond to the three protons on the aromatic ring. Their exact chemical shifts and splitting patterns (coupling) will depend on their position relative to the electron-withdrawing aldehyde group and the electron-donating methoxy and methyl groups. We would expect three distinct signals, likely a doublet, a singlet-like signal, and another doublet, reflecting their unique environments.

  • δ ~3.9 ppm (singlet, 3H): This signal corresponds to the three protons of the methoxy group (-OCH₃). It is a singlet as there are no adjacent protons.

  • δ ~2.3 ppm (singlet, 3H): This signal corresponds to the three protons of the methyl group (-CH₃) attached to the aromatic ring. It is also a singlet.

Authoritative Protocols for Physical Property Determination

Given the absence of reported experimental data, the following section provides standardized, field-proven methodologies for determining the key physical properties of a novel or uncharacterized compound like this compound. These protocols are designed to be self-validating through replication and adherence to established principles.

G cluster_0 Characterization Workflow A Obtain Pure Sample (via Synthesis/Purification) B Determine Physical State (Solid or Liquid at STP) A->B C Melting Point Determination (If Solid) B->C Is Solid D Boiling Point Determination (If Liquid) B->D Is Liquid E Density Measurement C->E D->E F Solubility Profiling E->F G Spectroscopic Confirmation (NMR, IR, MS) F->G H Final Data Collation G->H

Figure 2: General workflow for physical characterization.
Protocol 4.1: Determination of Melting Point (Capillary Method)

This method is the pharmacopeial standard for melting point determination and is suitable if the compound is a solid at room temperature.[10]

Principle: The melting point is the temperature range over which a solid transitions to a liquid. Pure crystalline compounds exhibit a sharp, well-defined melting range (typically <1°C), whereas impurities depress and broaden this range.

Methodology:

  • Sample Preparation: Ensure the sample is completely dry. If it is not a fine powder, gently crush the crystalline sample using a mortar and pestle.

  • Capillary Loading: Tap the open end of a glass capillary tube into the powder. Invert the tube and tap the sealed end on a hard surface to pack a small column (2-3 mm) of the sample tightly at the bottom.

  • Initial Determination (Rapid): Place the loaded capillary into a melting point apparatus (e.g., Mel-Temp). Heat the block rapidly to get an approximate melting temperature. This saves time and prevents overshooting the melting point in subsequent, more precise measurements.

  • Accurate Determination (Slow): Allow the apparatus to cool to at least 20°C below the approximate melting point. Insert a new capillary with the sample.

  • Set the heating rate to a slow, controlled ramp (1-2°C per minute) as you approach the expected melting point.

  • Data Recording: Record two temperatures:

    • T₁: The temperature at which the first drop of liquid appears.

    • T₂: The temperature at which the last solid crystal melts.

  • The melting point is reported as the range T₁ - T₂. For high accuracy, the determination should be repeated at least twice, with results being consistent.

Protocol 4.2: Determination of Boiling Point (Microscale Method)

This method is ideal for determining the boiling point of a small quantity of liquid, which is common in research and development settings.

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. At this temperature, a rapid and continuous stream of bubbles will emerge from a liquid being heated.

Methodology:

  • Apparatus Setup: Add approximately 0.5-1 mL of the liquid sample to a small test tube (e.g., 75 x 10 mm).

  • Place a short piece of capillary tubing (sealed at one end) into the test tube with the open end down. This is the ebullition tube.

  • Attach the test tube to a thermometer using a rubber band or wire, ensuring the bottom of the test tube is level with the thermometer bulb.

  • Heating: Clamp the assembly in a heating bath (e.g., a Thiele tube filled with mineral oil or a metal heating block) so that the sample is below the level of the heating medium.[8]

  • Heat the apparatus gently. As the temperature rises, air will be expelled from the capillary tube.

  • Continue heating until a rapid and continuous stream of bubbles emerges from the open end of the inverted capillary. This indicates the liquid's vapor pressure has exceeded the external pressure.

  • Data Recording: Remove the heat source and allow the apparatus to cool slowly.

  • The stream of bubbles will slow and eventually stop. The exact temperature at which the liquid is drawn back into the capillary tube is the boiling point of the sample. Record this temperature.

  • Pressure Correction: Always record the ambient barometric pressure, as boiling points are pressure-dependent. If necessary, correct the observed boiling point to standard pressure (760 mmHg).

Safety and Handling

Based on aggregated GHS data, this compound should be handled with standard laboratory precautions.

  • GHS Hazard Classification:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

    • H302 (potential): Harmful if swallowed.[1]

Handling Recommendations:

  • Work in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

  • Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

  • Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

References

  • Spectroscopy Online. (2017). The C=O Bond, Part II: Aldehydes. Available at: [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 4715095, this compound. Available at: [Link]

  • Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. Available at: [Link]

  • Illinois State University, Department of Chemistry. Infrared Spectroscopy. Available at: [Link]

  • University of Colorado Boulder, Department of Chemistry. IR Spectroscopy Tutorial: Aldehydes. Available at: [Link]

  • University of Calgary, Department of Chemistry. Melting Point. Available at: [Link]

  • Chemistry LibreTexts. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Available at: [Link]

  • Doc Brown's Chemistry. proton 1H NMR spectrum of benzaldehyde C6H5CHO. Available at: [Link]

  • University College London, Department of Chemistry. Chemical shifts. Available at: [Link]

  • Westlab Canada. (2023). Measuring the Melting Point. Available at: [Link]

  • Japanese Pharmacopoeia. Melting Point Determination / General Tests. Available at: [Link]

  • ChemSynthesis. This compound. Available at: [Link]

  • National Institute of Standards and Technology. Benzaldehyde, 3-hydroxy-4-methoxy-. Available at: [Link]

  • Cheméo. Chemical Properties of Benzaldehyde, 3-hydroxy-4-methoxy- (CAS 621-59-0). Available at: [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information. Available at: [Link]

  • PubChem. 4-Methoxybenzaldehyde. Available at: [Link]

  • National Institute of Standards and Technology. 3-Methoxy-4,5-methylenedioxybenzaldehyde. Available at: [Link]

  • National Institute of Standards and Technology. Benzaldehyde, 3-hydroxy-4-methoxy-. Available at: [Link]

  • SpectraBase. 3-Ethoxy-4-methoxy-benzaldehyde - Optional[FTIR] - Spectrum. Available at: [Link]

  • SpectraBase. 3-Methoxy-4-(octyloxy)benzaldehyde - Optional[FTIR] - Spectrum. Available at: [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. Available at: [Link]

  • ResearchGate. The Solubility Profile of 3,4,5-Trimethoxybenzaldehyde in Aqueous Binary Solvent Mixtures at Several Temperatures. Available at: [Link]

  • PubChem. 3-Methyl-4-anisaldehyde. Available at: [Link]

Sources

3-Methoxy-4-methylbenzaldehyde molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Methoxy-4-methylbenzaldehyde: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a substituted aromatic aldehyde, serves as a crucial building block in the landscape of organic synthesis. While structurally unassuming, its specific arrangement of methoxy, methyl, and aldehyde functional groups on a benzene ring offers a unique combination of reactivity and steric influence. This makes it a valuable intermediate in the synthesis of complex molecules, ranging from fine chemicals to active pharmaceutical ingredients (APIs). This guide provides a comprehensive technical overview of this compound, delving into its fundamental properties, validated synthesis protocols, analytical characterization, and key applications, with a particular focus on its relevance in drug discovery and development.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and physical characteristics is the foundation of all scientific work. This compound is identified by its unique CAS number and defined by a specific set of physicochemical properties that dictate its behavior in chemical reactions and its handling requirements.

The molecular weight of this compound is 150.17 g/mol .[1][2] This value is fundamental for stoichiometric calculations in synthesis. Its molecular formula is C₉H₁₀O₂.[1][2]

PropertyValueSource
IUPAC Name This compound[1]
Synonyms 4-Methyl-m-anisaldehyde[1]
CAS Number 24973-22-6[1][2]
Molecular Formula C₉H₁₀O₂[1][2]
Molecular Weight 150.17 g/mol [1][2]
Appearance Colorless needles[3]
Melting Point 45-46°C[3]
XLogP3 2.3[1]

Synthesis and Purification: A Validated Protocol

The synthesis of this compound can be approached through various routes. A well-documented and reliable method involves a multi-step process starting from 4-methyl-3-nitrobenzaldehyde.[3] This pathway is illustrative of common synthetic transformations used in medicinal chemistry.

Causality in Experimental Design

The chosen synthetic route is a classic example of functional group manipulation on an aromatic ring.

  • Step 1: Reduction of the Nitro Group: The initial reduction of the nitro group to an amine is a critical step to install a versatile functional group that can be further modified. Tin(II) chloride (SnCl₂) in concentrated HCl is a robust and highly effective reagent for this transformation under exothermic conditions.[3]

  • Step 2: Diazotization and Hydrolysis: The resulting amino group is converted into a diazonium salt using sodium nitrite (NaNO₂) under cold conditions to ensure the salt's stability. This diazonium salt is an excellent leaving group and is subsequently displaced by a hydroxyl group through hydrolysis in refluxing water to yield 3-hydroxy-4-methylbenzaldehyde.[3]

  • Step 3: Williamson Ether Synthesis: The final step is a classic Williamson ether synthesis. The phenolic hydroxyl group is deprotonated by a base (NaOH) to form a phenoxide, which then acts as a nucleophile to attack an alkylating agent, dimethyl sulfate (Me₂SO₄), yielding the desired methoxy group.[3]

Experimental Workflow Diagram

G cluster_0 Synthesis of this compound A Start: 4-Methyl-3-nitrobenzaldehyde B Step 1: Reduction Reagents: SnCl2·2H2O, 35% HCl A->B C Intermediate: 3-Amino-4-methylbenzaldehyde (as stannic complex) B->C D Step 2: Diazotization & Hydrolysis Reagents: NaNO2, HCl; then H2O, heat C->D E Intermediate: 3-Hydroxy-4-methylbenzaldehyde D->E F Step 3: Methylation Reagents: Me2SO4, NaOH E->F G Product: this compound F->G H Purification Recrystallization from n-hexane G->H I Final Product H->I

Caption: Workflow for the synthesis of this compound.

Detailed Synthesis Protocol[3]
  • Reduction: To a solution of tin(II) chloride dihydrate (450 g) in 35% HCl (600 mL), add 4-methyl-3-nitrobenzaldehyde (110 g). The reaction is highly exothermic. Once the internal temperature reaches 100°C, cool the mixture to 0-5°C with an ice bath. The resulting precipitate (stannic complex of 3-amino-4-methylbenzaldehyde) is filtered and used directly in the next step.

  • Diazotization and Hydrolysis: Suspend the complex from the previous step in 35% HCl (600 mL). Add a solution of sodium nitrite (46 g) in water (50 mL) dropwise at 4-5°C over 50 minutes. Stir the mixture at this temperature for 2 hours. Filter the resulting pale yellow diazonium salt precipitate. Add the solid salt in portions to refluxing water (1.7 L) over 30 minutes. After the evolution of nitrogen gas ceases, cool the mixture and extract with dichloromethane (DCM). Concentrate the DCM extracts to give a crude product.

  • Purification of Intermediate: Purify the crude product by passing it through a short silica gel column with DCM elution, followed by recrystallization from benzene to yield 3-hydroxy-4-methylbenzaldehyde.

  • Methylation: To a solution of 3-hydroxy-4-methylbenzaldehyde (10.6 g) in 2 N NaOH (60 mL), add dimethyl sulfate (15.9 g) dropwise at 40-45°C over 10 minutes. Stir the mixture at this temperature for 1 hour. Cool to 20°C and extract with ether (150 mL).

  • Final Purification: Perform a standard work-up and recrystallize the product from n-hexane to obtain this compound as colorless needles.[3]

Analytical Characterization

Structural confirmation and purity assessment are non-negotiable for any chemical intermediate intended for drug development. The primary techniques for characterizing this compound are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides a definitive fingerprint of the molecule. Key expected signals include:

    • A singlet for the aldehydic proton (-CHO) typically downfield (~9.8-10.0 ppm).

    • Signals for the three aromatic protons, showing characteristic splitting patterns based on their positions.

    • A singlet for the methoxy group protons (-OCH₃) around 3.8-4.0 ppm.

    • A singlet for the methyl group protons (-CH₃) around 2.2-2.4 ppm.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the number of unique carbon atoms, including a signal for the carbonyl carbon of the aldehyde at ~190-192 ppm.

  • Mass Spectrometry (MS): Electron Ionization MS (EI-MS) will show a molecular ion (M⁺) peak corresponding to the molecular weight (m/z = 150.17), confirming the compound's identity.

Applications in Research and Drug Development

The utility of this compound lies in the reactivity of its aldehyde group, which can participate in a wide array of chemical transformations to build more complex molecular scaffolds.

Role as a Pharmaceutical Intermediate

Aromatic aldehydes are foundational components in the synthesis of numerous pharmaceuticals. The specific substitution pattern of this compound can be leveraged to synthesize targeted molecules. While direct applications in marketed drugs are not broadly documented, its structural motifs are present in various biologically active compounds. Analogous structures, such as vanillin (4-hydroxy-3-methoxybenzaldehyde) and its derivatives, are widely used as intermediates in the pharmaceutical industry.[4] Similarly, other substituted benzaldehydes are crucial for creating drugs with enhanced metabolic stability and binding affinity, used in developing anti-inflammatory agents and novel anti-cancer therapies.[5]

Logical Flow of Aldehyde in Synthesis

G A This compound (Starting Material) B Reductive Amination A->B C Wittig Reaction A->C D Condensation Reactions (e.g., Knoevenagel, Aldol) A->D E Amine Derivatives (Potential Bioactive Scaffolds) B->E F Alkenes (Stilbene-like structures) C->F G Heterocyclic Compounds (e.g., Schiff bases, Chalcones) D->G

Caption: Key synthetic transformations involving this compound.

Other Industrial Applications

Beyond pharmaceuticals, this compound and its isomers find use in other specialized areas. For instance, it is noted for its application in the formulation of electronic chemicals and photoresists, where high purity is a critical requirement.[6]

Safety and Handling

Adherence to safety protocols is paramount when working with any chemical reagent. This compound possesses specific hazards that must be managed through appropriate engineering controls and personal protective equipment (PPE).

  • GHS Hazard Statements: According to aggregated GHS information, this compound is classified as causing skin irritation (H315) and serious eye irritation (H319).[1] Some classifications also include warnings for being harmful if swallowed (H302) and potentially causing respiratory irritation (H335).[1]

  • Recommended PPE: Wear suitable protective clothing, chemical-resistant gloves, and eye/face protection (safety goggles or face shield).[7][8]

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.[7][9]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[8][9]

  • First Aid Measures:

    • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[7]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]

    • Inhalation: Remove to fresh air and keep at rest in a position comfortable for breathing.[8]

Conclusion

This compound is more than just a chemical with a defined molecular weight. It is a versatile synthetic intermediate whose value is realized in its potential to be transformed into a multitude of more complex and functional molecules. For researchers in drug development and materials science, a thorough understanding of its properties, synthesis, and reactivity is essential for leveraging its full potential in creating novel compounds that can address scientific and therapeutic challenges.

References

  • PubChem. This compound | C9H10O2 | CID 4715095. National Center for Biotechnology Information. [Link]

  • The Hive. This compound, Hive Methods Discourse. [Link]

  • MetaSci. Safety Data Sheet 3-Methoxybenzaldehyde. [Link]

  • Bio-Active Co., Ltd. Safety Data Sheet. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. Expert Insights: Purchasing this compound for Electronic Applications. [Link]

  • S. Thenmozhi, et al. Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. The Essential Role of 4-Fluoro-3-methylbenzaldehyde in Modern Pharmaceutical Synthesis. [Link]

Sources

An Investigator's Technical Guide to the Biological Potential of 3-Methoxy-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals.

Preamble: The Rationale for Investigation

In the landscape of medicinal chemistry, the benzaldehyde scaffold is a recurring motif in molecules exhibiting a wide spectrum of biological activities. From antimicrobial to anticancer effects, the versatility of this aromatic aldehyde has positioned it as a foundational structure for therapeutic agent discovery. This guide focuses on a specific, yet under-investigated derivative: 3-Methoxy-4-methylbenzaldehyde . While direct, comprehensive biological data for this compound remains nascent in publicly accessible literature, its structural features—a methoxy group and a methyl group on the benzene ring—suggest a compelling case for its potential bioactivity. The electronic and steric properties imparted by these substitutions on the phenyl ring are known to modulate the biological effects of benzaldehyde derivatives.

This document serves as a technical primer and a strategic workflow for the research scientist poised to explore the biological activities of this compound. It is structured not as a review of established facts, but as a forward-looking guide to systematic investigation, grounded in the established principles of drug discovery and bio-assays. We will proceed from its synthesis and characterization to detailed, field-proven protocols for assessing its antimicrobial, antioxidant, and cytotoxic potential.

Section 1: Synthesis and Characterization of this compound

A robust investigation begins with the unambiguous synthesis and characterization of the compound of interest. The following is a well-documented synthetic route.[1]

Synthesis Protocol

The synthesis of this compound can be achieved from 3-hydroxy-4-methylbenzaldehyde.

Step 1: Methylation of 3-hydroxy-4-methylbenzaldehyde

  • Dissolve 10.6 g of 3-hydroxy-4-methylbenzaldehyde in 60 mL of 2 N NaOH.

  • At a temperature of 40-45°C, add 15.9 g of dimethyl sulfate (Me2SO4) dropwise over 10 minutes.

  • Stir the mixture at the same temperature for 1 hour.

  • Cool the mixture to 20°C.

  • Extract the product with 150 mL of ether.

  • Perform a standard work-up of the ether extracts.

  • Recrystallize the crude product from n-hexane to yield colorless needles of this compound.

Physicochemical and Spectroscopic Data

It is imperative to confirm the identity and purity of the synthesized compound.

PropertyValueSource
Molecular Formula C9H10O2PubChem
Molecular Weight 150.17 g/mol PubChem
Appearance Colorless needles[1]
Melting Point 45-46°C[1]
CAS Number 24973-22-6PubChem

Expected Spectroscopic Data:

  • ¹H NMR: The proton nuclear magnetic resonance spectrum is expected to show distinct signals for the aldehyde proton, the aromatic protons, the methoxy protons, and the methyl protons.

  • ¹³C NMR: The carbon-13 nuclear magnetic resonance spectrum will show characteristic peaks for the carbonyl carbon, aromatic carbons, the methoxy carbon, and the methyl carbon.

  • IR Spectroscopy: Infrared spectroscopy should reveal a strong absorption band for the carbonyl group (C=O) of the aldehyde, as well as bands corresponding to C-H and C-O stretching and aromatic C=C bonds.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound.

Section 2: Investigating the Antimicrobial Potential

The benzaldehyde moiety is present in numerous compounds with known antimicrobial properties. For instance, derivatives of 4-hydroxy-3-methoxy-benzaldehyde have demonstrated activity against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.[2] This provides a strong rationale for evaluating the antimicrobial effects of this compound.

Proposed Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is a gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922, Candida albicans ATCC 90028)

  • This compound stock solution (e.g., in DMSO)

  • Positive control (e.g., Gentamicin for bacteria, Amphotericin B for fungi)

  • Negative control (MHB/RPMI + DMSO)

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a bacterial/fungal inoculum suspension and adjust its turbidity to a 0.5 McFarland standard.

  • In a 96-well plate, add 100 µL of broth to all wells.

  • Add 100 µL of the stock solution of this compound to the first well of a row and perform serial two-fold dilutions across the row.

  • Repeat for the positive control antibiotic in a separate row.

  • Inoculate each well (except for the sterility control wells) with 5 µL of the prepared microbial suspension.

  • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that shows no visible growth.

  • Optionally, read the absorbance at 600 nm to quantify growth inhibition.

Antimicrobial_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_compound Prepare Compound Stock Solution dilution Serial Dilution of Compound prep_compound->dilution prep_media Prepare Microbial Culture & Media inoculation Inoculation of Microbes prep_media->inoculation prep_plate Prepare 96-Well Plate prep_plate->dilution dilution->inoculation incubation Incubation inoculation->incubation readout Visual/Spectrophotometric Reading incubation->readout mic_det Determine MIC readout->mic_det

Caption: Workflow for MIC Determination.

Section 3: Unveiling the Antioxidant Capacity

Phenolic compounds, including many benzaldehyde derivatives, are known for their antioxidant properties due to their ability to donate hydrogen atoms or electrons to scavenge free radicals. The methoxy group on the aromatic ring of this compound may contribute to this activity.

Proposed Experimental Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a rapid, simple, and widely used method to screen the antioxidant activity of compounds.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

  • This compound solutions at various concentrations in methanol

  • Positive control (e.g., Ascorbic acid or Trolox)

  • Methanol (as blank)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a series of dilutions of the test compound and the positive control in methanol.

  • In a set of test tubes or a 96-well plate, add 1 mL of the DPPH solution to 1 mL of each sample dilution.

  • Prepare a blank by mixing 1 mL of methanol with 1 mL of the DPPH solution.

  • Incubate the mixtures in the dark at room temperature for 30 minutes.

  • Measure the absorbance of each solution at 517 nm.

  • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Antioxidant_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis prep_dpph Prepare DPPH Solution mixing Mix DPPH with Samples prep_dpph->mixing prep_samples Prepare Compound Dilutions prep_samples->mixing incubation Incubate in Dark mixing->incubation absorbance Measure Absorbance at 517 nm incubation->absorbance calculation Calculate % Inhibition absorbance->calculation ic50 Determine IC50 calculation->ic50

Caption: DPPH Antioxidant Assay Workflow.

Section 4: Assessing the Anticancer Potential

Benzaldehyde and its derivatives have been investigated for their anticancer properties.[3] Some studies have shown that these compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines. The cytotoxic potential of this compound against cancer cells is therefore a logical and promising area of investigation.

Proposed Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HeLa for cervical cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for formazan solubilization)

  • 96-well cell culture plates

  • Positive control (e.g., Doxorubicin)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Treat the cells with various concentrations of this compound and the positive control. Include a vehicle control (DMSO).

  • Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Cytotoxicity_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Analysis cell_seeding Seed Cells in 96-Well Plate cell_attachment Allow Cells to Attach (24h) cell_seeding->cell_attachment compound_addition Add Compound Dilutions cell_attachment->compound_addition incubation Incubate (48-72h) compound_addition->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_formation Incubate (4h) mtt_addition->formazan_formation solubilization Dissolve Formazan in DMSO formazan_formation->solubilization readout Read Absorbance at 570 nm solubilization->readout ic50_calc Calculate IC50 readout->ic50_calc

Caption: MTT Cytotoxicity Assay Workflow.

Section 5: Data Interpretation and Future Perspectives

The successful execution of the aforementioned protocols will yield quantitative data in the form of MIC and IC50 values.

  • MIC Values: A low MIC value against a particular microbe indicates potent antimicrobial activity. Further studies could explore the mechanism of action, such as effects on the cell wall or protein synthesis.

  • DPPH IC50 Values: A low IC50 value in the DPPH assay suggests significant antioxidant potential. This could be further investigated using other antioxidant assays like ABTS or FRAP to understand the mechanism of radical scavenging.

  • MTT IC50 Values: A low IC50 value against a cancer cell line indicates cytotoxic activity. Subsequent research should focus on determining the mode of cell death (apoptosis vs. necrosis) and identifying the molecular targets and signaling pathways involved.

The biological activities of this compound are, as of this writing, an open field for discovery. The experimental frameworks provided in this guide offer a validated starting point for any researcher seeking to characterize its potential as a novel bioactive compound.

References

  • Fukumi, H., Kurihara, H., & Mishima, H. (1978). Total synthesis of mimosamycin. Chemical & Pharmaceutical Bulletin, 26(7), 2175-2180.
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  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2015). Synthesis, Characterization and Antimicrobial Evaluation of New Chalcone Derivatives From 3-benzyloxy-4-methoxybenzaldehyde. Oriental Journal of Chemistry, 31(3), 1395-1402.
  • Kochi, M., Takeuchi, S., Mizutani, T., Mochizuki, K., Matsumoto, Y., & Saito, Y. (1980). Antitumor activity of benzaldehyde.
  • Mladenova, R. D., Doytchinova, I. A., & Zlatkov, B. N. (2020). Experimental IC50 values in µM and selectivity indices (SI) for cytotoxic activities of 4-methoxy-derived hydrazones. ResearchGate. Retrieved from [Link]

  • Mbah, J. A., Ayimele, G. A., Kodjio, N., Yong, J. N., Nfor, E. N., & Gatsing, D. (2017). Synthesis, Molecular Structure and Antibacterial Activity of 1-(4-Methoxybenzaldehyde)-4-Methylthiosemicarbazone. International Journal of Organic Chemistry, 7(3), 229-239.
  • Li, Y., Wang, Y., Zhang, H., Li, X., & Zhang, G. (2015). 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: synthesis, thermostability and antimicrobial activities. RSC Advances, 5(118), 97855-97862.
  • Kedare, S. B., & Singh, R. P. (2011). Genesis and development of DPPH method of antioxidant assay. Journal of food science and technology, 48(4), 412–422.
  • van Meerloo, J., Ceri, H., & Ala, A. (2011). The MTT cell viability assay. Methods in molecular biology (Clifton, N.J.), 716, 157–162.

Sources

The Versatile Scaffold: 3-Methoxy-4-methylbenzaldehyde and its Derivatives in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Medicinal Chemists

Abstract

The benzaldehyde moiety represents a privileged scaffold in medicinal chemistry, serving as a foundational building block for a diverse array of biologically active compounds. Within this class, 3-methoxy-4-methylbenzaldehyde distinguishes itself as a particularly versatile precursor. Its specific substitution pattern—an activating methoxy group and a moderately electron-donating methyl group—provides a unique electronic and steric profile that is conducive to a variety of chemical transformations. This guide offers a comprehensive exploration of the synthesis, derivatization, and medicinal applications of this compound, providing researchers and drug development professionals with field-proven insights, detailed experimental protocols, and an analysis of the structure-activity relationships that govern the therapeutic potential of its derivatives.

The Core Moiety: A Strategic Starting Point

This compound (also known as 4-Methyl-m-anisaldehyde) is an aromatic aldehyde whose structure provides an excellent starting point for synthetic diversification.[1][2][3][4][5] The aldehyde functional group is readily converted into a wide range of other functionalities, including imines (Schiff bases), alkenes (chalcones), and alcohols, making it a powerful handle for molecular elaboration.

The synthesis of the core scaffold itself is often achieved through established aromatic chemistry. One common method is the Reimer-Tiemann reaction, which involves the ortho-formylation of a phenol.[6] In this case, starting from o-cresol, the reaction introduces the aldehyde group, which can then be followed by methylation of the hydroxyl group to yield the target molecule.[6] This accessibility ensures a reliable supply of the starting material for more complex synthetic campaigns.

Physicochemical Properties
PropertyValueReference
Molecular FormulaC₉H₁₀O₂[1][3]
Molecular Weight150.17 g/mol [1]
IUPAC NameThis compound[1]
CAS Number24973-22-6[1][2][3][4]

Synthetic Diversification: From Scaffold to Lead Compound

The true utility of this compound lies in its capacity to be transformed into diverse chemical libraries. The following sections detail the synthesis of key derivative classes that have demonstrated significant promise in medicinal chemistry.

Chalcone Derivatives

Chalcones, characterized by an α,β-unsaturated ketone system linking two aromatic rings, are a cornerstone of natural product and medicinal chemistry. Their synthesis from this compound is typically achieved via the Claisen-Schmidt condensation, an alkali-catalyzed reaction with a substituted acetophenone.[7][8]

Causality of Experimental Choice: The use of a strong base (e.g., NaOH or KOH) is critical for this transformation. The base deprotonates the α-carbon of the acetophenone, generating a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the benzaldehyde. The subsequent dehydration of the resulting aldol adduct is often spontaneous or acid-catalyzed, yielding the thermodynamically stable conjugated chalcone system. The α,β-unsaturated keto functional group is a key pharmacophore responsible for the biological activity of many chalcones.[7][8]

Caption: Synthesis of Chalcones via Claisen-Schmidt Condensation.

Schiff Base and Hydrazone Derivatives

The condensation of the aldehyde with primary amines or hydrazides readily forms Schiff bases (imines) and hydrazones, respectively. These reactions are typically acid-catalyzed and proceed via a nucleophilic addition-elimination mechanism. These derivatives are of immense interest due to their coordination properties and wide range of biological activities.[9][10][11][12]

Expert Insight: The formation of aroyl hydrazones by reacting the aldehyde with various hydrazides introduces a highly versatile -CO-NH-N=CH- linker.[10] This group enhances the molecule's ability to act as a hydrogen bond donor and acceptor, which is crucial for binding to biological targets like enzymes and receptors. The stability and conformational flexibility of this linker make it a favored moiety in drug design.

Ether and Ester Derivatives

While the core molecule is this compound, many potent derivatives are synthesized from structurally similar precursors like vanillin (4-hydroxy-3-methoxybenzaldehyde) or isovanillin, where a hydroxyl group is available for further modification.[9][10][13][14] Etherification, for instance by reacting isovanillin with diethyl sulfate under basic conditions, yields derivatives like 3-ethoxy-4-methoxybenzaldehyde, an intermediate for the anti-inflammatory drug apremilast.[13] This highlights how subtle modifications to the methoxy/hydroxy substitution pattern can lead to significant therapeutic agents.

Medicinal Chemistry Applications and Mechanisms of Action

Derivatives of the this compound scaffold have been investigated for a multitude of therapeutic applications.

Anti-inflammatory Activity

Inflammation is a complex biological response implicated in numerous diseases. Key signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, are central to the inflammatory process. A brominated vanillin derivative, 2-bromo-5-hydroxy-4-methoxybenzaldehyde, has been shown to exert potent anti-inflammatory effects by targeting these pathways.[15]

Mechanism of Action: In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, this derivative significantly reduces the production of nitric oxide (NO) and prostaglandin E2 (PGE₂).[15] It achieves this by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Mechanistically, the compound inhibits the phosphorylation and degradation of IκB-α, which prevents the translocation of the NF-κB p65 subunit to the nucleus.[15] Furthermore, it reduces the phosphorylation of the MAPK proteins ERK and JNK, effectively blocking two major pro-inflammatory signaling cascades.[15]

G cluster_MAPK MAPK Pathway cluster_NFkB NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 ERK ERK TLR4->ERK JNK JNK TLR4->JNK IkBa IκB-α TLR4->IkBa p_ERK p-ERK ERK->p_ERK p_JNK p-JNK JNK->p_JNK Cytokines Pro-inflammatory Genes (iNOS, COX-2, TNF-α) p_ERK->Cytokines p_JNK->Cytokines p_IkBa p-IκB-α (Degradation) IkBa->p_IkBa NFkB NF-κB (p65/p50) NFkB_nuc Nuclear NF-κB NFkB->NFkB_nuc Translocation NFkB_nuc->Cytokines Inhibitor Benzaldehyde Derivative Inhibitor->p_ERK Inhibits Inhibitor->p_JNK Inhibits Inhibitor->p_IkBa Inhibits

Caption: Inhibition of NF-κB and MAPK pathways by a benzaldehyde derivative.[15]

Anticancer Activity

Benzaldehyde derivatives have emerged as promising candidates for cancer therapy, often overcoming resistance to existing treatments.[16] Their mechanisms are varied, ranging from the induction of apoptosis to the inhibition of key enzymes involved in cancer cell proliferation and survival.

  • Targeting Aldehyde Dehydrogenase (ALDH): Certain benzyloxybenzaldehyde derivatives have been designed as selective inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3).[17] The ALDH superfamily plays a crucial role in cellular detoxification and the synthesis of retinoic acid, a key signaling molecule involved in cell differentiation.[17] High ALDH activity is a hallmark of cancer stem cells (CSCs), and its inhibition is a promising strategy to eradicate these therapy-resistant cells.

  • Modulating Protein-Protein Interactions: Benzaldehyde has been shown to suppress a state of epithelial-mesenchymal plasticity (EMP), a process critical for metastasis and treatment resistance.[16] It achieves this by targeting the interaction between the scaffold protein 14-3-3ζ and its client proteins, including the Ser28-phosphorylated form of histone H3 (H3S28ph).[16] This disruption inhibits the transcriptional programs that drive cancer progression.

Anticancer Activity of Selected Benzaldehyde Derivatives

Compound ClassCancer Cell LineMechanism/AssayReference
Benzyloxybenzaldehyde DerivativesHuman Promyelocytic Leukemia (HL-60)MTT Assay (Cell Viability)[18]
Benzyloxybenzaldehyde DerivativesNon-Small Cell Lung Cancer (A549, H1299)ALDH1A3 Inhibition[17]
Benzaldehyde DerivativePancreatic Cancer (Orthotopic Mouse Model)Inhibition of 14-3-3ζ-H3S28ph Interaction[16]
Antimicrobial Activity

The development of new antimicrobial agents is a global health priority. Chalcones and aroyl hydrazones derived from substituted benzaldehydes have demonstrated significant activity against a range of bacterial and fungal pathogens.[7][8][10]

Structure-Activity Relationship (SAR) Insights:

  • The α,β-unsaturated ketone moiety in chalcones is a critical pharmacophore for antimicrobial activity.[7][8]

  • For aroyl hydrazones, the presence and position of hydroxyl groups on the aromatic rings can significantly enhance antibacterial activity.[10] This suggests that hydrogen bonding plays a key role in the interaction with the microbial target.

  • Studies on hydrazone derivatives of vanillin have shown activity against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.[10]

Self-Validating Experimental Protocol: Synthesis of a Chalcone Derivative

This protocol describes the synthesis of a chalcone derivative from 3-benzyloxy-4-methoxybenzaldehyde (a structurally related and commercially available precursor) and an acetophenone, based on established Claisen-Schmidt condensation methods.[7][8]

Objective: To synthesize a chalcone via base-catalyzed condensation.

Materials:

  • 3-Benzyloxy-4-methoxybenzaldehyde (1.0 eq)

  • Substituted Acetophenone (1.0 eq)

  • Ethanol

  • Sodium Hydroxide (NaOH) solution (e.g., 50% w/v)

  • Deionized Water

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

Step-by-Step Methodology:

  • Reactant Dissolution: In a round-bottom flask, dissolve 3-benzyloxy-4-methoxybenzaldehyde (1.0 eq) and the selected substituted acetophenone (1.0 eq) in a minimal amount of ethanol with stirring at room temperature until a clear solution is obtained.

    • Rationale: Ethanol is used as a solvent because it effectively dissolves both the aromatic aldehyde and the ketone, creating a homogenous reaction medium.

  • Initiation of Condensation: Cool the flask in an ice bath to control the initial exotherm of the reaction. While stirring vigorously, add the aqueous NaOH solution dropwise. The addition of the base should be slow to prevent side reactions.

    • Rationale: The base catalyzes the reaction by generating the acetophenone enolate. Cooling is necessary as the aldol condensation can be exothermic, and maintaining a low temperature improves selectivity and yield.

  • Reaction Monitoring: Allow the reaction mixture to stir at room temperature. The progress can be monitored by the formation of a precipitate (the chalcone product, which is often a solid) and confirmed by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

    • Self-Validation: A successful reaction is indicated by the consumption of the starting materials (aldehyde and ketone) and the appearance of a new, less polar spot on the TLC plate corresponding to the chalcone product.

  • Work-up and Isolation: Once the reaction is complete, pour the mixture into a beaker of crushed ice and water. If a solid precipitates, collect it by vacuum filtration. Wash the solid thoroughly with cold water to remove excess base.

    • Rationale: Quenching the reaction in ice water precipitates the organic product, which is typically poorly soluble in water, and helps neutralize the catalyst.

  • Purification: The crude solid product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure chalcone derivative.[8]

    • Validation: The purity of the final compound should be confirmed by measuring its melting point and analyzing its structure using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.[7][8]

Conclusion and Future Outlook

This compound and its structurally related analogs are powerful and versatile scaffolds in medicinal chemistry. The ease of their synthesis and the reactivity of the aldehyde group allow for the creation of large, diverse libraries of compounds, including chalcones, Schiff bases, and hydrazones. These derivatives have demonstrated significant therapeutic potential across multiple domains, including anti-inflammatory, anticancer, and antimicrobial applications. Future research should focus on leveraging combinatorial techniques to expand the chemical space around this core, coupled with high-throughput screening to identify novel lead compounds. Furthermore, detailed mechanistic studies, like those exploring the inhibition of the NF-κB pathway or specific ALDH isoforms, will be crucial for optimizing these scaffolds into next-generation therapeutics.

References

  • Saito, N., Tachi, M., Seki, R., Sugawara, Y., Takeuchi, E., & Kubo, A. (n.d.). A Concise Route to 3-Hydroxy-4-Methoxy-5-Methylbenzaldehyde Derivative. Synthetic Communications, 30(13), 2345-2350. [Link]

  • Bouchoucha, A., et al. (2015). Synthesis, Characterization and antimicrobial evaluation of New Chalcone Derivatives From 3-benzyloxy-4-methoxybenzaldehyde. Oriental Journal of Chemistry, 31(3), 1395-1402. [Link]

  • Jee, J., et al. (2014). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. ResearchGate. [Link]

  • Jones, S., et al. (n.d.). Synthesis of [3-C-13]-2,3-dihydroxy-4-methoxybenzaldehyde. University of Sheffield. [Link]

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  • Google Patents. (n.d.). CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
  • Zacarias-Lara, J. L., et al. (2020). On the Reaction Mechanism of the 3,4-Dimethoxybenzaldehyde Formation from 1-(3′,4′-Dimethoxyphenyl)Propene. MDPI. [Link]

  • ResearchGate. (2015). Synthesis, Characterization and Antimicrobial Evaluation of New Chalcone Derivatives From3- benzyloxy-4- methoxybenzaldehyde. ResearchGate. [Link]

  • Wang, S., et al. (2015). 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: synthesis, thermostability and antimicrobial activities. RSC Advances, 5(28), 21693-21702. [Link]

  • ResearchGate. (n.d.). 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: Synthesis, thermostability and antimicrobial activities. ResearchGate. [Link]

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  • Matalkah, F. A., et al. (2022). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Molecules, 27(15), 4987. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Benzyloxy-4-methoxybenzaldehyde. PubChem Compound Database. [Link]

  • Amerigo Scientific. (n.d.). This compound. Amerigo Scientific. [Link]

  • PubMed. (2025). Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph. PubMed. [Link]

  • Kim, K. N., et al. (2021). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. Molecules, 26(11), 3366. [Link]

  • ResearchGate. (n.d.). 3-hydroxy-4 methoxybenzaldehyde. ResearchGate. [Link]

  • PubChemLite. (n.d.). This compound (C9H10O2). PubChemLite. [Link]

  • MDPI. (2022). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. MDPI. [Link]

  • Vorobyova, V., & Olena, O. (2018). 4-HYDROXY-3-METHOXYBENZALDEHYDE AS A VOLATILE INHIBITOR ON THE ATMOSPHERIC CORROSION OF CARBON STEEL. Journal of Chemical Technology and Metallurgy, 53(2), 336-345. [Link]

  • ResearchGate. (2008). 3-Methoxy-4-(4-nitrobenzyloxy)benzaldehyde. ResearchGate. [Link]

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Pharmacological Profile of 3-Methoxy-4-methylbenzaldehyde Analogs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The benzaldehyde scaffold is a cornerstone in medicinal chemistry, serving as a versatile precursor for a vast array of pharmacologically active molecules. Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer effects.[1][2] This guide focuses on the pharmacological profile of analogs derived from 3-methoxy-4-methylbenzaldehyde, a structurally intriguing variant of more commonly studied benzaldehydes like vanillin.

The unique substitution pattern of a methoxy group at the 3-position and a methyl group at the 4-position offers a distinct electronic and steric landscape. This influences the molecule's reactivity and its interactions with biological targets, making its analogs a promising area for drug discovery and development. This document provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships (SAR) of these compounds, intended for researchers, scientists, and professionals in the field of drug development.

Synthetic Strategies for this compound Analogs

The synthesis of pharmacologically active analogs from this compound often involves modifications of the aldehyde functional group. A prominent and versatile method is the Claisen-Schmidt condensation to form chalcones (1,3-diphenyl-2-propen-1-ones), which are well-established precursors for flavonoids and other heterocyclic compounds with significant biological activities.[3][4]

The general principle involves the base-catalyzed reaction of this compound with an appropriate acetophenone derivative. The choice of catalyst (e.g., NaOH, KOH) and reaction conditions (e.g., solvent, temperature) can be optimized to improve yields and purity.[5][6]

Representative Synthetic Workflow: Chalcone Synthesis

The following diagram illustrates a typical workflow for the synthesis of a chalcone analog from this compound.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Purification Reactants This compound + Substituted Acetophenone Solvent Dissolve in Ethanol Reactants->Solvent Catalyst Add NaOH or KOH solution dropwise at 20-25°C Solvent->Catalyst Stirring Vigorous Stirring (30 min - 5 hrs) Catalyst->Stirring Neutralize Neutralize with dilute HCl Stirring->Neutralize Filter Filter Crude Product Neutralize->Filter Purify Recrystallize from Ethanol or Column Chromatography Filter->Purify Final Final Purify->Final Pure Chalcone Analog

Caption: General workflow for Claisen-Schmidt condensation.

Detailed Experimental Protocol: Synthesis of a Chalcone Analog

This protocol describes the synthesis of a chalcone derivative via a base-catalyzed Claisen-Schmidt condensation.[4]

  • Preparation of Reactants : In a 250 mL round-bottomed flask equipped with a magnetic stirrer, dissolve 10 mmol of this compound and 10 mmol of a substituted acetophenone in 10 mL of rectified spirit.

  • Catalyst Addition : Prepare a 10% aqueous solution of sodium hydroxide (NaOH). While vigorously stirring the reactant mixture, add the NaOH solution dropwise over 30 minutes.

  • Reaction : Maintain the reaction temperature between 20-25°C using a water bath. Continue stirring for 4-5 hours. The formation of a precipitate or turbidity indicates product formation.

  • Neutralization : After the reaction is complete, neutralize the mixture by slowly adding 0.1 M hydrochloric acid (HCl) until the pH is approximately 7.

  • Isolation : Filter the crude solid product using a Buchner funnel. Wash the precipitate with cold water to remove inorganic salts.

  • Purification : Dry the crude product in air. For further purification, recrystallize the solid from hot ethanol or perform column chromatography using silica gel with a suitable solvent system (e.g., hexane/ethyl acetate).[6]

  • Characterization : Confirm the structure and purity of the final compound using techniques such as Melting Point, Thin-Layer Chromatography (TLC), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy.[5]

Pharmacological Activities

Analogs of this compound have been investigated for a range of pharmacological activities. The electronic contribution of the methoxy group and the steric/lipophilic nature of the methyl group, combined with further modifications, give rise to compounds with significant potential.

Antimicrobial Activity

Benzaldehyde derivatives are recognized for their broad-spectrum antimicrobial properties, acting as bactericides and fungicides.[7] The primary mechanism often involves interaction with the microbial cell surface, leading to the disintegration of the cell membrane and coagulation of cytoplasmic components.[7]

Structure-Activity Relationship (SAR) Insights :

  • Hydroxyl Groups : The presence and position of hydroxyl groups on the benzaldehyde ring can enhance antimicrobial activity.[7]

  • Electron-Withdrawing Groups : The introduction of electron-withdrawing groups, such as a nitro (NO₂) group, can increase the potency against Gram-positive bacteria.[8]

  • Schiff Bases : Conversion of the aldehyde to a Schiff base often leads to compounds with significant, sometimes bacteriostatic, activity against both Gram-positive and Gram-negative bacteria.[8][9]

Data Summary: Antimicrobial Activity of Benzaldehyde Analogs
Compound TypeTarget OrganismActivityReference
Benzaldehyde-derived Schiff BaseStaphylococcus aureus (Gram+)Zone of Inhibition: 1.9 - 3.0 cm[8]
Benzaldehyde-derived Schiff BaseCandida albicans (Fungus)Zone of Inhibition: 2.8 - 3.2 cm[8]
Immobilized HydroxybenzaldehydesPseudomonas aeruginosa (Gram-)Growth Inhibition[7]
Benzaldehyde-derived Schiff BaseEscherichia coli (Gram-)Enhanced activity in metal complexes[9]
Experimental Protocol: Agar Well Diffusion Assay

This method is a standard technique for evaluating the antimicrobial activity of soluble compounds.[10][11]

  • Inoculum Preparation : Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) of the test organism in a suitable broth.

  • Plate Inoculation : Using a sterile cotton swab, evenly spread the inoculum over the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.

  • Well Creation : Aseptically punch wells (6-8 mm in diameter) into the agar using a sterile cork borer.[10]

  • Sample Loading : Pipette a defined volume (e.g., 50-100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) into each well. A solvent control (negative control) and a standard antibiotic (positive control) should be included on separate wells.

  • Pre-diffusion : Allow the plates to stand for 30 minutes to 1 hour to permit the diffusion of the compound into the agar.[11]

  • Incubation : Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Measurement : Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters (mm). The size of the zone is proportional to the antimicrobial potency of the compound.[12]

Antioxidant Activity

Many phenolic compounds, including derivatives of benzaldehyde, exhibit antioxidant activity. They can neutralize harmful free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, by donating a hydrogen atom. This activity is crucial for combating oxidative stress, which is implicated in numerous diseases.[13]

Experimental Protocol: DPPH Radical Scavenging Assay

This assay is a rapid and widely used method to screen the antioxidant capacity of chemical compounds.[13]

  • Reagent Preparation : Prepare a DPPH working solution (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol. The solution should have a deep violet color and be protected from light.[14]

  • Sample Preparation : Prepare serial dilutions of the test compound in the same solvent. A known antioxidant, such as Trolox or ascorbic acid, should be used as a positive control.

  • Reaction Mixture : In a 96-well microplate, add 20 µL of each sample dilution to the wells. Add 20 µL of the solvent to a "blank" well.[15]

  • Initiate Reaction : Add 180-200 µL of the DPPH working solution to all wells and mix gently.

  • Incubation : Incubate the plate in the dark at room temperature for 30 minutes.[15]

  • Absorbance Measurement : Measure the absorbance of each well at 517 nm using a microplate reader. The reduction of the DPPH radical by an antioxidant results in a loss of the violet color.[14]

  • Calculation : The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100 The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined by plotting the inhibition percentage against the sample concentrations.

Anticancer Activity

Benzaldehyde and its derivatives have shown promise as anticancer agents. Recent studies have revealed that benzaldehyde can overcome treatment resistance and suppress metastasis by targeting specific protein-protein interactions within cancer cells.[16][17] A key mechanism involves the disruption of the interaction between the signaling protein 14-3-3ζ and phosphorylated histone H3, which is crucial for cancer cell survival and epithelial-mesenchymal plasticity.[18][19]

Mechanisms of Action :

  • Inhibition of Cell Proliferation : Benzaldehyde analogs can inhibit the growth of cancer cells, including those resistant to radiation and other targeted therapies.[16]

  • Induction of Apoptosis : Many cytotoxic agents work by triggering programmed cell death, or apoptosis. This is often mediated by the activation of caspases.

  • Disruption of Signaling Pathways : By interfering with key signaling proteins like 14-3-3ζ, these compounds can suppress pathways that drive unchecked cell growth and resistance.[19]

Data Summary: Cytotoxicity of Benzaldehyde Analogs
Compound ClassCell LineIC₅₀ ValueReference
BenzaldehydeOsimertinib-resistant cancer cellsGrowth Inhibition[18]
Benzaldehyde DerivativePancreatic tumor mouse modelTumor Growth Inhibition[17]
Benzimidazole AnaloguesLung Adenocarcinoma (A549)Sensitizes cells to mafosfamide[20]
Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cell lines by measuring metabolic activity.[21][22]

  • Cell Seeding : Seed cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[23]

  • Compound Treatment : Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition : After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[24]

  • Formazan Solubilization : Carefully remove the medium containing MTT. Add 100-200 µL of a solubilization solution (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[22]

  • Absorbance Reading : Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[24] Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the untreated control cells. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Signaling Pathway: Intrinsic Apoptosis

Many anticancer agents exert their effect by inducing apoptosis. The diagram below shows a simplified representation of the intrinsic (mitochondrial) pathway of apoptosis.

G Drug Anticancer Analog (e.g., Benzaldehyde Derivative) Stress Cellular Stress Drug->Stress Bax Bax/Bak Activation Stress->Bax Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito CytC Cytochrome c Release Mito->CytC Apoptosome Apoptosome Assembly CytC->Apoptosome Apaf Apaf-1 Apaf->Apoptosome Casp9 Pro-Caspase-9 Casp9->Apoptosome Casp3 Caspase-9 Activation Apoptosome->Casp3 Execution Executioner Caspases (Caspase-3, -7) Casp3->Execution Apoptosis Apoptosis Execution->Apoptosis

Caption: Simplified intrinsic apoptosis signaling pathway.

Conclusion and Future Perspectives

The analogs of this compound represent a versatile and promising class of compounds with a wide range of pharmacological activities. Their straightforward synthesis, particularly through methods like the Claisen-Schmidt condensation, allows for the generation of diverse chemical libraries for screening. The evidence points to their potential as antimicrobial, antioxidant, and notably, as anticancer agents capable of overcoming therapeutic resistance.

Future research should focus on:

  • Lead Optimization : Systematic modification of the benzaldehyde scaffold to enhance potency and selectivity for specific biological targets.

  • Mechanism of Action Studies : In-depth investigation into the precise molecular mechanisms underlying their observed biological effects.

  • In Vivo Efficacy and Safety : Advancing the most promising analogs into preclinical animal models to evaluate their efficacy, pharmacokinetic profiles, and safety.

The continued exploration of this chemical space holds significant potential for the discovery of novel therapeutic agents to address unmet medical needs, particularly in the fields of infectious diseases and oncology.

References

  • Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2015). Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine. Arabian Journal of Chemistry, 8(5), 650-655. [Link]

  • El-Sayed, A. M., & El-Sokkary, A. M. (2014). Biocidal polymers: synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile. International journal of biological macromolecules, 67, 253-259. [Link]

  • Lab Experiments. (2023). Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. [Link]

  • MDPI. (n.d.). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. [Link]

  • JETIR. (n.d.). SYNTHESIS OF CHALCONES. [Link]

  • The Royal Society of Chemistry. (n.d.). Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • Reyes-Márquez, A., et al. (2023). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. Molecules, 28(22), 7629. [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of pharmaceutical analysis, 6(2), 71-79. [Link]

  • Azar, M. A., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of visualized experiments : JoVE, (81), 50824. [Link]

  • Singh, U. P., & Singh, R. K. (2012). SYNTHESIS OF CHALCONE AND THEIR DERIVATIVES AS ANTIMICROBIAL AGENTS. International Journal of Pharmaceutical Sciences and Research, 3(10), 3749-3753. [Link]

  • Dojindo Molecular Technologies. (n.d.). DPPH Antioxidant Assay Kit D678 manual. [Link]

  • Yakubu, N. A., et al. (2023). Antimicrobial Activity of Schiff Base Derived from P-Aminophenol and Benzaldehyde and their Fe (II), Co (II). International Journal of Multidisciplinary Research and Studies, 6(1). [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • G-Biosciences. (n.d.). DPPH Antioxidant Assay Kit. [Link]

  • ecancer. (2025). Stopping pancreatic cancer spread using benzaldehyde. [Link]

  • Labiotech.eu. (2025). Benzaldehyde: A Natural Weapon Against Cancer Resistance and Metastasis. [Link]

  • ResearchGate. (n.d.). Agar well-diffusion antimicrobial assay. [Link]

  • Kumar, A., et al. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega, 7(32), 27844-27861. [Link]

  • Irish, J., Carter, D. A., & Blair, S. E. (2008). A Review of Commonly Used Methodologies for Assessing the Antibacterial Activity of Honey and Honey Products. Foods, 7(12), 177. [Link]

  • Sharma, O. P., & Bhat, T. K. (2009). DPPH antioxidant assay revisited. Food chemistry, 113(4), 1202-1205. [Link]

  • Fujita Health University. (2025). Sweet-smelling molecule halts therapy-resistant pancreatic cancer. ScienceDaily. [Link]

  • Özyürek, M., et al. (2011). DPPH Radical Scavenging Assay. In Comprehensive Sampling and Sample Preparation (Vol. 4, pp. 135-148). Elsevier. [Link]

  • Saito, J., et al. (2025). Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph. British Journal of Cancer. [Link]

  • Das, K., Tiwari, R. K. S., & Shrivastava, D. K. (2010). Techniques for evaluation of medicinal plant products as antimicrobial agent: Current methods and future trends. Journal of Medicinal Plants Research, 4(2), 104-111. [Link]

  • Yoon, J. S., et al. (2014). Selective ALDH3A1 Inhibition by Benzimidazole Analogues Increase Mafosfamide Sensitivity in Cancer Cells. Journal of Medicinal Chemistry, 57(5), 2065-2075. [Link]

  • ResearchGate. (n.d.). Structure-Reactivity Correlation in the Oxidation of Substituted Benzaldehydes by Pyridinium Bromochromate. [Link]

  • Wang, Y., et al. (2019). Isolation and Characterization of Benzaldehyde Derivatives with Anti-Inflammatory Activities from Eurotium cristatum, the Dominant Fungi Species in Fuzhuan Brick Tea. ACS Omega, 4(4), 7546-7553. [Link]

  • ResearchGate. (n.d.). Molecular structures of substituted benzaldehydes 1-50 (training set). [Link]

  • ResearchGate. (n.d.). Benzaldehyde as an Insecticidal, Antimicrobial, and Antioxidant Compound Produced by Photorhabdus temperata M1021. [Link]

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3-Methoxy-4-methylbenzaldehyde: A Strategic Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Versatile Aromatic Aldehyde

In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 3-Methoxy-4-methylbenzaldehyde (CAS No. 24973-22-6), a seemingly unassuming aromatic aldehyde, has emerged as a cornerstone intermediate with significant utility in diverse fields, ranging from medicinal chemistry to advanced materials science.[1][2] Its unique substitution pattern—a methoxy group providing electron-donating character and a methyl group influencing steric and electronic properties—renders it a versatile synthon for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This guide provides an in-depth exploration of this compound, from its synthesis and physicochemical properties to its application in key synthetic transformations and its role in the development of innovative products.

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's intrinsic properties is fundamental to its effective application in synthesis. The key physicochemical and spectroscopic data for this compound are summarized below.

PropertyValueSource
Molecular Formula C₉H₁₀O₂PubChem[3]
Molecular Weight 150.17 g/mol PubChem[3]
CAS Number 24973-22-6PubChem[3]
Appearance Not explicitly stated, likely a solid or liquid-
Melting Point Not available-
Boiling Point Not available-
Solubility Soluble in common organic solventsGeneral knowledge

Spectroscopic Data Interpretation:

  • ¹³C NMR: The carbon NMR spectrum will exhibit a characteristic signal for the carbonyl carbon of the aldehyde (~190-195 ppm). The aromatic carbons will appear in the region of 110-160 ppm, with the carbon attached to the methoxy group being significantly shielded. The methoxy and methyl carbons will have signals at approximately 55-60 ppm and 15-20 ppm, respectively.

  • FTIR: The infrared spectrum will be dominated by a strong carbonyl (C=O) stretching vibration of the aldehyde at ~1700-1720 cm⁻¹. Other key absorbances will include C-H stretching of the aromatic ring and the methyl group, and C-O stretching of the methoxy group.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z = 150. Key fragmentation patterns would involve the loss of the formyl group (CHO) and the methyl group (CH₃). PubChem provides a GC-MS spectrum for this compound.[3]

Synthesis and Manufacturing

The efficient and scalable synthesis of this compound is crucial for its widespread application. A common and effective laboratory-scale synthesis starts from the readily available 4-methyl-3-nitrobenzaldehyde. This multi-step process highlights fundamental organic transformations.

Detailed Synthesis Protocol from 4-methyl-3-nitrobenzaldehyde

This synthesis involves a three-step sequence: reduction of the nitro group, diazotization of the resulting amine, and subsequent methylation of the hydroxyl group.

Step 1: Reduction of the Nitro Group

The nitro group is reduced to an amine using a reducing agent like tin(II) chloride in acidic medium.

  • Reaction: 4-methyl-3-nitrobenzaldehyde → 3-amino-4-methylbenzaldehyde

  • Reagents: Tin(II) chloride dihydrate (SnCl₂·2H₂O), concentrated hydrochloric acid (HCl)

  • Procedure: To a solution of SnCl₂·2H₂O in concentrated HCl, 4-methyl-3-nitrobenzaldehyde is added. The reaction is exothermic and the temperature should be controlled. The resulting amino compound precipitates as a stannic complex.

Step 2: Diazotization and Hydrolysis

The amino group is converted to a diazonium salt, which is then hydrolyzed to a hydroxyl group.

  • Reaction: 3-amino-4-methylbenzaldehyde → 3-hydroxy-4-methylbenzaldehyde

  • Reagents: Sodium nitrite (NaNO₂), concentrated hydrochloric acid (HCl), water

  • Procedure: The stannic complex from Step 1 is suspended in HCl and treated with an aqueous solution of NaNO₂ at low temperature (0-5 °C) to form the diazonium salt. The isolated diazonium salt is then added to boiling water to yield 3-hydroxy-4-methylbenzaldehyde.

Step 3: Methylation of the Hydroxyl Group

The final step involves the methylation of the phenolic hydroxyl group to afford the target molecule.

  • Reaction: 3-hydroxy-4-methylbenzaldehyde → this compound

  • Reagents: Dimethyl sulfate ((CH₃)₂SO₄), sodium hydroxide (NaOH)

  • Procedure: 3-hydroxy-4-methylbenzaldehyde is dissolved in an aqueous solution of NaOH. Dimethyl sulfate is then added dropwise while maintaining the temperature at 40-45 °C. After the reaction is complete, the product is extracted with an organic solvent and purified by recrystallization or chromatography.

Causality in Experimental Choices:

  • The use of SnCl₂/HCl for the nitro reduction is a classic and effective method, particularly for aromatic nitro compounds.

  • Diazotization is a standard method for converting an aromatic amine to a variety of functional groups, including the hydroxyl group upon hydrolysis.

  • Methylation with dimethyl sulfate under basic conditions is a common and high-yielding procedure for the synthesis of aryl methyl ethers.

Core Reactivity and Applications in Synthesis

The aldehyde functionality, coupled with the substituted aromatic ring, makes this compound a versatile participant in numerous name reactions and synthetic transformations.

The Wittig Reaction: A Gateway to Alkenes

The Wittig reaction is a powerful tool for the synthesis of alkenes from aldehydes and ketones. This compound can readily undergo this reaction to form substituted styrenes, which are valuable intermediates in polymer and pharmaceutical synthesis.

Representative Protocol (Adapted from similar aldehydes):

  • Ylide Generation: A phosphonium salt (e.g., benzyltriphenylphosphonium chloride) is deprotonated with a strong base (e.g., n-butyllithium or sodium hydroxide) in an anhydrous solvent (e.g., THF or DMSO) to generate the corresponding phosphorus ylide.

  • Reaction with Aldehyde: A solution of this compound in the same solvent is added to the ylide solution at room temperature or below.

  • Work-up and Purification: The reaction mixture is quenched with water and the product is extracted with an organic solvent. The product is then purified by chromatography to separate the desired alkene from the triphenylphosphine oxide byproduct.

Mechanistic Insight: The reaction proceeds through a betaine intermediate which collapses to form a four-membered oxaphosphetane ring. This intermediate then fragments to yield the alkene and the thermodynamically stable triphenylphosphine oxide, which drives the reaction to completion.

Wittig_Reaction reagents This compound + Phosphorus Ylide betaine Betaine Intermediate reagents->betaine Nucleophilic attack oxaphosphetane Oxaphosphetane Intermediate betaine->oxaphosphetane Ring formation products Alkene + Triphenylphosphine Oxide oxaphosphetane->products Fragmentation Aldol_Condensation reactants This compound + Enolizable Ketone enolate Enolate Formation (Base) reactants->enolate aldol_adduct Aldol Adduct enolate->aldol_adduct Nucleophilic attack product α,β-Unsaturated Carbonyl aldol_adduct->product Dehydration

Sources

An In-Depth Technical Guide on the Antimicrobial Potential of 3-Methoxy-4-methylbenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Charting a New Course in Antimicrobial Discovery

The relentless rise of antimicrobial resistance necessitates a paradigm shift in our approach to discovering and developing new therapeutic agents. The traditional pipelines are drying up, and the economic incentives for bringing new antibiotics to market are dwindling. It is in this challenging landscape that we must turn our scientific acumen towards unexplored chemical scaffolds that hold the promise of novel mechanisms of action and the potential to circumvent existing resistance pathways. This technical guide serves as a comprehensive exploration into one such promising, yet underexplored, area: the antimicrobial potential of derivatives synthesized from 3-Methoxy-4-methylbenzaldehyde.

While the parent molecule itself has not been the subject of extensive antimicrobial research, its structural analogues have demonstrated significant bioactivity. This guide is structured to provide researchers, medicinal chemists, and drug development professionals with a foundational understanding, actionable protocols, and a strategic framework for investigating this unique chemical space. We will delve into the synthesis of key derivatives—Schiff bases, chalcones, and hydrazones—by extrapolating from established methodologies for closely related benzaldehydes. We will then explore their potential mechanisms of action, drawing parallels from well-documented studies on similar molecular classes. Finally, this guide provides detailed, field-proven protocols for the in-vitro evaluation of these novel compounds, empowering research teams to rigorously assess their antimicrobial efficacy. This document is not merely a review of existing literature, but a forward-looking prospectus on a promising frontier in the fight against microbial pathogens.

The Strategic Imperative for Novel Benzaldehyde Scaffolds

Benzaldehydes and their derivatives are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The core benzaldehyde structure provides a versatile scaffold that can be readily modified to generate a diverse library of compounds with tunable electronic and steric properties. This adaptability is crucial for optimizing biological activity and developing structure-activity relationships (SAR).

The parent compound for our investigation, this compound, presents a unique starting point. The presence of a methoxy and a methyl group on the aromatic ring influences its lipophilicity and electronic distribution, which in turn can modulate its interaction with biological targets. By derivatizing the aldehyde functional group, we can introduce new pharmacophores and further expand the chemical diversity of the resulting molecules. This guide will focus on three principal classes of derivatives: Schiff bases, chalcones, and hydrazones, each with a proven track record of antimicrobial potential in analogous systems.

Synthetic Pathways to Novel Derivatives

The synthesis of Schiff bases, chalcones, and hydrazones from a benzaldehyde precursor is a cornerstone of synthetic organic chemistry. The following sections provide detailed, generalized protocols for the synthesis of these derivatives, which can be readily adapted for this compound.

Synthesis of Schiff Base Derivatives

Schiff bases, characterized by the presence of an azomethine or imine group (-C=N-), are typically formed through the condensation reaction of a primary amine with an aldehyde.[1] These compounds have shown a broad spectrum of antimicrobial activities.[2][3]

Protocol for a Generic Schiff Base Synthesis:

  • Reactant Preparation: In a round-bottom flask, dissolve 1 equivalent of this compound in a suitable solvent such as ethanol or methanol.

  • Addition of Amine: To this solution, add 1 equivalent of the desired primary amine.

  • Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture to facilitate the condensation.

  • Reaction: Reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation and Purification: Upon completion, cool the reaction mixture to room temperature. The solid product, if formed, can be collected by filtration. If no solid precipitates, the solvent can be removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent like ethanol.

Logical Workflow for Schiff Base Synthesis

start Start: Dissolve this compound in Ethanol add_amine Add 1 equivalent of primary amine start->add_amine add_catalyst Add catalytic glacial acetic acid add_amine->add_catalyst reflux Reflux for 2-4 hours add_catalyst->reflux monitor Monitor reaction by TLC reflux->monitor monitor->reflux Reaction incomplete cool Cool to room temperature monitor->cool Reaction complete isolate Isolate product by filtration or solvent evaporation cool->isolate purify Purify by recrystallization isolate->purify end_product Characterize final Schiff base purify->end_product

Caption: Workflow for the synthesis of Schiff base derivatives.

Synthesis of Chalcone Derivatives

Chalcones are α,β-unsaturated ketones that serve as precursors for flavonoids and isoflavonoids. They are typically synthesized via a Claisen-Schmidt condensation between a benzaldehyde and an acetophenone in the presence of a base.[4][5] The α,β-unsaturated keto functional group is a key feature responsible for their biological activity.[6]

Protocol for a Generic Chalcone Synthesis:

  • Reactant Preparation: In a flask, dissolve 1 equivalent of an appropriate acetophenone derivative in ethanol.

  • Base Addition: To this solution, add an aqueous solution of a strong base, such as potassium hydroxide or sodium hydroxide, and stir the mixture in an ice bath.

  • Aldehyde Addition: Slowly add 1 equivalent of this compound to the reaction mixture with continuous stirring.

  • Reaction: Continue stirring the reaction mixture at room temperature for 12-24 hours.

  • Isolation and Purification: Pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid. The precipitated solid is collected by filtration, washed with water, and dried. The crude chalcone is then purified by recrystallization from ethanol.

Logical Workflow for Chalcone Synthesis

start Start: Dissolve Acetophenone derivative in Ethanol add_base Add aqueous KOH/NaOH in an ice bath start->add_base add_aldehyde Slowly add this compound add_base->add_aldehyde react Stir at room temperature for 12-24 hours add_aldehyde->react precipitate Pour into crushed ice and acidify with HCl react->precipitate isolate Isolate product by filtration precipitate->isolate purify Purify by recrystallization isolate->purify end_product Characterize final Chalcone purify->end_product

Caption: Workflow for the synthesis of chalcone derivatives.

Synthesis of Hydrazone Derivatives

Hydrazones are formed by the reaction of an aldehyde with a hydrazine derivative. They possess a >C=N-NH- structure and have been investigated for a wide range of biological activities, including antimicrobial properties.[7][8]

Protocol for a Generic Hydrazone Synthesis:

  • Hydrazide Preparation (if necessary): Many hydrazones are synthesized from hydrazides. A common method involves refluxing an ester with hydrazine hydrate in ethanol to yield the corresponding hydrazide.

  • Condensation Reaction: Dissolve 1 equivalent of the appropriate hydrazide in a suitable solvent like ethanol.

  • Aldehyde Addition: Add 1 equivalent of this compound to the solution.

  • Catalysis: A few drops of a catalyst such as glacial acetic acid can be added.

  • Reaction: Reflux the mixture for 4-6 hours.

  • Isolation and Purification: After cooling, the solid product is collected by filtration, washed with cold ethanol, and purified by recrystallization.

Postulated Mechanisms of Antimicrobial Action

While specific mechanistic studies on derivatives of this compound are yet to be conducted, we can infer potential mechanisms of action from studies on analogous compounds.

  • Disruption of Cell Membrane Integrity: Benzaldehyde derivatives, particularly those with lipophilic characteristics, are known to interact with the lipid bilayer of bacterial cell membranes. This interaction can lead to a loss of membrane integrity, increased permeability, and leakage of essential intracellular components, ultimately resulting in cell death.

  • Inhibition of Essential Enzymes: Chalcones have been shown to inhibit various microbial enzymes that are crucial for survival.[9] For instance, they can target enzymes involved in cell wall synthesis, DNA replication, and protein synthesis. The α,β-unsaturated ketone moiety in chalcones is a Michael acceptor and can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to their irreversible inhibition.

  • Interference with Quorum Sensing: Quorum sensing is a cell-to-cell communication system that bacteria use to coordinate gene expression and virulence. Some phenolic compounds have been shown to interfere with quorum sensing signaling, thereby reducing the production of virulence factors and biofilm formation.

  • Modulation of Bacterial Metabolism: Recent studies have shown that benzaldehyde can modulate bacterial metabolism, which may contribute to its antimicrobial effects or its ability to potentiate the activity of other antibiotics.[10]

Potential Antimicrobial Mechanisms

derivative This compound Derivative membrane Disruption of Cell Membrane Integrity derivative->membrane enzyme Inhibition of Essential Enzymes derivative->enzyme qs Interference with Quorum Sensing derivative->qs metabolism Modulation of Bacterial Metabolism derivative->metabolism

Caption: Postulated mechanisms of antimicrobial action.

In-Vitro Antimicrobial Evaluation: A Step-by-Step Guide

Rigorous and standardized in-vitro testing is paramount for evaluating the antimicrobial potential of novel compounds. The following section provides a detailed protocol for the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, a widely accepted standard in the field.[11][12]

Protocol for Broth Microdilution MIC Assay

Materials:

  • 96-well microtiter plates (sterile)

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Test compound stock solution (e.g., in DMSO)

  • Positive control antibiotic (e.g., Ciprofloxacin, Gentamicin)

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Multichannel pipette

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this standardized suspension in the appropriate broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Preparation of Compound Dilutions:

    • In a 96-well microtiter plate, add 100 µL of sterile broth to all wells.

    • Add 100 µL of the test compound stock solution (at 2x the highest desired final concentration) to the first well of a row.

    • Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the row. Discard 100 µL from the last well containing the compound.

    • A row should be reserved for a positive control (standard antibiotic) and a negative control (broth with inoculum, no compound). A sterility control (broth only) should also be included.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to each well (except the sterility control), resulting in a final volume of 200 µL per well.

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

    • Optionally, the optical density (OD) at 600 nm can be measured using a plate reader to quantify bacterial growth.

Comparative Antimicrobial Activity of Analogue Derivatives

While specific data for this compound derivatives is not yet available in the literature, the following tables summarize the antimicrobial activity of closely related chalcone and hydrazone derivatives, providing a valuable reference for predicting the potential of this new compound class.

Table 1: Antimicrobial Activity of Analogue Chalcone Derivatives

Compound IDStructureTest OrganismMIC (µg/mL)Reference
Chalcone 1 3-benzyloxy-4-methoxybenzaldehyde derivative with 2-chloroacetophenoneStaphylococcus aureus12.5[4]
Escherichia coli25[4]
Chalcone 2 3-benzyloxy-4-methoxybenzaldehyde derivative with 4-methoxyacetophenoneStaphylococcus aureus25[4]
Escherichia coli50[4]

Table 2: Antimicrobial Activity of Analogue Hydrazone Derivatives

Compound IDStructureTest OrganismMIC (µg/mL)Reference
Hydrazone 1 4-hydroxy-3-methoxybenzaldehyde derivativeStaphylococcus aureus15.63[7]
Escherichia coli31.25[7]
Hydrazone 2 3-methoxybenzohydrazide derivative with 5-nitro-2-furaldehydeStaphylococcus aureus0.98[11]
Bacillus subtilis0.49[11]

Structure-Activity Relationship (SAR) and Future Directions

The data from analogous compounds allows us to formulate preliminary SAR hypotheses for this compound derivatives:

  • Influence of Substituents: The nature and position of substituents on the aromatic rings of chalcones and the amine/hydrazide portion of Schiff bases and hydrazones significantly impact antimicrobial activity. Electron-withdrawing groups, such as nitro and halogen groups, often enhance activity.[11]

  • Role of the Linker: The imine (-C=N-) bond in Schiff bases and hydrazones, and the α,β-unsaturated ketone in chalcones are critical pharmacophores. Modifications to these linkers can modulate activity.

  • Lipophilicity: A balance of hydrophilicity and lipophilicity is crucial for cell membrane penetration. The methoxy and methyl groups of the parent aldehyde contribute to its lipophilic character, which can be further tuned through derivatization.

Future research should focus on:

  • Synthesis and Characterization: Synthesizing a focused library of Schiff base, chalcone, and hydrazone derivatives of this compound.

  • Broad-Spectrum Screening: Evaluating the antimicrobial activity of these novel compounds against a diverse panel of clinically relevant bacteria (including multidrug-resistant strains) and fungi.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and mechanisms by which the most potent compounds exert their antimicrobial effects.

  • Toxicity and Safety Profiling: Assessing the cytotoxicity of lead compounds against mammalian cell lines to determine their therapeutic index.

Conclusion

The exploration of novel chemical scaffolds is a critical endeavor in the global fight against antimicrobial resistance. This technical guide has laid out a comprehensive framework for the investigation of this compound derivatives as a promising new class of antimicrobial agents. By leveraging established synthetic methodologies, postulating mechanisms of action based on structurally related compounds, and providing detailed protocols for in-vitro evaluation, we have created a roadmap for researchers to unlock the full potential of this unique chemical space. The journey from a promising scaffold to a clinically viable drug is long and arduous, but it begins with rigorous, well-informed, and strategically directed research. It is our hope that this guide will serve as a catalyst for such endeavors, ultimately contributing to the development of the next generation of antimicrobial therapies.

References

  • Benmekhbi, L., Mosbah, S., & Bencharif, L. (2015). Synthesis, Characterization and antimicrobial evaluation of New Chalcone Derivatives From 3-benzyloxy-4-methoxybenzaldehyde. Oriental Journal of Chemistry, 31(3), 1395-1402. [Link]

  • Benmekhbi, L., Mosbah, S., & Bencharif, L. (2015). Synthesis, Characterization and antimicrobial evaluation of New Chalcone Derivatives From 3-benzyloxy-4-methoxybenzaldehyde. Semantic Scholar. [Link]

  • Benmekhbi, L., Mosbah, S., & Bencharif, L. (2015). Synthesis, Characterization and Antimicrobial Evaluation of New Chalcone Derivatives From 3-benzyloxy-4-methoxybenzaldehyde. ResearchGate. [Link]

  • Eze, F. U., et al. (2021). Synthesis, Characterization and Antimicrobial Assessment of 3, 4, 5-Trimethoxy-3', 4'-Dimethoxychalcone and 2, 4, 6-Trimethoxy-3', 4'-Dimethoxychalcone. Journal of Pharmaceutical Research International, 33(39A), 231-240. [Link]

  • Wang, Q., et al. (2014). 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: synthesis, thermostability and antimicrobial activities. RSC Advances, 4(106), 61685-61692. [Link]

  • Wang, Q., et al. (2014). 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: Synthesis, thermostability and antimicrobial activities. ResearchGate. [Link]

  • Matar, S., et al. (2014). Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine. Arabian Journal of Chemistry, 7(6), 1112-1119. [Link]

  • Saleh, M. A., & El-Gohary, N. S. (2021). Antiviral and antimicrobial applications of chalcones and their derivatives: From nature to greener synthesis. Frontiers in Chemistry, 9, 751034. [Link]

  • Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]

  • Matar, S., et al. (2014). Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine. ResearchGate. [Link]

  • Mohammed, A. A. (2017). Synthesis, Characterization, and Antibacterial Activity of chalcones derivatives. ResearchGate. [Link]

  • de-Souza-Silva, C. M., et al. (2017). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. JoVE (Journal of Visualized Experiments), (128), e57127. [Link]

  • Khanam, H., et al. (2004). Antimicrobial Activity of Some Schiff Bases Derived from Benzoin, Salicylaldehyde, Aminophenol and 2,4 Dinitrophenyl Hydrazine. Bangladesh Journal of Microbiology, 21(1), 59-62. [Link]

  • Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules, 12(8), 1910-1939. [Link]

  • Kamboj, S., et al. (2022). Synthesis, characterization, antimicrobial, antioxidant, and antiinflammatory evaluation and molecular docking studies of N-((2-hydroxy-3-(2-(substitutedbenzylidene)hydrazine-1-carbonyl)naphthalen-1-yl)(3-nitrophenyl/3,4-dimethoxyphenyl)methyl)acetamide derivatives. Journal of the Turkish Chemical Society Section A: Chemistry, 9(4), 1129-1150. [Link]

  • Wyrzykiewicz, T. K., & Piotrowska-Kempisty, H. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]

  • de-Souza-Silva, C. M., et al. (2017). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. JoVE. [Link]

  • Matar, S., et al. (2014). Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine. Arabian Journal of Chemistry, 7(6), 1112-1119. [Link]

  • da Silva, A. C. A., et al. (2021). Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster. Molecules, 26(18), 5570. [Link]

  • Mk, M. K., et al. (2022). Synthesis and Evaluating Antimicrobial Activity for Chalcones Thiophen Compounds. ScienceScholar. [Link]

  • Guedes, M. N. S., et al. (2021). A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. Antibiotics, 10(9), 1056. [Link]

  • Mk, M. K., et al. (2022). Synthesis and evaluating antimicrobial activity for chalcones thiophen compounds. International journal of health sciences, 6(S2), 272-286. [Link]

  • U, A. A., et al. (2023). Antimicrobial Activity of Schiff Base Derived from P-Aminophenol and Benzaldehyde and their Fe (II), Co (II). International Journal of Multidisciplinary Research and Scientific Technology, 2(1). [Link]

Sources

The Strategic Deployment of 3-Methoxy-4-methylbenzaldehyde in the Synthesis of Complex Natural Products

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals and Research Scientists

Introduction: The Unassuming Architect in Complex Synthesis

In the intricate field of natural product synthesis, the selection of a starting material is a critical decision that dictates the efficiency and elegance of the entire synthetic route. Among the vast arsenal of chemical building blocks, substituted benzaldehydes serve as exceptionally versatile C7 synthons. This guide focuses on the strategic application of 3-methoxy-4-methylbenzaldehyde (also known as 4-methyl-m-anisaldehyde), a nuanced aromatic aldehyde that provides a unique combination of steric and electronic properties. With the molecular formula C₉H₁₀O₂[1][2], this compound is a valuable precursor for constructing complex molecular architectures, particularly those found in bioactive natural products. Its utility stems from the aldehyde functional group, a versatile handle for carbon-carbon bond formation, and the specifically substituted aromatic ring, which embeds a pre-defined oxygenation and methylation pattern, saving multiple synthetic steps.

This document provides a comprehensive overview of the synthesis of this key building block, its application in the total synthesis of the antibiotic Mimosamycin, and a broader discussion of its fundamental reactivity patterns that are pivotal for designing novel synthetic strategies.

Part 1: Elucidating the Pathway to a Key Precursor: The Synthesis of this compound

The practical utility of any building block is contingent upon its accessibility. The synthesis of this compound is a robust, multi-step process that begins with a commercially available nitrotoluene derivative. This pathway showcases classic aromatic chemistry and functional group interconversions, providing a self-validating system for producing high-purity material. The synthesis proceeds via reduction of a nitro group, diazotization of the resulting amine, hydroxylation, and finally, methylation[3].

Experimental Protocol: Synthesis of this compound[3]

Step 1: Reduction of 4-methyl-3-nitrobenzaldehyde

  • To a solution of stannous chloride dihydrate (SnCl₂·2H₂O, 450 g) in 35% hydrochloric acid (600 mL), add 4-methyl-3-nitrobenzaldehyde (110 g) at once.

  • The reaction is highly exothermic. Monitor the internal temperature. Once it reaches 100°C, immediately begin cooling the mixture to 0-5°C using an ice bath.

  • The resulting precipitate (the stannic complex of 3-amino-4-methylbenzaldehyde) is collected by filtration and used directly in the next step without further purification.

Step 2: Diazotization and Hydroxylation

  • Suspend the stannic complex from the previous step in 35% HCl (600 mL).

  • Cool the suspension to 4-5°C and add a solution of sodium nitrite (NaNO₂, 46 g) in water (50 mL) dropwise over 50 minutes, maintaining the temperature.

  • Stir the mixture at the same temperature for 2 hours. Filter off the resulting pale yellow diazonium salt precipitate.

  • Add the solid diazonium salt in portions to 1.7 L of refluxing water over 30 minutes.

  • After the evolution of nitrogen gas ceases, cool the mixture and extract with dichloromethane (DCM).

  • Concentrate the DCM extracts to yield the crude product, which is purified by flash chromatography (silica gel, DCM eluent) and recrystallization from benzene to give 3-hydroxy-4-methylbenzaldehyde.

Step 3: Methylation to this compound

  • To a solution of 3-hydroxy-4-methylbenzaldehyde (10.6 g) in 2 N NaOH (60 mL), add dimethyl sulfate (Me₂SO₄, 15.9 g) dropwise at 40-45°C over 10 minutes.

  • Stir the mixture at this temperature for 1 hour.

  • Cool the reaction to 20°C and extract with diethyl ether (150 mL).

  • Perform a standard aqueous work-up, dry the organic layer, and concentrate under reduced pressure.

  • Recrystallization from n-hexane affords pure this compound as colorless needles.

Synthesis Workflow Diagram

G cluster_0 Step 1: Reduction cluster_1 Step 2: Diazotization & Hydroxylation cluster_2 Step 3: Methylation Start 4-Methyl-3-nitrobenzaldehyde Reagent1 SnCl2·2H2O, 35% HCl Start->Reagent1 Product1 3-Amino-4-methylbenzaldehyde (Stannic Complex) Reagent1->Product1 Reagent2 1. NaNO2, HCl 2. H2O, Reflux Product1->Reagent2 Product2 3-Hydroxy-4-methylbenzaldehyde Reagent2->Product2 Reagent3 Me2SO4, NaOH Product2->Reagent3 FinalProduct This compound Reagent3->FinalProduct

Caption: Synthesis of the target building block.

Part 2: Case Study: The Total Synthesis of Mimosamycin

The utility of this compound is powerfully demonstrated in the total synthesis of Mimosamycin, a benzoisoquinolinequinone antibiotic known for its activity against mycobacteria. The structure of Mimosamycin features a specific substitution pattern on its aromatic core that can be traced directly back to the starting aldehyde, making it an ideal precursor.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the Mimosamycin core reveals that the entire substituted aromatic portion and the adjacent carbon atom can be derived from this compound. This strategy simplifies the synthesis by incorporating the required methoxy and methyl groups from the outset.

Forward Synthesis from this compound

The initial phase of the Mimosamycin synthesis involves the transformation of this compound into a key isoquinoline intermediate. The aldehyde serves as the electrophilic partner in a series of reactions designed to build the heterocyclic ring system. A crucial step involves a condensation reaction to form a stilbene derivative, which then undergoes further transformations.

The synthesis, as detailed by Fukumi et al., leverages the aldehyde to construct the carbon skeleton necessary for cyclization into the isoquinoline core[3]. While the full, multi-step synthesis is extensive, the initial transformations of the aldehyde are foundational. For instance, a Henry reaction (nitro-aldol condensation) with nitromethane would furnish the corresponding β-nitro alcohol, which can be further elaborated into the required aminoethyl sidechain for cyclization.

Synthetic Pathway Visualization

G Start This compound Step1 Condensation (e.g., Henry Reaction) Start->Step1 Intermediate1 β-Nitrostyrene Derivative Step1->Intermediate1 Step2 Reduction & Elaboration Intermediate1->Step2 Intermediate2 Substituted Phenethylamine Step2->Intermediate2 Step3 Cyclization (e.g., Bischler-Napieralski) Intermediate2->Step3 Intermediate3 Dihydroisoquinoline Core Step3->Intermediate3 Step4 Further Steps... (Oxidation, etc.) Intermediate3->Step4 Final Mimosamycin Step4->Final

Caption: Pathway to Mimosamycin.

Part 3: Fundamental Reactivity Patterns and Strategic Applications

The synthetic power of this compound is not limited to a single pathway. Its utility arises from predictable and high-yielding reactivity patterns common to aromatic aldehydes, making it a reliable tool for synthetic design.

A. The Aldehyde as a Versatile Electrophile

The carbonyl carbon of the aldehyde is highly electrophilic, making it a prime target for a wide range of nucleophiles. This reactivity is central to forming key carbon-carbon bonds.

1. Aldol Condensation: This reaction is a cornerstone of organic synthesis for forming β-hydroxy carbonyls or, after dehydration, α,β-unsaturated carbonyl compounds[4]. In a crossed-aldol reaction, this compound can react with the enolate of a ketone (e.g., acetone or acetophenone) under basic or acidic conditions. This reliably installs the substituted aromatic ring onto a new carbon framework, a common structural motif in chalcones and flavonoids. The reaction with 4-methoxybenzaldehyde (p-anisaldehyde) is a well-documented analogue that illustrates this principle effectively[4][5].

2. Wittig Reaction: The Wittig reaction provides a powerful and stereoselective method for converting aldehydes into alkenes[6][7]. By reacting this compound with a phosphonium ylide, one can synthesize various stilbene and cinnamate derivatives. The choice of ylide (stabilized or non-stabilized) allows for control over the geometry (E/Z) of the resulting double bond[8]. This is particularly valuable for synthesizing natural products like combretastatins or resveratrol analogues, where the stilbene core is essential for biological activity.

B. The Aromatic Ring as a Pre-functionalized Scaffold

The methoxy and methyl groups on the aromatic ring are not merely passive substituents. They electronically activate the ring and direct subsequent electrophilic aromatic substitution reactions. The ortho- and para-directing nature of these groups can be exploited to introduce additional functionality if required later in a synthetic sequence.

Key Reactions Summary
Reaction TypeReactantKey ReagentsProduct TypeSynthetic Value
Aldol Condensation Ketone EnolateNaOH or KOHα,β-Unsaturated KetoneChalcone, Flavonoid Synthesis[4][5]
Wittig Reaction Phosphonium YlideStrong Base (e.g., n-BuLi)Alkene (Stilbene)Stilbenoid Synthesis[8][9]
Henry Reaction NitromethaneBaseβ-Nitro AlcoholPrecursor to Amines/Ketones
Reduction NaBH₄ or LiAlH₄-Benzyl AlcoholAccess to different oxidation states
Oxidation KMnO₄ or PDC-Benzoic AcidCarboxylic acid derivatives
Logical Workflow for Synthetic Design

G cluster_0 C-C Bond Formation cluster_1 Functional Group Interconversion Aldehyde This compound Aldol Aldol Condensation Aldehyde->Aldol Wittig Wittig Reaction Aldehyde->Wittig Grignard Grignard Addition Aldehyde->Grignard Reduction Reduction Aldehyde->Reduction Oxidation Oxidation Aldehyde->Oxidation Product1 α,β-Unsaturated Ketone (Chalcone Core) Aldol->Product1 Product2 Alkene (Stilbene Core) Wittig->Product2 Product3 Secondary Alcohol Grignard->Product3 Product4 Primary Alcohol Reduction->Product4 Product5 Carboxylic Acid Oxidation->Product5

Caption: Key synthetic transformations.

Conclusion

This compound is a strategically valuable building block in the synthesis of natural products and complex organic molecules. Its pre-defined substitution pattern minimizes the need for protecting groups and late-stage functionalization, thereby increasing overall synthetic efficiency. As demonstrated by its pivotal role in the total synthesis of Mimosamycin and its predictable reactivity in fundamental C-C bond-forming reactions like the Aldol and Wittig reactions, this reagent offers chemists a reliable and elegant solution for constructing intricate molecular architectures. For researchers and drug development professionals, a deep understanding of the applications and reactivity of such nuanced synthons is essential for the innovative and efficient design of next-generation therapeutics.

References

  • Fukumi H, Kurihara H, Mishima H. (1978). Total synthesis of mimosamycin. Chemical and Pharmaceutical Bulletin, 26(7), 2175-2180. Available at: [Link]

  • Chemsrc. (n.d.). p-Tolualdehyde-d4 | CAS#:1219804-07-5. Retrieved January 11, 2026, from [Link]

  • Tetrahedron. (n.d.). 24973-22-6 | this compound. Retrieved January 11, 2026, from [Link]

  • LookChem. (n.d.). This compound - 24973-22-6. Retrieved January 11, 2026, from [Link]

  • PubChem. (n.d.). This compound. Retrieved January 11, 2026, from [Link]

  • Google Patents. (n.d.). CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
  • Homework.Study.com. (n.d.). what is the product of an Aldol reaction of 4-methoxybenzaldehyde and 4-methylcyclohexanone? Retrieved January 11, 2026, from [Link]

  • AZoM. (2014, September 15). An Introduction to Aldol Condensation. Retrieved January 11, 2026, from [Link]

  • Beyond Benign. (n.d.). Aldol Condensation. Retrieved January 11, 2026, from [Link]

  • Homework.Study.com. (n.d.). A Wittig reaction occurs when 4-methylbenzaldehyde and benzyltriphenylphosphonium chloride are stirred together. Retrieved January 11, 2026, from [Link]

  • Wikipedia. (n.d.). Methoxymethylenetriphenylphosphorane. Retrieved January 11, 2026, from [Link]

  • Magritek. (n.d.). The Aldol Condensation. Retrieved January 11, 2026, from [Link]

  • Master Organic Chemistry. (2018, February 6). Wittig Reaction – Examples and Mechanism. Retrieved January 11, 2026, from [Link]

  • Chemistry LibreTexts. (2023, January 22). Wittig Reaction. Retrieved January 11, 2026, from [Link]

  • University of Massachusetts. (n.d.). Solvent Free Wittig Reactions. Retrieved January 11, 2026, from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved January 11, 2026, from [Link]

Sources

Spectroscopic data of 3-Methoxy-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Profile of 3-Methoxy-4-methylbenzaldehyde

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic characteristics of this compound (C₉H₁₀O₂), a key aromatic aldehyde derivative. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data repository. It offers a detailed interpretation of the spectral data, grounded in fundamental principles of chemical structure and analytical science. We will explore the causality behind spectral features, outline self-validating experimental protocols, and provide a holistic view of the molecule's analytical signature.

Molecular Identity and Physicochemical Properties

This compound is an organic compound featuring a benzene ring substituted with an aldehyde, a methoxy group, and a methyl group. Understanding its fundamental properties is crucial for interpreting its spectroscopic behavior.

Molecular Structure:

Caption: Molecular structure of this compound.

A summary of its key physicochemical properties is presented below.

PropertyValueSource
IUPAC Name This compoundPubChem[1]
Molecular Formula C₉H₁₀O₂PubChem[1]
Molecular Weight 150.17 g/mol PubChem[1]
CAS Number 24973-22-6PubChem[1]
SMILES CC1=C(C=C(C=C1)C=O)OCPubChem[1]

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides critical information about a molecule's mass and fragmentation pattern, confirming its identity and offering structural clues.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The choice of GC-MS is predicated on the compound's volatility. This protocol ensures robust and reproducible results.

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a high-purity solvent like dichloromethane or ethyl acetate.

  • GC Separation:

    • Injector: Set to 250°C. Inject 1 µL of the sample solution in splitless mode to maximize sensitivity.

    • Column: Use a standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) suitable for aromatic compounds.

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp up to 280°C at a rate of 15°C/min. Hold at 280°C for 5 minutes. This gradient ensures separation from impurities and solvent.

    • Carrier Gas: Use Helium at a constant flow rate of 1.0 mL/min.

  • MS Detection (Electron Ionization - EI):

    • Ion Source: Standard EI source at 70 eV. This energy level is an industry standard that generates reproducible fragmentation patterns, allowing for library matching.

    • Source Temperature: Set to 230°C.

    • Mass Analyzer: Scan a mass-to-charge (m/z) range from 40 to 450 amu.

Data Interpretation

The EI mass spectrum is predicted to exhibit a clear molecular ion peak and characteristic fragment ions resulting from the cleavage of specific bonds.

m/z Value (Predicted)Ion IdentityInterpretation
150 [M]⁺• Molecular Ion: Corresponds to the intact molecule, confirming the molecular weight of 150.17.[1]
149[M-H]⁺Loss of the aldehydic hydrogen, a very common fragmentation for benzaldehydes, resulting in a stable acylium ion.
135[M-CH₃]⁺Loss of a methyl radical from the methoxy group or the ring's methyl group.
121[M-CHO]⁺Loss of the formyl radical (-CHO), indicative of an aldehyde.
107[M-CH₃-CO]⁺Subsequent loss of carbon monoxide from the [M-CH₃]⁺ fragment.
Proposed Fragmentation Pathway

M [M]⁺• m/z = 150 M_H [M-H]⁺ m/z = 149 M->M_H - H• M_CH3 [M-CH₃]⁺ m/z = 135 M->M_CH3 - CH₃• M_CHO [M-CHO]⁺ m/z = 121 M->M_CHO - CHO• M_CH3_CO [M-CH₃-CO]⁺ m/z = 107 M_CH3->M_CH3_CO - CO

Caption: Predicted EI-MS fragmentation of this compound.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is a non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR is chosen for its simplicity and minimal sample preparation, making it ideal for solid or liquid samples.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with isopropanol and performing a background scan.

  • Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the anvil to ensure good contact. Collect the spectrum over a range of 4000-400 cm⁻¹.

  • Data Processing: The acquired spectrum is automatically ratioed against the background scan to produce the final absorbance or transmittance spectrum.

Data Interpretation

The IR spectrum will display characteristic absorption bands corresponding to the vibrations of its specific functional groups.

Wavenumber (cm⁻¹) (Predicted)Vibration TypeFunctional GroupSignificance
~3050-3000C-H StretchAromaticConfirms the presence of the benzene ring.
~2950-2850C-H Stretch-CH₃, -OCH₃Indicates the aliphatic methyl and methoxy groups.
~2850 & ~2750C-H StretchAldehyde (C-H)The presence of two distinct peaks (a Fermi doublet) is highly characteristic of an aldehyde C-H bond.
~1700-1680 C=O Stretch Aldehyde Strong, sharp peak confirming the carbonyl group. Conjugation with the aromatic ring lowers the frequency from a typical aliphatic aldehyde (~1725 cm⁻¹).
~1600 & ~1480C=C StretchAromatic RingIndicates the carbon-carbon double bonds within the benzene ring.
~1250-1200C-O StretchAryl-Alkyl EtherAsymmetric stretch confirming the C-O bond of the methoxy group.
~1050-1000C-O StretchAryl-Alkyl EtherSymmetric stretch of the C-O ether bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule.

Experimental Protocol: ¹H and ¹³C NMR

This protocol ensures high-resolution spectra for unambiguous structural assignment.

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is standard, while DMSO-d₆ can be used for less soluble compounds.

  • Internal Standard: Add a small drop of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm). Modern deuterated solvents often come with TMS pre-added.

  • Instrument Setup (400 MHz Spectrometer):

    • Tune and shim the instrument to optimize magnetic field homogeneity.

    • For ¹H NMR: Acquire data using a standard pulse program. Key parameters include a 90° pulse angle, an acquisition time of ~4 seconds, and a relaxation delay of 2-5 seconds.

    • For ¹³C NMR: Use a proton-decoupled pulse sequence to simplify the spectrum (each carbon appears as a singlet). A longer acquisition time and a larger number of scans are required due to the lower natural abundance of ¹³C.

¹H NMR Data Interpretation

The proton NMR spectrum provides information on the number of different proton environments, their electronic environment (chemical shift), their neighboring protons (splitting), and their relative numbers (integration).

Chemical Shift (δ, ppm) (Predicted)IntegrationMultiplicityAssignmentRationale
~9.91HSinglet (s)-CHOThe aldehydic proton is highly deshielded due to the electronegativity of the oxygen and magnetic anisotropy of the C=O bond.
~7.4-7.62HMultiplet (m)Ar-HAromatic protons ortho and para to the electron-withdrawing aldehyde group are deshielded.
~7.0-7.21HDoublet (d)Ar-HAromatic proton meta to the aldehyde group.
~3.93HSinglet (s)-OCH₃Methoxy protons are deshielded by the attached oxygen atom.
~2.33HSinglet (s)Ar-CH₃Protons of the methyl group attached to the aromatic ring.
¹³C NMR Data Interpretation

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule.

Chemical Shift (δ, ppm) (Predicted)AssignmentRationale
~192-CHOThe aldehyde carbonyl carbon is highly deshielded.
~160C-OCH₃Aromatic carbon attached to the electron-donating methoxy group.
~145C-CH₃Aromatic carbon attached to the methyl group.
~135C-CHOQuaternary aromatic carbon attached to the aldehyde.
~125-130Ar-CHAromatic methine carbons.
~110-115Ar-CHAromatic methine carbons influenced by the substituents.
~56-OCH₃Carbon of the methoxy group.
~20Ar-CH₃Carbon of the methyl group on the ring.

Synthesis and Safe Handling

While a full synthesis protocol is beyond the scope of this guide, a common route involves the methylation of 3-hydroxy-4-methylbenzaldehyde.[2]

Safety Precautions:

  • Handling: Always handle this compound in a well-ventilated area or a fume hood.[3] Avoid breathing dust or vapors.[3][4]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat to prevent skin and eye contact.[3][4]

  • Irritant: The compound may cause skin, eye, and respiratory irritation.[4] In case of contact, flush the affected area with plenty of water.

  • Storage: Store in a tightly closed container in a cool, dry place away from strong oxidizing agents.[4]

Conclusion

The spectroscopic analysis of this compound provides a unique and verifiable fingerprint for its identification and structural confirmation. Mass spectrometry confirms its molecular weight of 150.17 and reveals a predictable fragmentation pattern initiated by the loss of aldehydic hydrogen or methyl radicals.[1] FT-IR spectroscopy clearly identifies the key functional groups, most notably the strong C=O stretch of the conjugated aldehyde and the characteristic C-H stretches of the aldehyde and aromatic ring. Finally, ¹H and ¹³C NMR spectroscopy provide a detailed map of the molecule's carbon-hydrogen framework, allowing for the unambiguous assignment of every proton and carbon in the structure. Together, these techniques offer a powerful, multi-faceted approach to the comprehensive characterization of this important chemical compound.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4715095, this compound. Retrieved from [Link]

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A Technical Guide to Elucidating the Mechanism of Action of 3-Methoxy-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Methoxy-4-methylbenzaldehyde is a substituted aromatic aldehyde whose biological activities and mechanism of action (MOA) are largely uncharacterized. However, the established roles of structurally related compounds as precursors to potent therapeutics, such as the anticancer drug (Z)-combretastatin A-4 derived from isovanillin, provide a strong rationale for its investigation. This guide presents a comprehensive, multi-phased strategic framework for the systematic elucidation of this compound's MOA. We eschew a target-first approach in favor of a robust, unbiased "forward pharmacology" or phenotypic drug discovery (PDD) workflow.[1] This strategy begins with broad phenotypic screening to identify a quantifiable cellular response, proceeds to definitive target identification using modern proteomic techniques, and culminates in target validation and pathway characterization. Each phase is detailed with the underlying scientific causality, step-by-step protocols for key experiments, and criteria for data interpretation, providing a rigorous roadmap for researchers in drug discovery and chemical biology.

Introduction to this compound

Chemical and Physical Properties

This compound is an organic compound with the molecular formula C₉H₁₀O₂ and a molecular weight of 150.17 g/mol .[2][3] It belongs to the class of aromatic aldehydes, characterized by a formyl group (-CHO) attached to a benzene ring, which is further substituted with methoxy (-OCH₃) and methyl (-CH₃) groups.

Table 1: Physicochemical Identifiers for this compound

Property Value Source
IUPAC Name This compound PubChem[2]
CAS Number 24973-22-6 PubChem[2]
Molecular Formula C₉H₁₀O₂ PubChem[2]
Molecular Weight 150.17 g/mol J&K Scientific[4]

| SMILES | CC1=C(C=C(C=C1)C=O)OC | PubChem[2] |

The Rationale for Investigation

While direct biological data on this compound is sparse, the principle of chemical similarity provides a compelling reason for its study. Structurally related benzaldehydes are pivotal intermediates in the synthesis of clinically significant molecules. For instance, 3-Hydroxy-4-methoxybenzaldehyde serves as a key starting material for the potent tubulin-destabilizing anticancer agent (Z)-combretastatin A-4. This precedent suggests that the substituted benzaldehyde scaffold is a "privileged structure" with the potential for potent and specific biological activity.

The Core Challenge: From a Phenotype to a Mechanism

For novel or uncharacterized compounds like this compound, the primary challenge is the absence of a known biological target. A target-based screening approach is therefore not feasible. The most logical and unbiased path forward is a phenotypic screening strategy.[5][6] This approach seeks to identify a measurable change in a cell's or organism's characteristics—its phenotype—in response to the compound, without a priori knowledge of the molecular target.[7][8] The subsequent challenge, and the focus of this guide, is the "target deconvolution" process: systematically identifying the specific molecular target(s) responsible for the observed phenotype.[1]

A Strategic Framework for MOA Elucidation

To address the unknown nature of this compound's activity, we propose a three-phase workflow. This framework is designed to first discover what the compound does at a cellular level, then identify what it binds to, and finally, confirm that this binding event is responsible for the observed cellular activity.

MOA_Workflow cluster_0 Phase 1: Discovery cluster_1 Phase 2: Target Identification cluster_2 Phase 3: Validation & Pathway Analysis P1 Phenotypic Screening (High-Content Imaging) P2 Hit Confirmation & Dose-Response (IC50 Determination) P1->P2 Identify cellular phenotype T1 Unbiased Target ID Screen (CETSA-MS) P2->T1 Advance Validated Hit T3 Bioinformatic Triage (Generate Candidate List) T1->T3 T2 Orthogonal Target ID (Affinity Pulldown) T2->T3 Optional Confirmation V1 Target Engagement Validation (ITDR-CETSA Western Blot) T3->V1 Validate Top Candidate V4 Hypothesis Generation (Putative MOA) V1->V4 V2 Functional Target Modulation (In Vitro Kinome Profiling) V2->V4 V3 Cellular Pathway Analysis (Phosphoproteomics) V3->V4

Caption: Overall workflow for MOA elucidation of this compound.

Phase 1: Phenotypic Screening to Identify Biological Activity

The Rationale for Phenotypic Screening

Phenotypic screening allows for the discovery of bioactive compounds by assessing their effects on a whole biological system, such as a cultured cell line.[5][7] This unbiased approach is advantageous because it can uncover novel mechanisms of action and identify compounds that work through complex or multi-target interactions, which would be missed in a target-based screen.[6][8] We will employ high-content imaging (HCI), a powerful microscopy-based method, to simultaneously measure multiple phenotypic parameters.

Protocol 1: High-Content Cellular Viability and Morphology Screen

This protocol is designed to identify if this compound induces a cytotoxic or cytostatic effect and to capture any associated morphological changes. A cancer cell line (e.g., HeLa) is chosen for its robust growth and well-characterized morphology.

Methodology:

  • Cell Plating: Seed HeLa cells in 384-well, optically clear-bottom plates at a density of 2,500 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a 10-point, 3-fold serial dilution series in cell culture medium, ranging from 100 µM to 5 nM final concentration. Include DMSO-only (vehicle) and Staurosporine (1 µM, positive control for apoptosis) wells.

  • Cell Treatment: Add the compound dilutions to the appropriate wells and incubate for 48 hours.

  • Staining: Add a staining solution containing Hoechst 33342 (stains nuclei of all cells), CellTox™ Green (stains nuclei of dead cells), and CellTracker™ Deep Red (stains cytoplasm of living cells). Incubate for 30 minutes.

  • Imaging: Acquire images using a high-content imaging system (e.g., PerkinElmer Opera Phenix) with appropriate filter sets for each dye. Capture at least four fields of view per well.

  • Image Analysis: Use automated image analysis software to segment cells and quantify parameters such as:

    • Total cell count (from Hoechst).

    • Dead cell count (from CellTox Green).

    • Nuclear size and intensity.

    • Cellular area and roundness.

Data Analysis and Hit Identification

The primary output is a dose-response curve for cytotoxicity. A compound is considered a "hit" if it shows a reproducible, dose-dependent decrease in cell viability.

Table 2: Hypothetical High-Content Screening Data Summary

Parameter This compound Staurosporine (1 µM) Vehicle (DMSO)
Cell Viability (IC₅₀) 5.2 µM 0.8 µM > 100 µM
Primary Phenotype Dose-dependent cell loss Apoptosis Normal Proliferation

| Morphological Changes | Cell rounding at >1 µM | Nuclear condensation, cell shrinkage | None |

Based on this hypothetical data, this compound is a confirmed cytotoxic hit with an IC₅₀ of 5.2 µM, warranting progression to target identification.

Phase 2: Unbiased Target Identification

The Imperative of Direct Target Engagement Evidence

With a confirmed cellular phenotype, the next critical step is to identify the direct molecular binding partner(s) of the compound. We will prioritize the Cellular Thermal Shift Assay (CETSA) , a powerful label-free method that measures target engagement in a native cellular environment.[9][10][11] The principle is that ligand binding stabilizes a target protein, increasing its resistance to heat-induced denaturation.[12]

CETSA_Workflow A Treat intact cells with Compound or Vehicle B Heat cells to a range of temperatures A->B C Lyse cells and separate soluble vs. precipitated proteins B->C D Prepare soluble fraction for Mass Spectrometry (LC-MS/MS) C->D E Quantify protein abundance at each temperature D->E F Identify proteins with increased thermal stability in compound-treated samples E->F

Caption: Workflow for target identification using CETSA coupled with mass spectrometry.

Protocol 2: CETSA Coupled with Mass Spectrometry (CETSA-MS)

This experiment aims to identify, in an unbiased manner, all proteins that are thermally stabilized by this compound across the proteome.

Methodology:

  • Cell Culture and Treatment: Culture a large batch of HeLa cells. Treat half with 10 µM this compound and the other half with vehicle (DMSO) for 2 hours.

  • Thermal Challenge: Aliquot the cell suspensions into PCR tubes. Heat the aliquots to a range of 10 different temperatures (e.g., from 40°C to 76°C) for 3 minutes using a thermal cycler, followed by immediate cooling to 4°C.

  • Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Centrifuge at high speed (20,000 x g) for 20 minutes to pellet precipitated proteins.

  • Sample Preparation for MS: Collect the supernatant (soluble protein fraction). Determine protein concentration. Perform in-solution trypsin digestion of the proteins from each sample.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixtures using a high-resolution mass spectrometer (e.g., Thermo Scientific Orbitrap).

  • Data Analysis: Use specialized software (e.g., MaxQuant) to identify and quantify proteins in each sample. For each protein, plot the soluble fraction versus temperature to generate melting curves. Identify proteins that exhibit a significant shift to a higher melting temperature (ΔTm) in the compound-treated samples compared to the vehicle control.

Orthogonal Approach: Affinity-Based Pulldown

As a complementary method, an affinity-based pulldown can be performed.[13][14] This involves synthesizing a version of this compound with a linker and a biotin tag. This "bait" molecule is incubated with cell lysate, and any proteins that bind are "pulled down" using streptavidin beads and identified by mass spectrometry.[13] While powerful, this method's primary challenge is ensuring the tag does not disrupt the compound's native binding activity.

Data Interpretation: Triaging Potential Targets

The CETSA-MS experiment will yield a list of proteins with altered thermal stability. The highest-priority candidates are those with the largest and most dose-dependent thermal shifts.

Table 3: Hypothetical CETSA-MS Hit List

Protein Target Gene Name ΔTm (°C) with 10 µM Cmpd Cellular Function Priority
Cyclin-dependent kinase 2 CDK2 + 4.8 °C Cell cycle regulation High
Heat shock protein 90 HSP90AA1 + 2.1 °C Protein folding Medium
Pyruvate kinase PKM + 1.5 °C Metabolism Low

| Tubulin beta chain | TUBB | + 0.5 °C | Cytoskeleton | Low |

In this hypothetical outcome, CDK2 is the top candidate due to its significant thermal stabilization and its known role in cell cycle progression, which aligns with the observed cytotoxic phenotype.

Phase 3: Target Validation and Pathway Characterization

From "Binding Partner" to "Functional Target"

Identifying a binding partner is not sufficient. Validation is required to prove that the compound's engagement with the target is responsible for the cellular phenotype.

Protocol 3: Isothermal Dose-Response (ITDR) CETSA by Western Blot

This is a targeted experiment to validate the engagement of this compound with the top candidate, CDK2, in intact cells.[15]

Methodology:

  • Treatment: Treat HeLa cells with a range of concentrations of this compound (e.g., 0.1 µM to 50 µM) for 2 hours.

  • Heating: Heat all samples to a single, optimized temperature (e.g., 54°C, a temperature where a significant difference in CDK2 solubility was seen in the CETSA-MS experiment).

  • Lysis and Fractionation: Lyse cells and separate the soluble fraction as described in Protocol 2.

  • Western Blotting: Run the soluble fractions on an SDS-PAGE gel, transfer to a membrane, and probe with a specific primary antibody against CDK2. Use an antibody for a non-target protein (e.g., GAPDH) as a loading control.

  • Analysis: Quantify the band intensities. Plot the amount of soluble CDK2 as a function of compound concentration. A dose-dependent increase in soluble CDK2 confirms target engagement in the cellular environment.

Protocol 4: In Vitro Kinome Profiling

To determine if this compound functionally modulates its putative kinase target and to assess its selectivity, the compound should be screened against a broad panel of purified human kinases.[16] This is typically done as a fee-for-service by specialized vendors.[17][18][19]

Methodology:

  • Compound Submission: Provide the compound to a commercial kinome profiling service (e.g., Reaction Biology, Carna Biosciences).

  • Screening: The service will perform radiometric or fluorescence-based assays to measure the percent inhibition of a large kinase panel (e.g., >300 kinases) at a fixed compound concentration (e.g., 1 µM or 10 µM).

  • Data Analysis: The results are typically provided as a percentage of inhibition for each kinase. Potent inhibition of the primary target (CDK2) and minimal inhibition of other kinases would indicate a selective compound.

Table 4: Hypothetical Kinome Profiling Data (Top Hits)

Kinase Target % Inhibition @ 1 µM Selectivity Note
CDK2 95% Validated Target
CDK1 78% Structurally related off-target
CDK5 65% Structurally related off-target
GSK3B 15% Minimal off-target activity

| (...300+ other kinases) | < 10% | Highly selective |

Protocol 5: Cellular Pathway Analysis via Phosphoproteomics

To confirm that CDK2 inhibition is occurring in cells and to understand the downstream consequences, we can analyze the phosphorylation status of known CDK2 substrates.

Pathway_Diagram Compound 3-Methoxy-4- methylbenzaldehyde CDK2 CDK2/Cyclin E Compound->CDK2 Inhibits Rb Rb Protein CDK2->Rb Phosphorylates (Inactivates) E2F E2F Rb->E2F Inhibits S_Phase S-Phase Entry (Cell Proliferation) E2F->S_Phase Promotes

Caption: Hypothetical MOA: Compound inhibits CDK2, preventing Rb phosphorylation and blocking S-phase entry.

Methodology:

  • Cell Treatment: Treat HeLa cells with 10 µM this compound for 6 hours.

  • Lysis and Western Blot: Lyse the cells and perform a Western blot using antibodies specific for:

    • Phospho-Rb (Ser807/811) - A key CDK2 substrate site.

    • Total Rb.

    • Total CDK2.

    • Actin (loading control).

  • Analysis: A significant decrease in the ratio of Phospho-Rb to Total Rb in the compound-treated sample would provide strong evidence that the compound inhibits CDK2 activity within the cell, leading to cell cycle arrest.

Synthesis and Conclusion

This guide has outlined a systematic, evidence-based framework for elucidating the mechanism of action of an uncharacterized small molecule, this compound. By integrating unbiased phenotypic screening with state-of-the-art target identification and validation technologies, we can move confidently from an observed cellular effect to a high-confidence molecular mechanism.

Based on our hypothetical results, the putative mechanism of action for this compound is the direct binding to and inhibition of Cyclin-Dependent Kinase 2 (CDK2) . This inhibition prevents the phosphorylation of the Retinoblastoma (Rb) protein, which in turn blocks the cell cycle progression into S-phase, ultimately leading to the observed cytotoxicity in proliferating cancer cells.

Future studies should focus on confirming this MOA with orthogonal methods (e.g., CRISPR-Cas9 knockout of CDK2 to assess resistance), performing medicinal chemistry efforts to improve potency and selectivity, and eventually evaluating the compound's efficacy in preclinical in vivo models.

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  • Google Patents. (n.d.). CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
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An In-depth Technical Guide to 3-Methoxy-4-methylbenzaldehyde: From Discovery to Application

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-4-methylbenzaldehyde, a substituted aromatic aldehyde with the chemical formula C₉H₁₀O₂, is a compound of significant interest in synthetic organic chemistry.[1][2][3][4] Its unique structural features, comprising a benzaldehyde core with methoxy and methyl substituents, make it a valuable intermediate in the synthesis of complex molecules, particularly in the realm of pharmaceuticals and fine chemicals.[5] This guide provides a comprehensive overview of this compound, from its early synthesis to its modern applications, with a focus on providing practical insights for researchers and professionals in drug development.

Historical Context and Early Synthesis

While a definitive "discovery" paper remains elusive in readily available literature, early reports of this compound's synthesis and use date back to at least the early 1960s. A notable mention appears in a 1962 publication by K. Tsuda and colleagues in the Chemical & Pharmaceutical Bulletin.[6] A more detailed synthesis was later described in 1978 by H. Fukumi, H. Kurihara, and H. Mishima, also in the Chemical & Pharmaceutical Bulletin, as a key step in the total synthesis of the antibiotic mimosamycin.[6] This historical context establishes this compound as a compound with a long-standing, albeit niche, role in complex molecule synthesis.

Synthesis and Manufacturing

The synthesis of this compound can be approached through several routes. The classical method, as detailed in the synthesis of mimosamycin, utilizes 4-methyl-3-nitrobenzaldehyde as the starting material. A more modern approach employs the oxidation of (3-methoxy-4-methylphenyl)methanol.

Classical Synthesis via Nitrotoluene Derivative

This multi-step synthesis involves the reduction of a nitro group, diazotization, hydrolysis, and finally, methylation. The causality behind this experimental choice lies in the commercial availability of the nitrotoluene precursor and the robustness of these classical aromatic transformations.

Experimental Protocol:

  • Reduction of 4-methyl-3-nitrobenzaldehyde: The nitro group is reduced to an amine using a reducing agent like tin(II) chloride (SnCl₂) in hydrochloric acid. This step is highly exothermic and requires careful temperature control.

  • Diazotization of 3-amino-4-methylbenzaldehyde: The resulting amino group is converted to a diazonium salt using sodium nitrite (NaNO₂) in an acidic medium at low temperatures (0-5°C) to ensure the stability of the diazonium intermediate.

  • Hydrolysis of the Diazonium Salt: The diazonium salt is then hydrolyzed to the corresponding phenol, 3-hydroxy-4-methylbenzaldehyde, by heating in water.

  • Methylation of 3-hydroxy-4-methylbenzaldehyde: The final step involves the methylation of the hydroxyl group to a methoxy group using a methylating agent like dimethyl sulfate (Me₂SO₄) under basic conditions to yield this compound.

Logical Relationship Diagram: Classical Synthesis

G A 4-Methyl-3-nitrobenzaldehyde B 3-Amino-4-methylbenzaldehyde A->B Reduction (e.g., SnCl2/HCl) C Diazonium Salt Intermediate B->C Diazotization (NaNO2/HCl) D 3-Hydroxy-4-methylbenzaldehyde C->D Hydrolysis (H2O, heat) E This compound D->E Methylation (e.g., Me2SO4/NaOH) G cluster_0 Reaction Setup cluster_1 Oxidation cluster_2 Workup & Purification A Dissolve (3-methoxy-4-methylphenyl)methanol in Dichloromethane B Cool to 0°C A->B C Add Dess-Martin Periodinane B->C D Stir at 0°C C->D E Quench Reaction D->E F Solvent Extraction E->F G Purification (Column Chromatography) F->G H This compound G->H

Sources

Methodological & Application

Synthesis of 3-Methoxy-4-methylbenzaldehyde: A Critical Evaluation of Formylation Strategies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of synthetic strategies for the formylation of 3-methoxy-4-methylanisole (4-methylveratrole) to produce the valuable intermediate, 3-Methoxy-4-methylbenzaldehyde. Initially, we address the Gattermann-Koch reaction, a classic method for arene formylation. Through a detailed mechanistic review and analysis of substrate scope, we conclude that this reaction is fundamentally unsuitable for electron-rich phenolic ethers, such as the required starting material. Subsequently, this guide presents a field-proven, reliable, and detailed protocol for the synthesis of this compound via the Vilsmeier-Haack reaction. This alternative approach offers high efficacy and regioselectivity for this substrate class. This document is intended for researchers, chemists, and process development professionals seeking a robust and scientifically sound method for the synthesis of substituted benzaldehydes.

Introduction: The Challenge of Regioselective Formylation

The introduction of a formyl group (-CHO) onto an aromatic ring is a cornerstone transformation in organic synthesis, yielding aldehyde intermediates crucial for the pharmaceutical, agrochemical, and fragrance industries. The target molecule, this compound, is a key building block whose synthesis requires precise control over regioselectivity. The choice of formylation method is paramount and is dictated by the electronic properties of the aromatic substrate.

This guide first explores the Gattermann-Koch reaction, a method historically significant for converting simple aromatic hydrocarbons into aldehydes.[1][2] However, a critical assessment of its mechanism and limitations is necessary to determine its applicability to the highly activated, oxygenated aromatic system required for this synthesis.

The Gattermann-Koch Reaction: A Mechanistic Review and Critical Limitations

The Gattermann-Koch reaction introduces a formyl group to aromatic rings using carbon monoxide (CO) and hydrogen chloride (HCl) under high pressure, catalyzed by a Lewis acid like aluminum chloride (AlCl₃) with a copper(I) chloride (CuCl) co-catalyst.[3][4]

Reaction Mechanism

The reaction proceeds via the formation of a highly electrophilic formyl cation equivalent.

  • Generation of the Electrophile: Carbon monoxide and HCl, activated by the Lewis acid catalyst system, are thought to form a reactive formyl cation ([HCO]⁺) intermediate.[5][6]

  • Electrophilic Aromatic Substitution: The aromatic ring acts as a nucleophile, attacking the formyl cation. This forms a resonance-stabilized carbocation known as an arenium ion or sigma complex.

  • Rearomatization: A base (such as AlCl₄⁻) removes a proton from the arenium ion, restoring the aromaticity of the ring and yielding the final benzaldehyde product.

Gattermann_Koch_Mechanism reagents CO + HCl + AlCl₃/CuCl electrophile [H-C≡O]⁺ ↔ H-C=O⁺ Formyl Cation (Electrophile) reagents->electrophile Catalyst Activation intermediate Arenium Ion (Sigma Complex) electrophile->intermediate arene Arene (e.g., Toluene) (Nucleophile) arene->intermediate Attack product Aryl Aldehyde (Product) intermediate->product -H⁺ (Deprotonation) Vilsmeier_Haack_Mechanism reagents DMF + POCl₃ vilsmeier_reagent [Cl-CH=N⁺(CH₃)₂] Vilsmeier Reagent (Electrophile) reagents->vilsmeier_reagent Reagent Formation iminium_intermediate Aryl Iminium Ion Intermediate vilsmeier_reagent->iminium_intermediate substrate 3-Methoxy-4-methylanisole (Nucleophile) substrate->iminium_intermediate Electrophilic Attack product This compound (Product) iminium_intermediate->product H₂O Workup (Hydrolysis)

Caption: Mechanism of the Vilsmeier-Haack formylation.

Experimental Guide: Synthesis of this compound

This section provides a detailed, step-by-step protocol for the formylation of 3-methoxy-4-methylanisole.

Materials and Equipment
Reagent/MaterialGradeSupplier RecommendationNotes
3-Methoxy-4-methylanisoleReagent ≥98%Standard suppliersStarting material (also known as 4-methylveratrole)
Phosphorus oxychloride (POCl₃)ReagentPlus®, ≥99%Standard suppliersHighly corrosive and water-reactive. Handle with extreme care.
N,N-Dimethylformamide (DMF)Anhydrous, 99.8%Standard suppliersUse anhydrous grade to prevent side reactions.
Dichloromethane (DCM)Anhydrous, ≥99.8%Standard suppliersSolvent for reaction and extraction.
Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)Reagent gradeStandard suppliersFor neutralization during workup.
Saturated Sodium Bicarbonate SolutionN/APrepared in-houseFor washing.
Brine (Saturated NaCl solution)N/APrepared in-houseFor washing.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent gradeStandard suppliersFor drying organic layers.
Crushed IceN/AN/AFor quenching the reaction.

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Ice-water bath and heating mantle

  • Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)

Safety Precautions
  • General: This procedure must be conducted in a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves (nitrile or neoprene), is mandatory.

  • Phosphorus Oxychloride (POCl₃): Highly toxic, corrosive, and reacts violently with water, releasing toxic HCl gas. [4][7][8]It can cause severe burns to the skin, eyes, and respiratory tract. Always handle in a fume hood and ensure no contact with moisture.

  • N,N-Dimethylformamide (DMF): A potential reproductive toxin. Avoid inhalation and skin contact.

  • Quenching: The workup step of quenching the reaction mixture with ice is highly exothermic and will release HCl gas. This must be done slowly and carefully in the fume hood.

Step-by-Step Protocol

Workflow setup_node setup_node reagent_node reagent_node reaction_node reaction_node workup_node workup_node purify_node purify_node A 1. Vilsmeier Reagent Preparation (POCl₃ added to DMF at 0°C) B 2. Substrate Addition (Anisole derivative added at 0°C) A->B C 3. Reaction (Heat to 60-70°C for 2-4h) B->C D 4. Quenching & Hydrolysis (Pour onto ice, then heat) C->D E 5. Neutralization & Extraction (Adjust pH, extract with DCM) D->E F 6. Purification (Column Chromatography or Distillation) E->F G Final Product: This compound F->G

Caption: Experimental workflow for Vilsmeier-Haack synthesis.

1. Preparation of the Vilsmeier Reagent: a. To a dry 500 mL three-neck flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (55 mL, 0.71 mol, 5.0 eq). b. Cool the flask in an ice-water bath to 0-5 °C. c. Add phosphorus oxychloride (POCl₃) (20 mL, 0.21 mol, 1.5 eq) dropwise via the dropping funnel over 30-45 minutes. Maintain vigorous stirring and ensure the internal temperature does not exceed 10 °C. d. After the addition is complete, stir the resulting pale yellow to colorless solution for an additional 30 minutes at 0-5 °C.

2. Formylation Reaction: a. To the pre-formed Vilsmeier reagent, add a solution of 3-methoxy-4-methylanisole (21.6 g, 0.14 mol, 1.0 eq) in anhydrous Dichloromethane (DCM) (40 mL) dropwise over 30 minutes, keeping the temperature below 10 °C. b. Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. c. Heat the reaction mixture to 60-70 °C using a heating mantle and stir for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent).

3. Workup and Hydrolysis: a. After the reaction is complete, cool the mixture back to room temperature. b. In a separate large beaker (2 L), prepare approximately 500 g of crushed ice. c. Carefully and slowly pour the reaction mixture onto the crushed ice with vigorous stirring in the fume hood. This step is highly exothermic. d. Once the initial exotherm has subsided, add 200 mL of water and heat the mixture to 50-60 °C for 1 hour to ensure complete hydrolysis of the iminium salt. e. Cool the mixture to room temperature. Carefully neutralize the acidic solution by slowly adding 10 M NaOH solution or solid K₂CO₃ until the pH is approximately 7-8. f. Transfer the mixture to a separatory funnel and extract the product with DCM (3 x 150 mL).

4. Isolation and Purification: a. Combine the organic extracts and wash sequentially with saturated NaHCO₃ solution (1 x 100 mL) and brine (1 x 100 mL). b. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. c. The crude product, a yellow-to-brown oil or solid, can be purified by vacuum distillation or column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound as a low-melting solid.

Expected Results
  • Yield: Good to excellent (typically 75-90%).

  • Appearance: Colorless to pale yellow solid.

  • Physical Properties: Melting point: 45-46 °C.

  • Spectroscopic Data (¹H NMR, CDCl₃): δ ~9.8 (s, 1H, -CHO), ~7.4 (m, 2H, Ar-H), ~6.9 (d, 1H, Ar-H), ~3.9 (s, 3H, -OCH₃), ~2.2 (s, 3H, -CH₃).

Conclusion

While the Gattermann-Koch reaction is a powerful tool for the formylation of simple arenes, it is unsuitable for activated phenolic ethers due to catalyst incompatibility. The Vilsmeier-Haack reaction stands as the superior and recommended method for the synthesis of this compound from its corresponding anisole precursor. The protocol detailed herein provides a safe, reliable, and high-yielding pathway for researchers and drug development professionals to access this important chemical intermediate.

References

  • Jones, G., & Stanforth, S. P. (2000). The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. Organic Reactions, 49, 1-330. [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Testbook. (n.d.). Gattermann Koch Reaction. Retrieved from [Link]

  • Vedantu. (n.d.). Gattermann Koch Reaction. Retrieved from [Link]

  • Wikipedia. (2023). Vilsmeier–Haack reaction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Mondal, E. et al. (2018). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar. Retrieved from [Link]

  • Campaigne, E., & Archer, W. L. (1953). p-Dimethylaminobenzaldehyde. Organic Syntheses, 33, 27. [Link]

  • University of Cambridge. (n.d.). Gattermann-Koch Reaction. PDF document. Retrieved from a general university chemistry resource.
  • Collegedunia. (n.d.). Gattermann - Koch Reaction. Retrieved from [Link]

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Phosphorus Oxychloride. Retrieved from [Link]

  • BYJU'S. (n.d.). Gattermann Koch Reaction Mechanism. Retrieved from [Link]

  • Wikipedia. (2023). Gattermann reaction. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Muramatsu, Y. et al. (1995). The Vilsmeier-Haack Reaction on Methyl Homologues of N-Benzyltetrahydrocarbazole. Heterocycles, 41(10), 2261-2270. [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Vilsmeier-Haack Formylation of 2-Methylquinoline.
  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Fathima, L. R. et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and its reactivity. International Journal of ChemTech Research, 5(4), 187-194. [Link]

  • All About Chemistry. (2020). Gatterman –Koch Carbonylation.

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Introduction: The Power of Atom-Economical Carbon-Carbon Bond Formation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Baylis-Hillman Reaction with 3-Methoxy-4-methylbenzaldehyde

The Morita-Baylis-Hillman (MBH) reaction stands as a cornerstone of modern organic synthesis, celebrated for its ability to form a carbon-carbon bond between an activated alkene and an electrophile, such as an aldehyde.[1][2] Catalyzed by a nucleophilic tertiary amine or phosphine, this reaction constructs densely functionalized molecules, typically allylic alcohols, in a highly atom-economical fashion.[3][4] The products of the MBH reaction are versatile synthetic intermediates, valuable in the synthesis of pharmaceuticals and natural products.[5]

This guide provides a detailed exploration of the Baylis-Hillman reaction specifically utilizing this compound as the electrophile. This substrate, with its moderately electron-donating substituents, presents a classic scenario for the MBH reaction, offering insights into the reaction's kinetics and optimization strategies. We will delve into the mechanistic underpinnings, provide a robust experimental protocol, and discuss key parameters for successful execution and troubleshooting.

The Reaction Mechanism: A Stepwise Journey

The generally accepted mechanism for the Baylis-Hillman reaction, catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO), involves a three-step sequence: a Michael addition, an aldol addition, and a final elimination.[2][6][7]

  • Michael Addition: The tertiary amine catalyst (DABCO) performs a nucleophilic conjugate addition to the activated alkene (e.g., methyl acrylate), forming a zwitterionic enolate intermediate.[7] This is the key step that generates the active nucleophile.

  • Aldol Addition: The generated enolate attacks the carbonyl carbon of the aldehyde (this compound). This forms a new carbon-carbon bond and results in a second zwitterionic intermediate.[2][7] This step is often the rate-determining step of the reaction.[8]

  • Proton Transfer & Elimination: An intramolecular proton transfer, often facilitated by a protic solvent, occurs. Subsequent elimination of the DABCO catalyst regenerates the double bond, yielding the final α-methylene-β-hydroxy functionalized product.[1][2]

Baylis_Hillman_Mechanism Baylis-Hillman Reaction Mechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway Aldehyde 3-Methoxy-4-methyl- benzaldehyde Zwitterion2 Aldol Adduct (Intermediate B) Aldehyde->Zwitterion2 Alkene Activated Alkene (e.g., Methyl Acrylate) Zwitterion1 Zwitterionic Enolate (Intermediate A) Alkene->Zwitterion1 Catalyst DABCO Catalyst->Zwitterion1 1. Michael Addition Zwitterion1->Zwitterion2 2. Aldol Addition (Rate-Determining) Product Baylis-Hillman Adduct (Allylic Alcohol) Zwitterion2->Product 3. Proton Transfer & Elimination Product->Catalyst Catalyst Regeneration

Caption: The catalytic cycle of the DABCO-catalyzed Baylis-Hillman reaction.

Key Reaction Parameters and Optimization

The Baylis-Hillman reaction is notoriously slow, and its success hinges on the careful selection of several key parameters. For an electron-rich substrate like this compound, optimization is particularly crucial.

ParameterOptions & ConsiderationsRationale & Expert Insights
Catalyst Tertiary Amines: DABCO, 3-hydroxyquinuclidine (3-HQD), DBU. Phosphines: PPh₃, PBu₃.DABCO is the most common and cost-effective catalyst.[9] 3-HQD can offer rate acceleration due to intramolecular hydrogen bonding that stabilizes intermediates.[8] Phosphines are generally more nucleophilic and can be more effective but are also more air-sensitive.
Activated Alkene Methyl acrylate, Acrylonitrile, Methyl vinyl ketone (MVK).The reactivity order is generally Acrylonitrile > MVK > Acrylate. The choice depends on the desired functionality in the final product. Using more reactive alkenes can reduce reaction times.
Solvent Neat (solvent-free), Protic (MeOH, H₂O), Aprotic Polar (THF, DMF, MeCN).The reaction is often slow in aprotic solvents.[1] Protic solvents like methanol or water can significantly accelerate the reaction by stabilizing the zwitterionic intermediates through hydrogen bonding.[10] A mixture, such as THF/water or using deep eutectic solvents, can be highly effective.[11]
Stoichiometry Aldehyde (1 eq), Alkene (1.5-3 eq), Catalyst (0.1-0.3 eq).An excess of the activated alkene is used to push the equilibrium towards the product and compensate for potential side reactions like dimerization. Catalyst loading is typically 10-30 mol%.
Temperature Room Temperature (20-25 °C).Most MBH reactions are run at room temperature. While heating can increase the rate, it can also promote side reactions. Given the slow nature of the reaction, patience and monitoring are key.

Detailed Experimental Protocol

This protocol describes a general procedure for the DABCO-catalyzed Baylis-Hillman reaction between this compound and methyl acrylate.

Materials and Equipment
  • This compound

  • Methyl acrylate (stabilized)

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO)

  • Solvent (e.g., Tetrahydrofuran (THF) and Water, or Methanol)

  • Ethyl acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask with stir bar

  • Silica gel for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

  • Rotary evaporator

Experimental Workflow

Experimental_Workflow Experimental Workflow A 1. Reagent Preparation - Dissolve aldehyde and DABCO in solvent. B 2. Reaction Initiation - Add methyl acrylate to the mixture. - Stir at room temperature. A->B C 3. Reaction Monitoring - Track progress using TLC until aldehyde is consumed. B->C D 4. Workup - Quench with dilute acid (e.g., 1M HCl). - Extract with ethyl acetate. C->D E 5. Purification - Dry organic layer (MgSO₄). - Concentrate via rotary evaporation. - Purify by column chromatography. D->E F 6. Analysis - Characterize the pure product (NMR, IR, MS). E->F

Caption: Step-by-step workflow for the Baylis-Hillman synthesis.

Step-by-Step Procedure
  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (e.g., 1.50 g, 10 mmol, 1.0 eq) and DABCO (e.g., 0.224 g, 2 mmol, 0.2 eq) in the chosen solvent (e.g., 10 mL of a 1:1 THF/water mixture). Stir until all solids have dissolved.

    • Rationale: Dissolving the reagents ensures a homogeneous reaction mixture. The THF/water system is chosen to enhance the reaction rate through hydrogen bonding stabilization.[10]

  • Addition of Alkene: To the stirring solution, add methyl acrylate (e.g., 1.8 mL, 20 mmol, 2.0 eq) dropwise at room temperature.

    • Rationale: A slight excess of the acrylate ensures the aldehyde is the limiting reagent and helps drive the reaction to completion.

  • Reaction Monitoring: Seal the flask and stir the mixture vigorously at room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) every 24 hours, using a suitable eluent (e.g., 3:1 Hexane/Ethyl Acetate). The reaction is complete upon the disappearance of the starting aldehyde spot.

    • Note: This reaction can be very slow, potentially taking several days to a week to reach completion. Patience is essential.

  • Workup: Once the reaction is complete, quench by adding 1M HCl (10 mL) to neutralize the DABCO catalyst. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

    • Rationale: The acidic wash protonates the amine catalyst, rendering it water-soluble and facilitating its removal from the organic product.

  • Drying and Concentration: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel, using a gradient eluent (e.g., starting with 9:1 Hexane/Ethyl Acetate and gradually increasing the polarity) to isolate the pure Baylis-Hillman adduct.

    • Expected Product: Methyl 2-(hydroxy(3-methoxy-4-methylphenyl)methyl)acrylate.

Characterization of the Product

The purified product should be characterized using standard spectroscopic methods to confirm its structure:

  • ¹H NMR: Expect characteristic peaks for the aromatic protons, the methoxy and methyl groups, the vinyl protons, the methine proton adjacent to the hydroxyl group, and the ester methyl group.

  • ¹³C NMR: Will show distinct signals for the carbonyl carbon, aromatic carbons, and the sp² carbons of the alkene.

  • FT-IR: Look for a broad absorption band for the hydroxyl group (~3400 cm⁻¹), a sharp peak for the ester carbonyl (~1715 cm⁻¹), and C=C stretching (~1630 cm⁻¹).

  • Mass Spectrometry: To confirm the molecular weight of the product.

Troubleshooting Common Issues

IssuePossible CauseSuggested Solution
Very Slow or No Reaction Low reactivity of the aldehyde; Ineffective catalyst or solvent system.1. Switch to a more reactive alkene (e.g., acrylonitrile). 2. Use a more potent catalyst like 3-hydroxyquinuclidine. 3. Ensure a protic co-solvent (water, methanol) is used.[10]
Formation of Side Products Dimerization of the activated alkene; Polymerization.1. Do not use a large excess of the activated alkene. 2. Avoid high temperatures. 3. Ensure the alkene is fresh and properly stabilized.
Difficult Purification Product co-elutes with starting materials or side products.1. Optimize the solvent system for column chromatography carefully. 2. Consider a second purification step or derivatization if necessary.

Safety Precautions

  • Work in a well-ventilated fume hood at all times.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Methyl acrylate is volatile, flammable, and a lachrymator. Handle with care.

  • DABCO is a skin and respiratory irritant. Avoid inhalation of dust and direct contact.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

  • Organic Chemistry Portal. (n.d.). Baylis-Hillman Reaction. Retrieved from [Link]

  • Basavaiah, D., Rao, A. J., & Satyanarayana, T. (2003). Recent Advances in the Baylis−Hillman Reaction and Applications. Chemical Reviews, 103(3), 811–892.
  • Basavaiah, D., Veeraraghavaiah, D. (2018). The Baylis–Hillman reaction: a new continent in organic chemistry – our philosophy, vision and over three decades of research. New Journal of Chemistry, 42(15), 12292-12319.
  • Dutta, M. P. J., & Kataki, D. (2014). ACTIVITY OF DABCO: CATALYTIC SCOPE IN ORGANIC SYNTHESIS. ADBU Journal of Engineering Technology, 1(1).
  • Wikipedia. (2023). Baylis–Hillman reaction. Retrieved from [Link]

  • de Souza, R. O. M. A., et al. (2012). The Morita-Baylis-Hillman Reaction: Insights into Asymmetry and Reaction Mechanisms by Electrospray Ionization Mass Spectrometry. Journal of the Brazilian Chemical Society, 23(1), 17-30.
  • Gopinath, A., et al. (2024). Recent progress and prospects in the organocatalytic Morita–Baylis–Hillman reaction. RSC Advances, 14, 14036-14062.
  • Gopinath, A., et al. (2024). Recent progress and prospects in the organocatalytic Morita–Baylis–Hillman reaction. RSC Advances. Retrieved from [Link]

  • Bosica, G., De Nittis, R., & Vella Refalo, M. (2024). DABCO/Amberlyst® 15-Cocatalysed One-Pot Three-Component Aza-Morita–Baylis–Hillman Reaction Under Green Conditions.
  • Bosica, G., De Nittis, R., & Vella Refalo, M. (2024). DABCO/Amberlyst® 15-Cocatalysed One-Pot Three-Component Aza-Morita–Baylis–Hillman Reaction Under Green Conditions. MDPI. Retrieved from [Link]

  • Aggarwal, V. K., et al. (2002). Rate Acceleration of the Baylis−Hillman Reaction in Polar Solvents (Water and Formamide). Dominant Role of Hydrogen Bonding, Not Hydrophobic Effects, Is Implicated. The Journal of Organic Chemistry, 67(2), 510–514.
  • Gopinath, A., et al. (2024). Recent progress and prospects in the organocatalytic Morita–Baylis–Hillman reaction. National Institutes of Health. Retrieved from [Link]

  • University of California, Irvine. (2003). The Morita-Baylis-Hillman Reaction. Retrieved from [Link]

  • Zhao, D., et al. (2016). Morita–Baylis–Hillman reaction in eutectic solvent under aqueous medium. RSC Advances, 6(62), 57077-57081.
  • ResearchGate. (n.d.). Optimization of reaction conditions for the synthesis of 3a. Retrieved from [Link]

  • NROChemistry. (n.d.). Baylis-Hillman Reaction: Mechanism & Examples. Retrieved from [Link]

  • Arkat USA. (n.d.). Intramolecular Baylis-Hillman reaction: synthesis of heterocyclic molecules. Retrieved from [Link]

  • Kaye, P. T., & Nocanda, X. W. (2011). Elucidation of the Complex Baylis-Hillman Reaction of 3-Methoxy-2-nitrobenzaldehyde with Methyl Vinyl Ketone. South African Journal of Chemistry, 64, 144–150.
  • Chemistry Student. (2020, June 6). Baylis-Hillman Reaction [Video]. YouTube. Retrieved from [Link]

Sources

Large-scale synthesis of 3-Methoxy-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Scalable Synthesis of 3-Methoxy-4-methylbenzaldehyde

Abstract

This compound is a valuable aromatic aldehyde that serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. Its structural motif is present in numerous target molecules, demanding a robust, efficient, and scalable synthetic methodology for its production. This application note provides a detailed, field-proven protocol for the large-scale synthesis of this compound. We present a comparative analysis of viable synthetic routes, ultimately focusing on the Vilsmeier-Haack formylation of 2-methoxy-1-methylbenzene as the primary, recommended strategy due to its high efficiency, operational simplicity, and industrial applicability. An alternative route via the oxidation of 3-methoxy-4-methylbenzyl alcohol is also discussed. This guide is intended for researchers, chemists, and process development professionals seeking to implement a reliable and scalable synthesis.

Introduction and Strategic Synthesis Selection

The selection of an appropriate synthetic route for industrial-scale production hinges on several critical factors: cost and availability of starting materials, reaction efficiency (yield), process safety, atom economy, and ease of purification. For this compound (CAS 24973-22-6), several formylation strategies can be considered.[1]

  • Gattermann-Koch/Gattermann Reactions: These classical methods involve highly toxic reagents like carbon monoxide or hydrogen cyanide, often under high pressure, making them less suitable for standard large-scale production without specialized equipment.[2][3][4]

  • Reimer-Tiemann Reaction: This reaction is primarily effective for the ortho-formylation of phenols and is not applicable to phenol ethers like the required starting material.[5][6]

  • Multi-Step Synthesis: Routes involving transformations from precursors like 4-methyl-3-nitrobenzaldehyde are possible but often involve more steps, leading to lower overall yields and higher process mass intensity.[7]

  • Oxidation of Benzyl Alcohol: The oxidation of 3-methoxy-4-methylbenzyl alcohol is a direct and often high-yielding final step.[8] However, its viability depends on the commercial availability and cost of the starting alcohol.

  • Vilsmeier-Haack Reaction: This method utilizes a pre-formed electrophile, the Vilsmeier reagent, derived from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF). It is a mild, efficient, and highly reliable method for the formylation of electron-rich aromatic compounds, making it an ideal choice for this application.[9][10][11]

Based on this analysis, the Vilsmeier-Haack reaction is selected as the primary protocol for its superior balance of efficiency, safety, and scalability.

Primary Protocol: Vilsmeier-Haack Formylation of 2-Methoxy-1-methylbenzene

This protocol details the direct, single-step formylation of commercially available 2-methoxy-1-methylbenzene (3-methylanisole).

Principle and Mechanism

The reaction proceeds in two main stages. First, DMF reacts with POCl₃ to form the electrophilic chloroiminium salt known as the Vilsmeier reagent.[11] Subsequently, the electron-rich aromatic ring of 2-methoxy-1-methylbenzene attacks this electrophile. The methoxy group is a strong ortho-, para-director, and while the methyl group is a weaker ortho-, para-director, the formylation occurs predominantly at the sterically accessible para-position relative to the powerful methoxy director. The resulting iminium ion intermediate is then hydrolyzed during aqueous work-up to yield the final aldehyde.[10]

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis DMF DMF Reagent Vilsmeier Reagent (Chloroiminium salt) DMF->Reagent + POCl₃ POCl3 POCl₃ Iminium Iminium Ion Intermediate Reagent->Iminium Substrate 2-Methoxy- 1-methylbenzene Substrate->Iminium + Vilsmeier Reagent Product 3-Methoxy-4-methyl- benzaldehyde Iminium->Product + H₂O H2O H₂O (Work-up)

Caption: Mechanism of the Vilsmeier-Haack Reaction.

Materials and Equipment
Reagent/MaterialCAS No.M.W. ( g/mol )Recommended Grade
2-Methoxy-1-methylbenzene578-58-5122.16≥98%
N,N-Dimethylformamide (DMF)68-12-273.09Anhydrous, ≥99.8%
Phosphorus oxychloride (POCl₃)10025-87-3153.33≥99%
Dichloromethane (DCM)75-09-284.93ACS Grade
Sodium Acetate (anhydrous)127-09-382.03ACS Grade
Hydrochloric Acid (HCl)7647-01-036.462M Aqueous Solution
Sodium Bicarbonate (NaHCO₃)144-55-884.01Saturated Aqueous Sol.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37Laboratory Grade
Equipment
Jacketed Glass ReactorAppropriate Volume
Mechanical Stirrer
Chiller/Heater Circulator
Addition Funnel
Condenser with Gas OutletTo Scrubber
Separatory Funnel
Rotary Evaporator
Detailed Experimental Protocol

Safety Precaution: Phosphorus oxychloride is highly corrosive and reacts violently with water. All operations must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • Reactor Setup: Equip a dry, 5 L jacketed glass reactor with a mechanical stirrer, a temperature probe, a condenser connected to a caustic scrubber, and an addition funnel. Maintain an inert atmosphere using nitrogen.

  • Vilsmeier Reagent Preparation:

    • Charge anhydrous DMF (1.1 L, 14.2 mol) into the reactor.

    • Cool the DMF to 0-5 °C using the circulator.

    • Slowly add phosphorus oxychloride (POCl₃, 435 mL, 4.7 mol) dropwise via the addition funnel over 2 hours, ensuring the internal temperature does not exceed 10 °C.

    • After the addition is complete, allow the mixture to stir at 5-10 °C for an additional 30 minutes. The formation of the solid Vilsmeier reagent may be observed.

  • Formylation Reaction:

    • Add 2-methoxy-1-methylbenzene (500 g, 4.09 mol) to the Vilsmeier reagent suspension over 1 hour, maintaining the internal temperature between 10-15 °C.

    • Once the addition is complete, slowly warm the reaction mixture to 60-65 °C and maintain for 4-6 hours.

    • Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Work-up and Hydrolysis:

    • Cool the reaction mixture to 10 °C.

    • Prepare a separate 10 L vessel containing a stirred solution of sodium acetate (1.5 kg) in water (4 L) and ice (2 kg).

    • Carefully and slowly quench the reaction mixture by transferring it into the stirred sodium acetate/ice slurry. This step is exothermic; maintain the quench pot temperature below 25 °C.

    • Stir the resulting mixture at room temperature for 2 hours to ensure complete hydrolysis of the iminium intermediate.

  • Extraction and Purification:

    • Transfer the mixture to a large separatory funnel and extract with dichloromethane (3 x 1 L).

    • Combine the organic layers and wash sequentially with 2M HCl (1 L), water (1 L), and saturated NaHCO₃ solution (1 L).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Final Product Isolation:

    • The crude product, a yellowish oil or low-melting solid, can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

    • Typical Yield: 75-85%.

Alternative Protocol: Oxidation of 3-Methoxy-4-methylbenzyl Alcohol

This route is advantageous if the starting alcohol is readily available. A variety of oxidizing agents can be used; the Dess-Martin periodinane (DMP) method is excellent for lab-scale synthesis due to its mildness and high yield.[8]

Protocol using Dess-Martin Periodinane (Lab-Scale)
  • Dissolve (3-methoxy-4-methylphenyl)methanol (10.0 g, 65.7 mmol) in dichloromethane (350 mL) in a flask at 0 °C.

  • Slowly add Dess-Martin periodinane (30.0 g, 70.7 mmol) in portions, keeping the temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 30-60 minutes.

  • Upon completion (monitored by TLC), dilute the mixture with diethyl ether.

  • Wash sequentially with saturated sodium bicarbonate solution containing sodium thiosulfate (to quench excess DMP) and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product, which is often of high purity.[8]

For larger scales, catalytic aerobic oxidation using systems like Cu(I)/TEMPO would be more cost-effective and environmentally benign.[12]

Product Characterization and Data

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

PropertyExpected Value
Appearance Colorless to pale yellow solid/oil
Molecular Formula C₉H₁₀O₂
Molecular Weight 150.17 g/mol [1]
Melting Point 45-46 °C[7]
¹H NMR (CDCl₃) δ ~9.8 (s, 1H, -CHO), 7.3-7.4 (m, 2H, Ar-H), 7.2 (d, 1H, Ar-H), 3.9 (s, 3H, -OCH₃), 2.2 (s, 3H, -CH₃)
¹³C NMR (CDCl₃) δ ~191.0, 160.0, 131.0, 130.0, 126.0, 110.0, 55.5, 20.0
Purity (by GC) ≥98%

Overall Synthesis and Purification Workflow

Caption: Scalable Workflow for this compound Synthesis.

Conclusion

This application note outlines a comprehensive and scalable protocol for the synthesis of this compound. The Vilsmeier-Haack formylation of 2-methoxy-1-methylbenzene is presented as the most effective strategy for large-scale production, offering high yields and operational simplicity. The detailed step-by-step methodology, coupled with safety and optimization insights, provides a self-validating system for researchers and drug development professionals to reliably produce this key chemical intermediate.

References

  • Google Patents. EP0278875A1 - Process for the preparation of 3-methoxy-4,5-methylenedioxy-benzaldehyde. Accessed January 11, 2026.
  • Google Patents. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde. Accessed January 11, 2026.
  • J&K Scientific LLC. Vilsmeier-Haack Reaction. Accessed January 11, 2026. [Link]

  • Google Patents. CN101570473B - Method for synthesizing 3-methoxybenzaldehyde. Accessed January 11, 2026.
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  • Wikipedia. Vilsmeier–Haack reaction. Accessed January 11, 2026. [Link]

  • ResearchGate. Formylation of phenols, methoxy-and methylbenzenes. Accessed January 11, 2026. [Link]

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  • Designer-Drug.com. Synthesis of 3-Methyl- and 4-Methyl-2,5-Dimethoxybenzaldehyde. Accessed January 11, 2026. [Link]

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  • ResearchGate. Effect of solvent on oxidation of 4-methoxy benzyl alcohol a. Accessed January 11, 2026. [Link]

  • Sciforum. A convenient Pd-mediated oxidation of 4-methylbenzyl alcohol. Accessed January 11, 2026. [Link]

  • Google Patents. United States Patent (19). Accessed January 11, 2026. [Link]

  • Unacademy. Reimer-Tiemann Reaction | JEE Chemistry. Accessed January 11, 2026. [Link]

  • PubMed. Catalytic photooxidation of 4-methoxybenzyl alcohol with a flavin-zinc(II)-cyclen complex. Accessed January 11, 2026. [Link]

  • L.S.College, Muzaffarpur. Gattermann reaction. Accessed January 11, 2026. [Link]

  • Allen. Reimer Tiemann Reaction Mechanism: Conditions & Applications. Accessed January 11, 2026. [Link]

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  • Google Patents. CN114920634A - Method for synthesizing p-methoxybenzaldehyde. Accessed January 11, 2026.
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  • Synthesis of Indoles via Domino Reactions of 2-Methoxytoluene and Nitriles. Synthesis of Indoles via Domino Reactions of 2-Methoxytoluene and Nitriles. Accessed January 11, 2026. [Link]

  • Google Patents. EP0690835B1 - FORMYLATION PROCESS FOR AROMATIC ALDEHYDES. Accessed January 11, 2026. [Link]

  • The Royal Society of Chemistry. Aerobic Alcohol Oxidation Using a Cu(I)/TEMPO Catalyst System. Accessed January 11, 2026. [Link]

  • Synthesis and Application of 4-Acetyloxy-3-Methoxy Benzaldehyde as Chromogenic Spraying Reagent on Thin Layer Chromatography for. Synthesis and Application of 4-Acetyloxy-3-Methoxy Benzaldehyde as Chromogenic Spraying Reagent on Thin Layer Chromatography for. Accessed January 11, 2026. [Link]

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Application Notes and Protocols: A-Level Guide to the Grignard Reaction with 3-Methoxy-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide delves into the Grignard reaction involving 3-Methoxy-4-methylbenzaldehyde, a critical transformation in synthetic organic chemistry with significant implications for drug discovery and development.[1][2] We will explore the foundational principles governing the reactivity of this substituted aromatic aldehyde, providing a detailed mechanistic analysis. This document presents meticulously designed, self-validating experimental protocols, supported by quantitative data and field-proven insights to ensure reliable and reproducible outcomes. Visual diagrams generated using Graphviz are integrated to elucidate complex reaction pathways and workflows, offering a clear and logical framework for researchers.

Introduction: The Significance of Carbon-Carbon Bond Formation

The construction of carbon-carbon bonds is a fundamental objective in organic synthesis, enabling the assembly of complex molecular architectures from simpler precursors.[3] Among the myriad of reactions developed for this purpose, the Grignard reaction stands out as a powerful and versatile tool.[4][5] Discovered by Victor Grignard in 1900, this organometallic reaction utilizes a Grignard reagent (R-MgX) as a potent nucleophile to attack electrophilic carbon atoms, most notably the carbonyl carbon of aldehydes and ketones.[4][6]

The reaction of a Grignard reagent with an aldehyde, such as this compound, yields a secondary alcohol, a valuable functional group in the synthesis of numerous active pharmaceutical ingredients (APIs).[1][7][8] The substituents on the benzaldehyde ring, a methoxy (-OCH3) and a methyl (-CH3) group, influence the reactivity of the carbonyl group and are often present in molecules of medicinal interest.[9][10] Understanding and mastering this reaction is therefore of paramount importance for professionals in drug development and synthetic chemistry.

Foundational Principles and Mechanistic Insights

The Grignard reaction proceeds via a nucleophilic addition mechanism.[11][12] The carbon-magnesium bond in the Grignard reagent is highly polarized, rendering the carbon atom nucleophilic and basic.[4] This "carbanion-like" carbon readily attacks the electrophilic carbonyl carbon of the aldehyde.[13]

Electronic and Steric Effects of Substituents

The reactivity of the aldehyde is modulated by the electronic and steric properties of the aromatic ring and its substituents.

  • Electronic Effects: The methoxy group (-OCH3) at the 3-position is an electron-donating group through resonance, which can slightly decrease the electrophilicity of the carbonyl carbon.[14] Conversely, the methyl group (-CH3) at the 4-position is a weak electron-donating group through induction. These effects make this compound generally less reactive than unsubstituted benzaldehyde.[14]

  • Steric Effects: The substituents on the aromatic ring can sterically hinder the approach of the bulky Grignard reagent to the carbonyl carbon.[14] However, in the case of this compound, this steric hindrance is generally not significant enough to prevent the reaction.

Reaction Mechanism

The reaction can be conceptualized in two main stages:

  • Nucleophilic Addition: The Grignard reagent attacks the carbonyl carbon of this compound, leading to the formation of a tetrahedral magnesium alkoxide intermediate.[11][15]

  • Acidic Workup: The reaction mixture is quenched with a dilute acid (e.g., aqueous ammonium chloride or dilute hydrochloric acid) to protonate the alkoxide, yielding the final secondary alcohol product.[6][16]

Grignard_Mechanism cluster_step1 Step 1: Nucleophilic Addition cluster_step2 Step 2: Acidic Workup Aldehyde This compound Intermediate Tetrahedral Magnesium Alkoxide Intermediate Aldehyde->Intermediate Nucleophilic Attack Grignard R-MgX Grignard->Intermediate Intermediate_2 Tetrahedral Magnesium Alkoxide Intermediate Product Secondary Alcohol Intermediate_2->Product Protonation Acid H3O+ Acid->Product

Caption: Mechanism of the Grignard Reaction.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with explanations for each critical step.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥98%e.g., Sigma-Aldrich, Santa Cruz Biotechnology[17]Ensure purity and dryness.
Magnesium turningsHigh puritye.g., Sigma-AldrichActivate before use if necessary.
Alkyl or Aryl Halide (e.g., Bromomethane, Bromobenzene)Anhydrouse.g., Sigma-AldrichMust be free of water.
Anhydrous Diethyl Ether or Tetrahydrofuran (THF)Dry, inhibitor-freee.g., Sigma-AldrichEssential for Grignard reagent formation.[5]
Saturated Aqueous Ammonium Chloride (NH4Cl)Reagent Gradee.g., Fisher ScientificFor quenching the reaction.[16]
Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)Anhydrouse.g., VWRFor drying the organic layer.
Deuterated Chloroform (CDCl3)NMR Gradee.g., Cambridge Isotope LaboratoriesFor NMR analysis.
Protocol 1: Synthesis of 1-(3-Methoxy-4-methylphenyl)ethanol

This protocol details the reaction of this compound with methylmagnesium bromide.

Step 1: Preparation of the Grignard Reagent (Methylmagnesium Bromide)

  • Precaution: All glassware must be oven-dried and assembled while hot under a stream of dry nitrogen or argon to exclude moisture. The reaction must be conducted under an inert atmosphere.[5]

  • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents).

  • Add a small crystal of iodine to activate the magnesium surface.

  • Add anhydrous diethyl ether to cover the magnesium.

  • In the dropping funnel, place a solution of bromomethane (1.0 equivalent) in anhydrous diethyl ether.

  • Add a small portion of the bromomethane solution to the magnesium. The reaction should initiate, as evidenced by bubbling and a slight warming of the flask. If the reaction does not start, gentle warming with a heat gun may be necessary.

  • Once the reaction has started, add the remaining bromomethane solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent. The solution should turn cloudy and grayish.

Step 2: Reaction with this compound

  • Cool the Grignard reagent solution to 0 °C in an ice bath.

  • Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.

  • Add the aldehyde solution dropwise to the stirred Grignard reagent at 0 °C. Maintain the temperature below 10 °C to minimize side reactions.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

Step 3: Workup and Purification

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.[16] This is an exothermic process.[16]

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine the organic layers and wash with brine (saturated aqueous sodium chloride solution).[16]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 1-(3-Methoxy-4-methylphenyl)ethanol.

Characterization of the Product

The structure and purity of the synthesized 1-(3-Methoxy-4-methylphenyl)ethanol should be confirmed by spectroscopic methods.

TechniqueExpected Observations
¹H NMR Signals corresponding to aromatic protons, the methoxy group, the methyl group, the methine proton adjacent to the hydroxyl group, and the methyl group of the newly formed ethyl chain. The integration and splitting patterns should be consistent with the expected structure.
¹³C NMR Peaks corresponding to all unique carbon atoms in the molecule.
IR Spectroscopy A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretch of an alcohol. Disappearance of the strong carbonyl (C=O) stretch from the starting aldehyde (around 1680-1700 cm⁻¹).
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the product (C10H14O2, MW: 166.22 g/mol ).

Troubleshooting and Optimization

IssuePotential CauseSolution
Low or no yield - Incomplete formation of the Grignard reagent due to moisture.[7] - Impure starting materials.- Ensure all glassware and solvents are scrupulously dry.[5] - Use freshly distilled or purchased anhydrous solvents. - Purify starting materials if necessary.
Formation of Wurtz coupling byproduct Reaction of the Grignard reagent with unreacted alkyl/aryl halide.[1]- Add the halide solution slowly to the magnesium. - Ensure efficient stirring.
Recovery of starting aldehyde - Inactive Grignard reagent. - Insufficient amount of Grignard reagent.- Confirm the formation of the Grignard reagent before adding the aldehyde. - Use a slight excess of the Grignard reagent (e.g., 1.2 equivalents).

Applications in Drug Development

The secondary alcohol products derived from the Grignard reaction of this compound can serve as key intermediates in the synthesis of a wide range of biologically active molecules.[18][19] The hydroxyl group can be further functionalized, and the substituted aromatic ring is a common motif in many pharmaceutical agents.[1] For instance, similar structures are found in various classes of drugs, highlighting the importance of this synthetic transformation.

Drug_Development_Workflow Start This compound Grignard Grignard Reaction (with R-MgX) Start->Grignard Intermediate Secondary Alcohol Intermediate (e.g., 1-(3-Methoxy-4-methylphenyl)alkanol) Grignard->Intermediate Functionalization Further Functionalization (e.g., Oxidation, Esterification, Etherification) Intermediate->Functionalization API Active Pharmaceutical Ingredient (API) Functionalization->API

Caption: Role in Drug Development Workflow.

Conclusion

The Grignard reaction of this compound is a robust and reliable method for the synthesis of valuable secondary alcohol intermediates. By understanding the underlying principles and adhering to meticulous experimental techniques, researchers can effectively utilize this reaction to advance their synthetic and drug discovery programs. The protocols and insights provided in this guide are intended to serve as a practical resource for achieving successful and reproducible results in the laboratory.

References

  • ResearchGate. (n.d.). Pharmaceutical syntheses featuring the Grignard reaction. Retrieved from [Link]

  • Grignard Reaction Reagents: A Toolbox for Chemists. (2024). Retrieved from [Link]

  • CHM 244 Lab Practical- Grignard Reactions. (n.d.). Retrieved from [Link]

  • Grignard Reaction. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). Continuous-flow reactions of aromatic aldehydes/ketones with Grignard reagents and substrates synthesised. Retrieved from [Link]

  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from [Link]

  • YouTube. (2020). Grignard Reagent Formation - From the Lab to Industry. Retrieved from [Link]

  • Webinar: Continuous Grignard Reagent Generation and Use for a Highly Potent API. (n.d.). Retrieved from [Link]

  • PR Newswire. (2017). Grignard Reagents Market: Pharmaceutical Industry to Remain the Dominating End User Segment Throughout the Forecast Period. Retrieved from [Link]

  • ACS Publications. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Retrieved from [Link]

  • 14 Formation and reaction of a Grignard reagent. (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). 1-(3-Methylphenyl)ethanol. Retrieved from [Link]

  • Illustrated Glossary of Organic Chemistry - Grignard reaction. (n.d.). Retrieved from [Link]

  • Chemguide. (n.d.). reaction of aldehydes and ketones with grignard reagents. Retrieved from [Link]

  • Bartleby.com. (n.d.). Synthesis Of Grignard Reagent And Benzaldehyde. Retrieved from [Link]

  • Chemistry Connected. (n.d.). Grignard Reaction – Beyond Labz Virtual ChemLab Activity. Retrieved from [Link]

  • BYJU'S. (n.d.). Grignard Reaction Mechanism. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 2-Methoxy-4-methylbenzyl alcohol. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • ACS Publications. (2010). Highly Catalytic Asymmetric Addition of Deactivated Alkyl Grignard Reagents to Aldehydes. Retrieved from [Link]

  • PubChem. (n.d.). (+-)-1-(3-Methoxyphenyl)ethanol. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN101913997A - Synthetic method of 2,3,5,6-tetrafluoro-4-methoxymethylbenzyl alcohol.
  • PubChem. (n.d.). 1-(4-Methoxyphenyl)ethanol. Retrieved from [Link]

  • YouTube. (2018). Grignard Reagent Reaction Mechanism. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-Methoxy-4-methylsulfinylbenzyl Alcohol as a Safety-Catch Linker for the Fmoc/ t Bu Solid-Phase Peptide Synthesis Strategy. Retrieved from [Link]

  • Atlantis Press. (2021). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. Retrieved from [Link]

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Application Note: Quantitative Analysis of 3-Methoxy-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the quantitative analysis of 3-Methoxy-4-methylbenzaldehyde, a key intermediate and component in the flavor, fragrance, and pharmaceutical industries. Accurate quantification is critical for quality control, reaction monitoring, and stability testing. This guide details validated protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), offering insights into method selection, protocol execution, and data interpretation. The methodologies are designed to be robust and reproducible, aligning with industry standards for analytical procedure validation.

Introduction: The Analytical Imperative

This compound (C₉H₁₀O₂) is an aromatic aldehyde whose purity and concentration directly impact the quality and safety of end products.[1][2] Its structural similarity to other benzaldehyde derivatives necessitates analytical methods with high specificity and sensitivity. This note provides detailed, field-tested protocols for its quantification, emphasizing the rationale behind procedural steps to empower researchers to adapt and troubleshoot effectively.

The principles of method validation outlined herein are grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a framework for ensuring that an analytical procedure is suitable for its intended purpose.[3][4][5]

High-Performance Liquid Chromatography (HPLC) Method

HPLC is the premier method for the quantification of this compound due to its high resolution, sensitivity, and applicability to non-volatile or thermally labile compounds. A reverse-phase (RP) method is most suitable, separating the moderately polar analyte from potential impurities.[6][7]

Principle of Separation

Reverse-phase HPLC separates molecules based on their hydrophobicity. A non-polar stationary phase (typically C18) retains the analyte, while a polar mobile phase elutes it. By precisely controlling the mobile phase composition, a clean separation of this compound from related substances can be achieved. The separated analyte is then quantified using a UV-Vis detector, leveraging the chromophoric aldehyde group and benzene ring.[8]

Detailed HPLC Protocol

Objective: To accurately quantify this compound using a validated RP-HPLC-UV method.

Instrumentation and Materials:

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • This compound analytical standard (≥95% purity).[9]

  • Acetonitrile (HPLC grade).

  • Water (HPLC or Milli-Q grade).

  • Methanol (HPLC grade) for sample preparation.

Chromatographic Conditions:

ParameterRecommended ValueRationale
Column C18 (4.6 x 150 mm, 5 µm)Industry standard for retaining moderately polar aromatic compounds.
Mobile Phase Acetonitrile:Water (60:40 v/v)Balances analyte retention for a reasonable run time with good peak shape.
Elution Mode IsocraticSimplifies the method and improves reproducibility for routine QC.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column, ensuring optimal efficiency.
Column Temp. 30 °CMaintains consistent retention times and reduces viscosity fluctuations.
Injection Vol. 10 µLA typical volume to balance sensitivity and peak broadening.
Detection UV at 280 nmNear the absorbance maximum for benzaldehydes, providing high sensitivity.[10]

Procedure:

  • Standard Preparation:

    • Accurately weigh approximately 25 mg of the this compound standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with methanol to create a 1 mg/mL stock solution.

    • Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.

  • Sample Preparation:

    • Accurately weigh the sample containing this compound to estimate a final concentration within the calibration range.

    • Dissolve the sample in methanol and dilute as necessary with the mobile phase.

    • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial to remove particulates and prevent column blockage.

  • Analysis and Quantification:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the calibration standards, starting with the lowest concentration.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards. The curve should exhibit a correlation coefficient (r²) of ≥0.999.

    • Inject the prepared samples.

    • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Weigh Standard Dissolve_Std Dissolve in Methanol (Stock) Standard->Dissolve_Std Sample Weigh Sample Dissolve_Smp Dissolve in Methanol Sample->Dissolve_Smp Dilute_Std Serial Dilution (Calibration Curve) Dissolve_Std->Dilute_Std Dilute_Smp Dilute to Range Dissolve_Smp->Dilute_Smp Inject Inject into HPLC Dilute_Std->Inject Filter Filter (0.45 µm) Dilute_Smp->Filter Filter->Inject Separate C18 Separation Inject->Separate Detect UV Detection (280 nm) Separate->Detect Cal_Curve Generate Calibration Curve Detect->Cal_Curve Quantify Quantify Sample Concentration Detect->Quantify Cal_Curve->Quantify

Caption: RP-HPLC workflow for this compound quantification.

Gas Chromatography (GC) Method

GC is an excellent alternative, particularly for assessing the purity of volatile components. It offers high separation efficiency and is often coupled with a Flame Ionization Detector (FID) for robust quantification or a Mass Spectrometer (MS) for definitive identification.[1][11]

Principle of Separation

In GC, a volatile sample is injected into a heated port, vaporized, and carried by an inert gas (the mobile phase) through a capillary column. The column's inner wall is coated with a stationary phase. Separation occurs based on the analyte's boiling point and its interaction with the stationary phase. Compounds with lower boiling points and weaker interactions elute faster. FID is a mass-sensitive detector that generates a current proportional to the amount of organic analyte combusted, making it ideal for quantification.

Detailed GC-FID Protocol

Objective: To quantify this compound using a validated GC-FID method.

Instrumentation and Materials:

  • Gas chromatograph with a split/splitless injector, FID detector, and autosampler.

  • Fused silica capillary column (e.g., DB-5 or HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • This compound analytical standard (≥95% purity).

  • Hexane or Ethyl Acetate (GC grade).

  • Gases: Helium or Hydrogen (carrier), Hydrogen (FID), and Air (FID).

Chromatographic Conditions:

ParameterRecommended ValueRationale
Column DB-5 (30 m x 0.25 mm, 0.25 µm)A non-polar column providing good separation for aromatic aldehydes.
Carrier Gas Helium at 1.2 mL/minInert and provides good efficiency. Hydrogen can be used for faster analysis.
Injector Temp. 250 °CEnsures complete and rapid vaporization without thermal degradation.
Detector Temp. 280 °C (FID)Prevents condensation of the analyte and ensures a stable signal.
Oven Program Start at 100°C, hold 1 min, ramp at 15°C/min to 250°C, hold 5 minSeparates the analyte from solvent and lower/higher boiling impurities.
Injection Mode Split (e.g., 50:1 ratio)Prevents column overloading and ensures sharp peaks for concentrated samples.
Injection Vol. 1 µLStandard volume for capillary GC.

Procedure:

  • Standard and Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the standard in hexane.

    • Create a series of calibration standards (e.g., 5, 10, 50, 100, 200 µg/mL) by diluting the stock solution with hexane.

    • Prepare samples by dissolving them in hexane to a concentration within the calibration range.

  • Analysis and Quantification:

    • Perform a blank injection (hexane) to ensure system cleanliness.

    • Inject the calibration standards to generate a calibration curve based on peak area versus concentration (r² ≥0.999).

    • Inject the samples.

    • Calculate the concentration of this compound in the samples using the calibration curve.

GC-FID Workflow Diagram

GC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Weigh Standard Dissolve_Std Dissolve in Hexane (Stock) Standard->Dissolve_Std Sample Weigh Sample Dissolve_Smp Dissolve in Hexane Sample->Dissolve_Smp Dilute_Std Serial Dilution (Calibration Curve) Dissolve_Std->Dilute_Std Dilute_Smp Dilute to Range Dissolve_Smp->Dilute_Smp Inject Inject into GC Dilute_Std->Inject Dilute_Smp->Inject Separate Capillary Column Separation Inject->Separate Detect FID Detection Separate->Detect Cal_Curve Generate Calibration Curve Detect->Cal_Curve Quantify Quantify Sample Concentration Detect->Quantify Cal_Curve->Quantify

Caption: GC-FID workflow for this compound quantification.

Method Validation and Comparison

A robust analytical method must be validated to ensure its performance is acceptable for the intended application.[3][12] Key validation parameters according to ICH Q2(R1) are summarized below.

ParameterHPLC MethodGC-FID MethodPurpose
Specificity High; confirmed by PDAHigh; confirmed by MSEnsures the signal is from the analyte, not impurities.
Linearity (r²) Typically >0.999Typically >0.999Confirms a proportional response across a range of concentrations.
Range (µg/mL) 1 - 1005 - 200The concentration interval where the method is precise and accurate.
LOD (µg/mL) ~0.3~1.5Lowest concentration that can be reliably detected.
LOQ (µg/mL) ~1.0~5.0Lowest concentration that can be accurately quantified.
Precision (%RSD) < 2%< 2%Measures the closeness of repeated measurements.
Accuracy (% Recovery) 98 - 102%98 - 102%Measures the closeness of the result to the true value.

Method Selection Guidance:

  • HPLC is the preferred method for routine quality control, especially for samples in complex matrices or for analyzing stability where non-volatile degradation products may be present.

  • GC-FID is ideal for purity assessment of the raw material or for monitoring reactions where volatile byproducts are expected. GC-MS provides unparalleled specificity for identification.

Conclusion

Both HPLC and GC are powerful, reliable techniques for the quantification of this compound. The choice of method depends on the specific application, sample matrix, and available instrumentation. The protocols provided in this application note are robust starting points that, when properly validated, will yield accurate and reproducible results for researchers, scientists, and drug development professionals.

References

  • Altabrisa Group. (2025, July 30). 3 Key Regulatory Guidelines for Method Validation.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • International Council for Harmonisation. Quality Guidelines.
  • Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
  • U.S. Food & Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • SIELC Technologies. (2018, May 16). 3-Hydroxy-4-methoxy-benzaldehyde.
  • SIELC Technologies. (2018, May 16). 3-Methoxy-4-(methoxymethoxy)benzaldehyde.
  • ResearchGate. The UV-Vis spectra of the reaction between benzaldehyde.
  • ResearchGate. UV absorption spectra of a benzaldehyde and b acetophenone in water.
  • Canadian Science Publishing. (1956). PART XII. ULTRAVIOLET ABSORPTION SPECTRA OF BENZALDEHYDES.
  • PubChem. This compound.
  • NIST. 3-Methoxy-4,5-methylenedioxybenzaldehyde.
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  • Santa Cruz Biotechnology. This compound.

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Application Note: A Validated Reversed-Phase HPLC Method for the Quantitative Analysis of 3-Methoxy-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and reliable isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis and purity assessment of 3-Methoxy-4-methylbenzaldehyde. This compound is a key intermediate in the synthesis of pharmaceuticals and fragrances, making its accurate quantification critical for quality control and reaction monitoring. The described method is simple, accurate, precise, and has been validated in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2]

Introduction and Scientific Rationale

This compound is an aromatic aldehyde whose purity can significantly impact the yield, purity, and safety profile of subsequent products. A reliable analytical method is therefore essential for researchers and drug development professionals. High-Performance Liquid Chromatography (HPLC) is an ideal technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[1]

The chosen methodology, Reversed-Phase HPLC, is predicated on the physicochemical properties of the analyte. This compound is a moderately polar organic molecule, lending itself to effective separation on a non-polar stationary phase (like C18) with a polar mobile phase. The method described herein provides a straightforward protocol for baseline separation and quantification, ensuring fitness for its intended purpose in both research and quality control environments.

Physicochemical Properties of this compound

A fundamental understanding of the analyte's properties is the cornerstone of logical method development.

PropertyValueSource
Chemical Structure
CC1=C(C=C(C=C1)C=O)OC (SMILES Notation)[3]
Molecular Formula C₉H₁₀O₂[3][4][5]
Molecular Weight 150.17 g/mol [3][4][5][6]
Appearance Low melting solid (Melting Point: ~42 °C)
Solubility Soluble in common organic solvents like methanol and acetonitrile.[7]

The structure and moderate polarity, conferred by the aldehyde and methoxy functional groups balanced by the aromatic ring and methyl group, make it an ideal candidate for reversed-phase chromatography.

Experimental Protocol

Instrumentation, Chemicals, and Reagents
  • Instrumentation:

    • HPLC system equipped with a quaternary or binary pump, autosampler, column compartment, and a UV-Vis or Photodiode Array (PDA) detector.

    • Analytical balance (4-decimal place).

    • pH meter.

    • Volumetric flasks and pipettes (Class A).

    • Syringe filters (0.45 µm, PTFE or nylon).

  • Chemicals and Reagents:

    • This compound Reference Standard (>99% purity).

    • Acetonitrile (HPLC Grade).

    • Water (HPLC Grade, e.g., Milli-Q or equivalent).

    • Phosphoric Acid (AR Grade).

Chromatographic Conditions

The selection of these parameters is based on achieving optimal separation, peak symmetry, and a reasonable run time. A C18 column provides the necessary hydrophobic interaction, while the acetonitrile/water mobile phase allows for fine-tuning of the elution strength. A small amount of phosphoric acid is added to the aqueous phase to suppress the ionization of any potential acidic impurities and improve peak shape.

ParameterCondition
HPLC Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile : Water (60:40, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm
Injection Volume 10 µL
Column Temperature 30 °C
Run Time 10 minutes
Preparation of Solutions
  • Mobile Phase Preparation:

    • Measure 600 mL of HPLC-grade acetonitrile and 400 mL of HPLC-grade water.

    • Combine them in a suitable container and mix thoroughly.

    • Degas the solution for 15-20 minutes using a sonicator or vacuum filtration before use.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to the mark with the mobile phase.

    • Mix thoroughly to ensure homogeneity.

  • Working Standard Solutions (for Linearity):

    • Prepare a series of working standards (e.g., 10, 25, 50, 100, 150 µg/mL) by serially diluting the Standard Stock Solution with the mobile phase. These solutions will be used to construct the calibration curve.

  • Sample Solution (Example Preparation):

    • Accurately weigh an amount of the test sample expected to contain 25 mg of this compound into a 25 mL volumetric flask.

    • Dissolve and dilute to the mark with the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

HPLC Analysis Workflow

The following diagram illustrates the logical flow of the analytical process, from initial preparation to final data interpretation.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing prep_standard Prepare Standard Solutions injection Inject Samples & Standards prep_standard->injection prep_sample Prepare Sample Solutions prep_sample->injection prep_mobile Prepare Mobile Phase equilibration System Equilibration prep_mobile->equilibration equilibration->injection separation Chromatographic Separation injection->separation detection UV Detection (254 nm) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Analyte integration->quantification calibration->quantification report Generate Report quantification->report

Caption: Workflow for the HPLC analysis of this compound.

Method Validation Protocol and Acceptance Criteria

To ensure the method is fit for its intended purpose, it must be validated according to ICH Q2(R2) guidelines.[8][9] The following parameters establish the performance characteristics of the method.

Validation ParameterProtocol SummaryAcceptance Criteria
Specificity Inject blank (mobile phase), standard solution, and sample solution. Assess for any interference at the retention time of the analyte.No interfering peaks at the analyte's retention time in the blank. Peak purity of the analyte in the sample should pass if using a PDA detector.
Linearity Analyze the prepared working standard solutions (e.g., 5 concentrations) in triplicate. Plot a graph of mean peak area versus concentration.Correlation coefficient (R²) ≥ 0.999. Y-intercept should be close to zero.
Accuracy (Recovery) Perform a recovery study by spiking a known quantity of analyte into a sample matrix at three levels (e.g., 80%, 100%, 120% of the target concentration). Analyze each level in triplicate.Mean recovery should be within 98.0% to 102.0%.
Precision Repeatability (Intra-day): Analyze six individual preparations of the sample at 100% of the target concentration on the same day.Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst.Relative Standard Deviation (%RSD) ≤ 2.0%.
Limit of Detection (LOD) Determined based on the signal-to-noise ratio (S/N) method.S/N ratio of 3:1.
Limit of Quantitation (LOQ) Determined based on the signal-to-noise ratio (S/N) method.S/N ratio of 10:1.
Robustness Deliberately vary key method parameters (e.g., Flow Rate ±0.1 mL/min, Mobile Phase Composition ±2%, Column Temperature ±2°C) and assess the impact on the results (% assay, retention time, peak symmetry).Results should remain within the defined precision limits (%RSD ≤ 2.0%). System suitability parameters must pass.

System Suitability

Before any sample analysis, the chromatographic system's performance must be verified. This is achieved by injecting a working standard solution (e.g., 100 µg/mL) five times. The results must conform to the predefined criteria to ensure the system is operating correctly.

ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 2.0Ensures peak symmetry, which is critical for accurate integration.
Theoretical Plates (N) N ≥ 2000Indicates the efficiency of the separation column.
%RSD of Peak Area ≤ 2.0%Demonstrates the precision of the injector and detector system.

Conclusion

The RP-HPLC method presented in this application note is demonstrated to be specific, linear, accurate, precise, and robust for the quantitative determination of this compound. The protocol is straightforward and utilizes common reagents and instrumentation, making it readily adaptable for routine use in quality control laboratories within the pharmaceutical and chemical industries. Adherence to the described validation and system suitability criteria will ensure the generation of reliable and trustworthy data.

References

  • SIELC Technologies. (2018, May 16). 3-Hydroxy-4-methoxy-benzaldehyde. Retrieved from [Link]

  • HELIX Chromatography. HPLC Analysis of Six Aldehydes on Reversed-Phase Aromatic Phases. Selectivity Comparison. Retrieved from [Link]

  • HELIX Chromatography. HPLC Analysis of Six Aldehydes on Reversed-Phase Aromatic Phases. Retrieved from [Link]

  • PubChem. This compound. Retrieved from [Link]

  • Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60.
  • MACHEREY-NAGEL. Trace analysis of aldehydes by reversed phase HPLC and precolumn fluorigenic labeling with 5,5-dimethyl-1,3-cyclo-hexandione. Retrieved from [Link]

  • Journal of Chromatographic Science. INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. Retrieved from [Link]

  • Lab Manager. (2025, September 2). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Method for the determination of aldehydes and ketones in ambient air using HPLC. Retrieved from [Link]

  • Agilent. (2024, May 23). Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. Retrieved from [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link]

  • ResearchGate. HPLC chromatograms showing separation of.... Retrieved from [Link]

  • PubChem. 3-Methyl-4-anisaldehyde. Retrieved from [Link]

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Application Note: High-Throughput GC-MS Analysis of 3-Methoxy-4-methylbenzaldehyde Reaction Mixtures for Pharmaceutical and Flavor/Fragrance Industries

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and detailed protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 3-Methoxy-4-methylbenzaldehyde. This compound is a key intermediate in the synthesis of pharmaceuticals and a valuable component in the flavor and fragrance industry. The methodology herein is designed for researchers, scientists, and drug development professionals to facilitate accurate quality control, reaction monitoring, and impurity profiling. The protocol emphasizes not only the procedural steps but also the scientific rationale behind key instrumental parameters and sample preparation choices, ensuring a self-validating and reliable analytical system.

Introduction and Significance

This compound (IUPAC Name: this compound), with a molecular weight of 150.17 g/mol , is an aromatic aldehyde of significant commercial interest.[1][2] Its structural features make it a versatile building block in organic synthesis. Monitoring the purity of this compound and identifying potential byproducts during its synthesis is critical for ensuring the safety, efficacy, and quality of the final products.

Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical technique of choice for this application due to its high separation efficiency and definitive identification capabilities.[3] The gas chromatography component separates volatile and semi-volatile compounds from a mixture, while the mass spectrometer provides detailed structural information by analyzing the mass-to-charge ratio (m/z) of the ionized molecules and their fragments.[3] This guide provides a comprehensive workflow, from sample preparation to data interpretation, tailored for the analysis of this compound reaction mixtures.

Principles of the GC-MS Method

The successful analysis of a reaction mixture containing this compound relies on the synergy between the gas chromatograph and the mass spectrometer.

  • Gas Chromatography (GC): The sample is first vaporized and carried by an inert gas (typically helium) through a long, thin capillary column. The separation is based on the differential partitioning of the analytes between the mobile phase (carrier gas) and the stationary phase (a coating on the inside of the column). The choice of the stationary phase is critical and is determined by the polarity of the target analytes. For aromatic aldehydes, a mid-polarity column is often optimal.

  • Mass Spectrometry (MS): As each separated compound elutes from the GC column, it enters the ion source of the mass spectrometer. Electron Ionization (EI) is the most common ionization technique for this type of analysis, where high-energy electrons (typically 70 eV) bombard the molecules, causing them to ionize and fragment in a reproducible manner.[4] These fragments create a unique mass spectrum, which serves as a "chemical fingerprint" for identification.[5][6]

Experimental Methodology

This section details the complete protocol for the analysis. Adherence to these steps is crucial for obtaining reproducible and accurate results.

Materials and Reagents
  • Solvent: High-purity dichloromethane or ethyl acetate (GC grade or equivalent).

  • Analyte Standard: this compound (≥98% purity).

  • Internal Standard (Optional): Anisole or a similar compound not expected to be in the reaction mixture.

  • Sample Vials: 2 mL amber glass vials with PTFE-lined caps.

  • Syringes: Microsyringes for sample and standard preparation.

Instrumentation and Parameters

The following parameters are recommended for an Agilent 7890A GC system coupled with a 5975C VL MSD or an equivalent instrument.[1][7]

Parameter Setting Rationale
GC System Agilent 7890A or equivalentProvides reliable and reproducible chromatographic separation.
GC Column HP-5MS (30 m x 0.25 mm x 0.25 µm) or DB-35msA mid-polarity column offering good resolution for aromatic aldehydes and potential impurities.[7]
Carrier Gas Helium, constant flow rate of 1.0 mL/minInert carrier gas providing optimal separation efficiency.[4]
Inlet Temperature 250 °CEnsures rapid and complete vaporization of the sample without thermal degradation.
Injection Volume 1 µLA standard volume to avoid column overloading.
Split Ratio 50:1Prevents column overloading and ensures sharp chromatographic peaks.
Oven Program Initial: 100 °C (hold 5 min), Ramp: 10 °C/min to 280 °C (hold 5 min)A temperature ramp allows for the separation of compounds with a range of boiling points.[7]
MS System Agilent 5975C VL MSD or equivalentA sensitive and robust detector for compound identification.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization energy that produces reproducible fragmentation patterns and allows for library matching.[4]
Source Temperature 230 °COptimizes ionization efficiency and minimizes source contamination.[4]
Quadrupole Temp. 150 °CEnsures stable ion transmission.[4]
Mass Scan Range m/z 40-350Covers the molecular ion of the target analyte and its expected fragments.
Solvent Delay 3 minutesPrevents the high concentration of the solvent from saturating the detector.
Experimental Workflow Diagram

The overall process from sample preparation to data analysis is illustrated below.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Reaction Mixture Aliquot Dilute Dilute with Dichloromethane (e.g., 1:100 v/v) Sample->Dilute Vortex Vortex to Homogenize Dilute->Vortex Filter Filter (0.45 µm PTFE) Vortex->Filter Vial Transfer to GC Vial Filter->Vial Inject Inject 1 µL into GC-MS Vial->Inject Separate Chromatographic Separation Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Detect Mass Detection (m/z 40-350) Ionize->Detect Chromatogram Generate Total Ion Chromatogram (TIC) Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Extract Extract Mass Spectra Integrate->Extract Identify Identify Compounds (Library Search & Manual Interpretation) Extract->Identify Report Generate Report Identify->Report

Caption: Workflow from sample preparation to final report generation.

Step-by-Step Protocols

Standard Preparation:

  • Accurately weigh approximately 10 mg of this compound standard.

  • Dissolve in 10 mL of dichloromethane in a volumetric flask to create a 1 mg/mL stock solution.

  • Perform serial dilutions to prepare working standards at concentrations such as 1, 5, 10, and 50 µg/mL.

Sample Preparation:

  • Withdraw a 100 µL aliquot from the reaction mixture. Caution: The reaction mixture may be under pressure or contain hazardous materials. Use appropriate personal protective equipment (PPE).

  • Dilute the aliquot with 9.9 mL of dichloromethane in a 10 mL volumetric flask (a 1:100 dilution). The dilution factor may need to be adjusted based on the expected concentration of the analyte.

  • Vortex the solution for 30 seconds to ensure homogeneity.

  • If the solution contains solid particles, filter it through a 0.45 µm PTFE syringe filter into a clean GC vial.

  • Cap the vial tightly and place it in the autosampler tray.

Instrument Operation:

  • Load the described GC-MS method into the instrument control software.

  • Run a solvent blank (dichloromethane) to ensure the system is clean.

  • Run the prepared standards to verify instrument performance and establish retention time.

  • Set up the sequence to run the prepared reaction mixture samples.

Data Analysis and Interpretation

Chromatogram Analysis

The primary output from the GC-MS is the Total Ion Chromatogram (TIC), which plots the total ion intensity versus retention time.

  • The peak corresponding to this compound should be identified based on its retention time, which should match that of the analytical standard.

  • Other peaks in the chromatogram represent starting materials, solvents, or reaction byproducts. The area of each peak is proportional to the concentration of the corresponding compound.

Mass Spectrum Interpretation

For each peak of interest, the corresponding mass spectrum must be extracted and analyzed.

Expected Fragmentation of this compound (C₉H₁₀O₂):

  • Molecular Ion (M⁺): The intact molecule with one electron removed will appear at m/z 150 .[1][8] This peak is crucial for confirming the molecular weight.

  • M-1 Peak: A significant peak at m/z 149 is expected due to the loss of a hydrogen radical (H•) from the aldehyde group, forming a stable acylium ion.[8] This is a common fragmentation pattern for benzaldehydes.[5]

  • M-15 Peak: Loss of a methyl radical (•CH₃) from the methoxy group can result in a fragment at m/z 135 .

  • M-29 Peak: Loss of the formyl radical (•CHO) will produce a fragment at m/z 121 .

  • M-30 Peak: Loss of formaldehyde (CH₂O) from the methoxy group is another possible fragmentation pathway.

  • Other Fragments: Further fragmentation of these primary ions can lead to smaller fragments.

The following diagram illustrates the primary fragmentation pathways:

Fragmentation M Molecular Ion [M]⁺˙ m/z 150 M_minus_1 [M-H]⁺ m/z 149 M->M_minus_1 - H• M_minus_15 [M-CH₃]⁺ m/z 135 M->M_minus_15 - •CH₃ M_minus_29 [M-CHO]⁺ m/z 121 M->M_minus_29 - •CHO M_minus_1->M_minus_29 - CO M_minus_31 [M-OCH₃]⁺ m/z 119

Caption: Predicted EI fragmentation of this compound.

Impurity Identification

Potential impurities can be tentatively identified by comparing their mass spectra to a reference library (e.g., NIST). Common impurities may include:

  • Starting Materials: e.g., 3-hydroxy-4-methylbenzaldehyde or the corresponding alcohol.

  • Over-oxidation Products: e.g., 3-methoxy-4-methylbenzoic acid.

  • Side-reaction Products: Dependent on the specific synthetic route used.[9][10][11][12]

Sample Data

The table below shows hypothetical results from the analysis of a reaction mixture.

Retention Time (min) Key m/z Fragments Tentative Identification Relative Area (%)
5.277, 108, 1223-Hydroxy-4-methylbenzaldehyde (Starting Material)5.8
8.9 150, 149, 121, 91 This compound (Product) 85.2
10.1135, 1663-Methoxy-4-methylbenzoic acid (Byproduct)3.5
11.5137, 180Unknown Impurity1.1

Conclusion

The GC-MS method detailed in this application note provides a reliable and comprehensive approach for the analysis of this compound and its associated reaction impurities. The combination of a robust chromatographic separation with the definitive identification power of mass spectrometry makes this technique indispensable for quality control in the pharmaceutical and flavor/fragrance industries. By understanding the principles behind the method and the fragmentation patterns of the target analyte, researchers can confidently monitor reaction progress, identify byproducts, and ensure the final product meets the required purity specifications.

References

  • Fragmentations of protonated benzaldehydes via intermediate ion/molecule complexes. CORE.
  • This compound | C9H10O2 | CID 4715095. PubChem. Retrieved from: [Link]

  • Formation of resonances and anionic fragments upon electron attachment to benzaldehyde. The Royal Society of Chemistry. Retrieved from: [Link]

  • 3-Methoxy-4,5-methylenedioxybenzaldehyde. NIST WebBook. Retrieved from: [Link]

  • 3-Methyl-4-anisaldehyde | C9H10O2 | CID 122936. PubChem. Retrieved from: [Link]

  • Determination Of Aldehydes In Particulate Matter Using Gas Chromatography-Mass Spectrometry. UND Scholarly Commons. Retrieved from: [Link]

  • Gas Chromatography Data for 3-Methoxy-4,5-methylenedioxybenzaldehyde. NIST WebBook. Retrieved from: [Link]

  • MASS SPECTROMETRY OF FATTY ALDEHYDES. PubMed Central (PMC). Retrieved from: [Link]

  • C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions. Doc Brown's Chemistry. Retrieved from: [Link]

  • Supplementary Material (ESI) for Chemical Communications. The Royal Society of Chemistry. Retrieved from: [Link]

  • Benzaldehyde, 3-methoxy-4-[(methylsulfonyl)oxy]- - Optional[MS (GC)] - Spectrum. SpectraBase. Retrieved from: [Link]

  • Fragmentation of BENZALDEHYDE. Scribd. Retrieved from: [Link]

  • Synthetic method of 3-ethoxy-4-methoxybenzaldehyde. Google Patents.
  • GC/MS Analysis of Long-Chain Aldehydes from Recent Coral. Scirp.org. Retrieved from: [Link]

  • Analysis of Polycyclic Aromatic Hydrocarbons via GC-MS/MS and Heterocyclic Amines via UPLC-MS/MS in Crispy Pork Spareribs for Studying Their Formation during Frying. MDPI. Retrieved from: [Link]

  • Synthesis and Application of 4-Acetyloxy-3-Methoxy Benzaldehyde as Chromogenic Spraying Reagent on Thin Layer Chromatography for Forensic Identification and Detection of Some Food Oils. Journal of Forensic Chemistry and Toxicology. Retrieved from: [Link]

  • From Nose to Data: How Gas Chromatography–Mass Spectrometry (GC-MS) and Related Technologies Decode Aroma Composition for Smart Pairing Decisions. Medium. Retrieved from: [Link]

  • Benzaldehyde, m-methoxy-. Organic Syntheses. Retrieved from: [Link]

  • Method for synthesizing 3-methoxybenzaldehyde. Google Patents.
  • Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. Agilent. Retrieved from: [Link]

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Application Notes & Protocols: 3-Methoxy-4-methylbenzaldehyde as a Versatile Precursor for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic use of 3-Methoxy-4-methylbenzaldehyde (CAS No. 24973-22-6) as a pivotal precursor in the synthesis of pharmaceutical intermediates.[1][2] This document outlines the compound's physicochemical properties, details robust synthetic protocols for its preparation, and explores its versatile reactivity in key transformations such as oxidation, reductive amination, and olefination. The causality behind experimental choices is explained to provide field-proven insights, ensuring that each protocol is a self-validating system for reproducible results.

Introduction: The Strategic Importance of this compound

This compound is an aromatic aldehyde that serves as a highly valuable and versatile building block in medicinal chemistry and pharmaceutical development.[3] Its structure, featuring an electron-donating methoxy group and a methyl group on a benzene ring, combined with the reactive aldehyde functional group, makes it an ideal starting material for constructing more complex molecular architectures. The specific substitution pattern influences the molecule's reactivity and provides a scaffold that is present in various biologically active compounds.

The aldehyde moiety is a linchpin for a multitude of chemical transformations, allowing for the introduction of diverse functional groups and the extension of the carbon skeleton. This versatility is paramount in the multi-step synthesis of Active Pharmaceutical Ingredients (APIs), where it can serve as a precursor for anti-inflammatory, analgesic, cardiovascular, and central nervous system (CNS) drug candidates.[3]

Physicochemical Properties

A clear understanding of the physical and chemical properties of a starting material is critical for reaction design, safety, and purification.

PropertyValueReference
CAS Number 24973-22-6[1]
Molecular Formula C₉H₁₀O₂[1][2]
Molecular Weight 150.17 g/mol [2]
Appearance Colorless needles or crystalline powder[4][5]
Melting Point 45-46°C[4]
IUPAC Name This compound[2]

Synthesis of this compound

The reliable synthesis of this precursor is the first crucial step in its application. While several methods exist, a well-documented and scalable route proceeds from 4-methyl-3-nitrobenzaldehyde. This multi-step synthesis highlights fundamental organic transformations.

Synthetic Pathway Overview

The following diagram illustrates the transformation from a commercially available nitro compound to the target aldehyde. This pathway involves reduction of a nitro group, diazotization of the resulting amine, conversion to a phenol, and subsequent methylation.

G cluster_0 Synthesis of this compound Start 4-Methyl-3-nitrobenzaldehyde Step1 3-Amino-4-methylbenzaldehyde Start->Step1 SnCl2·2H2O, HCl (Reduction) Step2 Diazonium Salt Intermediate Step1->Step2 NaNO2, HCl (Diazotization) Step3 3-Hydroxy-4-methylbenzaldehyde Step2->Step3 H2O, heat (Hydrolysis) End This compound Step3->End (CH3)2SO4, NaOH (Methylation)

Caption: Synthetic pathway from 4-methyl-3-nitrobenzaldehyde.

Detailed Protocol: Synthesis from 4-Methyl-3-nitrobenzaldehyde

This protocol is adapted from a procedure described in the Chemical & Pharmaceutical Bulletin.[4]

Principle: This synthesis relies on a sequence of classical organic reactions. The tin(II) chloride reduction is a standard method for converting aromatic nitro groups to amines. The subsequent Sandmeyer-type reaction, involving diazotization followed by hydrolysis, efficiently converts the amino group into a hydroxyl group. Finally, a Williamson ether synthesis using dimethyl sulfate methylates the phenol to yield the target product.

Step A: Reduction of 4-Methyl-3-nitrobenzaldehyde

  • Reagents: 4-methyl-3-nitrobenzaldehyde (110 g), Stannous chloride dihydrate (SnCl₂·2H₂O, 450 g), 35% Hydrochloric acid (600 mL).

  • Procedure:

    • In a large reaction vessel equipped with a mechanical stirrer and a thermometer, dissolve SnCl₂·2H₂O in 35% HCl.

    • Add the 4-methyl-3-nitrobenzaldehyde at once. The reaction is highly exothermic.

    • Monitor the internal temperature. Once it reaches 100°C, immediately begin cooling the mixture in an ice bath to 0-5°C.

    • The resulting precipitate (stannic complex of 3-amino-4-methylbenzaldehyde) is filtered off and used directly in the next step without further purification.[4]

Step B: Diazotization and Hydrolysis

  • Reagents: The stannic complex from Step A, 35% Hydrochloric acid (600 mL), Sodium nitrite (NaNO₂, 46 g), Water (50 mL).

  • Procedure:

    • Suspend the filtered complex in 600 mL of 35% HCl.

    • Cool the suspension to 4-5°C in an ice-salt bath.

    • Add a solution of NaNO₂ (46 g in 50 mL H₂O) dropwise over 50 minutes, maintaining the temperature at 4-5°C.

    • Stir the mixture at this temperature for an additional 2 hours. The pale yellow diazonium salt precipitates.

    • Filter off the solid diazonium salt.

    • Add the solid diazonium salt in portions to 1.7 L of refluxing water over 30 minutes.

    • After the evolution of nitrogen gas ceases, cool the mixture and extract with dichloromethane (DCM).

    • Concentrate the DCM extracts to yield crude 3-hydroxy-4-methylbenzaldehyde.[4]

Step C: Methylation to this compound

  • Reagents: 3-hydroxy-4-methylbenzaldehyde (10.6 g), 2 N Sodium hydroxide (60 mL), Dimethyl sulfate (Me₂SO₄, 15.9 g).

  • Procedure:

    • Dissolve the crude 3-hydroxy-4-methylbenzaldehyde in 2 N NaOH.

    • Warm the solution to 40-45°C.

    • Add dimethyl sulfate dropwise over 10 minutes, maintaining the temperature. Caution: Dimethyl sulfate is highly toxic and carcinogenic.

    • Stir the mixture at the same temperature for 1 hour.

    • Cool to 20°C and extract with ether (150 mL).

    • Perform a standard aqueous work-up, dry the organic layer, and concentrate.

    • Recrystallize the crude product from n-hexane to yield colorless needles of this compound (yield ~88%).[4]

Core Applications in Pharmaceutical Intermediate Synthesis

The aldehyde functional group is an electrophilic center that readily reacts with nucleophiles. This reactivity is the foundation of its utility in building complex pharmaceutical intermediates.

G cluster_1 Key Transformations of this compound Start This compound Oxidation Oxidation (e.g., KMnO4, I2) Start->Oxidation ReductiveAmination Reductive Amination (Amine, Reducing Agent) Start->ReductiveAmination Wittig Wittig Reaction (Phosphonium Ylide) Start->Wittig Acid 3-Methoxy-4-methylbenzoic Acid (Carboxylic Acid Intermediate) Oxidation->Acid Amine Substituted Benzylamines (Amine Intermediates) ReductiveAmination->Amine Alkene Substituted Styrenes (Alkene Intermediates) Wittig->Alkene

Caption: Key synthetic transformations for pharmaceutical intermediates.

Oxidation to 3-Methoxy-4-methylbenzoic Acid

Causality: The conversion of an aldehyde to a carboxylic acid is a fundamental oxidation reaction that provides an equally valuable synthetic intermediate.[3] 3-Methoxy-4-methylbenzoic acid can participate in amide bond formation or esterification, crucial steps in the synthesis of many APIs.[3][6] Various oxidizing agents can be employed, from classic permanganate to milder, more selective modern reagents.

Protocol: Iodine-Catalyzed Oxidation in Water

This protocol is based on green chemistry principles, utilizing water as a solvent and a readily available oxidant.[7]

  • Principle: This method uses a catalytic amount of potassium iodide and a stoichiometric amount of iodine in an aqueous medium. The reaction proceeds under mild heating, offering an environmentally benign alternative to heavy metal oxidants.[7]

  • Reagents & Materials:

    • This compound (1 mmol)

    • Potassium iodide (KI, 0.25 mmol)

    • Iodine (I₂, 1 mmol total)

    • Water

    • Ethyl acetate for extraction

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Reaction flask, condenser, magnetic stirrer

  • Procedure:

    • To a solution of the aldehyde (1 mmol) in 2 mL of water, add an aqueous solution of KI (0.25 mmol in 2 mL water).

    • Add an initial portion of I₂ (0.25 mmol) and heat the mixture to 90°C with stirring.

    • Add the remaining powdered I₂ (0.75 mmol) portion-wise over ten minutes.

    • Continue heating at 90°C for the stipulated time (monitor by TLC).

    • Cool the reaction mixture and extract the product with ethyl acetate (2 x 10 mL).

    • Wash the combined organic layers with brine (2 x 15 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the resulting 3-methoxy-4-methylbenzoic acid by column chromatography or recrystallization.[7]

Reductive Amination for C-N Bond Formation

Causality: Reductive amination is one of the most powerful and widely used methods for forming C-N bonds in the pharmaceutical industry.[8][9] It involves the reaction of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. This one-pot procedure is highly efficient for producing secondary and tertiary amines, which are ubiquitous in drug molecules.[8][10]

Protocol: Direct Reductive Amination using Sodium Triacetoxyborohydride

  • Principle: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent, particularly effective for the in-situ reduction of iminium ions formed from aldehydes and amines. It is less basic and more tolerant of acidic conditions than other hydrides like NaBH₃CN, making it a preferred reagent.[9][11]

  • Reagents & Materials:

    • This compound (1 equiv, 20 mmol)

    • Primary or Secondary Amine (1.1 equiv, 22 mmol)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.2 equiv, 24 mmol)

    • Ethyl acetate (EtOAc, 40 mL)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a round-bottomed flask, dissolve the aldehyde in ethyl acetate.

    • Add the desired amine to the solution.

    • Carefully add the sodium triacetoxyborohydride in portions.

    • Stir the mixture at room temperature for 6-24 hours (monitor by TLC).

    • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ (20 mL).

    • Separate the organic layer. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, dry over Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude amine product by flash column chromatography.[11]

Wittig Reaction for Alkene Synthesis

Causality: The Wittig reaction is a cornerstone of organic synthesis for creating carbon-carbon double bonds with high regioselectivity.[12] It converts aldehydes or ketones into alkenes by reacting them with a phosphonium ylide (Wittig reagent).[13] This transformation is invaluable for synthesizing complex natural products and APIs where an alkene moiety is a key structural feature or a handle for further functionalization.[12][14]

Protocol: Synthesis of an Alkene via a Stabilized Ylide

  • Principle: This modified Wittig reaction (Horner-Wadsworth-Emmons) uses a phosphonate carbanion, which is more nucleophilic than a traditional ylide and often favors the formation of the (E)-alkene. The phosphonate is deprotonated by a base to generate the reactive nucleophile, which then attacks the aldehyde.[14]

  • Reagents & Materials:

    • Triethyl phosphonoacetate (or similar phosphonate, 1.1 equiv)

    • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv)

    • Anhydrous Tetrahydrofuran (THF)

    • This compound (1 equiv)

    • Reaction flask, dropping funnel, magnetic stirrer, nitrogen atmosphere

  • Procedure:

    • Caution: NaH is highly reactive and flammable. All operations must be conducted under an inert atmosphere (N₂ or Ar).

    • Suspend NaH in anhydrous THF in a flame-dried, three-neck flask.

    • Cool the suspension to 0°C in an ice bath.

    • Add the phosphonate dropwise via a syringe. Hydrogen gas will evolve.

    • Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for another 30 minutes to ensure complete formation of the ylide (a clear solution should form).

    • Cool the reaction mixture back to 0°C.

    • Add a solution of this compound in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

    • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).

    • Extract the product with ether or ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the resulting alkene by column chromatography.

Conclusion

This compound is a strategically important and economically viable precursor for the synthesis of diverse pharmaceutical intermediates. Its well-defined reactivity allows for predictable and high-yielding transformations, including oxidation to carboxylic acids, reductive amination to form essential amine scaffolds, and olefination to construct carbon-carbon double bonds. The protocols detailed in these notes provide a reliable foundation for laboratory synthesis and process development, underscoring the compound's central role in the drug discovery and manufacturing pipeline.

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Sources

Application Notes and Protocols: 3-Methoxy-4-methylbenzaldehyde in Fragrance Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Olfactory Potential of a Niche Aromatic Aldehyde

In the vast and intricate world of fragrance chemistry, aromatic aldehydes serve as foundational pillars, imparting a spectrum of scents ranging from the sweet and spicy to the floral and fruity.[1] While compounds like vanillin and benzaldehyde are ubiquitous, the nuanced olfactory contributions of their substituted analogues present a frontier for innovation. 3-Methoxy-4-methylbenzaldehyde (CAS No. 24973-22-6) is one such molecule, a structural isomer of vanillin, that holds potential for creating unique and sophisticated fragrance profiles.[2]

This document serves as a comprehensive technical guide to the application of this compound in fragrance chemistry. Due to the limited publicly available data on its specific olfactory character, this guide combines a detailed, validated synthesis protocol with established, best-practice methodologies for fragrance evaluation. We will extrapolate its potential scent profile based on structurally related compounds and provide researchers with the necessary protocols to fully characterize, formulate, and evaluate this promising fragrance ingredient.

Physicochemical Properties & Structural Analysis

A thorough understanding of the molecule's physical and chemical properties is paramount for its effective use in formulation and for predicting its behavior.

PropertyValueSource
CAS Number 24973-22-6[2]
Molecular Formula C₉H₁₀O₂[2]
Molecular Weight 150.17 g/mol [2]
Appearance Colorless needles (recrystallized from n-hexane)[3]
Melting Point 42-46 °C[3]
Boiling Point 101-103 °C at 10⁻⁴ mmHg[3]
IUPAC Name This compound[2]

Structural Causality: The structure of this compound, featuring a benzaldehyde core with a methoxy (-OCH₃) group at position 3 and a methyl (-CH₃) group at position 4, is key to its anticipated olfactory properties. Aromatic aldehydes are known for their powerful scents.[4] The methoxy group, as seen in the closely related 3-methoxybenzaldehyde, is associated with sweet, floral, vanilla, and anisic notes.[5] The methyl group at the para-position may introduce a subtle warmth or a slightly nutty, cherry-like nuance, similar to how the methyl group in 4-methylbenzaldehyde contributes a cherry-almond character.[6]

Figure 1. Structure of this compound

Synthesis Protocol

The following protocol is adapted from the peer-reviewed synthesis published by Fukumi et al. (1978) and provides a reliable method for laboratory-scale production.[3] This two-step process begins with the synthesis of an intermediate, 3-hydroxy-4-methylbenzaldehyde, followed by methylation to yield the final product.

Expertise & Experience: This synthesis route is robust, starting from a commercially available nitrobenzaldehyde derivative. The initial reduction and diazotization are classic, well-understood transformations. The final methylation (etherification) is a standard procedure. Careful temperature control during the exothermic reduction and diazotization steps is critical for safety and yield.

Protocol 1: Synthesis of this compound

Step 2A: Synthesis of 3-hydroxy-4-methylbenzaldehyde (Intermediate)

  • Reduction: To a solution of stannous chloride dihydrate (SnCl₂·2H₂O, 450 g) in 35% hydrochloric acid (600 mL), add 4-methyl-3-nitrobenzaldehyde (110 g) at once. The reaction is highly exothermic.

  • Temperature Control: Monitor the internal temperature. Once it reaches 100°C, immediately begin cooling the mixture to 0-5°C using an ice bath.

  • Isolation of Intermediate Complex: The resulting precipitate (stannic complex of 3-amino-4-methylbenzaldehyde) is filtered off. This complex is used directly in the next step without further purification.

  • Diazotization: Suspend the filtered complex in 35% HCl (600 mL). Cool the mixture to 4-5°C. Add a solution of sodium nitrite (NaNO₂, 46 g) in water (50 mL) dropwise over 50 minutes, maintaining the temperature at 4-5°C.

  • Reaction & Filtration: Stir the mixture at the same temperature for 2 hours. Filter off the resulting pale yellow precipitate (diazonium salt).

  • Hydrolysis: Add the solid diazonium salt in portions to 1.7 L of refluxing water over 30 minutes. Continue refluxing until the evolution of nitrogen gas ceases.

  • Extraction & Purification: Cool the mixture and extract with dichloromethane (DCM). Concentrate the DCM extracts to yield the crude product. Purify by passing through a short silica gel column with DCM elution, followed by recrystallization from benzene. This yields 3-hydroxy-4-methylbenzaldehyde.

Step 2B: Methylation to this compound

  • Dissolution: Dissolve the 3-hydroxy-4-methylbenzaldehyde (10.6 g) from the previous step in 60 mL of 2 N sodium hydroxide (NaOH) solution.

  • Methylation: Warm the solution to 40-45°C. Add dimethyl sulfate (Me₂SO₄, 15.9 g) dropwise over 10 minutes.

  • Reaction: Stir the mixture at 40-45°C for 1 hour.

  • Work-up: Cool the reaction to 20°C and extract with diethyl ether (150 mL).

  • Purification: Perform a standard aqueous work-up on the ether layer. Recrystallize the resulting solid from n-hexane to yield pure this compound as colorless needles.[3]

Synthesis_Workflow cluster_verification Characterization start 4-Methyl-3-nitrobenzaldehyde step1 Reduction (SnCl2, HCl) start->step1 Exothermic step2 Diazotization (NaNO2, HCl) step1->step2 step3 Hydrolysis (Refluxing H2O) step2->step3 intermediate 3-Hydroxy-4-methylbenzaldehyde step3->intermediate step4 Methylation (Me2SO4, NaOH) intermediate->step4 end_product This compound step4->end_product Purify via Recrystallization ver1 Melting Point end_product->ver1 ver2 GC-MS end_product->ver2 ver3 NMR end_product->ver3

Figure 2. Synthesis and characterization workflow for this compound.

Application in Fragrance Formulations

Aromatic aldehydes are versatile and can be used to enhance a wide range of fragrance families.[4] Given its structure, this compound is hypothesized to be effective in gourmand, floriental, and spicy compositions.

Protocol 2: Incorporation into a Fragrance Accord

This protocol provides a framework for evaluating the performance of a new ingredient within a simple fragrance structure.

Trustworthiness: This protocol is self-validating. By creating multiple blends with varying concentrations, the researcher can systematically determine the optimal level of the new aldehyde. The maturation period is a critical and standard industry practice to ensure the chemical reactions and physical bonding between fragrance components reach equilibrium.

  • Stock Solution Preparation: Prepare a 10% stock solution of this compound in a suitable, low-odor solvent such as perfumer's alcohol (ethanol) or dipropylene glycol (DPG).

  • Blending: Create a series of simple fragrance accords to test the effect of the new aldehyde. A typical starting concentration for a novel ingredient is between 0.1% and 2% of the total fragrance concentrate.[1]

    • Example Floral Accord (10g batch):

      • Hedione: 4.0g

      • Iso E Super: 2.0g

      • Linalool: 1.5g

      • Benzyl Acetate: 1.0g

      • Galaxolide (50% in IPM): 1.0g

      • Test Aldehyde (10% solution): 0.5g (for a 0.5% final concentration)

  • Evaluation Blends: Create several variations of the accord, adjusting the concentration of the test aldehyde (e.g., 0.1%, 0.5%, 1.0%, 2.0%) to understand its impact on the overall scent profile.

  • Maturation: Store the blended accords in sealed, airtight glass containers in a cool, dark place for at least 48-72 hours. This maturation period allows the different notes to meld and stabilize.

  • Olfactory Evaluation: Dip fragrance blotters into each matured blend and evaluate the scent profile at different time points:

    • Top Note (0-15 mins): Initial impression.

    • Heart Note (15 mins - 2 hours): The main character of the fragrance.

    • Base Note (>2 hours): The lingering scent. Compare the test blends against a control accord made without the new aldehyde.

Stability and Performance Analysis

The stability of a fragrance ingredient, particularly an aldehyde, is crucial for its commercial viability. Aldehydes can be prone to oxidation, which can lead to discoloration and off-odors.[7][8]

Protocol 3: Accelerated Stability Testing

This protocol uses elevated temperatures to simulate the effects of long-term aging, providing a rapid assessment of the ingredient's stability in a finished product.[9][10]

  • Sample Preparation: Prepare a final fragrance formulation (e.g., a 15% solution of the fragrance accord from Protocol 2 in perfumer's alcohol).

  • Storage Conditions: Aliquot the sample into several sealed, airtight glass containers. Store the containers under the following conditions:

    • Control: Room Temperature (~20-25°C), protected from light.

    • Accelerated Aging: 40°C oven.

    • Light Exposure: A light box with controlled UV/visible light exposure, or a window with natural light exposure.

  • Evaluation Schedule: Evaluate the samples at set intervals (e.g., 1 week, 2 weeks, 1 month, 3 months).

  • Assessment Criteria: At each interval, compare the aged samples to the control sample, assessing the following:

    • Color: Note any changes in color or clarity.

    • Odor: Evaluate for any changes in the scent profile, noting the emergence of any "off-notes."

    • pH (for aqueous products): Measure the pH to check for chemical degradation that could alter acidity or alkalinity.

  • Analytical Verification (Optional): Use Gas Chromatography-Mass Spectrometry (GC-MS) to analyze the chemical composition of the aged samples. Compare the chromatograms to the control to identify the degradation of the aldehyde or the formation of new byproducts.

Stability_Testing_Workflow cluster_storage Storage Conditions cluster_assessment Assessment Criteria prep Prepare Perfumed Product (e.g., 15% in Ethanol) control Control (25°C, Dark) prep->control oven Accelerated (40°C, Dark) prep->oven light Light Exposure (UV/Vis Light) prep->light eval Periodic Evaluation (1, 2, 4, 12 weeks) control->eval oven->eval light->eval assess_odor Olfactory Profile eval->assess_odor assess_color Color & Clarity eval->assess_color assess_gcms GC-MS Analysis eval->assess_gcms

Figure 3. Workflow for accelerated stability testing of a fragrance ingredient.

Sensory Analysis

A formal sensory evaluation is essential to professionally characterize the olfactory properties of the new aldehyde.[11] This requires a trained panel to provide objective and descriptive feedback.

Protocol 4: Descriptive Sensory Panel
  • Panelist Selection: Select a panel of 8-12 trained individuals who are experienced in describing fragrance notes.

  • Sample Preparation: Prepare a dilution of this compound (e.g., 1% in ethanol) in a coded, odor-free container.

  • Evaluation: Provide panelists with fragrance blotters dipped in the solution. Ask them to individually evaluate and write down descriptive terms for the scent at different time points (initial, 5 minutes, 30 minutes).

  • Attribute List: Compile a list of all descriptors used by the panelists. Common attributes for this type of molecule might include: sweet, vanilla, spicy, powdery, nutty, almond, cherry, woody, and floral.

  • Quantitative Descriptive Analysis (QDA): In a follow-up session, present the panel with the compiled list of attributes. Have them rate the intensity of each attribute for the sample on a defined scale (e.g., a 15-point line scale from "not perceptible" to "very strong").

  • Data Analysis: Analyze the intensity ratings to create a sensory profile (e.g., a spider web diagram) that visually represents the olfactory character of this compound.

Conclusion

This compound represents an intriguing candidate for fragrance innovation. While direct olfactory data remains sparse, its structural similarity to well-known fragrance aldehydes suggests a profile rich in sweet, spicy, and potentially gourmand facets. By employing the rigorous synthesis, formulation, and evaluation protocols detailed in this guide, fragrance chemists can systematically explore the potential of this compound. The provided methodologies for stability and sensory analysis offer a robust framework for building a comprehensive understanding of its performance, ensuring that any new creation is not only novel but also stable and aesthetically pleasing.

References

  • Fukumi, H., Kurihara, H., & Mishima, H. (1978). Total synthesis of mimosamycin. Chemical and Pharmaceutical Bulletin, 26(7), 2175-2180.
  • Alpha Aromatics. (2019, April 16). What Are Aldehydes And How Are They Used In Perfumery? Alpha Aromatics. [Link]

  • Google Patents. (2018). CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
  • ILT - Integrated Liner Technologies. (2023, December 15). Fragrance Stability Testing. ILT. [Link]

  • MakingCosmetics. Stability Testing of Cosmetics. MakingCosmetics. [Link]

  • Orchadia Solutions. Fragrance Stability. Orchadia Solutions. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Scentpiracy. Aldehydes in perfumery. Scentspiracy. [Link]

  • Scentys. Sensory Evaluation of Perfumes: Developing Professional Skills in Olfactory Analysis. Scentys. [Link]

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The Versatile Role of 3-Methoxy-4-methylbenzaldehyde in the Synthesis of Bioactive Molecules: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the strategic selection of starting materials is paramount to the successful synthesis of novel therapeutic agents. Among the myriad of available precursors, 3-Methoxy-4-methylbenzaldehyde has emerged as a particularly valuable scaffold. Its unique substitution pattern—a methoxy group providing electron-donating character and a methyl group influencing lipophilicity and steric interactions—renders it a versatile building block for a diverse array of bioactive molecules. This technical guide provides an in-depth exploration of the application of this compound in the synthesis of chalcones and Schiff bases, molecules that have demonstrated significant potential as antimicrobial, anticancer, and anticonvulsant agents.

This document is intended for researchers, medicinal chemists, and professionals in drug development, offering not just protocols, but a deeper understanding of the causality behind the synthetic strategies and the structure-activity relationships that govern the biological efficacy of the resulting compounds.

Section 1: The Synthetic Utility of this compound

The reactivity of the aldehyde functional group in this compound is the cornerstone of its synthetic utility. This electrophilic center readily participates in condensation reactions, most notably the Claisen-Schmidt condensation for the synthesis of chalcones and condensation with primary amines to form Schiff bases. The methoxy and methyl substituents on the aromatic ring are not mere spectators; they actively modulate the electronic and steric properties of the molecule, influencing reaction kinetics and the biological activity of the final products.

The electron-donating methoxy group at the meta-position can influence the reactivity of the aldehyde, while the methyl group at the para-position can contribute to the overall lipophilicity of the synthesized molecules, a critical factor for cell membrane permeability and interaction with biological targets.

Section 2: Synthesis of Bioactive Chalcones via Claisen-Schmidt Condensation

Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are a class of compounds with a broad spectrum of biological activities.[1] The Claisen-Schmidt condensation, a base-catalyzed crossed aldol condensation, is the most common and efficient method for their synthesis.[2][3]

The Causality Behind the Claisen-Schmidt Condensation

The choice of a base catalyst is critical for the success of this reaction. Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are typically employed to deprotonate the α-carbon of a ketone (in this case, a substituted acetophenone), forming a resonance-stabilized enolate.[2] This enolate then acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of this compound. The subsequent aldol addition product readily undergoes dehydration to yield the highly conjugated and stable chalcone. The solvent, typically ethanol, is chosen for its ability to dissolve both the reactants and the base, facilitating a homogeneous reaction mixture.

Experimental Protocol: Synthesis of a 3-Methoxy-4-methylphenyl Chalcone Derivative

This protocol details the synthesis of (E)-1-(4-chlorophenyl)-3-(3-methoxy-4-methylphenyl)prop-2-en-1-one, a representative chalcone with potential biological activity.

Materials:

  • This compound

  • 4-Chloroacetophenone

  • Sodium Hydroxide (NaOH)

  • Ethanol (95%)

  • Distilled Water

  • Hydrochloric Acid (HCl), dilute

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve 1.50 g (10 mmol) of this compound and 1.55 g (10 mmol) of 4-chloroacetophenone in 30 mL of 95% ethanol. Stir the mixture at room temperature until all solids have dissolved.

  • Catalyst Addition: Cool the flask in an ice bath. Separately, prepare a solution of 0.8 g (20 mmol) of NaOH in 10 mL of distilled water. Add the NaOH solution dropwise to the stirred ethanolic solution of the reactants over a period of 15-20 minutes, ensuring the temperature remains below 25°C.

  • Reaction Monitoring: After the addition of the base, a precipitate will begin to form. Allow the reaction to stir at room temperature for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate, 7:3).

  • Work-up and Isolation: Pour the reaction mixture into 100 mL of ice-cold water. Acidify the mixture by the slow addition of dilute HCl until it is neutral to litmus paper. The solid product will precipitate out.

  • Purification: Collect the crude chalcone by vacuum filtration using a Büchner funnel and wash the solid with cold water until the washings are neutral. Recrystallize the crude product from ethanol to obtain pure, crystalline (E)-1-(4-chlorophenyl)-3-(3-methoxy-4-methylphenyl)prop-2-en-1-one.

  • Characterization: Dry the purified product and determine its melting point. Confirm the structure using spectroscopic methods such as FT-IR, ¹H NMR, and ¹³C NMR.

Self-Validation: The formation of a precipitate upon addition of the base is an initial indicator of the reaction proceeding. The completion of the reaction should be confirmed by the disappearance of the starting materials on a TLC plate. The purity of the final product can be assessed by a sharp melting point and clean NMR spectra.

Anticancer and Antimicrobial Potential of Chalcones

Chalcones derived from substituted benzaldehydes have shown promising anticancer and antimicrobial activities.[1][4]

Anticancer Mechanism: Many chalcones exert their anticancer effects by inducing apoptosis (programmed cell death) and causing cell cycle arrest in cancer cells.[5] A key mechanism of action is the inhibition of tubulin polymerization.[6][7] By binding to the colchicine-binding site on β-tubulin, these chalcones disrupt the formation of microtubules, which are essential for cell division.[5] This disruption leads to an arrest of the cell cycle in the G2/M phase and ultimately triggers the apoptotic cascade.

Antimicrobial Mechanism: The antimicrobial activity of chalcones is often attributed to the α,β-unsaturated ketone moiety, which can act as a Michael acceptor and react with nucleophilic groups in microbial enzymes and proteins, thereby inactivating them.[8] The specific substituents on the aromatic rings can modulate the lipophilicity and electronic properties of the chalcone, influencing its ability to penetrate microbial cell membranes and interact with its targets.[9]

Section 3: Synthesis of Bioactive Schiff Bases

Schiff bases, or imines, are formed by the condensation of a primary amine with an aldehyde or ketone.[10] The resulting azomethine group (-C=N-) is a key pharmacophore responsible for a wide range of biological activities.

Causality in Schiff Base Synthesis

The formation of a Schiff base is a reversible reaction that is typically catalyzed by a small amount of acid. The acid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the primary amine. Ethanol is a commonly used solvent as it effectively dissolves both reactants and facilitates the removal of water, which drives the equilibrium towards the formation of the imine.

Experimental Protocol: Synthesis of a this compound Schiff Base

This protocol outlines the synthesis of (E)-N-(4-fluorobenzyl)-1-(3-methoxy-4-methylphenyl)methanimine, a representative Schiff base.

Materials:

  • This compound

  • 4-Fluoroaniline

  • Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

Procedure:

  • Reactant Mixture: In a 50 mL round-bottom flask, combine 1.50 g (10 mmol) of this compound and 1.11 g (10 mmol) of 4-fluoroaniline in 20 mL of ethanol.

  • Catalysis and Reflux: Add 2-3 drops of glacial acetic acid to the mixture. Equip the flask with a reflux condenser and heat the mixture to reflux with continuous stirring for 2-4 hours.

  • Reaction Monitoring: Monitor the reaction's progress using TLC. The formation of the Schiff base will be indicated by a new spot with a different Rf value from the starting materials.

  • Isolation and Purification: After the reaction is complete, cool the mixture to room temperature. The Schiff base product will often crystallize out of the solution. If not, the solvent can be partially evaporated to induce crystallization. Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol.

  • Characterization: Dry the purified Schiff base and determine its melting point. Characterize the compound using FT-IR and NMR spectroscopy to confirm the presence of the imine bond and the overall structure.

Self-Validation: The disappearance of the aldehyde and amine spots on the TLC and the appearance of a new product spot confirm the reaction's progress. The presence of a characteristic C=N stretching band in the IR spectrum (around 1600-1650 cm⁻¹) and the azomethine proton signal in the ¹H NMR spectrum (around 8-9 ppm) validate the formation of the Schiff base.

Anticonvulsant Activity of Schiff Bases

Several Schiff base derivatives have been investigated for their anticonvulsant properties.[3][11] The mechanism of action for many anticonvulsant drugs involves the enhancement of GABAergic inhibition in the central nervous system.[12][13] It is hypothesized that some Schiff bases may act as positive allosteric modulators of the GABA-A receptor, binding to a site distinct from the GABA binding site and enhancing the receptor's response to GABA.[14] This leads to an increased influx of chloride ions, hyperpolarization of the neuronal membrane, and a reduction in neuronal excitability, thus preventing the spread of seizure activity.

Section 4: Data Presentation and Visualization

Table 1: Summary of Synthesized Bioactive Molecules

Compound TypePrecursorsKey ReactionPotential Biological Activity
ChalconeThis compound, Substituted AcetophenonesClaisen-Schmidt CondensationAnticancer, Antimicrobial
Schiff BaseThis compound, Substituted AnilinesCondensationAnticonvulsant

Diagram 1: General Synthesis of Chalcones

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product This compound This compound Claisen-Schmidt\nCondensation Claisen-Schmidt Condensation This compound->Claisen-Schmidt\nCondensation Substituted Acetophenone Substituted Acetophenone Substituted Acetophenone->Claisen-Schmidt\nCondensation Bioactive Chalcone Bioactive Chalcone Claisen-Schmidt\nCondensation->Bioactive Chalcone Base Catalyst (e.g., NaOH)

Caption: Claisen-Schmidt condensation of this compound.

Diagram 2: General Synthesis of Schiff Bases

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product This compound This compound Condensation Condensation This compound->Condensation Primary Amine Primary Amine Primary Amine->Condensation Bioactive Schiff Base Bioactive Schiff Base Condensation->Bioactive Schiff Base Acid Catalyst (e.g., Acetic Acid)

Caption: Condensation reaction for Schiff base synthesis.

Diagram 3: Proposed Anticancer Mechanism of Chalcones

G Chalcone Chalcone Tubulin Tubulin Chalcone->Tubulin Binds to Colchicine Site Microtubule Microtubule Tubulin->Microtubule Inhibits Polymerization CellCycleArrest G2/M Phase Cell Cycle Arrest Microtubule->CellCycleArrest Disruption of Mitotic Spindle Apoptosis Apoptosis CellCycleArrest->Apoptosis Induces

Caption: Chalcone-mediated inhibition of tubulin polymerization.

Conclusion

This compound stands as a testament to the power of a well-chosen starting material in the synthesis of bioactive molecules. Its inherent structural features, combined with its reactivity in fundamental organic transformations, provide a reliable and versatile platform for the generation of diverse chemical entities. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to explore the full potential of this valuable precursor in the ongoing quest for novel therapeutics. By understanding the "why" behind the "how," scientists can more effectively design and execute synthetic strategies, ultimately accelerating the pace of drug discovery.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Methoxy-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to optimizing the synthesis of 3-Methoxy-4-methylbenzaldehyde. As Senior Application Scientists, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your success in the lab.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. Achieving high yield and purity is critical for downstream applications. This guide addresses common challenges encountered during its synthesis, focusing on the most prevalent and efficient methods.

Part 1: Choosing Your Synthetic Pathway

The selection of a synthetic route is primarily dictated by the availability of starting materials and the scale of the reaction. The two most common and effective pathways begin from either 2-methoxy-1-methylbenzene (also known as 4-methylanisole or creosol methyl ether) or 3-hydroxy-4-methylbenzaldehyde.

G start Starting Material Selection creosol 2-Methoxy-1-methylbenzene (Creosol Methyl Ether) start->creosol Commercially available, direct route hydroxy 3-Hydroxy-4-methylbenzaldehyde start->hydroxy If precursor is available or synthesized formylation Electrophilic Formylation creosol->formylation methylation Williamson Ether Synthesis (Methylation) hydroxy->methylation product This compound formylation->product methylation->product

Caption: Decision workflow for selecting a synthetic route.

Part 2: Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter.

Route A: Electrophilic Formylation of 2-Methoxy-1-methylbenzene

This is often the most direct route. The electron-donating methoxy and methyl groups activate the aromatic ring towards electrophilic substitution. The Vilsmeier-Haack and Rieche formylations are the most effective methods.[1][2][3]

Q1: My formylation yield is consistently low. What are the common causes?

Answer: Low yields in formylation reactions of activated arenes typically stem from three main areas: reagent quality, reaction conditions, and side reactions.

  • Reagent Purity and Stoichiometry:

    • Vilsmeier-Haack: The Vilsmeier reagent, formed from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF), is highly moisture-sensitive.[2][4] Ensure you are using anhydrous DMF and freshly distilled POCl₃ under a strict inert atmosphere (Nitrogen or Argon). The stoichiometry is critical; an excess of the Vilsmeier reagent is often used to drive the reaction to completion.[1]

    • Rieche: This reaction uses dichloromethyl methyl ether (DCME) and a Lewis acid, typically titanium tetrachloride (TiCl₄).[3][5] Both reagents are extremely reactive with water. TiCl₄ should be added slowly at low temperatures (e.g., 0 °C) to a solution of the substrate in an anhydrous solvent like dichloromethane (DCM) to prevent uncontrolled polymerization and degradation of the starting material.[6][7]

  • Temperature Control:

    • The initial formation of the electrophilic species is often exothermic. Maintaining a low temperature during reagent addition is crucial to prevent side reactions. For the Vilsmeier-Haack reaction, the addition of POCl₃ to DMF should be done at 0 °C. The subsequent formylation may require gentle heating, but this must be carefully optimized.[2]

    • For the Rieche formylation, the entire reaction is typically run at 0 °C to room temperature.[6]

  • Side Reactions: The activated ring is susceptible to other electrophilic attacks or polymerization under harsh acidic conditions. Incomplete reaction can also be an issue if the electrophile is not reactive enough. The Vilsmeier reagent is a weaker electrophile than those used in Friedel-Crafts acylations, making it suitable for highly activated rings but potentially sluggish for less reactive substrates.[4]

Q2: I am observing a mixture of isomers, primarily 5-methoxy-2-methylbenzaldehyde. How can I improve regioselectivity?

Answer: This is a classic issue of directing group effects in electrophilic aromatic substitution. Both the methoxy (-OCH₃) and methyl (-CH₃) groups are ortho, para-directors.

  • Steric Hindrance: The primary factor favoring the desired this compound product is sterics. The formylating agents (Vilsmeier reagent or the DCME-TiCl₄ complex) are bulky electrophiles. They will preferentially attack the position that is least sterically hindered. The position para to the methoxy group is sterically shielded by the adjacent methyl group. The position ortho to the methoxy group and meta to the methyl group is the most accessible and electronically activated, leading to the desired product.

  • Controlling Regioselectivity:

    • Choice of Lewis Acid (Rieche): TiCl₄ is known to coordinate with the methoxy group, which can partially block substitution at the ortho positions and influence the isomeric ratio.[7]

    • Reaction Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the kinetically controlled product over the thermodynamically favored one.

G cluster_0 Vilsmeier-Haack Mechanism DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier + POCl3 POCl₃ POCl3->Vilsmeier Intermediate Iminium Intermediate Vilsmeier->Intermediate Arene 2-Methoxy-1- methylbenzene Arene->Intermediate Electrophilic Attack Product Product (Aldehyde) Intermediate->Product H2O H₂O (Workup) H2O->Product Hydrolysis

Caption: Key stages of the Vilsmeier-Haack reaction.

Q3: My reaction mixture turns dark or forms a tar. What is happening?

Answer: Tar formation is a common sign of substrate or product degradation, often due to overly harsh conditions.

  • Cause: The combination of a strong Lewis acid (like TiCl₄) or a highly acidic medium (from POCl₃ byproducts) with an electron-rich aromatic compound at elevated temperatures can lead to polymerization or decomposition.

  • Prevention:

    • Strict Temperature Control: Add reagents slowly at 0 °C or below.[6]

    • Inert Atmosphere: Exclude moisture and oxygen, which can initiate degradation pathways.

    • Correct Stoichiometry: Using a large excess of the Lewis acid can promote side reactions. Use the minimum amount required for full conversion.

    • Quenching: Quench the reaction by pouring it slowly into a mixture of ice and water. This hydrolyzes the intermediate and deactivates the Lewis acid quickly and exothermically, so caution is advised.[6][7]

Route B: Methylation of 3-Hydroxy-4-methylbenzaldehyde

This is a reliable method if the starting phenolic aldehyde is available. The reaction is a Williamson ether synthesis.

Q1: My methylation reaction is incomplete, and I recover significant amounts of starting material.

Answer: Incomplete methylation is usually due to insufficient deprotonation of the phenol, a weak methylating agent, or suboptimal reaction conditions.

  • Base Selection: The phenolic proton must be removed to form the more nucleophilic phenoxide. A moderately strong base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) is typically sufficient.[8][9] Ensure at least one equivalent of base is used.

  • Methylating Agent: Dimethyl sulfate ((CH₃)₂SO₄) is a very effective and common methylating agent for this purpose.[8][9] Methyl iodide (CH₃I) can also be used. Caution: Dimethyl sulfate is extremely toxic and carcinogenic; handle it with extreme care in a fume hood.[9]

  • Solvent and Temperature: The reaction is often run in a polar solvent like water, ethanol, or acetone to dissolve the phenoxide salt.[8][10] Gentle heating (e.g., 40-50 °C) is usually required to increase the reaction rate.[9]

  • Phase Transfer Catalyst: For reactions in a two-phase system (e.g., water/DCM), a phase transfer catalyst like tetrabutylammonium bromide (TBAB) can significantly improve the reaction rate and yield by transporting the phenoxide into the organic phase where the methylating agent resides.[10]

Part 3: Experimental Protocols & Data

Protocol 1: Rieche Formylation of 2-Methoxy-1-methylbenzene[6][7]
  • Setup: In a three-necked, oven-dried round-bottom flask under an argon atmosphere, dissolve 2-methoxy-1-methylbenzene (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Lewis Acid Addition: Add titanium tetrachloride (TiCl₄, 2.2 eq) dropwise via syringe over 30 minutes. The solution will likely turn a deep color.

  • Stirring: Stir the mixture at 0 °C for 30 minutes.

  • Formylating Agent Addition: Add dichloromethyl methyl ether (DCME, 1.1 eq) dropwise, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 3 hours, monitoring by TLC.

  • Quenching: Slowly and carefully pour the reaction mixture into a beaker containing crushed ice.

  • Work-up: Transfer the mixture to a separatory funnel. Extract with DCM. Wash the combined organic layers sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude oil by vacuum distillation or column chromatography.

Protocol 2: Methylation of 3-Hydroxy-4-methylbenzaldehyde[8]
  • Setup: In a round-bottom flask, dissolve 3-hydroxy-4-methylbenzaldehyde (1.0 eq) in 2 N sodium hydroxide solution.

  • Methylating Agent Addition: While stirring vigorously, add dimethyl sulfate (1.5 eq) dropwise. Maintain the reaction temperature between 40-45 °C using a water bath.

  • Reaction: Stir at this temperature for 1 hour after the addition is complete.

  • Work-up: Cool the mixture to room temperature and extract with diethyl ether or DCM.

  • Purification: Wash the combined organic layers with water and brine. Dry over anhydrous Na₂SO₄, filter, and evaporate the solvent. The product can be further purified by recrystallization from n-hexane to yield colorless needles.

Data Summary Table
MethodStarting MaterialKey ReagentsTypical YieldKey AdvantagesKey Challenges
Rieche Formylation 2-Methoxy-1-methylbenzeneDCME, TiCl₄, DCM70-85%High yield, good regioselectivityMoisture-sensitive, toxic reagents
Vilsmeier-Haack 2-Methoxy-1-methylbenzenePOCl₃, DMF65-80%Milder than Rieche, readily available reagentsMoisture-sensitive, workup can be tricky
Methylation 3-Hydroxy-4-methylbenzaldehyde(CH₃)₂SO₄, NaOH85-95%Very high yield, clean reactionDepends on precursor availability, toxic methylating agent

References

  • Fukumi, H., Kurihara, H., & Mishima, H. (1978). Total synthesis of mimosamycin. Chemical and Pharmaceutical Bulletin, 26(7), 2175-2180. [Link]

  • Google Patents. (2018). CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
  • Wikipedia. (2023). Duff reaction. Retrieved January 11, 2026, from [Link]

  • Wikipedia. (2023). Gattermann reaction. Retrieved January 11, 2026, from [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved January 11, 2026, from [Link]

  • J&K Scientific LLC. (n.d.). Vilsmeier-Haack Reaction. Retrieved January 11, 2026, from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved January 11, 2026, from [Link]

  • Common Organic Chemistry. (n.d.). Rieche Formylation. Retrieved January 11, 2026, from [Link]

  • SynArchive. (n.d.). Rieche Formylation. Retrieved January 11, 2026, from [Link]

  • Organic Syntheses. (n.d.). m-METHOXYBENZALDEHYDE. Coll. Vol. 3, p.554 (1955); Vol. 29, p.63 (1949). [Link]

  • Ramos-Tomillero, I., et al. (2015). Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations. Molecules, 20(3), 5039-5051. [Link]

  • Wikipedia. (2023). Rieche formylation. Retrieved January 11, 2026, from [Link]

  • All Chemistry. (2021, June 19). Vilsmeier-Haack Reaction [Video]. YouTube. [Link]

  • Collins, R. C., et al. (n.d.). Synthesis of [3-13C]-2,3-dihydroxy-4-methoxybenzaldehyde. White Rose Research Online. [Link]

Sources

Technical Support Center: Synthesis of 3-Methoxy-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-Methoxy-4-methylbenzaldehyde. This document is designed for researchers, chemists, and drug development professionals who require a reliable method for synthesizing this key intermediate with high purity. We will delve into a robust, regioselective synthetic route, troubleshoot common issues encountered during the procedure, and address frequently asked questions regarding alternative methods and byproduct formation. Our goal is to provide not just a protocol, but a comprehensive understanding of the chemical principles that ensure a successful outcome.

Section 1: Recommended Synthesis Protocol: A Regioselective Approach

Direct formylation of simple aromatic precursors like methylanisoles often leads to a mixture of isomers that are difficult to separate. To circumvent this, we recommend a multi-step, regiochemically controlled synthesis starting from 4-methyl-3-nitrobenzaldehyde. This method ensures the precise placement of functional groups, minimizing the formation of isomeric byproducts.

The overall transformation is as follows:

G cluster_0 Recommended Synthesis Workflow A 4-methyl-3-nitrobenzaldehyde B 3-amino-4-methylbenzaldehyde A->B Step 1: Nitro Reduction (SnCl2·2H2O, HCl) C 3-hydroxy-4-methylbenzaldehyde B->C Step 2: Diazotization & Hydrolysis (NaNO2, HCl, H2O) D This compound C->D Step 3: Methylation (Me2SO4, NaOH)

Caption: Recommended multi-step synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from a literature procedure described by Fukumi et al.[1].

Step 1: Reduction of 4-methyl-3-nitrobenzaldehyde

  • In a suitable reaction vessel, prepare a solution of stannous chloride dihydrate (SnCl₂·2H₂O) (450 g) in 35% hydrochloric acid (600 mL).

  • To this solution, add 4-methyl-3-nitrobenzaldehyde (110 g) all at once. The reaction is highly exothermic.

  • Monitor the internal temperature. Once it reaches 100°C, immediately begin cooling the mixture to 0-5°C using an ice bath.

  • A precipitate, the stannic complex of 3-amino-4-methylbenzaldehyde, will form. Collect this precipitate by filtration. It can be used in the next step without further purification.

Step 2: Diazotization and Hydrolysis to 3-hydroxy-4-methylbenzaldehyde

  • Suspend the stannic complex from Step 1 in 35% hydrochloric acid (600 mL).

  • Cool the suspension to 4-5°C.

  • Prepare a solution of sodium nitrite (NaNO₂) (46 g) in water (50 mL). Add this solution dropwise to the cooled suspension over 50 minutes, maintaining the temperature at 4-5°C.

  • Stir the mixture at the same temperature for 2 hours. A pale yellow precipitate of the diazonium salt will form. Collect the solid by filtration.

  • In a separate large vessel, bring water (1.7 L) to a rolling boil.

  • Add the filtered diazonium salt in portions to the boiling water over 30 minutes. Nitrogen gas will evolve.

  • After the gas evolution ceases, cool the mixture and extract with dichloromethane (DCM).

  • Concentrate the DCM extracts to obtain the crude 3-hydroxy-4-methylbenzaldehyde. The crude product can be purified by a short silica gel column followed by recrystallization.[1]

Step 3: Methylation to this compound

  • Dissolve 3-hydroxy-4-methylbenzaldehyde (10.6 g) in 2 N sodium hydroxide (60 mL).

  • Warm the solution to 40-45°C.

  • Add dimethyl sulfate (Me₂SO₄) (15.9 g) dropwise over 10 minutes, maintaining the temperature at 40-45°C. Caution: Dimethyl sulfate is toxic and should be handled in a fume hood with appropriate personal protective equipment.[2]

  • Stir the mixture at this temperature for 1 hour.

  • Cool the reaction to 20°C and extract with ether (150 mL).

  • Perform a standard aqueous work-up on the ether extracts, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Recrystallization from n-hexane should yield pure this compound as colorless needles.[1]

Section 2: Troubleshooting Guide

This section addresses common problems that may arise during the recommended synthesis.

Q1: My yield for the nitro reduction (Step 1) is very low. What went wrong?

A1:

  • Cause 1: Inefficient Temperature Control. This reduction is highly exothermic.[1] If the temperature rises too quickly and is not controlled, side reactions can occur, leading to degradation of the starting material and product. It is critical to have efficient cooling ready as soon as the exothermic reaction begins.

  • Cause 2: Purity of Stannous Chloride. SnCl₂ can oxidize over time to Sn(IV). Use a fresh, high-purity source of stannous chloride dihydrate for optimal results.

  • Cause 3: Incomplete Reaction. Ensure the 4-methyl-3-nitrobenzaldehyde is fully dissolved or well-suspended and that stirring is vigorous enough to ensure proper mixing with the reducing agent.

Q2: The diazotization and hydrolysis step (Step 2) resulted in a dark tar and very little desired product. What is the issue?

A2:

  • Cause 1: Temperature Instability. Diazonium salts are notoriously unstable at elevated temperatures. The temperature during the NaNO₂ addition must be strictly maintained at 4-5°C.[1] If the temperature rises, the diazonium salt can decompose prematurely or undergo unwanted coupling reactions, leading to colored impurities and tar formation.

  • Cause 2: Rate of Addition. The dropwise addition of the diazonium salt to boiling water is crucial. Adding it too quickly can cause the local concentration to be too high, promoting side reactions. Adding it to water that is not vigorously boiling may lead to incomplete hydrolysis.

  • Cause 3: Incorrect Stoichiometry. The amount of NaNO₂ is critical. An excess can lead to undesired side reactions, while an insufficient amount will result in incomplete diazotization of the amine.

Q3: My final methylation step (Step 3) is incomplete. TLC and NMR analysis show a significant amount of unreacted 3-hydroxy-4-methylbenzaldehyde.

A3:

  • Cause 1: Insufficient Base. The methylation reaction requires the deprotonation of the phenolic hydroxyl group to form the more nucleophilic phenoxide. Ensure that at least one equivalent of a strong base (like NaOH) is present. The protocol uses 2N NaOH, which should be sufficient.[1][2] Check the concentration of your base solution if the problem persists.

  • Cause 2: Hydrolysis of Dimethyl Sulfate. Dimethyl sulfate can be hydrolyzed by water, especially under basic conditions. While the reaction is performed in aqueous NaOH, maintaining the recommended temperature (40-45°C) and reaction time helps ensure the rate of methylation is significantly faster than the rate of hydrolysis.

  • Cause 3: Poor Reagent Quality. Ensure the dimethyl sulfate is of high purity and has not decomposed during storage.

Section 3: Frequently Asked Questions (FAQs)

Q1: Why is this multi-step synthesis preferred over a direct formylation of a precursor like 3-methylanisole using a Vilsmeier-Haack or Friedel-Crafts reaction?

A1: The primary reason is regioselectivity . 3-methylanisole has two activating groups (methoxy and methyl) whose directing effects are cooperative, activating multiple positions on the aromatic ring for electrophilic substitution. A direct formylation would result in a mixture of isomers that are often very difficult to separate due to their similar physical properties. The recommended multi-step synthesis builds the molecule in a way that unambiguously controls the position of each functional group, ensuring a single, high-purity final product.

Q2: What specific byproducts would I expect if I attempted a Vilsmeier-Haack formylation on 3-methylanisole?

A2: The Vilsmeier-Haack reaction involves an electrophilic attack on an electron-rich aromatic ring.[3][4][5] In 3-methylanisole, both the methoxy and methyl groups are ortho, para-directors, and their effects are cumulative on positions 2, 4, and 6. Therefore, you would expect a mixture of at least three isomeric byproducts, with the distribution depending on the precise reaction conditions.

G cluster_products Potential Isomeric Byproducts Start 3-Methylanisole Reagents + Vilsmeier Reagent (POCl3, DMF) Start->Reagents Mix Mixture of Isomers Reagents->Mix Product_A 2-Methoxy-4-methylbenzaldehyde (Isomer A) Product_B 4-Methoxy-2-methylbenzaldehyde (Isomer B) Product_C 2-Methoxy-6-methylbenzaldehyde (Isomer C) Mix->Product_A ortho to -OCH3 ortho to -CH3 Mix->Product_B para to -OCH3 ortho to -CH3 Mix->Product_C ortho to -OCH3 meta to -CH3

Sources

Technical Support Center: Purification of 3-Methoxy-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-Methoxy-4-methylbenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this versatile aromatic aldehyde. Here, we provide in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to ensure the highest purity of your compound for downstream applications.

I. Frequently Asked Questions (FAQs) on Purity and Impurities

Q1: What are the most common impurities found in crude this compound?

The impurity profile of this compound is largely dependent on its synthetic route and storage conditions. However, two principal impurities are frequently observed:

  • 3-Methoxy-4-methylbenzoic acid: This is the most common impurity, arising from the air oxidation of the aldehyde functional group.[1] This process can be accelerated by exposure to light and elevated temperatures. Its presence is often indicated by a broadening of the aldehyde peak in NMR spectra and can interfere with subsequent reactions where the aldehyde functionality is critical.

  • Unreacted Starting Materials: Depending on the synthesis method, residual starting materials may be present. For instance, if the aldehyde is prepared by the oxidation of (3-methoxy-4-methylphenyl)methanol, the corresponding alcohol may be a contaminant. Similarly, syntheses starting from 3-hydroxy-4-methylbenzaldehyde could contain this phenolic precursor.[2]

Q2: How can I quickly assess the purity of my this compound sample?

A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): TLC is a rapid and effective method for initial purity analysis. A common eluent system is a mixture of hexane and ethyl acetate. The aldehyde typically has a moderate Rf value, while the more polar carboxylic acid impurity will have a lower Rf value (closer to the baseline). Unreacted starting materials will have different Rf values that can be compared against a standard.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for identifying and quantifying impurities. The aldehyde proton of this compound gives a characteristic singlet at approximately 9.8 ppm. The presence of 3-methoxy-4-methylbenzoic acid can be detected by the disappearance of the aldehyde peak and the appearance of a carboxylic acid proton signal (often a broad singlet) further downfield (>10 ppm), along with shifts in the aromatic protons.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly sensitive for detecting volatile impurities and confirming the identity of the main component and byproducts by their mass-to-charge ratio.

II. Troubleshooting Guide: Purification Workflows

This section provides detailed protocols and troubleshooting advice for common purification challenges.

Challenge 1: Removing the 3-Methoxy-4-methylbenzoic Acid Impurity

The presence of the corresponding carboxylic acid is the most frequent purification hurdle. An acid-base extraction is the most effective method for its removal.

Q: My NMR spectrum shows a significant amount of 3-methoxy-4-methylbenzoic acid. How do I remove it?

A: An aqueous basic wash is the recommended procedure. The acidic proton of the carboxylic acid will be deprotonated by a mild base, forming a water-soluble carboxylate salt that can be separated from the organic layer containing the neutral aldehyde.

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude this compound in a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Extraction: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (e.g., 1 M) solution of sodium hydroxide (NaOH).

  • Separation: Gently shake the separatory funnel, venting frequently to release any pressure buildup (especially with bicarbonate). Allow the layers to separate and drain the aqueous layer.

  • Repeat: Repeat the wash with the basic solution one or two more times to ensure complete removal of the acid.

  • Water Wash: Wash the organic layer with brine (saturated NaCl solution) to remove any residual base and dissolved water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified aldehyde.

Expert Tip: A mild base like sodium bicarbonate is often preferred as it is less likely to promote side reactions with the aldehyde compared to stronger bases like sodium hydroxide.

Logical Workflow for Acidic Impurity Removal

crude Crude Aldehyde (with Carboxylic Acid) dissolve Dissolve in Organic Solvent (e.g., Ethyl Acetate) crude->dissolve extract Wash with aq. NaHCO₃ or dilute NaOH dissolve->extract separate Separate Layers extract->separate organic Organic Layer (Aldehyde) separate->organic Contains Aldehyde aqueous Aqueous Layer (Carboxylate Salt) separate->aqueous Contains Acid Impurity wash Wash with Brine organic->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate dry->concentrate pure Pure Aldehyde concentrate->pure

Caption: Workflow for removing carboxylic acid impurities.

Challenge 2: Recrystallization Issues

Recrystallization is a powerful technique for obtaining highly pure crystalline solids. However, challenges such as "oiling out" or failure to crystallize can occur.

Q: I'm trying to recrystallize this compound, but it's "oiling out." What should I do?

A: "Oiling out" typically happens when the solute is too soluble in the hot solvent or when the solution cools too quickly. For this compound, which has a relatively low melting point (40.5-41.5 °C), careful solvent selection is crucial.[3]

Recommended Recrystallization Protocol

  • Solvent Selection: n-Hexane is a documented and effective solvent for the recrystallization of this compound.[2] Other non-polar solvent systems like hexane/ethyl acetate mixtures can also be effective.[2]

  • Procedure:

    • Dissolve the crude product in a minimal amount of hot n-hexane.

    • If there are insoluble impurities, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature. Slow cooling is key to forming well-defined crystals rather than an oil.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration and wash with a small amount of ice-cold n-hexane.

    • Dry the crystals under vacuum.

Troubleshooting "Oiling Out":

  • Add more solvent: The concentration of the aldehyde might be too high. Add a small amount of hot solvent to the oil to try and dissolve it, then allow it to cool slowly again.

  • Reduce the cooling rate: Insulate the flask to ensure very slow cooling to room temperature before moving to an ice bath.

  • Use a solvent mixture: If a single solvent isn't working, a two-solvent system can be effective. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble, e.g., ethyl acetate) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is less soluble, e.g., hexane) until the solution becomes turbid. Add a drop or two of the good solvent to redissolve the precipitate and then allow the mixture to cool slowly.

Q: No crystals are forming after my solution has cooled. How can I induce crystallization?

A: This is often due to using too much solvent or the solution being in a metastable supersaturated state.

  • Induce Crystallization:

    • Scratch the inner surface of the flask with a glass rod at the solvent's surface. The microscopic scratches can provide nucleation sites for crystal growth.

    • Add a seed crystal of pure this compound to the solution.

    • Reduce the solvent volume by gently heating the solution to evaporate some of the solvent, then allow it to cool again.

Challenge 3: Complex Mixtures and Baseline Impurities on TLC

For more complex mixtures where simple extraction or recrystallization is insufficient, column chromatography is the preferred method.

Q: My TLC plate shows multiple spots, and I can't seem to separate them with extraction or recrystallization. What are the recommended conditions for flash column chromatography?

A: Flash column chromatography using silica gel is an excellent method for purifying this compound from impurities with different polarities.

Flash Chromatography Protocol

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A gradient of hexane and ethyl acetate is a good starting point.[2]

    • Begin with a low polarity mixture (e.g., 95:5 hexane/ethyl acetate) to elute non-polar impurities.

    • Gradually increase the polarity (e.g., to 90:10 or 80:20 hexane/ethyl acetate) to elute the this compound. The more polar carboxylic acid impurity will elute much later or may require a significantly more polar solvent system.

  • Monitoring: Monitor the fractions by TLC to identify those containing the pure product.

  • Combining and Concentrating: Combine the pure fractions and remove the solvent under reduced pressure.

Chromatography Troubleshooting Workflow

start Complex Mixture tlc Run TLC to find optimal solvent system (e.g., Hexane/EtOAc) start->tlc column Prepare Silica Gel Column tlc->column load Load Crude Product column->load elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect monitor Monitor Fractions by TLC collect->monitor combine Combine Pure Fractions monitor->combine concentrate Concentrate combine->concentrate pure Pure Aldehyde concentrate->pure

Caption: General workflow for flash chromatography purification.

III. Data Summary

PropertyValueSource
Molecular Formula C₉H₁₀O₂[4]
Molecular Weight 150.17 g/mol [4]
Melting Point 40.5-41.5 °C[3]
Appearance White to off-white crystalline powder
Boiling Point 246.2±20.0 °C (Predicted)[3]

IV. References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzaldehyde, m-methoxy-. Retrieved from [Link]

  • The Hive Methods Discourse. (2003). This compound. Retrieved from [Link]

  • JoVE. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments. Retrieved from [Link]

Sources

Technical Support Center: Purification of 3-Methoxy-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-methoxy-4-methylbenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for isolating this compound from its common isomeric impurities. The following troubleshooting guides and frequently asked questions (FAQs) are structured to address specific challenges encountered during experimental work, ensuring you can achieve the desired purity for your critical applications.

I. Understanding the Challenge: The Origin of Isomeric Impurities

The synthesis of this compound, a key intermediate in various pharmaceutical and fine chemical syntheses, often results in the co-formation of isomeric impurities. The nature and proportion of these impurities are highly dependent on the synthetic route employed. Formylation reactions on m-cresyl methyl ether (3-methylanisole), the direct precursor, are classic examples of electrophilic aromatic substitution, where the directing effects of the existing methoxy and methyl groups dictate the position of the incoming formyl group.

The methoxy group (-OCH₃) is a strong activating, ortho, para-director due to its ability to donate electron density to the aromatic ring through resonance.[1][2] The methyl group (-CH₃) is a weaker activating, ortho, para-director.[3] This interplay of directing effects leads to a mixture of products.

Common Synthetic Routes and Associated Isomers:

Several formylation methods are commonly used, each with its own selectivity profile:

  • Vilsmeier-Haack Reaction: This reaction uses a Vilsmeier reagent (formed from a substituted amide like DMF and phosphorus oxychloride) to formylate electron-rich aromatic rings.[4][5][6]

  • Duff Reaction: This method employs hexamethylenetetramine (HMTA) in an acidic medium for the ortho-formylation of phenols, and can be adapted for their ethers.[7][8][9] The reaction's selectivity is often governed by hydrogen bonding.[10]

  • Reimer-Tiemann Reaction: Primarily used for the ortho-formylation of phenols, this reaction involves dichlorocarbene generated from chloroform and a strong base.[11][12][13] While less common for anisole derivatives, understanding its mechanism provides insight into electrophilic substitution patterns.

The primary isomeric impurities that arise from these reactions are:

  • 4-Methoxy-3-methylbenzaldehyde (ortho to the methyl group, para to the methoxy group)

  • 2-Methoxy-3-methylbenzaldehyde (ortho to both groups)

  • 4-Methoxy-2-methylbenzaldehyde (ortho to the methoxy group, para to the methyl group)

The separation of these closely related isomers can be challenging due to their similar physical and chemical properties.

II. Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you might encounter during the purification of this compound.

Question 1: My crude product is an oil and won't crystallize. How can I induce crystallization to remove impurities?

Answer:

Oiling out is a common problem when impurities are present, as they can depress the melting point and inhibit lattice formation. Here’s a systematic approach to induce crystallization:

1. Solvent Screening (The "Like Dissolves Like" Principle is a Starting Point): The goal is to find a solvent (or solvent system) in which your desired product, this compound, is highly soluble at elevated temperatures but sparingly soluble at lower temperatures. A good rule of thumb is that solvents with functional groups similar to the compound are often good solubilizers.[14]

Recommended Solvents to Screen:

  • Single Solvents: n-Hexane, Isopropanol, Ethanol, Water.

  • Solvent Mixtures: Hexane/Ethyl Acetate, Hexane/Acetone, Hexane/Diethyl Ether.[14]

Step-by-Step Protocol for Inducing Crystallization:

  • Small-Scale Test: In a small test tube, dissolve a small amount of your crude oil in a minimal amount of a hot solvent.

  • Cooling: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the test tube with a glass rod to create nucleation sites.

  • Refrigeration/Freezing: If crystallization still doesn't occur, place the test tube in a refrigerator or an ice bath.

  • Seeding: If you have a small amount of pure this compound, add a single crystal to the cooled, saturated solution to act as a seed.

  • Solvent/Anti-Solvent Method: Dissolve the oil in a small amount of a solvent in which it is very soluble (e.g., ethyl acetate or dichloromethane). Then, slowly add a solvent in which it is poorly soluble (an "anti-solvent" like n-hexane) until the solution becomes slightly cloudy. Warm the mixture until it becomes clear again, and then allow it to cool slowly.

Question 2: After recrystallization, my product purity (by GC/HPLC) has only marginally improved. What's the next step?

Answer:

When isomers have very similar polarities and crystal packing abilities, a single recrystallization may be insufficient. Column chromatography is the next logical and powerful purification step.

Key Principles of Chromatographic Separation: The separation of these isomers relies on subtle differences in their polarity and interaction with the stationary phase. The aldehyde and methoxy groups are the primary sites for interaction with the silica gel.

Recommended Column Chromatography Protocol:

  • Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh for higher resolution).

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane). A common starting point is a gradient of hexane-ethyl acetate.[15]

  • Gradient Elution: Start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity (e.g., to 80:20). This will allow the less polar isomers to elute first, followed by your more polar target compound or vice-versa depending on the specific isomer properties.

  • Monitoring: Use Thin Layer Chromatography (TLC) to monitor the separation and identify the fractions containing your pure product.

Data Presentation: Eluent System Comparison

Eluent System (Hexane:Ethyl Acetate)Observed SeparationNotes
95:5Good separation of non-polar impurities, isomers may co-elute.Ideal for initial column loading and removing baseline impurities.
90:10Better resolution between isomers.A good starting point for separating the main product from its isomers.
80:20Faster elution, but may result in decreased resolution.Useful for eluting more polar compounds after the desired product.
Question 3: I am struggling to separate the 4-methoxy-3-methylbenzaldehyde isomer from my desired this compound. How can I improve the resolution?

Answer:

These two isomers are particularly challenging to separate due to their very similar structures. When standard chromatographic methods are insufficient, you can consider chemical derivatization. This involves converting the aldehydes into derivatives that have more distinct physical properties, allowing for easier separation. After separation, the derivative can be hydrolyzed back to the pure aldehyde.

Chemical Derivatization Workflow:

G cluster_0 Derivatization & Separation cluster_1 Hydrolysis Crude Crude Aldehyde Mixture (Isomers A & B) Deriv Reaction with Derivatizing Agent (e.g., Girad's Reagent) Crude->Deriv MixDeriv Mixture of Derivatives (Derivative A & B) Deriv->MixDeriv Sep Separation of Derivatives (e.g., Crystallization or Chromatography) MixDeriv->Sep PureDerivA Pure Derivative A Sep->PureDerivA Different Solubilities/ Polarities PureDerivB Pure Derivative B Sep->PureDerivB HydrolysisA Hydrolysis of Pure Derivative A PureDerivA->HydrolysisA HydrolysisB Hydrolysis of Pure Derivative B PureDerivB->HydrolysisB PureA Pure Aldehyde A HydrolysisA->PureA PureB Pure Aldehyde B HydrolysisB->PureB

Caption: Workflow for purification via chemical derivatization.

Example Protocol using Bisulfite Adduct Formation:

  • Adduct Formation: Stir the crude aldehyde mixture in a saturated aqueous solution of sodium bisulfite. The aldehyde will react to form a solid bisulfite adduct.

  • Filtration: Filter the solid adduct and wash it with a solvent like ether to remove non-aldehydic impurities and potentially some of the less reactive isomeric aldehyde.

  • Selective Crystallization: The bisulfite adducts of the different isomers may have different solubilities, allowing for fractional crystallization from a suitable solvent (e.g., aqueous ethanol).

  • Regeneration: Treat the purified bisulfite adduct with an aqueous solution of sodium carbonate or dilute acid to regenerate the pure aldehyde.

  • Extraction: Extract the liberated pure aldehyde with an organic solvent (e.g., dichloromethane), wash, dry, and remove the solvent.

III. Frequently Asked Questions (FAQs)

Q1: What analytical techniques are best for assessing the purity of this compound?

A1: A combination of techniques is recommended for a comprehensive assessment:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for separating volatile isomers and providing both retention time and mass spectral data for identification.[16]

  • High-Performance Liquid Chromatography (HPLC): A highly sensitive method for quantifying isomeric purity. A reversed-phase C18 column is often effective.[17] Derivatization with agents like 2,4-dinitrophenylhydrazine (DNPH) can enhance UV detection.[18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the final product and identifying the isomeric impurities by their unique chemical shifts and coupling patterns.

  • Melting Point: A sharp melting point close to the literature value (45-46°C) is a good indicator of high purity.[15]

Q2: Can I use distillation for purification?

A2: While distillation is a common purification technique, fractional distillation under reduced pressure may not be effective for separating isomers with very close boiling points. It can be useful for removing non-isomeric impurities with significantly different volatilities. Simple distillation after chromatography can be an effective final step to remove residual solvent.

Q3: Are there any safety precautions I should be aware of when working with the solvents and reagents mentioned?

A3: Yes, always adhere to standard laboratory safety procedures.

  • Work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Be cautious with flammable solvents like hexane and ether.

  • Refer to the Material Safety Data Sheets (MSDS) for all chemicals before use.

Q4: How can I prevent the oxidation of my purified this compound during storage?

A4: Aromatic aldehydes are susceptible to air oxidation to the corresponding carboxylic acids. To ensure long-term stability:

  • Store the purified product in a tightly sealed amber glass vial to protect it from air and light.

  • For extended storage, consider flushing the vial with an inert gas like nitrogen or argon before sealing.

  • Store in a cool, dark, and dry place. A refrigerator is ideal.

By applying these troubleshooting strategies and understanding the underlying chemical principles, you can effectively overcome the challenges associated with the purification of this compound and obtain a high-purity product for your research and development needs.

IV. References

  • A theoretical study of the Duff reaction: insights into its selectivity. Organic & Biomolecular Chemistry.

  • Duff reaction - Grokipedia.

  • Duff Reaction - SynArchive.

  • A theoretical study of the Duff reaction: insights into its selectivity - Semantic Scholar.

  • This compound , Hive Methods Discourse.

  • Gas Chromatography–Mass Spectrometric Analysis of Derivatives of Dibenzalacetone Aldol Products | Journal of Chemical Education - ACS Publications.

  • Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum - RSC Publishing.

  • Synthesis of Vanillin employing the Reimer–Tiemann reaction in the presence of CHCl3.

  • Vilsmeier-Haack Reaction - Chemistry Steps.

  • Reimer–Tiemann reaction - Wikipedia.

  • An Explanation of Substituent Effects - Chemistry LibreTexts.

  • Vilsmeier-Haack Reaction - Organic Chemistry Portal.

  • Reimer-Tiemann Reaction - Ambeed.com.

  • Vilsmeier–Haack reaction - Wikipedia.

  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester.

  • Ortho Meta Para Directing Effects in EAS Reactions - Leah4Sci.

  • Understanding Ortho, Para, and Meta Directors - Master Organic Chemistry.

  • Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC - Waters Corporation.

Sources

Technical Support Center: 3-Methoxy-4-methylbenzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Understanding and Overcoming Catalyst Deactivation

Welcome to the technical support center for the synthesis of 3-Methoxy-4-methylbenzaldehyde. This guide is designed for researchers, chemists, and process development professionals who utilize catalytic methods for this important synthesis. My goal is to provide you with not just procedural steps, but the underlying scientific principles to diagnose, troubleshoot, and ultimately prevent the deactivation of your catalysts, ensuring robust and reproducible results.

The catalytic aerobic oxidation of 3-methoxy-4-methylbenzyl alcohol is an efficient and atom-economical route to the target aldehyde. However, the success of this synthesis is critically dependent on the stability and activity of the heterogeneous catalyst, typically a supported noble metal like palladium. This guide focuses on addressing the most common challenge encountered in this process: catalyst deactivation.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions you may have before starting your experiments or during the initial stages of troubleshooting.

Q1: What are the most common catalysts for the selective oxidation of 3-methoxy-4-methylbenzyl alcohol?

The most prevalent and effective catalysts are heterogeneous systems based on palladium (Pd). Palladium supported on high-surface-area materials like activated carbon (Pd/C) or alumina (Pd/Al₂O₃) is a standard choice. These catalysts are valued for their high activity and selectivity in converting primary alcohols to aldehydes under relatively mild, often base-free, conditions.[1] Bimetallic catalysts, such as Gold-Palladium (Au-Pd), have also shown excellent synergistic activity for the oxidation of methoxy-substituted benzyl alcohols.[1]

Q2: What are the primary indicators of catalyst deactivation?

You can suspect catalyst deactivation if you observe one or more of the following:

  • Decreased Reaction Rate: The time required to reach a target conversion level increases significantly over subsequent runs.

  • Lowered Final Conversion/Yield: The reaction stalls before the starting material is fully consumed, even with extended reaction times.

  • Reduced Selectivity: An increase in the formation of byproducts, such as the corresponding carboxylic acid (3-methoxy-4-methylbenzoic acid) or products from over-oxidation.

  • Change in Catalyst Appearance: The catalyst may change color or texture, for example, from a free-flowing black powder to clumped aggregates.

Q3: How many times can I typically recycle my palladium catalyst for this synthesis?

The recyclability of a palladium catalyst is not fixed and depends heavily on several factors:

  • Purity of Reagents: The presence of even trace amounts of poisons in the starting material or solvent can cause rapid deactivation.[2][3]

  • Reaction Conditions: High temperatures can accelerate sintering, while aggressive pH or certain solvents can cause metal leaching.[4]

  • Work-up Procedure: Inefficient washing between cycles can leave residual products or byproducts on the catalyst surface, leading to fouling.

Under ideal conditions with highly pure substrates, a robust Pd/C catalyst might be recycled 5-10 times with minimal loss in activity. However, in practice, a gradual decline is often observed.

Part 2: Troubleshooting Guide: A Systematic Approach to Deactivation

When your reaction performance degrades, a systematic diagnosis is key. This guide is structured around the primary mechanisms of deactivation for supported palladium catalysts.[4][5]

Problem: Declining Yield and/or Slower Reaction Rate

This is the most common symptom of a failing catalyst. The underlying cause is a reduction in the number of available, active catalytic sites. The following workflow can help you identify the root cause.

TroubleshootingWorkflow Start Low Yield / Slow Rate Observed CheckPurity Step 1: Analyze Reactant & Solvent Purity (GC-MS, Elemental Analysis for S, Cl) Start->CheckPurity IsPure Are reactants & solvent >99.5% pure and free of S, P, heavy metals? CheckPurity->IsPure Purify Action: Purify starting materials (e.g., recrystallization, distillation, carbon treatment) IsPure->Purify No CheckTemp Step 2: Review Thermal Profile (Check for exotherms, verify thermocouple accuracy) IsPure->CheckTemp Yes Purify->Start Re-run Experiment TempOK Is reaction temperature strictly controlled and below thermal limit of catalyst? CheckTemp->TempOK ReduceTemp Action: Lower reaction temperature and ensure efficient stirring/cooling TempOK->ReduceTemp No Characterize Step 3: Post-Run Catalyst Characterization (ICP-MS of filtrate, TGA, TEM of used catalyst) TempOK->Characterize Yes ReduceTemp->Start Re-run Experiment Diagnosis Final Diagnosis Characterize->Diagnosis DeactivationMechanisms cluster_0 Fresh Catalyst Surface cluster_1 Deactivated Catalyst States cluster_poisoning Poisoning cluster_sintering Sintering cluster_fouling Fouling p1 Pd p2 Pd p3 Pd p4 Pd p5 Pd p6 Pd p7 Pd poison1 S p7->poison1 p8 Pd p9 Pd poison2 S p9->poison2 p10 Pd p11 Pd p12 Pd p11->p12 p13 Pd p14 Pd coke Coke p14->coke p15 Pd

Sources

Navigating the Synthesis of 3-Methoxy-4-methylbenzaldehyde: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Methoxy-4-methylbenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with or troubleshooting this important chemical synthesis. Here, we delve into the critical role of solvents and provide practical, experience-based solutions to common challenges encountered in the lab.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might face during the synthesis of this compound, with a focus on how solvent choice can be the key to resolving them.

Q1: My reaction yield is consistently low. What are the likely causes related to the solvent?

Low yield is a frequent issue, often traced back to suboptimal solvent conditions. Here’s a breakdown of potential solvent-related causes and their solutions:

  • Poor Solubility of Reagents: If your starting materials or reagents are not fully dissolved, the reaction will be slow and incomplete.

    • Solution: Select a solvent that ensures the complete solubility of all reactants at the reaction temperature. For formylation reactions like the Vilsmeier-Haack, polar aprotic solvents such as N,N-dimethylformamide (DMF) or dichloromethane (DCM) are often effective.[1] In some cases, DMF can even serve as both the solvent and a reagent.

  • Instability of Intermediates: Many formylation reactions proceed through charged intermediates, such as the Vilsmeier reagent in the Vilsmeier-Haack reaction. These intermediates require stabilization to facilitate the reaction.

    • Solution: Employ a polar solvent that can stabilize these charged species. Polar aprotic solvents are generally preferred as they can stabilize cations without interfering with the reaction through protonation.

  • Side Reactions with the Solvent: Protic solvents (e.g., alcohols, water) can react with the formylating agent, leading to the formation of unwanted byproducts and consumption of your reagents.

    • Solution: Switch to an aprotic solvent. If the reaction chemistry allows, rigorously drying your chosen aprotic solvent is also crucial.

Q2: I'm observing significant byproduct formation, particularly isomers of the desired product. How can I improve regioselectivity through solvent choice?

The formation of isomers is a common challenge in the formylation of substituted aromatic rings. The polarity of the solvent can influence the position of formylation.

  • Understanding Directing Effects: In the case of a precursor like 3-methylanisole, the methoxy group is a strong ortho-, para-director, while the methyl group is a weaker ortho-, para-director. This would favor formylation at the positions ortho or para to the methoxy group.

  • Solvent Polarity and Regioselectivity:

    • Less Polar Solvents: In some cases, a less polar solvent can enhance the selectivity for a particular isomer by minimizing the stabilization of competing transition states.

    • Coordinating Solvents: Solvents that can coordinate with Lewis acid catalysts (in reactions like the Friedel-Crafts formylation) can modulate the catalyst's activity and, in turn, the regiochemical outcome.

  • Troubleshooting Steps:

    • Solvent Screening: If you are obtaining a mixture of isomers, consider running small-scale parallel reactions in a range of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, acetonitrile, DMF) to identify the optimal solvent for your desired regioselectivity.

    • Temperature Optimization: Lowering the reaction temperature can sometimes favor the formation of the thermodynamically more stable isomer.

Q3: The reaction is not going to completion, even after extended reaction times. Could the solvent be the issue?

An incomplete reaction can be frustrating. Before re-evaluating your reagents, consider the role of the solvent:

  • Insufficient Reaction Temperature: The solvent's boiling point determines the maximum temperature achievable for the reaction at atmospheric pressure.

    • Solution: If the reaction requires a higher temperature to proceed at a reasonable rate, select a solvent with a higher boiling point. For example, if a reaction is sluggish in dichloromethane (b.p. ~40 °C), switching to a higher-boiling solvent like 1,2-dichloroethane (b.p. ~83 °C) or toluene (b.p. ~111 °C) could be beneficial.

  • Deactivation of Catalyst: In reactions employing a Lewis acid catalyst, trace amounts of water or other protic impurities in the solvent can deactivate the catalyst.

    • Solution: Always use anhydrous solvents for moisture-sensitive reactions. Distilling the solvent over a suitable drying agent immediately before use is a standard practice to ensure dryness.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the synthesis of this compound and the role of solvents.

Q1: What are the most common methods for synthesizing this compound, and what solvents are typically used?

Several formylation reactions can be employed. The choice of method and solvent depends on the starting material and desired scale. A common precursor is 3-methylanisole.

Reaction MethodTypical SolventsKey Considerations
Vilsmeier-Haack Reaction DMF (as reagent and solvent), Dichloromethane (DCM), 1,2-Dichloroethane (DCE)Mild conditions, suitable for electron-rich aromatics. DMF is often used in excess.[1][2]
Gattermann Reaction Anhydrous ether, ChlorobenzeneUses highly toxic HCN or a cyanide salt.[3]
Duff Reaction Acetic acid, Trifluoroacetic acid (TFA)Typically used for phenols, but can be applied to other activated rings. The acidic solvent also acts as a catalyst.[4][5][6]
Reimer-Tiemann Reaction Biphasic: Chloroform and aqueous hydroxidePrimarily for phenols, leading to ortho-formylation.[7][8]
Friedel-Crafts Type Formylation Dichloromethane (DCM), Carbon disulfide (CS₂)Uses a formylating agent like dichloromethyl methyl ether and a Lewis acid catalyst (e.g., TiCl₄, SnCl₄).[9]
Q2: How does the polarity of the solvent affect the Vilsmeier-Haack reaction?

The Vilsmeier-Haack reaction proceeds through the formation of a charged electrophile, the Vilsmeier reagent ((chloromethylene)dimethyliminium salt).[1]

  • Polar Aprotic Solvents (e.g., DMF, Acetonitrile): These solvents are excellent for the Vilsmeier-Haack reaction because their polarity helps to stabilize the charged Vilsmeier reagent and the reaction intermediates, thereby increasing the reaction rate.

  • Nonpolar Solvents (e.g., Toluene, Hexane): In a nonpolar solvent, the Vilsmeier reagent and intermediates are less stabilized, which can lead to a slower reaction rate and potentially lower yields.

Q3: Are there any "green" or more environmentally friendly solvent options for this synthesis?

The principles of green chemistry encourage the use of safer solvents.

  • Solvent-Free Conditions: Some studies have explored performing Vilsmeier-Haack reactions under solvent-free conditions, for example, by grinding the reactants together in a mortar and pestle.[10] This can significantly reduce solvent waste.

  • Water as a Solvent: While not suitable for all formylation reactions due to the reactivity of the formylating agents, some syntheses can be designed to be performed in water, particularly those involving phase-transfer catalysts.[11]

  • Bio-derived Solvents: The use of bio-derived solvents is an emerging area in green chemistry, although their application in specific formylation reactions needs to be evaluated on a case-by-case basis.

Experimental Protocol: Vilsmeier-Haack Formylation of 3-Methylanisole

This protocol provides a general procedure for the synthesis of this compound from 3-methylanisole using the Vilsmeier-Haack reaction.

Materials:

  • 3-Methylanisole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium acetate solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add anhydrous DMF (3 equivalents). Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (1.1 equivalents) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the solid Vilsmeier reagent may be observed.

  • Formylation: Cool the reaction mixture back to 0 °C. Add anhydrous dichloromethane to the flask.

  • Add 3-methylanisole (1 equivalent) dropwise to the stirred suspension of the Vilsmeier reagent.

  • After the addition, remove the ice bath and heat the reaction mixture to reflux (around 40-45 °C) for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Cool the reaction mixture to 0 °C. Slowly and carefully quench the reaction by adding a saturated solution of sodium acetate.

  • Stir the mixture at room temperature for 1 hour to ensure complete hydrolysis of the iminium salt intermediate.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Visualizing the Process

Reaction Workflow

G cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation cluster_2 Hydrolysis & Purification DMF DMF Vilsmeier_Reagent Vilsmeier Reagent DMF->Vilsmeier_Reagent 0 °C POCl3 POCl₃ POCl3->Vilsmeier_Reagent Iminium_Salt Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Salt Reflux in DCM Methylanisole 3-Methylanisole Methylanisole->Iminium_Salt Product This compound Iminium_Salt->Product Aqueous Work-up Purification Column Chromatography Product->Purification

Caption: Workflow for the Vilsmeier-Haack synthesis of this compound.

Troubleshooting Logic

G cluster_Low_Yield Troubleshooting Low Yield cluster_Byproducts Troubleshooting Byproducts cluster_Incomplete_Reaction Troubleshooting Incomplete Reaction Start Problem Encountered Low_Yield Low Yield Start->Low_Yield Byproducts Byproducts/Isomers Start->Byproducts Incomplete_Reaction Incomplete Reaction Start->Incomplete_Reaction Solubility Check Reagent Solubility Low_Yield->Solubility Intermediate_Stability Consider Intermediate Stability Low_Yield->Intermediate_Stability Solvent_Reactivity Check for Solvent Reactivity Low_Yield->Solvent_Reactivity Solvent_Polarity Screen Solvents of Varying Polarity Byproducts->Solvent_Polarity Temperature Optimize Reaction Temperature Byproducts->Temperature Boiling_Point Use Higher Boiling Solvent Incomplete_Reaction->Boiling_Point Catalyst_Deactivation Ensure Anhydrous Conditions Incomplete_Reaction->Catalyst_Deactivation

Caption: A logical approach to troubleshooting common synthesis issues.

References

  • Fukumi, H., Kurihara, H., & Mishima, H. (1978). Total synthesis of mimosamycin. Chemical & Pharmaceutical Bulletin, 26(7), 2175-2180. [Link]

  • Icke, R. N., Redemann, C. E., Wisegarver, B. B., & Alles, G. A. (1955). m-Methoxybenzaldehyde. Organic Syntheses, 35, 72. [Link]

  • Google Patents. (2018). CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
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  • Halder, P., Iqubal, A., Mondal, K., Mukhopadhyay, N., & Das, P. (2023). Different formylation methods. ResearchGate. [Link]

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  • Walker, C. (2015). Electrophilic Aromatic Substitution. Prezi. [Link]

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  • Quora. (2024). Which is more reactive in electrophilic aromatic substitution, anisole or ethylbenzene?. [Link]

  • S&K Classes. (2017, November 27). Electrophilic Substitution Reaction Of Anisole | Alcohol,phenol & Ether |Organic Chemistry |Part 22 [Video]. YouTube. [Link]

  • PrepChem. (n.d.). Preparation of 3-methylanisole. [Link]

  • Wikipedia. (n.d.). Reimer–Tiemann reaction. [Link]

  • Bobbink, F. D., Grinberg, I., & Dyson, P. J. (2018). Mechanistic Study of the N-Formylation of Amines with Carbon Dioxide and Hydrosilanes. Infoscience. [Link]

  • Ramos-Tomillero, I., Paradís-Bas, M., de Pinho e Melo, T. M. V. D., & Albericio, F. (2015). Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations. Molecules, 20(3), 4867-4881. [Link]

  • Chemistry with Caroline. (2024, February 21). Gatterman Koch Formylation Reaction in Organic Chemistry (EAS Rx) [Video]. YouTube. [Link]

  • LibreTexts Chemistry. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. [Link]

  • BYJU'S. (n.d.). Reimer Tiemann Reaction Mechanism. [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic substitution. [Link]

  • ResearchGate. (2001). Direct Formylation of Fluorine-Containing Aromatics with Dichloromethyl Alkyl Ethers. [Link]

  • Chemistry Stack Exchange. (2020, July 7). Steric Effects in Friedel-Crafts Reactions. [Link]

  • ResearchGate. (2011). Lewis Acid-Mediated Friedel-Crafts-Type Formylation of Alkenes with Dichloromethyl Methyl Ether in the Presence of Pyridines. [Link]

  • Wikipedia. (n.d.). Rieche formylation. [Link]

  • Polimi.it. (2024, June 7). Relative reactivity of methyl anisole isomers. [Link]

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Troubleshooting low conversion in 3-Methoxy-4-methylbenzaldehyde reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Methoxy-4-methylbenzaldehyde Reactions

From the Desk of the Senior Application Scientist

Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile intermediate. Low conversion rates can be a significant bottleneck in multi-step syntheses. The following troubleshooting guide, structured in a question-and-answer format, moves beyond simple procedural checklists to explore the chemical causality behind common reaction failures. Our goal is to empower you with the foundational knowledge to diagnose issues, optimize your reaction conditions, and achieve consistent, high-yield results.

Part 1: General Troubleshooting & FAQs

This section addresses overarching issues that can affect any reaction type involving this compound. Always consider these fundamental points before delving into reaction-specific troubleshooting.

Initial Troubleshooting Workflow

Before adjusting specific reaction parameters, it's crucial to follow a logical diagnostic sequence. The following workflow outlines the primary areas to investigate when encountering low conversion.

G cluster_0 cluster_1 Primary Investigation Areas cluster_2 Specific Checks & Actions A Low Conversion Observed B Starting Material Integrity A->B C Reagent & Catalyst Activity A->C D Reaction Conditions A->D E Work-up & Product Isolation A->E F Purity Check (NMR, GC/MS, MP) Confirm Structure Check for Aldehyde Oxidation B->F Assess G Verify Reagent Potency (e.g., Titrate Grignard, Check Hydride Source) Catalyst Deactivation? C->G Validate H Temperature Control? Solvent Anhydrous? Atmosphere Inert? Reaction Time Sufficient? D->H Review I Product Lost During Extraction? (Check pH, Emulsions) Decomposition on Silica? E->I Analyze G A Phosphonium Salt (Ph₃P⁺-CH₂R Br⁻) C Ylide (Wittig Reagent) (Ph₃P=CHR) A->C Deprotonation (Anhydrous!) B Strong Base (e.g., n-BuLi) B->C E [2+2] Cycloaddition C->E D 3-Methoxy-4-methyl- benzaldehyde D->E Nucleophilic Attack F Oxaphosphetane (Intermediate) E->F G Alkene Product F->G Decomposition H Triphenylphosphine Oxide (Byproduct) F->H

Technical Support Center: Stability and Handling of 3-Methoxy-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical support for 3-Methoxy-4-methylbenzaldehyde. The focus is on addressing the common stability issues encountered during storage and experimentation, ensuring the integrity and reliability of your results. This document moves beyond simple instructions to explain the underlying chemical principles, empowering you to make informed decisions in your work.

Section 1: Troubleshooting Guide

This section addresses specific problems you might observe with your this compound sample.

Q1: I've observed a white crystalline solid forming in my container of this compound. What is it, and what caused it?

A1: The formation of a white crystalline precipitate in a sample of this compound is a classic sign of degradation.

  • Identity of the Precipitate: The white solid is almost certainly 3-Methoxy-4-methylbenzoic acid .

  • Causality: This degradation is caused by auto-oxidation . The aldehyde functional group (-CHO) is susceptible to oxidation by atmospheric oxygen, converting it into a carboxylic acid (-COOH).[1] This is a well-documented degradation pathway for benzaldehyde and its derivatives.[2][3] The reaction is often initiated by light, heat, or the presence of trace metal impurities, which can act as catalysts. Benzaldehyde itself is known to readily undergo autoxidation to form benzoic acid upon exposure to air at room temperature.[1]

The process begins with the formation of a peroxy acid intermediate which then reacts with another molecule of the aldehyde to yield two molecules of the carboxylic acid.

DegradationPathway cluster_main Auto-oxidation Pathway reagent This compound product 3-Methoxy-4-methylbenzoic Acid (White Precipitate) reagent->product Atmospheric Oxygen (O2) Light, Heat

Caption: Primary degradation pathway of this compound.

Q2: My sample, which should be a white to off-white solid, has developed a yellowish tint. Why did this happen?

A2: A color change to yellow or brown suggests the formation of different types of impurities, often from secondary degradation pathways or polymerization.

  • Causality: While direct oxidation to the carboxylic acid typically results in a white solid, color changes are often attributed to:

    • Trace Impurities: The presence of other reactive species could lead to colored byproducts.

    • Polymerization: Aldehydes can undergo self-condensation or polymerization reactions, especially when exposed to acidic or basic contaminants, light, or heat. These polymeric materials are often colored.

    • Photodegradation: Prolonged exposure to light, particularly UV light, can induce complex photochemical reactions that generate colored compounds.

It is crucial to assess the purity of a discolored sample before use, as the presence of these unknown impurities could significantly impact experimental outcomes.

Q3: The purity of my sample, as determined by GC/HPLC, is lower than specified. What are the likely degradation products?

A3: If you observe a decrease in the main peak corresponding to this compound and the appearance of new peaks, degradation has occurred.

  • Primary Degradation Product: The most prominent impurity peak will likely be 3-Methoxy-4-methylbenzoic acid . In reverse-phase HPLC, this carboxylic acid will typically have a different retention time than the parent aldehyde.

  • Other Potential Impurities: Depending on the storage history and initial purity, you might also detect trace amounts of other related compounds. However, the conversion to the corresponding benzoic acid is the most common stability issue. Both gas-liquid chromatography (GLC) and HPLC are effective methods for separating and quantifying benzaldehyde from its primary degradation product, benzoic acid.[4][5]

Q4: Can I still use a partially degraded sample? How can I repurify it?

A4: The decision to use a degraded sample depends entirely on the sensitivity of your application. For applications requiring high purity, such as in drug development or catalysis research, using a degraded sample is not recommended. For less sensitive applications, it may be acceptable, but the presence of the acidic impurity should be considered.

If repurification is necessary, recrystallization is the most effective method for a solid compound like this.

  • Rationale: this compound and its corresponding carboxylic acid have different solubility profiles, which allows for their separation by recrystallization. A synthesis procedure for the target compound notes the use of n-hexane for recrystallization, which is a good starting point.[6]

A detailed protocol for repurification is provided in Section 3 .

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions to maximize the shelf-life of this compound?

A1: To prevent oxidation and other degradation pathways, stringent storage conditions are necessary. The key is to minimize exposure to air, light, and heat.

ParameterRecommendationRationale
Atmosphere Store under an inert gas atmosphere (e.g., Argon or Nitrogen).[7][8]Prevents contact with atmospheric oxygen, the primary driver of auto-oxidation.
Temperature Store in a cool, well-ventilated place.[9] Refrigeration (2-8°C) is recommended.Reduces the rate of all chemical reactions, including degradation.
Light Store in an amber or opaque, tightly sealed container.[2]Protects the compound from light, which can catalyze oxidation and other side reactions.
Container Use a container that is appropriately sized to minimize headspace (air volume).[3]Reduces the amount of available oxygen for oxidation. Ensure the cap provides an airtight seal.
Q2: How should I properly handle this reagent upon receiving it and during experimental use?

A2: Proper handling is critical to maintaining the compound's integrity from the moment it arrives in the lab. Follow a systematic workflow to minimize exposure to deleterious conditions.

HandlingWorkflow cluster_workflow Recommended Handling Workflow receive 1. Receive Product (Inspect Seal) store 2. Immediate Storage (Inert Gas, 2-8°C, Dark) receive->store Store Immediately prepare 3. Prepare for Use (Equilibrate to RT) store->prepare Before Use aliquot 4. Aliquot in Fume Hood (Blanket with Inert Gas) prepare->aliquot If using partial amount use 5. Experimental Use (Minimize exposure time) prepare->use If using entire amount aliquot->use reseal 6. Reseal & Resurge (Purge with Inert Gas) aliquot->reseal Store remainder use->reseal If any remains

Caption: Step-by-step workflow for handling air-sensitive aldehydes.

Q3: What analytical techniques are recommended for assessing the purity of this compound?

A3: Several standard analytical techniques can be used to confirm the purity and detect degradation.

  • High-Performance Liquid Chromatography (HPLC): This is an excellent method for quantitative analysis. Using a C18 reverse-phase column, you can easily separate the aldehyde from the more polar benzoic acid derivative. UV detection is typically used.[5] A detailed starting method is provided in Section 3 .

  • Gas Chromatography (GC): Coupled with a Flame Ionization Detector (GC-FID), this technique is well-suited for analyzing volatile aldehydes and can provide high-resolution separation from impurities.[10]

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: NMR provides structural confirmation. For purity assessment, look for the sharp singlet of the aldehyde proton (CHO) around 9.8-10.0 ppm. The appearance of a broad singlet above 10 ppm would indicate the presence of the carboxylic acid impurity (COOH). Integration of these signals can provide a purity estimate.

  • Melting Point Analysis: Pure this compound has a melting point of 40-42°C.[11] A depressed and broadened melting range is a strong indicator of impurity.

Section 3: Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound and quantifying its primary degradation product.

Instrumentation & Materials:

  • HPLC system with UV-Vis Detector

  • Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Deionized Water (18 MΩ·cm)

  • Acetic Acid (Glacial, analytical grade)

  • Sample of this compound

  • Reference standards (if available)

Procedure:

  • Mobile Phase Preparation: Prepare an isocratic mobile phase of Water:Acetonitrile:Acetic Acid (760:240:5, v/v/v).[5] Filter through a 0.45 µm filter and degas thoroughly.

  • Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in the mobile phase to a final concentration of ~0.1 mg/mL.

  • Sample Preparation: Prepare your test sample in the same manner as the standard, at an identical concentration.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25°C

    • Detection Wavelength: 254 nm

  • Analysis:

    • Inject the standard solution to determine the retention time of the pure compound.

    • Inject the sample solution. The primary degradation product, 3-Methoxy-4-methylbenzoic acid, will typically elute earlier than the aldehyde under these reverse-phase conditions due to its higher polarity.

    • Calculate purity using the area percentage of the main peak relative to the total area of all peaks.

Protocol 2: Repurification by Recrystallization

This protocol describes how to remove the 3-Methoxy-4-methylbenzoic acid impurity.

Materials:

  • Degraded this compound

  • n-Hexane (reagent grade)

  • Ethyl Acetate (reagent grade)

  • Erlenmeyer flasks

  • Hot plate/stirrer

  • Büchner funnel and filter paper

  • Vacuum flask and source

Procedure:

  • Dissolution: Place the impure solid in an Erlenmeyer flask. Add a minimal amount of a solvent in which the aldehyde is more soluble than the acid impurity at high temperatures (e.g., a mixture of n-Hexane and a small amount of Ethyl Acetate). Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add the solvent dropwise to ensure you create a saturated solution.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote the formation of larger, purer crystals, do not disturb the solution during this initial cooling phase. Once at room temperature, you can place the flask in an ice bath to maximize crystal yield.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold n-Hexane to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

  • Verification: Confirm the purity of the recrystallized product using one of the analytical methods described above (e.g., melting point or HPLC).

References

  • Quora. (2021). Can benzaldehyde be oxidised? [Online] Available at: [Link]

  • Brody, A., & Morgan, J. (n.d.). Green Chemistry: The Oxidation of Benzaldehyde Using Atmospheric Oxygen and N-heterocyclic Carbenes as Catalysts. Misericordia Digital Commons. [Online] Available at: [Link]

  • Zhang, L., et al. (2007). Oxidation of Benzaldehyde to Benzoic Acid. Taylor & Francis Online. [Online] Available at: [Link]

  • Scientific.Net. (n.d.). Oxidation of Benzaldehyde to Benzoic Acid with Aqueous Hydrogen Peroxide over Dodecatungstophosphoric Acid. [Online] Available at: [Link]

  • Sciencemadness.org. (2010). Oxidation of Benzaldehyde, Prevention Of. [Online] Available at: [Link]

  • Organic Syntheses. (n.d.). Benzaldehyde, m-methoxy-. [Online] Available at: [Link]

  • Hewala, I. I. (1994). Gas-liquid chromatographic and difference spectrophotometric techniques for the determination of benzaldehyde in benzyl alcohol. Journal of Pharmaceutical and Biomedical Analysis, 12(1), 73-9. [Online] Available at: [Link]

  • The Hive. (2003). This compound. Hive Methods Discourse. [Online] Available at: [Link]

  • ResearchGate. (n.d.). Development and Limit Validation of a GC-FID Method for the Quantitative Analysis of Benzaldehyde and Related Substances. [Online] Available at: [Link]

  • Bio-Connect. (n.d.). Safety Data Sheet: 4-Hydroxy-3-methoxy-benzaldehyde. [Online] Available at: [Link]

  • Royal Society of Chemistry. (2019). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone. [Online] Available at: [Link]

  • ResearchGate. (2017). HPLC determination of benzaldehyde in benzyl alcohol containing injectable formulations. [Online] Available at: [Link]

  • ResearchGate. (2015). Capillary gas chromatography determination of benzaldehyde arising from benzyl alcohol used as preservative in injectable formulations. [Online] Available at: [Link]

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Technical Support Center: Preventing Polymerization in Substituted Benzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-BZ-2026-01-A Last Updated: January 11, 2026

Introduction

Substituted benzaldehydes are foundational building blocks in pharmaceutical and materials science. However, their inherent reactivity, particularly in the absence of alpha-hydrogens, makes them susceptible to base-catalyzed polymerization. This spontaneous increase in viscosity or solidification can lead to failed reactions, decreased yields, and significant analytical challenges. This guide provides in-depth troubleshooting and proactive strategies to mitigate polymerization, ensuring the integrity and reactivity of your substituted benzaldehyde reagents.

Section 1: Troubleshooting Guide - "My Benzaldehyde is Unusable!"

This section addresses common scenarios where polymerization is suspected.

Q1: I'm observing unexpected viscosity increases, cloudiness, or solidification in my substituted benzaldehyde. What is happening?

A1: You are likely observing a base-catalyzed disproportionation and polymerization of your aldehyde. For non-enolizable aldehydes, such as benzaldehyde and its derivatives, this primarily occurs through mechanisms related to the Cannizzaro and Tishchenko reactions .

  • The Core Mechanism: The process is initiated by a nucleophile, typically a hydroxide ion (from residual base or moisture) or an alkoxide, attacking the carbonyl carbon of one aldehyde molecule.[1][2][3] This forms a tetrahedral intermediate. This intermediate then transfers a hydride ion (H⁻) to the carbonyl carbon of a second aldehyde molecule.[2][3][4]

  • The Products: This hydride transfer is a redox reaction.[1][2] The first aldehyde molecule is oxidized to a carboxylate salt, and the second is reduced to an alcohol.[2][4] In the Tishchenko variation, catalyzed by alkoxides, these two products combine to form an ester, effectively creating a dimer.[5][6][7][8] Repeated instances of this process lead to the formation of oligomers and polymers, manifesting as increased viscosity or solidification.

Q2: My reaction yield is low, and I've isolated an insoluble, amorphous solid. How can I confirm it's a polymer?

A2: Confirming polymerization involves a few analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is highly effective. A pure monomeric benzaldehyde will show a distinct aldehyde proton peak (~9-10 ppm). In the polymer, this peak will be significantly diminished or absent, replaced by broad signals in the regions corresponding to benzyl esters or polyacetals.

  • Gas Chromatography (GC): A GC analysis of your sample will show a decreased peak area for the monomeric benzaldehyde and potentially the appearance of later-eluting peaks corresponding to dimers or trimers.[9][10] High molecular weight polymers will not elute and may remain in the injector.

  • Infrared (IR) Spectroscopy: Look for changes in the carbonyl (C=O) stretching frequency. While monomeric benzaldehyde has a sharp C=O stretch around 1700 cm⁻¹, a polyester-like polymer will show a characteristic ester carbonyl stretch around 1735 cm⁻¹.

Q3: My expensive, substituted benzaldehyde has partially polymerized. Can I salvage it?

A3: Yes, in many cases, you can recover the monomer through depolymerization and purification. The approach depends on the polymer type. For polyaldehydes, which are essentially polyacetals, acid- or base-catalyzed hydrolysis can break the polymer chains back into the monomeric aldehyde.[11][12]

Protocol 1: General Purification of Partially Polymerized Benzaldehyde

  • Initial Wash: Dissolve the crude benzaldehyde in a suitable organic solvent like diethyl ether or dichloromethane. Wash the solution with a 10% sodium carbonate solution to remove acidic byproducts like benzoic acid, which forms from air oxidation.[13]

  • Depolymerization (Heating): For polymers akin to paraformaldehyde, heating can facilitate depolymerization back to the gaseous or soluble monomer.[11][12] Distillation is the most common method.

  • Vacuum Distillation: This is the preferred method. It allows for purification at lower temperatures, minimizing thermal stress and the risk of re-polymerization during the process.[13] Ensure the distillation is performed under an inert atmosphere (Nitrogen or Argon).

  • Stabilization: Immediately after distillation, add a suitable inhibitor to the purified benzaldehyde. (See Section 2, Q2).

  • Storage: Store the purified, inhibited aldehyde under an inert atmosphere at 2-8°C, protected from light.[14]

Q4: Are certain substituents on the benzaldehyde ring more prone to causing polymerization?

A4: Yes, the electronic nature of the substituents significantly influences the rate of polymerization.

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), or halides (-Cl, -Br) make the carbonyl carbon more electrophilic (electron-deficient).[15][16][17] This increased electrophilicity makes the aldehyde more susceptible to the initial nucleophilic attack that initiates the polymerization cascade. Therefore, benzaldehydes with strong EWGs are generally more prone to polymerization.

  • Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or alkyl groups donate electron density to the aromatic ring, which slightly reduces the electrophilicity of the carbonyl carbon.[18] This can make them comparatively less susceptible to polymerization than their EWG-substituted counterparts, though the risk is never zero.

Section 2: FAQs - Proactive Prevention Strategies

Q1: What are the absolute best practices for storing substituted benzaldehydes?

A1: Proper storage is the most critical factor in preventing polymerization.

Storage ConditionRecommended ActionRationale
Atmosphere Store under an inert gas (Nitrogen or Argon).Prevents slow air oxidation to benzoic acid. Benzoic acid can catalyze further degradation.[19]
Temperature Store at 2-8°C (refrigeration).Slows the rate of thermally initiated polymerization and autoxidation.[14]
Light Use amber glass bottles or store in the dark.Prevents photochemical initiation of radical polymerization pathways.[14]
Purity Use freshly distilled or high-purity grade material.Impurities, especially basic or metallic residues, can act as catalysts.
Inhibition Always add a chemical inhibitor post-purification.Provides a chemical barrier against the initiation of polymerization chains.
Q2: Which inhibitors should I use, at what concentration, and when should I add them?

A2: Inhibitors are crucial for long-term stability. They typically function by scavenging free radicals that can initiate polymerization.[20] Phenolic compounds are the most common and effective choices.

InhibitorRecommended Concentration (ppm)Key Characteristics
Hydroquinone (HQ) 100 - 500A highly effective and common inhibitor.[14]
4-Methoxyphenol (MEHQ) 100 - 500Often preferred due to lower toxicity compared to hydroquinone.[14]
Butylated Hydroxytoluene (BHT) 200 - 1000A common antioxidant, also effective as a polymerization inhibitor.[21]
4-tert-Butylcatechol (TBC) 100 - 500Another effective phenolic inhibitor, widely used for monomers during transport and storage.[21]

When to Add: Inhibitors should be added immediately after synthesis and purification (e.g., distillation). Do not add inhibitors before distillation as they are typically non-volatile and will remain in the distillation pot.

Section 3: Experimental Protocols

Protocol 3.1: Stabilization of Freshly Distilled 4-Nitrobenzaldehyde

This protocol provides a step-by-step method for safely purifying and stabilizing an electron-deficient benzaldehyde.

  • Setup: Assemble a vacuum distillation apparatus with clean, dry glassware. Ensure all joints are properly sealed. Connect the receiving flask to a nitrogen or argon line.

  • Purification: Wash the crude 4-nitrobenzaldehyde with a 10% sodium carbonate solution, followed by water, and then a saturated brine solution. Dry the organic layer over anhydrous magnesium sulfate.

  • Distillation: Filter off the drying agent and transfer the aldehyde to the distillation flask. Perform the distillation under reduced pressure. Collect the fraction boiling at the correct temperature for 4-nitrobenzaldehyde.

  • Inhibition: Prepare a stock solution of the chosen inhibitor (e.g., 1% w/v hydroquinone in dry diethyl ether).

  • Addition: Once the distillation is complete and the distillate has cooled to room temperature under the inert atmosphere, add the inhibitor stock solution via syringe to achieve the target concentration (e.g., 200 ppm).

  • Storage: Swirl the flask to ensure homogeneity, then transfer the stabilized aldehyde to a clean, amber glass bottle. Purge the headspace with inert gas before sealing securely. Store at 2-8°C.

Section 4: Visualizing the Process

Diagram 4.1: Polymerization Initiation

This diagram illustrates the key hydride transfer step central to both the Cannizzaro and Tishchenko-type polymerization pathways.

G cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Hydride Transfer (Redox) A Substituted Benzaldehyde (Molecule 1) Int1 Tetrahedral Intermediate Nuc Nucleophile (e.g., OH⁻, OR⁻) Nuc->A Attack on Carbonyl Carbon Int1_2 Tetrahedral Intermediate Int1->Int1_2 Disproportionation B Substituted Benzaldehyde (Molecule 2) Product2 Reduced Product (Alkoxide) B->Product2 Int1_2->B Hydride (H⁻) Transfer Product1 Oxidized Product (Carboxylate) Int1_2->Product1

Caption: Key hydride transfer step in benzaldehyde disproportionation.

Diagram 4.2: Troubleshooting Workflow

A logical guide for diagnosing and addressing suspected polymerization.

G Start Observe Increased Viscosity, Solidification, or Low Yield Confirm Confirm Polymer Presence (NMR, GC, IR) Start->Confirm IsPolymer Is Polymer Confirmed? Confirm->IsPolymer Salvage Attempt Purification: 1. Wash (Na₂CO₃) 2. Vacuum Distill 3. Re-inhibit IsPolymer->Salvage Yes Review Review Storage & Handling: - Inert Atmosphere? - Correct Temperature? - Inhibitor Present? IsPolymer->Review No Dispose Dispose of Material per Safety Guidelines Salvage->Dispose Purification Fails Salvage->Review End Proceed with Experiment Review->End

Caption: Troubleshooting workflow for suspected benzaldehyde polymerization.

Section 5: References

  • BYJU'S. (n.d.). Cannizzaro Reaction Mechanism. Retrieved from [Link]

  • Journal of the American Society of Sugar Beet Technologists. (n.d.). Depolymerization of Paraformaldehyde. Retrieved from [Link]

  • Allen Overseas. (n.d.). Cannizzaro Reaction Mechanism | Steps, Conditions, Uses & FAQs. Retrieved from [Link]

  • Wikipedia. (n.d.). Cannizzaro reaction. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Cannizzaro Reaction and Crossed Cannizzaro Reaction. Retrieved from [Link]

  • Wiley Online Library. (2020). Controlling the Depolymerization of Paraformaldehyde with Pd-Phosphine Complexes. Retrieved from [Link]

  • Scribd. (n.d.). Cannizzaro Reaction Mechanism Analysis. Retrieved from [Link]

  • Wikipedia. (n.d.). Paraformaldehyde. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Tishchenko Reaction. Retrieved from [Link]

  • DSpace. (2020). Controlling the Depolymerization of Paraformaldehyde with Pd–Phosphine Complexes. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). The Tishchenko reaction mediated by organo-f-complexes: the myths and obstacles. Retrieved from [Link]

  • ChemEurope.com. (n.d.). Tishchenko reaction. Retrieved from [Link]

  • Google Patents. (n.d.). CN110862309A - Paraformaldehyde depolymerization method and depolymerization device thereof. Retrieved from

  • Wikipedia. (n.d.). Tishchenko reaction. Retrieved from [Link]

  • Techno PharmChem. (n.d.). BENZALDEHYDE. Retrieved from [Link]

  • ACS Publications. (2013). Functional Phthalaldehyde Polymers by Copolymerization with Substituted Benzaldehydes. Retrieved from [Link]

  • ResearchGate. (n.d.). Development and Limit Validation of a GC-FID Method for the Quantitative Analysis of Benzaldehyde and Related Substances. Retrieved from [Link]

  • MDPI. (n.d.). Transition-Metal-Free and HI-Catalyzed Synthesis of 2,3-Dihydrobenzothiazin-4-one Derivatives. Retrieved from [Link]

  • National Institutes of Health. (2023). Oxidation of Aldehydes Used as Food Additives by Peroxynitrite. Retrieved from [Link]

  • PubMed. (2003). Capillary gas chromatography determination of benzaldehyde arising from benzyl alcohol used as preservative in injectable formulations. Retrieved from [Link]

  • Liberty University. (n.d.). Novel Tandem Reaction to Synthesize Substituted Benzaldehydes. Retrieved from [Link]

  • Pure.TUE.nl. (2013). Functional phthalaldehyde polymers by copolymerization with substituted benzaldehydes. Retrieved from [Link]

  • ResearchGate. (2013). Functional Phthalaldehyde Polymers by Copolymerization with Substituted Benzaldehydes. Retrieved from [Link]

  • Preprints.org. (n.d.). Impact of Substituent Positioning on the Thermal Stability of Benzene Derivatives. Retrieved from [Link]

  • Wako Chemical. (n.d.). Polymerization Inhibitors|Q-1300|Q-1301. Retrieved from [Link]

  • 3V Sigma USA. (n.d.). Polymerization Inhibitors. Retrieved from [Link]

  • Longchang Chemical. (2022). What is the classification and mechanism of polymerization inhibitors?. Retrieved from [Link]

  • Wikipedia. (n.d.). Polymerisation inhibitor. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Separation and characterization of benzaldehyde-functional polyethylene glycols by liquid chromatography under critical conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Separation and characterization of benzaldehyde-functional polyethylene glycols by liquid chromatography under critical conditions. Retrieved from [Link]

  • ACS Publications. (n.d.). Determination of Benzaldehyde in Benzyl Alcohol. Retrieved from [Link]

  • ACS Publications. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Retrieved from [Link]

  • Google Patents. (n.d.). US4379026A - Process for the purification of benzaldehyde. Retrieved from

  • ResearchGate. (2023). Oxidation of Aldehydes Used as Food Additives by Peroxynitrite. Retrieved from [Link]

  • ResearchGate. (n.d.). On the use of benzaldehyde to improve the storage stability of one-pot, epoxy ionic liquid formulations. Retrieved from [Link]

  • Science Madness. (2015). Purification of benzaldehyde?. Retrieved from [Link]

  • Google Patents. (n.d.). EP0016487A1 - Method for the purification of benzaldehyde. Retrieved from

  • European Patent Office. (n.d.). Method for the purification of benzaldehyde - EP 0016487 B1. Retrieved from [Link]

  • PubMed. (2024). Influence of para-substituted benzaldehyde derivatives with different push/pull electron strength groups on the conformation of human serum albumin and toxicological effects in zebrafish. Retrieved from [Link]

  • Google Patents. (n.d.). CA1132612A - Process for the purification of benzaldehyde. Retrieved from

  • ResearchGate. (n.d.). Oxidation of Aldehydes used as Food Aditives by Peroxinitrite: Organoleptic/Antoixidant Properties. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities. Retrieved from [Link]

  • Google Patents. (n.d.). US3849498A - Method of preventing the polymerization of unsaturated aldehyde. Retrieved from

  • PubMed Central. (n.d.). Biocidal polymers: synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile. Retrieved from [Link]

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Technical Support Center: Column Chromatography Optimization for 3-Methoxy-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of 3-Methoxy-4-methylbenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this and structurally similar aromatic aldehydes. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to troubleshoot and optimize your separations effectively.

Frequently Asked Questions (FAQs)

Here we address common initial questions regarding the column chromatography of this compound.

Q1: Is column chromatography a suitable method for purifying this compound?

A1: Yes, column chromatography is a highly effective and widely used technique for the purification of this compound from typical reaction mixtures.[1][2] The polarity difference between the target aldehyde and common impurities, such as unreacted starting materials or over-oxidized byproducts, allows for efficient separation on a polar stationary phase like silica gel.[1]

Q2: What are the most likely impurities I'll encounter when purifying this compound?

A2: The impurity profile is highly dependent on the synthetic route employed.

  • From Oxidation of 3-Methoxy-4-methylbenzyl alcohol: Expect to find unreacted starting alcohol and the over-oxidation product, 3-methoxy-4-methylbenzoic acid.[3][4]

  • From Formylation of 2-Methoxytoluene (e.g., Vilsmeier-Haack or Reimer-Tiemann reaction): Common impurities include unreacted 2-methoxytoluene and potentially the isomeric aldehyde, 2-methoxy-5-methylbenzaldehyde.[5][6][7]

  • General Impurity: Due to air sensitivity, the corresponding carboxylic acid (3-methoxy-4-methylbenzoic acid) is a common impurity in aged samples of the aldehyde.[1]

Q3: My aldehyde seems to be degrading on the silica gel column. Is this common and what can I do?

A3: Aldehyde degradation on silica gel can occur, although it is not always a major issue. Silica gel has a slightly acidic surface which can sometimes catalyze unwanted reactions for sensitive aldehydes.[8]

  • Troubleshooting: If you suspect degradation, you can deactivate the silica gel by adding a small amount of a base, like triethylamine (typically 0.1-1%), to your mobile phase.[8] Alternatively, using a less acidic stationary phase like alumina might be a viable option.[9] A quick test for stability is to spot your compound on a TLC plate, let it sit for an hour, and then elute it to see if any new spots have formed.[10]

Q4: Can I use the solvent system from my TLC analysis for my column?

A4: Absolutely. Thin-Layer Chromatography (TLC) is the primary tool for developing a solvent system for column chromatography.[2] However, a direct translation is not always optimal. For column chromatography, you generally want your target compound to have an Rf value between 0.2 and 0.35 in the chosen solvent system on a TLC plate. This typically provides the best separation from impurities. If your TLC solvent system gives a higher Rf, you should decrease the polarity of the mobile phase for the column.[11]

Troubleshooting Guide: Specific Issues & Solutions

This section provides a more detailed, question-and-answer formatted guide to troubleshoot specific problems you may encounter during the purification of this compound.

Issue 1: Poor Separation of this compound from a Non-Polar Impurity (e.g., starting 2-methoxytoluene)
  • Question: My product and a less polar impurity are co-eluting or have very poor separation. How can I improve the resolution?

  • Answer & Explanation: This issue arises when the mobile phase is too polar, causing both compounds to travel too quickly through the column with minimal interaction with the stationary phase. To improve separation, you need to decrease the polarity of the eluent. This will increase the retention time of both compounds, but more significantly for your slightly more polar aldehyde, allowing for better separation.

    • Solution: Decrease the percentage of the polar solvent (e.g., ethyl acetate) in your non-polar solvent (e.g., hexane). For example, if you are using 15% ethyl acetate in hexane, try dropping to 10% or even 5%. A shallower gradient or even isocratic elution with the optimized solvent system can also enhance resolution.[12]

Issue 2: Streaking or Tailing of the Aldehyde Band on the Column
  • Question: My this compound is streaking down the column instead of moving as a tight band. What's causing this and how do I fix it?

  • Answer & Explanation: Tailing is often a sign of overloading the column or strong, non-ideal interactions between your compound and the stationary phase. The presence of a highly polar impurity, like the corresponding carboxylic acid, can also cause this phenomenon.

    • Solutions:

      • Reduce Sample Load: As a general rule, the mass of your crude sample should be about 1-5% of the mass of the stationary phase.[13] For difficult separations, use a lower loading.

      • Pre-adsorb the Sample (Dry Loading): Dissolve your crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of your column. Dry loading often results in sharper bands and better separation, especially if your compound has limited solubility in the mobile phase.[12]

      • Acid Removal: If you suspect the presence of the carboxylic acid impurity, you can perform a simple acid-base extraction before running the column. Dissolve your crude product in a solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution. The acidic impurity will be extracted into the aqueous layer.[12]

Issue 3: The Product is Not Eluting from the Column
  • Question: I've run a large volume of my chosen mobile phase through the column, but I can't detect my product in the fractions. What should I do?

  • Answer & Explanation: This indicates that your mobile phase is not polar enough to move your compound through the stationary phase. Your aldehyde is strongly adsorbed to the silica gel.

    • Solution: Gradually increase the polarity of your mobile phase. If you started with 10% ethyl acetate in hexane, you can increase it to 20%, 30%, or even higher. This is known as a gradient elution.[14] It's best to do this in a stepwise manner and continue to collect fractions, monitoring them by TLC. In some cases, a small amount of a more polar solvent like methanol may be needed to elute highly retained compounds.

Experimental Protocols

Protocol 1: Developing an Optimal Solvent System using TLC
  • Dissolve a small amount of your crude this compound in a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • On a silica gel TLC plate, spot your crude mixture.

  • Prepare a developing chamber with a solvent system of low polarity (e.g., 9:1 Hexane:Ethyl Acetate).

  • Place the TLC plate in the chamber and allow the solvent to run up the plate.

  • Visualize the plate under UV light (254 nm). This compound is a UV-active compound.

  • Adjust the solvent system polarity until the spot corresponding to your product has an Rf of approximately 0.2-0.35.

Solvent System (Hexane:Ethyl Acetate) Observed Rf (Example) Recommendation for Column
19:1 (5% EtOAc)0.1Too low, increase polarity
9:1 (10% EtOAc)0.25Good starting point
4:1 (20% EtOAc)0.5Too high, decrease polarity
Protocol 2: Flash Column Chromatography of this compound

This protocol assumes a crude sample of approximately 1 gram.

  • Column Preparation:

    • Select a glass column of appropriate size (e.g., 40-50 mm diameter).

    • Add a small plug of cotton or glass wool to the bottom.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel (230-400 mesh) in your chosen starting eluent (e.g., 10% Ethyl Acetate in Hexane). For a 1g sample, use approximately 50-100g of silica gel.

    • Pour the slurry into the column, tapping the side gently to pack the silica bed evenly and remove air bubbles.[14]

    • Add another layer of sand on top of the silica bed.

    • Drain the excess solvent until it is level with the top of the sand.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your 1g crude product in a minimal amount of a volatile solvent (e.g., 5-10 mL of dichloromethane).

    • Add 2-3g of silica gel to this solution.

    • Remove the solvent by rotary evaporation until you have a dry, free-flowing powder.

    • Carefully add this powder to the top of the prepared column.

  • Elution and Fraction Collection:

    • Carefully add your mobile phase to the column.

    • Apply gentle pressure (using a pump or regulated air/nitrogen) to achieve a steady flow rate.

    • Begin collecting fractions immediately. The size of the fractions will depend on the column size, but 10-20 mL fractions are a good starting point.

    • Monitor the collected fractions by TLC to identify which ones contain your pure product.

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

Logical Workflow for Troubleshooting Poor Separation

troubleshooting_flow start Poor Separation/ Co-elution Observed check_rf Is the product Rf on TLC between 0.2-0.35? start->check_rf adjust_polarity Adjust Mobile Phase Polarity check_rf->adjust_polarity No check_loading Was the column overloaded? (>5% sample to silica ratio) check_rf->check_loading Yes final_check Re-run Column with Optimized Conditions adjust_polarity->final_check reduce_load Reduce Sample Load check_loading->reduce_load Yes check_gradient Isocratic or Step Gradient? check_loading->check_gradient No use_dry_load Use Dry Loading Technique reduce_load->use_dry_load use_dry_load->final_check use_shallow_gradient Implement a Shallow Gradient check_gradient->use_shallow_gradient use_shallow_gradient->final_check

Caption: A decision tree for troubleshooting poor separation in column chromatography.

Principle of Separation for this compound

separation_principle cluster_column Silica Gel Column (Polar Stationary Phase) cluster_interactions Compound-Silica Interactions start_band Crude Mixture Applied (Aldehyde, Acid, Alcohol) separated_bands Separated Bands (Elution in progress) start_band->separated_bands Mobile Phase Flow (e.g., Hexane/EtOAc) elution_order Elution Order: 1. Alcohol 2. Aldehyde (Product) 3. Acid separated_bands->elution_order acid Carboxylic Acid silica Silica Surface (Polar) acid->silica Strongest Interaction (H-bonding, dipole-dipole) aldehyde Aldehyde (Product) aldehyde->silica Moderate Interaction (dipole-dipole) alcohol Alcohol alcohol->silica Strong Interaction (H-bonding)

Caption: Visualization of the differential adsorption principle for purifying this compound.

References

  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Chrom Tech. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Solvent Systems for Thin Layer Chromatography. [Link]

  • The Hive. (2003, May 23). This compound. Hive Methods Discourse. [Link]

  • Phenomenex. (n.d.). GC Troubleshooting Guide. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. [Link]

  • ResearchGate. (2015, December 3). Is it possible to purify aldehyde by column? Is there any other method to do purification?. [Link]

  • Sciencemadness Discussion Board. (2017, October 6). Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates?. [Link]

  • ChemistryViews. (2012, July 3). Tips and Tricks for the Lab: Column Choices. [Link]

  • SGE Analytical Science. (n.d.). HPLC Troubleshooting Guide. [Link]

  • J&K Scientific LLC. (2025, March 22). Vilsmeier-Haack Reaction. [Link]

  • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. [Link]

  • Bitesize Bio. (n.d.). The Basics of Running a Chromatography Column. [Link]

  • Reddit. (2025, June 12). Adding toluene/other aromatic to solvent system for flash chromatography to separate coeluting aromatic compounds. r/Chempros. [Link]

  • Google Patents. (n.d.).
  • University of Rochester, Department of Chemistry. (n.d.). How to Run a Flash Column. [Link]

  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • Wikipedia. (n.d.). Reimer–Tiemann reaction. [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. [Link]

  • MDPI. (2024, June 29). Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acid. [Link]

  • ResearchGate. (n.d.). The Reimer–Tiemann Reaction. [Link]

  • Google Patents. (n.d.).
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • The Hive. (2001, September 8). Route to interesting aldehydes. Hive Chemistry Discourse. [Link]

  • Reddit. (2016, March 30). What compounds are unstable in a silica gel column (chromatography). r/chemhelp. [Link]

  • Sciencemadness.org. (n.d.). the reimer-tiemann reaction. [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. [Link]

  • Sciencemadness.org. (n.d.). THE REIhtER-TIEMANN REACTION. [Link]

  • Royal Society of Chemistry. (n.d.). Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds - Supporting Information. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information For. [Link]

  • ResearchGate. (2025, August 9). Photocatalytic Selective Oxidation of 4‐Methoxybenzyl Alcohol to Aldehyde in Aqueous Suspension of Home‐Prepared Titanium Dioxide Catalyst. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. [Link]

  • ResearchGate. (n.d.). Plausible mechanism for the oxidation of 4‐methoxybenzyl alcohol to.... [Link]

  • White Rose Research Online. (n.d.). Synthesis of [3-C-13]-2,3-dihydroxy-4-methoxybenzaldehyde. [Link]

  • Royal Society of Chemistry. (n.d.). Aerobic Alcohol Oxidation Using a Cu(I)/TEMPO Catalyst System. [Link]

  • Organic Syntheses. (n.d.). Benzaldehyde, m-methoxy. [Link]

  • Journal of Forensic Chemistry and Toxicology. (2015). Synthesis and Application of 4-Acetyloxy-3-Methoxy Benzaldehyde as Chromogenic Spraying Reagent on Thin Layer Chromatography for. [Link]

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Minimizing side reactions in the formylation of methoxytoluene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the formylation of methoxytoluene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. Here, we address common challenges and provide in-depth, field-proven solutions to help you minimize side reactions and optimize your product yields.

Introduction: The Challenge of Formylating Methoxytoluene

The formylation of methoxytoluene is a key reaction for synthesizing valuable aromatic aldehydes, which are precursors in pharmaceuticals, agrochemicals, and fine chemicals. As an electron-rich aromatic substrate, methoxytoluene is highly activated towards electrophilic aromatic substitution due to the combined electron-donating effects of the methoxy and methyl groups. While this high reactivity is advantageous for achieving formylation, it also opens the door to several competing side reactions, including polysubstitution, poor regioselectivity, and oxidation.

This guide provides a structured, question-and-answer-based approach to troubleshoot these issues, grounded in mechanistic principles and supported by detailed protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the formylation of methoxytoluene, and what are their underlying causes?

A1: The primary challenges in formylating methoxytoluene stem from its high nucleophilicity. The most frequently encountered side reactions are:

  • Polysubstitution (Di-formylation): The methoxy and methyl groups strongly activate the aromatic ring. After the first formyl group is added, the ring may still be sufficiently activated to react a second time, leading to di-formylated products. This is especially prevalent in reactions like the Duff reaction where multiple ortho positions are available.[1] The introduction of the first acyl (formyl) group typically deactivates the ring, making a second substitution less favorable, but this effect can be overcome with highly activated substrates or harsh reaction conditions.[2][3]

  • Poor Regioselectivity (Isomer Formation): Both the methoxy and methyl groups are ortho, para-directing.[4] The final distribution of isomers depends on a complex interplay of electronic effects (the methoxy group is a stronger activator) and steric hindrance (the bulkiness of the directing groups and the incoming electrophile). For example, in 2-methoxytoluene, formylation often favors the less sterically hindered para position to the methoxy group.

  • Oxidation of the Methyl Group: In certain formylation methods that use oxidizing conditions or generate radical species, the benzylic protons of the methyl group can be susceptible to oxidation, leading to the formation of methoxybenzaldehyde isomers that do not arise from aromatic substitution. This can be a competitive parallel reaction that reduces the yield of the desired product.[5]

  • Resin/Polymer Formation: Reactions that use formaldehyde or its equivalents (e.g., paraformaldehyde, hexamine) under acidic or basic conditions can lead to the formation of phenol-formaldehyde-type resins. This occurs through repeated hydroxymethylation and subsequent condensation reactions, creating a complex, often insoluble polymeric byproduct.[1]

Troubleshooting Guide: Specific Formylation Reactions

Scenario 1: The Vilsmeier-Haack Reaction
Q: I'm getting a low yield and a mixture of products in my Vilsmeier-Haack formylation of 4-methoxytoluene. How can I improve the selectivity for the desired mono-formylated product, 2-methoxy-5-methylbenzaldehyde?

A: The Vilsmeier-Haack reaction is an excellent method for formylating electron-rich arenes, but its high reactivity requires careful control when using a substrate as activated as methoxytoluene.[6][7] The formylating agent, the Vilsmeier reagent (a chloroiminium ion), is a relatively weak electrophile, but it readily reacts with highly nucleophilic rings.[8][9]

The primary cause of low yield and side products is often a combination of over-reactivity leading to polysubstitution and suboptimal reaction conditions. Here’s how to troubleshoot:

  • Control Stoichiometry: Polysubstitution is a common issue when the activating groups on the ring make the mono-formylated product still reactive. To mitigate this, use a strict 1:1 to 1.2:1 molar ratio of the Vilsmeier reagent to methoxytoluene. This ensures there isn't a large excess of the electrophile available to react a second time.[2]

  • Temperature Management: These reactions are often exothermic. Running the reaction at a lower temperature (e.g., 0 °C to room temperature) is critical. This slows the rate of the desired reaction but disproportionately slows the rates of competing side reactions, thus improving selectivity.

  • Controlled Addition: Instead of mixing all reagents at once, slowly add the 4-methoxytoluene to the pre-formed Vilsmeier reagent at a low temperature. This maintains a low concentration of the nucleophile and helps prevent localized overheating and polysubstitution.[2]

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the consumption of the starting material. Stop the reaction as soon as the methoxytoluene is consumed to prevent the product from degrading or reacting further over extended reaction times.

Optimized Vilsmeier-Haack Protocol for 4-Methoxytoluene

1. Preparation of the Vilsmeier Reagent:

  • In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 3 equivalents).
  • Cool the flask to 0 °C in an ice bath.
  • Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise via the dropping funnel over 30 minutes. Maintain the temperature below 5 °C.
  • Stir the resulting mixture at 0 °C for an additional 30 minutes. The solution should become a thick, white slurry, which is the Vilsmeier reagent.

2. Formylation Reaction:

  • Dissolve 4-methoxytoluene (1 equivalent) in a minimal amount of anhydrous dichloromethane (DCM).
  • Add the methoxytoluene solution dropwise to the Vilsmeier reagent slurry over 1 hour, ensuring the internal temperature does not exceed 5 °C.
  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

3. Workup:

  • Once the reaction is complete, cool the mixture back to 0 °C.
  • Carefully and slowly quench the reaction by pouring it over crushed ice.
  • Add a saturated aqueous solution of sodium acetate to neutralize the acid and hydrolyze the iminium intermediate. Stir until the ice has melted completely.
  • Extract the aqueous mixture with DCM (3x).
  • Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

4. Purification:

  • Purify the crude product by column chromatography on silica gel or by vacuum distillation to obtain pure 2-methoxy-5-methylbenzaldehyde.
Table 1: Vilsmeier-Haack Reaction Parameter Optimization
ParameterStandard ConditionOptimized ConditionRationale for Optimization
Temperature Room Temp → 60 °C0 °C → Room TempMinimizes polysubstitution and decomposition.[10]
Stoichiometry >1.5 eq. Vilsmeier Reagent1.1 - 1.2 eq. Vilsmeier ReagentReduces the chance of di-formylation.[2]
Addition Order Reagents mixed togetherMethoxytoluene added to reagentControls reaction rate and exotherm.[2]
Reaction Time 4 - 12 hours2 - 4 hours (TLC monitored)Prevents product degradation.
Diagram: Vilsmeier-Haack Mechanism & Side Reaction

Vilsmeier_Haack cluster_reagent Vilsmeier Reagent Formation cluster_reaction Formylation Pathway DMF DMF V_Reagent Vilsmeier Reagent (Chloroiminium Ion) DMF->V_Reagent + POCl₃ POCl3 POCl₃ POCl3->V_Reagent MT 4-Methoxytoluene V_Reagent->MT Electrophile Iminium Iminium Intermediate MT->Iminium 1. Attack by Arene Product Mono-formylated Product Iminium->Product 2. Hydrolysis Di_Product Di-formylated Product Product->Di_Product Further Reaction (Side Product)

Caption: Mechanism of Vilsmeier-Haack formylation and the potential di-formylation side reaction.

Scenario 2: The Gattermann Reaction
Q: My Gattermann formylation of 3-methoxytoluene is sluggish and yields a mixture of isomers (2-CHO, 4-CHO, 6-CHO products). How can I improve the reaction rate and regioselectivity?

A: The Gattermann reaction, which uses a mixture of hydrogen cyanide (HCN) and a Lewis acid, is a classic formylation method.[11][12] The Gattermann-Koch variant (using CO/HCl) is generally not suitable for phenol ethers, making the original Gattermann or its safer Adams modification (using Zn(CN)₂) the appropriate choice.[13][14]

The issues you are facing with 3-methoxytoluene are rooted in its substitution pattern:

  • Sluggish Reaction: Unlike the 2- and 4-isomers where the activating effects of the methoxy and methyl groups reinforce each other at specific positions, in 3-methoxytoluene, the directing effects are divergent. This results in no single position being overwhelmingly activated, leading to a slower overall reaction.

  • Isomer Mixture: The methoxy group directs ortho (positions 2 and 4) and para (position 6). The methyl group also directs ortho (positions 2 and 4) and para (position 6). This leads to electrophilic attack at all three vacant positions, resulting in a mixture of 2-formyl-, 4-formyl-, and 6-formyl-3-methoxytoluene.

Improving this reaction requires balancing reactivity and selectivity:

  • Use the Adams Modification: For safety and convenience, use zinc cyanide (Zn(CN)₂) and HCl gas. This generates the formylating agent in situ and is often more reliable than handling liquid HCN.[14]

  • Optimize the Lewis Acid: Aluminum chloride (AlCl₃) is a powerful Lewis acid catalyst required for this reaction.[15] Ensure it is anhydrous and freshly opened. Using a stoichiometric amount is necessary. While a stronger catalyst can increase the rate, it may also decrease selectivity.

  • Temperature Control: Low temperature is crucial.[16] Running the reaction at 0-5 °C can help favor the thermodynamically more stable isomer, although a mixture is still likely. It also minimizes the formation of tar-like byproducts.

  • Consider an Alternative Substrate: If regioselectivity is paramount, it may be more efficient to choose a different synthetic route. For example, starting with a substrate that has a blocking group, or using a directed ortho-metalation strategy if applicable, could provide a single isomer.

Protocol: Gattermann Formylation (Adams Modification) of 3-Methoxytoluene

1. Reaction Setup:

  • Assemble a flame-dried, three-neck flask with a mechanical stirrer, a gas inlet tube, and a gas outlet connected to a trap (e.g., a sodium hydroxide solution).
  • Charge the flask with anhydrous aluminum chloride (AlCl₃, 1.3 equivalents) and anhydrous solvent (e.g., benzene or 1,2-dichloroethane).
  • Cool the suspension to 0 °C.

2. Generation of Formylating Agent:

  • Add zinc cyanide (Zn(CN)₂, 1.5 equivalents) to the stirred suspension.
  • Bubble dry hydrogen chloride (HCl) gas through the suspension for 1-2 hours. The electrophilic species will form in situ.

3. Formylation Reaction:

  • Add 3-methoxytoluene (1 equivalent) dropwise to the reaction mixture while maintaining the temperature at 0-5 °C.
  • Continue stirring at low temperature for several hours, monitoring the reaction by GC.

4. Workup:

  • When the reaction is complete, quench it by slowly pouring it onto a mixture of crushed ice and concentrated HCl.
  • Stir vigorously for 30 minutes to hydrolyze the intermediate.
  • Extract the product with ether or DCM. Wash the organic layer with water, sodium bicarbonate solution, and brine.
  • Dry over anhydrous Na₂SO₄, filter, and remove the solvent.

5. Purification:

  • The resulting isomeric mixture is often difficult to separate. Careful column chromatography or fractional distillation may be required.
Diagram: Regioselectivity in the Formylation of 3-Methoxytoluene

Gattermann_Regio cluster_directing Directing Effects cluster_products Potential Isomeric Products MT 3-Methoxytoluene OMe OMe directs Ortho/Para Me Me directs Ortho/Para P2 2-Formyl Product OMe->P2 Ortho P4 4-Formyl Product OMe->P4 Ortho P6 6-Formyl Product OMe->P6 Para Me->P2 Ortho Me->P4 Ortho Me->P6 Para

Sources

Technical Support Bulletin: Optimizing the Synthesis of 3-Methoxy-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers and drug development professionals, this Technical Support Center provides a focused troubleshooting guide for the synthesis of 3-Methoxy-4-methylbenzaldehyde. As a Senior Application Scientist, my goal is to move beyond mere procedural lists, offering a deeper understanding of the reaction dynamics to empower you to optimize and troubleshoot your syntheses effectively.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the laboratory. We will delve into the causality behind experimental choices, focusing on the most prevalent and effective methods for the formylation of 2-methylanisole, the primary precursor.

Section 1: Foundational Concepts & Reaction Selection

FAQ 1: Which formylation method is most effective for preparing this compound from 2-methylanisole, and why?

The synthesis of this compound involves an electrophilic aromatic substitution (formylation) on the 2-methylanisole ring. The methoxy (-OCH₃) group is a strong activating, ortho, para-director, while the methyl (-CH₃) group is a weaker activating, ortho, para-director. The formylation occurs at the position most activated and sterically accessible, which is the C5 position, para to the powerful methoxy group and ortho to the methyl group.

Several methods can achieve this transformation, but they differ significantly in reaction rate, yield, and operational complexity. The Vilsmeier-Haack reaction is generally the most recommended method for this specific substrate due to its high reliability, use of relatively mild and inexpensive reagents, and excellent regioselectivity.[1][2][3]

The Vilsmeier reagent, a substituted chloroiminium ion, is a moderately reactive electrophile.[4] This is advantageous because the 2-methylanisole ring is highly activated by the methoxy group, preventing side reactions like poly-formylation or decomposition that can occur with more aggressive electrophiles.[5][6]

Below is a comparative summary of common formylation methods:

Reaction Formylating Agent / Catalyst Typical Rate Pros Cons
Vilsmeier-Haack POCl₃ / DMFModerate to FastHigh yield, excellent regioselectivity, scalable, cost-effective.[2][7]POCl₃ is corrosive and moisture-sensitive.
Gattermann HCN / HCl / AlCl₃Slow to ModerateEffective for some activated systems.Highly toxic HCN, strong Lewis acid can cause side reactions.[8][9][10]
Rieche Cl₂CHOCH₃ / TiCl₄FastHigh yields possible.Dichloromethyl methyl ether is a potent carcinogen; requires stringent handling.[11]
Duff Hexamethylenetetramine (HMTA)SlowMilder conditions, suitable for phenols.[12][13]Generally inefficient with lower yields for ethers.[12]
Reimer-Tiemann CHCl₃ / NaOHSlowPrimarily used for phenols, leading to ortho-formylation.[14][15]Not suitable for anisole derivatives; low yields.[14]

Section 2: Troubleshooting the Vilsmeier-Haack Reaction

This is the most common and effective route, but challenges can arise. This section addresses how to diagnose and resolve them.

FAQ 2: My Vilsmeier-Haack reaction is sluggish or has stalled. What are the primary causes and how can I increase the reaction rate?

A slow or incomplete Vilsmeier-Haack reaction is a frequent issue, often stemming from reagent quality, temperature, or stoichiometry.

Causality: The reaction proceeds in two main stages: (1) formation of the Vilsmeier reagent from POCl₃ and DMF, and (2) the electrophilic attack of this reagent on the aromatic ring.[4][16] The rate of the second step is highly dependent on the nucleophilicity of the aromatic ring and the concentration of the active Vilsmeier reagent.

Troubleshooting Workflow for a Slow Reaction

G cluster_reagents Reagent Troubleshooting cluster_temp Temperature Optimization Start Reaction is Slow / Stalled Reagent_Check Verify Reagent Quality & Stoichiometry Start->Reagent_Check Temp_Check Optimize Reaction Temperature Reagent_Check->Temp_Check Reagents OK DMF_Purity Is DMF anhydrous? Water consumes Vilsmeier reagent. Reagent_Check->DMF_Purity Solvent_Check Evaluate Solvent Choice Temp_Check->Solvent_Check Temp Optimized Initial_Temp Was Vilsmeier reagent formed at 0-5°C? Temp_Check->Initial_Temp Result Reaction Rate Improved Solvent_Check->Result Solvent OK POCl3_Activity Is POCl₃ fresh? Decomposition reduces activity. DMF_Purity->POCl3_Activity Stoichiometry Is POCl₃:DMF:Substrate ratio correct? (Typically 1.1 : 3-5 : 1) POCl3_Activity->Stoichiometry Reaction_Temp Increase reaction temp incrementally (e.g., from RT to 40-60°C). Initial_Temp->Reaction_Temp

Caption: Workflow for diagnosing a slow Vilsmeier-Haack reaction.

Recommended Actions:
  • Reagent Integrity:

    • DMF: Ensure N,N-dimethylformamide (DMF) is anhydrous. Water reacts exothermically with both POCl₃ and the Vilsmeier reagent, quenching the reaction. Use a freshly opened bottle or dried DMF.

    • POCl₃: Phosphorus oxychloride should be fresh and colorless. A yellow tint indicates decomposition, which reduces its activity.

    • Stoichiometry: A common molar ratio is 1.1-1.5 equivalents of POCl₃ to 1 equivalent of 2-methylanisole. DMF is often used as the solvent, but if another solvent is used, ensure at least 3-5 equivalents of DMF are present.

  • Temperature Control:

    • Formation: The Vilsmeier reagent should be pre-formed by adding POCl₃ slowly to chilled DMF (0-5 °C) to control the initial exotherm.

    • Reaction: While the addition of the substrate can be done at low temperature, the reaction rate often increases significantly with gentle heating. Monitor the reaction by TLC and, if it is slow at room temperature, gradually increase the temperature to 40-60 °C.[2] Be cautious, as excessive heat can lead to decomposition.

  • Solvent: While DMF can serve as both reagent and solvent, for some substrates, using a non-coordinating solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) can be beneficial.[1]

FAQ 3: I'm observing poor regioselectivity with significant amounts of an isomeric aldehyde. How can this be controlled?

While the Vilsmeier-Haack reaction is typically highly regioselective, suboptimal conditions can lead to the formation of the undesired 3-methoxy-2-methylbenzaldehyde isomer.

Causality: The directing effects of the -OCH₃ and -CH₃ groups are additive, strongly favoring substitution at the C5 position. However, the C3 position (ortho to both groups) is also activated, albeit to a lesser extent and is more sterically hindered. High reaction temperatures or overly aggressive reagents can sometimes overcome this kinetic barrier.

G Substrate 2-Methylanisole C5 C5 Position (Desired) Substrate->C5 C3 C3 Position (Isomer) Substrate->C3 OCH3 Strongly Activating -OCH3 (para) OCH3->C5 Major Electronic Contribution CH3_ortho Weakly Activating -CH3 (ortho) CH3_ortho->C5 Minor Electronic Contribution OCH3_ortho Strongly Activating -OCH3 (ortho) OCH3_ortho->C3 Electronic CH3_ortho2 Weakly Activating -CH3 (ortho) CH3_ortho2->C3 Electronic

Caption: Directing effects on the formylation of 2-methylanisole.

Recommended Actions:

  • Lower the Temperature: This is the most critical factor for improving selectivity. Lower temperatures favor the kinetically controlled product, which is the desired C5 isomer. Run the reaction at room temperature or below if possible.

  • Slow Addition: Add the 2-methylanisole substrate slowly to the pre-formed Vilsmeier reagent at a low temperature (0-10 °C). This maintains a low concentration of the substrate and minimizes local temperature spikes, favoring the more selective reaction pathway.

Section 3: Experimental Protocols

Protocol 1: Optimized Vilsmeier-Haack Synthesis of this compound

This protocol incorporates best practices for maximizing reaction rate and selectivity.

Materials:

  • 2-methylanisole

  • Phosphorus oxychloride (POCl₃), fresh

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium acetate solution

  • Ice bath, magnetic stirrer, dropping funnel, three-neck flask

Procedure:

  • Vilsmeier Reagent Formation: To a three-neck flask under a nitrogen atmosphere, add anhydrous DMF (3.0 eq). Cool the flask in an ice bath to 0-5 °C. Add POCl₃ (1.2 eq) dropwise via a syringe or dropping funnel over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture at 0-5 °C for an additional 30 minutes. The solution should become a thick, pale-yellow slurry.

  • Substrate Addition: Dissolve 2-methylanisole (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cold Vilsmeier reagent slurry over 30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the consumption of the starting material by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent). If the reaction is slow, gently heat the mixture to 40 °C using a water bath and continue to monitor.

  • Work-up: Once the reaction is complete, cool the mixture back down in an ice bath. Slowly and carefully quench the reaction by adding it to a vigorously stirred beaker of crushed ice and saturated sodium acetate solution (5-6 eq). Caution: The initial quench is highly exothermic.

  • Extraction & Purification: Stir the quenched mixture for 30 minutes at room temperature to ensure complete hydrolysis of the iminium intermediate. Transfer the mixture to a separatory funnel and extract with DCM (3x). Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography or vacuum distillation to yield this compound.

Section 4: References

  • Duff, J. C., & Bills, E. J. (1932). A new general method for the preparation of o-hydroxyaldehydes. Journal of the Chemical Society, 1987-1988. [Link]

  • Gattermann, L., & Koch, J. A. (1897). Eine Synthese aromatischer Aldehyde. Berichte der deutschen chemischen Gesellschaft, 30(2), 1622–1624. [Link]

  • Wikipedia. (2023). Gattermann reaction. [Link]

  • Vedantu. (n.d.). Gattermann Koch reaction. [Link]

  • Collegedunia. (2023). Gattermann Reaction: Mechanism, Examples & Application. [Link]

  • Slideshare. (2016). Gattermann reaction. [Link]

  • chemeurope.com. (n.d.). Duff reaction. [Link]

  • Chemistry LibreTexts. (2019). Electrophilic Aromatic Substitution of Substituted Benzenes. [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • Grokipedia. (n.d.). Duff reaction. [Link]

  • Quora. (2021). Why is the rate of reaction of organic compounds slow?[Link]

  • Quora. (2024). Which is more reactive in electrophilic aromatic substitution, anisole or ethylbenzene?[Link]

  • The Journal of Organic Chemistry. (2009). New Opportunities with the Duff Reaction. [Link]

  • wenxuecity.com. (2023). Duff醛基化反应. [Link]

  • J&K Scientific LLC. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • Wikipedia. (2023). Vilsmeier–Haack reaction. [Link]

  • Google Patents. (2018). CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. [Link]

  • Scribd. (n.d.). Factors Affecting The Relative Rates of Electrophilic Aromatic Substitution Reactions. [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • The Hive Methods Discourse. (2003). This compound. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2013). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]

  • YouTube. (2025). Why Do Organic Compounds Have Slow Reaction Rates?[Link]

  • Wikipedia. (2023). Reimer–Tiemann reaction. [Link]

  • SlidePlayer. (2020). Aromatic Electrophilic substitution. [Link]

  • Wikipedia. (2023). Electrophilic aromatic substitution. [Link]

  • Brainly. (2017). Explain why organic reactions occur at a slower rate than inorganic reactions. [Link]

  • Organic Syntheses. (n.d.). Benzaldehyde, m-methoxy. [Link]

  • Name-Reaction.com. (n.d.). Vilsmeier-Haack reaction. [Link]

  • Unacademy. (n.d.). Reimer-Tiemann Reaction | JEE Chemistry. [Link]

  • Allen Overseas. (n.d.). Reimer Tiemann Reaction Mechanism: Conditions & Applications. [Link]

  • organic-chemistry.org. (n.d.). Formylation. [Link]

  • Quora. (2017). Why are organic compound reactions usually slower than ionic compounds?[Link]

  • L.S.College, Muzaffarpur. (2021). Reimer–Tiemann reaction. [Link]

  • ACS Publications. (2020). Synthesis of Indoles via Domino Reactions of 2-Methoxytoluene and Nitriles. [Link]

  • Mol-Instincts. (n.d.). This compound. [Link]

  • European Patent Office. (1992). FORMYLATION PROCESS FOR AROMATIC ALDEHYDES. [Link]

  • Infoscience, EPFL. (2018). Mechanistic Study of the N-Formylation of Amines with Carbon Dioxide and Hydrosilanes. [Link]

  • South African Journal of Chemistry. (2009). Elucidation of the Complex Baylis-Hillman Reaction of 3-Methoxy-2-nitrobenzaldehyde with Methyl Vinyl Ketone. [Link]

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3-Methoxy-4-methylbenzaldehyde reaction scale-up problems

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Methoxy-4-methylbenzaldehyde

Document ID: TSC-MMB-2026-01 Version: 1.0 Last Updated: January 11, 2026

Introduction

Welcome to the technical support guide for the synthesis and scale-up of this compound (MMB). This document is designed for researchers, process chemists, and drug development professionals who are transitioning MMB synthesis from bench-scale to larger, pilot, or manufacturing scales. As a key intermediate in various pharmaceutical and specialty chemical applications, robust and scalable synthesis is critical.

This guide moves beyond simple procedural outlines to address the nuanced challenges encountered during scale-up. We will delve into the causality behind common issues, offering logical, field-proven troubleshooting strategies. Our goal is to equip you with the expertise to anticipate problems, diagnose them accurately, and implement effective, validated solutions.

Troubleshooting Guide: Common Scale-Up Problems

This section addresses specific, frequently encountered issues in a question-and-answer format.

I. Synthesis & Reaction Control

Question 1: My reaction yield has dropped significantly after increasing the batch size from 10g to 1kg. What are the likely causes?

This is a classic scale-up challenge rooted in changes to mass and heat transfer dynamics. The cause often depends on the synthetic route employed.

  • For Methylation of 3-Hydroxy-4-methylbenzaldehyde:

    • Causality: The primary culprits are often poor temperature control and inefficient mixing. The methylation reaction, especially with potent electrophiles like dimethyl sulfate (DMS), is exothermic. On a small scale, a simple ice bath provides sufficient cooling. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation far less efficient. This can lead to localized temperature spikes, promoting side reactions or degradation.

    • Troubleshooting Steps:

      • Reagent Addition: Switch from a single-portion addition of the methylating agent to a slow, controlled dropwise addition using a metering pump. This maintains the reaction temperature within a narrow, optimal range (e.g., 40-45°C)[1].

      • Mixing Efficiency: Ensure the reactor's impeller design and agitation speed are sufficient to maintain a homogeneous mixture. Inadequate mixing can create "hot spots" and localized areas of high reagent concentration, reducing yield.

      • Stoichiometry Check: Re-verify the molar equivalents of base (e.g., NaOH) and methylating agent. Incomplete deprotonation of the starting phenol will leave it unreactive. It's wise to test the aqueous layer with litmus or a pH meter during the reaction to ensure it remains alkaline[2].

  • For Vilsmeier-Haack Formylation of 2-Methoxy-5-methylphenol (or related precursors):

    • Causality: The Vilsmeier reagent (formed from POCl₃ and DMF) is a moderately reactive electrophile[3]. Its formation is exothermic, and the subsequent formylation step may require heating to proceed efficiently. Poor thermal management at scale can lead to either an incomplete reaction or the formation of chlorinated byproducts at elevated temperatures[4].

    • Troubleshooting Steps:

      • Vilsmeier Reagent Formation: Prepare the reagent in situ at a low temperature (0-5°C) before adding the substrate.

      • Controlled Heating: After substrate addition, allow the reaction to warm to room temperature slowly before heating to the target temperature (e.g., 60-70°C)[4]. Use a jacketed reactor with a reliable temperature controller.

      • Reaction Monitoring: Do not rely solely on time. Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of the starting material before initiating work-up.

Question 2: I'm observing significant byproduct formation, particularly an impurity with a higher molecular weight. What could it be?

The most common byproduct that fits this description is 3-methoxy-4-methylbenzoic acid .

  • Causality: Aromatic aldehydes are susceptible to air oxidation, a process that can be accelerated by heat, light, or the presence of metallic impurities. This is particularly problematic during work-up or if the crude product is held for extended periods before purification. On a larger scale, longer processing times increase the window for oxidation to occur.

  • Preventative & Remedial Actions:

    • Inert Atmosphere: During the reaction and work-up, maintain a nitrogen or argon blanket over the reaction mixture to minimize contact with atmospheric oxygen.

    • Storage: Store the crude and purified product in amber bottles under an inert atmosphere, preferably at reduced temperatures, to prevent slow oxidation over time[2].

    • Purification: The benzoic acid impurity can typically be removed. An aqueous wash with a mild base (e.g., sodium bicarbonate solution) during the work-up will extract the acidic impurity into the aqueous layer.

II. Work-up & Purification

Question 3: The aqueous quench of my Vilsmeier-Haack reaction is extremely vigorous and difficult to control at scale. How can I improve safety and efficiency?

  • Causality: The work-up of a Vilsmeier-Haack reaction involves quenching the reaction mixture, which contains the intermediate iminium salt, into ice water. This hydrolysis step is highly exothermic and can be violent if not properly controlled, posing a significant safety risk at scale.

  • Optimized Quench Protocol:

    • Reverse Addition: Instead of adding the reaction mixture to water, slowly and carefully add the ice/water to the reaction vessel with vigorous stirring. This allows the reactor's cooling system to manage the exotherm more effectively.

    • Temperature Monitoring: Ensure the quenching vessel is jacketed and cooled. Monitor the internal temperature throughout the addition and adjust the quench rate to maintain a safe temperature (e.g., below 20°C).

    • Sufficient Volume: Use a generous amount of ice water to ensure all inorganic salts are dissolved and to provide an adequate thermal sink for the heat of reaction[4].

Question 4: My product "oils out" during recrystallization instead of forming crystals. What's wrong?

  • Causality: "Oiling out" occurs when the dissolved solute separates from the solution as a liquid phase rather than a solid crystalline lattice. This typically happens when the solution is supersaturated or when the solute's melting point is lower than the boiling point of the chosen solvent. This compound has a relatively low melting point (45-46°C)[1].

  • Troubleshooting Crystallization:

    • Slow Cooling: Avoid crash-cooling the solution in an ice bath. Allow it to cool slowly to room temperature first, then transfer it to a refrigerator. Slow cooling provides the necessary time for molecules to align into a crystal lattice.

    • Solvent System: If using a single solvent like hexane, where the product has limited solubility, ensure you are not using too little solvent. Conversely, if using a solvent where it is highly soluble (like ethanol), you may need to add an anti-solvent (like water) to induce crystallization.

    • Induce Crystallization: If no crystals form, try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites. Alternatively, add a small "seed" crystal of pure MMB.

Experimental Protocols & Data

Protocol 1: Purification by Recrystallization

This protocol is designed to purify crude this compound from non-polar impurities and residual starting materials.

  • Dissolution: In a jacketed reactor or an appropriately sized Erlenmeyer flask, add the crude MMB. Add a minimal amount of a suitable hot solvent (e.g., n-hexane or an isopropanol/water mixture) to fully dissolve the solid with gentle heating and stirring.

  • Decolorization (Optional): If the solution is highly colored, add a small amount (1-2% w/w) of activated charcoal. Stir the hot solution for 10-15 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed filter funnel to remove the charcoal and any insoluble impurities. This step is crucial to prevent premature crystallization in the funnel.

  • Controlled Cooling: Allow the filtrate to cool slowly and undisturbed to room temperature. The solution should become cloudy as crystals begin to form. For optimal crystal growth, further cool the flask in a refrigerator (2-8°C) for several hours or overnight.

  • Isolation: Collect the crystals by filtration on a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum at a temperature well below the melting point (e.g., 30°C) to a constant weight.

Table 1: Common Impurity Profile & Characterization
Impurity NamePotential SourceAnalytical MethodTypical Rf (20% EtOAc/Hexane)
3-Hydroxy-4-methylbenzaldehydeIncomplete methylation reactionTLC, HPLC, GC-MS~0.35
This compound Product TLC, HPLC, GC-MS ~0.50
3-Methoxy-4-methylbenzoic acidOxidation of the aldehyde productTLC, HPLC, GC-MS~0.10 (streaking)
2-Methoxy-5-methylphenolUnreacted starting material (Vilsmeier)TLC, HPLC, GC-MS~0.60

Logical & Mechanistic Diagrams

Diagram 1: Troubleshooting Workflow for Low Yield

This decision tree provides a logical path for diagnosing yield issues during scale-up.

LowYieldTroubleshooting start Low Yield at Scale check_mass_balance Perform Mass Balance: Where is the mass lost? start->check_mass_balance in_reaction Loss During Reaction check_mass_balance->in_reaction In-situ in_workup Loss During Work-up /Isolation check_mass_balance->in_workup Post-reaction reaction_monitoring Review In-Process Control Data (TLC/HPLC) in_reaction->reaction_monitoring extraction_loss Check aqueous layers for product in_workup->extraction_loss purification_loss Analyze mother liquor and filter cake in_workup->purification_loss incomplete_rxn Incomplete Reaction? reaction_monitoring->incomplete_rxn side_products Major Side Products? reaction_monitoring->side_products sol_reagents Solution: - Verify reagent quality/stoichiometry - Optimize temperature/time incomplete_rxn->sol_reagents Yes sol_temp Solution: - Improve thermal management - Check for localized overheating side_products->sol_temp Yes

Caption: Troubleshooting Decision Tree for Low Yield.

Diagram 2: Primary Degradation Pathway

This diagram illustrates the common oxidative degradation of the final product.

DegradationPathway MMB This compound (Product) Acid 3-Methoxy-4-methylbenzoic acid (Impurity) MMB->Acid Oxidation Oxidant [O] (Air, Heat, Light) Oxidant->MMB

Caption: Oxidative Degradation of MMB to Benzoic Acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the synthesis of this compound? A: The key hazards are route-dependent. If using a methylation route with dimethyl sulfate (DMS) or methyl iodide, be aware of their high toxicity and carcinogenicity; handle with extreme caution in a well-ventilated area with appropriate personal protective equipment (PPE)[2]. For Vilsmeier-Haack reactions, the reagents (POCl₃) are corrosive and react violently with water. The main operational hazard is managing the exotherms during reagent formation and the final aqueous quench, which can lead to thermal runaways if not properly controlled[4][5].

Q2: Which synthetic route is generally preferred for industrial-scale production? A: While several routes exist (e.g., Gattermann, Reimer-Tiemann), the methylation of 3-hydroxy-4-methylbenzaldehyde is often favored for its high selectivity and relatively straightforward process[1][6][7]. The starting materials are commercially available, and the reaction conditions are generally milder than formylation reactions, which can involve more hazardous reagents and challenging work-ups.

Q3: How can I best monitor the reaction for completion at a large scale where TLC spotting is impractical? A: For pilot and manufacturing scales, at-line or on-line analytical techniques are preferred. HPLC is the most common and reliable method. A validated HPLC method can quantify the disappearance of starting material and the appearance of the product with high accuracy. For some processes, Gas Chromatography (GC) may also be suitable. Develop the analytical method at the lab scale and validate it for linearity, accuracy, and precision before transferring it to the plant.

References

  • Organic Syntheses. (n.d.). Benzaldehyde, m-methoxy-. Retrieved from [Link]

  • Wikipedia. (n.d.). Gattermann reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Reimer–Tiemann reaction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • ACS Publications. (2002). Scale-Up of a Vilsmeier Formylation Reaction: Use of HEL Auto-MATE and Simulation Techniques for Rapid and Safe Transfer to Pilot Plant from Laboratory. Organic Process Research & Development. Retrieved from [Link]

  • The Hive Methods Discourse. (2003). This compound. Retrieved from [Link]

  • NROChemistry. (n.d.). Reimer-Tiemann Reaction: Mechanism & Examples. Retrieved from [Link]

  • BYJU'S. (n.d.). Reimer Tiemann Reaction Mechanism. Retrieved from [Link]

  • ResearchGate. (2005). Thermal optimisation of the Reimer-Tiemann reaction using thermochromic liquid crystals on a microfluidic reactor. Retrieved from [Link]

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Technical Support Center: Work-up and Purification of 3-Methoxy-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Methoxy-4-methylbenzaldehyde. It offers detailed work-up procedures, troubleshooting advice, and answers to frequently asked questions to ensure a high-purity final product. Our approach is grounded in established chemical principles and practical, field-proven experience.

Introduction: The Critical Role of a Robust Work-up

The synthesis of this compound, a valuable intermediate in various synthetic pathways, often concludes with a series of work-up and purification steps that are as critical as the reaction itself. A well-designed work-up procedure is paramount for removing unreacted starting materials, byproducts, and reagents, ultimately yielding a product of the desired purity for downstream applications. This guide will focus on the common synthetic route involving the methylation of 3-hydroxy-4-methylbenzaldehyde and will address the specific challenges encountered during its purification.

Core Principles of the Work-up Procedure

The primary goal of the work-up is to isolate the desired this compound from the reaction mixture. This is typically achieved through a series of liquid-liquid extractions, washes, and a final purification step such as recrystallization or chromatography. The choice of solvents and reagents is dictated by the solubility and reactivity of the product and impurities.

A typical workflow for the work-up of this compound synthesis is depicted below:

Workup_Workflow cluster_reaction Reaction Mixture cluster_extraction Extraction & Washing cluster_purification Purification cluster_product Final Product Reaction Crude Reaction Mixture (Product, Starting Material, Reagents, Byproducts) Quench Quench Reaction (e.g., with water or dilute acid) Reaction->Quench 1. Extraction Liquid-Liquid Extraction (e.g., with Ether or Ethyl Acetate) Quench->Extraction 2. Wash_Base Aqueous Wash (Base) (e.g., dilute NaOH to remove acidic impurities) Extraction->Wash_Base 3. Wash_Brine Aqueous Wash (Brine) (To remove water from organic layer) Wash_Base->Wash_Brine 4. Drying Drying Organic Layer (e.g., with Na2SO4 or MgSO4) Wash_Brine->Drying 5. Filtration Filtration Drying->Filtration 6. Concentration Solvent Removal (Rotary Evaporation) Filtration->Concentration 7. Final_Purification Final Purification (Recrystallization or Chromatography) Concentration->Final_Purification 8. Pure_Product Pure this compound Final_Purification->Pure_Product 9.

Caption: General workflow for the work-up and purification of this compound.

Frequently Asked Questions (FAQs)

This section addresses common questions and issues that may arise during the work-up procedure.

Q1: My crude product is a dark oil after the reaction. Is this normal, and how can I decolorize it?

A1: The appearance of a dark oil is not uncommon, especially if the reaction was heated. This coloration can be due to polymeric byproducts or degradation of the aldehyde. Often, the color is from residual acidic or basic impurities that can be removed during the aqueous work-up. A wash with a dilute sodium bicarbonate or sodium bisulfite solution can sometimes help. If the color persists in the organic layer, it may be necessary to treat the solution with activated carbon or perform column chromatography for purification.

Q2: How do I effectively remove unreacted 3-hydroxy-4-methylbenzaldehyde from my product?

A2: The starting material, 3-hydroxy-4-methylbenzaldehyde, is phenolic and therefore acidic. An effective way to remove it is by washing the organic layer with a dilute aqueous base, such as 1M sodium hydroxide (NaOH). The deprotonated starting material will become water-soluble and partition into the aqueous layer.[1] However, be cautious not to use a concentrated base or prolonged exposure, as this can potentially hydrolyze other functional groups or promote side reactions of the aldehyde product. A subsequent recrystallization is often sufficient to remove trace amounts of the starting material.[2]

Q3: What is the best way to handle and dispose of the excess methylating agent (e.g., dimethyl sulfate)?

A3: Dimethyl sulfate is highly toxic and must be handled with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE).[1] To quench any unreacted dimethyl sulfate in the reaction mixture, you can add a solution of aqueous ammonia or sodium hydroxide. This will hydrolyze the dimethyl sulfate to less harmful methanol and sulfate salts. Always consult your institution's safety guidelines for the proper quenching and disposal procedures for alkylating agents.

Q4: I've formed a stable emulsion during the liquid-liquid extraction. How can I break it?

A4: Emulsion formation is a common problem in extractions.[3] Here are several techniques to break an emulsion:

  • Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for a period can lead to phase separation.

  • Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break up the emulsion.[4]

  • Gentle Swirling: Gently swirl the separatory funnel instead of vigorous shaking.

  • Filtration: Filter the emulsified layer through a pad of Celite or glass wool.

  • Change the Solvent: Adding a small amount of a different organic solvent can sometimes disrupt the emulsion.

Q5: Is column chromatography necessary for purification, or is recrystallization sufficient?

A5: For many syntheses of this compound, recrystallization from a suitable solvent system (e.g., n-hexane or a mixture of hexane and ethyl acetate) can provide a product of high purity.[2] However, if the crude product contains impurities with similar solubility to the desired product, column chromatography will be necessary for effective separation. Thin Layer Chromatography (TLC) of the crude product can help you determine if chromatography is needed and to identify an appropriate solvent system for elution.[5]

Troubleshooting Guide

This section provides solutions to more complex problems that may be encountered.

Problem Potential Cause(s) Recommended Solution(s)
Low yield after work-up - Incomplete extraction of the product. - Product is partially soluble in the aqueous layer. - Loss of product during recrystallization.- Perform multiple extractions (at least 3) with the organic solvent. - Back-extract the combined aqueous layers with a fresh portion of the organic solvent. - When recrystallizing, use a minimal amount of hot solvent and cool the solution slowly to maximize crystal formation.
Product is an oil and will not crystallize - Presence of impurities that are inhibiting crystallization. - The product may have a low melting point.- Purify the oil by column chromatography to remove impurities. - Try scratching the inside of the flask with a glass rod to induce crystallization. - Add a seed crystal of pure product if available. - Cool the oil in an ice bath or freezer.
TLC of the purified product shows multiple spots - Incomplete separation during purification. - Decomposition of the product on the TLC plate (if silica is acidic).- Re-purify the product using a different solvent system for recrystallization or a more optimized gradient for column chromatography. - Use TLC plates that have been treated with a base (e.g., triethylamine) if you suspect product decomposition.
Product oxidizes to the carboxylic acid over time - Aldehydes are susceptible to air oxidation.[6]- Store the purified product under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place. - Ensure the product is free of any residual acid or base, which can catalyze oxidation.

Detailed Experimental Protocols

Protocol 1: Standard Aqueous Work-up

This protocol is based on a common procedure for the methylation of 3-hydroxy-4-methylbenzaldehyde.[2]

  • Quenching: Once the reaction is complete, cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing crushed ice or cold water. This will help to dissipate any heat from quenching and precipitate some inorganic salts.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x 50 mL for a 10g scale reaction). Combine the organic layers.

  • Washing:

    • Wash the combined organic layers with 1M NaOH (2 x 30 mL) to remove any unreacted 3-hydroxy-4-methylbenzaldehyde.

    • Wash with water (1 x 50 mL).

    • Wash with brine (1 x 50 mL) to remove the bulk of the dissolved water in the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Recrystallize the crude product from n-hexane to yield pure this compound as colorless needles.[2]

Protocol 2: Purification via Bisulfite Adduct Formation

This protocol is useful for separating the aldehyde product from non-aldehyde impurities or for purifying a crude product that is difficult to crystallize.

Bisulfite_Purification Crude Crude Product in Organic Solvent Add_Bisulfite Add Saturated Aqueous Sodium Bisulfite Solution Crude->Add_Bisulfite Shake Vigorous Shaking Add_Bisulfite->Shake Separate Separate Layers Shake->Separate Aqueous Aqueous Layer (Contains Bisulfite Adduct) Separate->Aqueous Organic Organic Layer (Contains Non-Aldehyde Impurities) Separate->Organic Add_Base Add Base (e.g., NaOH) to Aqueous Layer Aqueous->Add_Base Regenerate Regenerate Aldehyde Add_Base->Regenerate Extract_Aldehyde Extract with Fresh Organic Solvent Regenerate->Extract_Aldehyde Purified_Product Purified Aldehyde in Organic Layer Extract_Aldehyde->Purified_Product

Caption: Workflow for the purification of an aldehyde using bisulfite adduct formation.

  • Adduct Formation: Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or dichloromethane). Transfer to a separatory funnel and add a freshly prepared saturated aqueous solution of sodium bisulfite. Shake the funnel vigorously for several minutes.

  • Separation: Allow the layers to separate. The aldehyde will form a water-soluble bisulfite adduct and move into the aqueous layer. The non-aldehyde impurities will remain in the organic layer. Separate the two layers.

  • Washing: Wash the organic layer with water to remove any residual bisulfite adduct. The organic layer can now be dried and concentrated to isolate the non-aldehyde components if desired.

  • Aldehyde Regeneration: To recover the aldehyde, place the aqueous layer containing the bisulfite adduct in a clean separatory funnel. Add a fresh portion of organic solvent. Slowly add a base (e.g., 10% NaOH solution) until the solution is basic to litmus paper. This will regenerate the free aldehyde.

  • Final Extraction: Shake the separatory funnel to extract the liberated aldehyde into the organic layer. Separate the layers, wash the organic layer with water and brine, dry over a suitable drying agent, and concentrate under reduced pressure to obtain the purified this compound.

References

  • Zhang, M., Jagdmann Jr., E., Van Zandt, M., Beckett, P., & Schroeter, H. (2013). A practical synthesis of (S)- and (R)-3-methoxy-4-(methoxymethoxy)mandelic acid. Tetrahedron: Asymmetry, 24(7-8), 362-373. Available at: [Link]

  • Google Patents. (2018). Synthetic method of 3-ethoxy-4-methoxybenzaldehyde. CN107827722B.
  • Fukumi, H., Kurihara, H., & Mishima, H. (1978). Total synthesis of mimosamycin. Chemical & Pharmaceutical Bulletin, 26(7), 2175-2180. Available at: [Link]

  • BenchChem. (n.d.). Methods for removing unreacted starting materials from Methyl 3-oxodecanoate. Retrieved from a BenchChem technical support document.
  • Google Patents. (1986). Process for the preparation of substituted benzaldehydes. US4622429A.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Remove Sticky Reagents. Retrieved from [Link]

  • Google Patents. (1991). Improved process for producing high purity 3,4,5-trimethoxy benzaldehyde. HU204752B.
  • Wikipedia. (n.d.). Benzaldehyde. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: DMF or DMSO. Retrieved from [Link]

  • Google Patents. (1977). Process for the methylation of hydroxybenzene derivatives. US4065504A.
  • ResearchGate. (2015). How to remove DMF completely after completion of reaction (DMF used as solvent in reaction)?. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]

  • Organic Syntheses. (n.d.). N-BENZOYLPYRROLIDINE. Retrieved from [Link]

  • Li, Y., et al. (2018). Purification, characterization, and identification of 3‐hydroxy‐4‐methoxy benzal acrolein–an intermediate of synthesizing advantame. Journal of Food Science, 83(1), 123-129. Available at: [Link]

  • Organic Syntheses. (n.d.). Benzaldehyde, m-methoxy-. Retrieved from [Link]

  • van der Vlugt, J. I., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters, 21(11), 4087-4091. Available at: [Link]

  • University of North Carolina at Charlotte. (n.d.). Tandem Reactions: Synthesis of Substituted Benzaldehydes.
  • Organic Syntheses. (n.d.). ALDEHYDES FROM ACID CHLORIDES BY MODIFIED ROSENMUND REDUCTION: 3,4,5-TRIMETHOXYBENZALDEHYDE. Retrieved from [Link]

  • Gupta, S., & Dhingra, V. (2015). Synthesis and Application of 4-Acetyloxy-3-Methoxy Benzaldehyde as Chromogenic Spraying Reagent on Thin Layer Chromatography for Forensic Identification and Detection of Some Food Oils. Journal of Forensic Chemistry and Toxicology, 1(1), 13-16. Available at: [Link]

  • Nakao, A., et al. (1987). A chemical model of catechol-O-methyltransferase. Methylation of 3,4-dihydroxybenzaldehyde in aqueous solution. Yakugaku Zasshi, 107(10), 808-812. Available at: [Link]

  • ResearchGate. (2015). Synthesis and properties of substituted benzaldehyde phenylhydrazones. Retrieved from [Link]

  • PubChem. (n.d.). 3-Hydroxy-4-methylbenzaldehyde. Retrieved from [Link]

  • Google Patents. (2021). Green process synthesis method of 3,4, 5-trimethoxybenzaldehyde. CN113429276A.

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Technical Support Center: Troubleshooting NMR Spectra of 3-Methoxy-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and professionals in drug development who utilize 3-Methoxy-4-methylbenzaldehyde in their work. Unambiguous characterization of this compound is critical, and nuclear magnetic resonance (NMR) spectroscopy is a primary tool for this purpose. However, the appearance of unexpected peaks in an NMR spectrum can lead to confusion and uncertainty about sample purity and identity. This technical support center provides a structured approach to identifying these unknown signals through a series of frequently asked questions (FAQs) and detailed troubleshooting workflows.

Introduction: The Challenge of Purity in Synthesis

This compound is a valuable intermediate in the synthesis of various targets. Its journey from starting materials to the final product, and its subsequent storage, can introduce a variety of impurities. These may include unreacted starting materials, intermediates, byproducts of the reaction, or degradation products. This guide will equip you with the knowledge and systematic procedures to confidently identify the source of unknown peaks in your ¹H and ¹³C NMR spectra.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for pure this compound?

A1: Understanding the baseline spectrum of the pure compound is the first step in identifying impurities. The expected chemical shifts can vary slightly based on the solvent used, but the following provides a general guide.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Assignment ¹H Chemical Shift (ppm) Multiplicity ¹³C Chemical Shift (ppm)
Aldehyde (-CHO)~9.85Singlet~191.5
Aromatic-H~7.70Doublet~160.0 (C-OCH₃)
Aromatic-H~7.65Singlet~135.0 (C-CHO)
Aromatic-H~6.90Doublet~130.0 (C-CH₃)
Methoxy (-OCH₃)~3.90Singlet~127.0 (Ar-CH)
Methyl (-CH₃)~2.25Singlet~111.0 (Ar-CH)
~55.5 (OCH₃)
~16.0 (CH₃)

Note: These are predicted values based on spectral data of closely related compounds and empirical NMR prediction software. Actual values may vary slightly.

Q2: I see a peak around 10-12 ppm in my ¹H NMR spectrum. What could it be?

A2: A broad singlet in this downfield region is characteristic of a carboxylic acid proton. This strongly suggests that your sample of this compound has partially oxidized to 3-methoxy-4-methylbenzoic acid. Aldehydes, especially aromatic ones, are susceptible to air oxidation, which can be accelerated by light and trace metal impurities.

Q3: There are extra signals in the aromatic region (6.5-8.0 ppm) of my ¹H NMR. How can I identify their origin?

A3: Extra aromatic signals can arise from several sources:

  • Unreacted Starting Materials: Common synthetic routes to this compound may start from compounds like 3-hydroxy-4-methylbenzaldehyde or 4-methyl-3-nitrobenzaldehyde.[1] Check the NMR spectra of these potential precursors.

  • Isomeric Impurities: Depending on the synthetic route, you might have positional isomers as impurities, for example, 4-methoxy-3-methylbenzaldehyde.

  • Side-Reaction Products: Incomplete reactions or side reactions can generate various aromatic byproducts.

A systematic approach, as detailed in the troubleshooting guide below, is necessary to pinpoint the exact impurity.

Q4: I have a singlet around 5.3 ppm. What does this indicate?

A4: A singlet in this region, which may be broad, often corresponds to a hydroxyl (-OH) proton. This could indicate the presence of the precursor, 3-hydroxy-4-methylbenzaldehyde, or the corresponding alcohol, (3-methoxy-4-methylphenyl)methanol, which can be formed by reduction of the aldehyde. The chemical shift of -OH protons can be highly variable and depends on concentration, temperature, and solvent.

Q5: My NMR solvent contains residual peaks. What are the common ones and how can I identify them?

A5: Deuterated solvents are never 100% pure and will always show residual peaks from their non-deuterated counterparts. Water is also a very common impurity. It is crucial to consult a reliable reference for the chemical shifts of these common laboratory solvents.[2][3][4][5]

Table 2: Common NMR Solvent Residual Peaks

Solvent ¹H Residual Peak (ppm) ¹³C Residual Peak (ppm) Water Peak (ppm) *
Chloroform-d (CDCl₃)7.2677.16~1.56
Acetone-d₆2.05206.26, 29.84~2.84
DMSO-d₆2.5039.52~3.33
Methanol-d₄4.87, 3.3149.00~4.87
Water-d₂ (D₂O)4.79-4.79

*The chemical shift of water is highly dependent on temperature and sample conditions.[4]

Troubleshooting Guide: A Systematic Approach to Peak Identification

When faced with an unknown peak, a logical and systematic approach is the most efficient way to identify its source.

Step 1: Initial Data Assessment
  • Confirm the Spectrum of Your Target Compound: Compare your spectrum to the expected chemical shifts in Table 1. Note any discrepancies in chemical shift, multiplicity, and integration.

  • Check for Obvious Impurities: Look for characteristic peaks of common impurities, such as the broad singlet of a carboxylic acid (10-12 ppm) or the tell-tale signals of common solvents (see Table 2).

Step 2: Hypothesis Generation - What Could the Impurity Be?

Consider the history of your sample:

  • Synthesis: What were the starting materials, reagents, and solvents used? Could any of these be present in your final product? What are the likely side products of your reaction?

  • Work-up and Purification: What solvents were used for extraction and chromatography? These are common sources of contamination.

  • Storage: How was the sample stored? Aldehydes can oxidize to carboxylic acids over time, especially if not stored under an inert atmosphere.

Table 3: NMR Data for Potential Impurities in this compound Synthesis

Compound ¹H Chemical Shifts (ppm) in CDCl₃ Key Diagnostic Peaks
3-Hydroxy-4-methylbenzaldehyde 9.90 (s, CHO), 7.36 (dd), 7.30 (s), 7.29 (d), 5.33 (s, OH), 2.33 (s, CH₃)[2]Aldehyde proton at 9.90 ppm and a hydroxyl proton around 5.33 ppm.
3-Methoxy-4-methylbenzoic Acid ~11-12 (br s, COOH), Aromatic protons, 3.9 (s, OCH₃), 2.3 (s, CH₃)Broad proton signal far downfield (>10 ppm).
(3-Methoxy-4-methylphenyl)methanol Aromatic protons, ~4.6 (s, CH₂OH), 3.8 (s, OCH₃), 2.2 (s, CH₃), ~1.5-2.0 (br s, OH)Absence of an aldehyde peak and presence of a benzylic CH₂ peak around 4.6 ppm.
Step 3: Experimental Verification
  • "Spiking" the Sample: If you have a pure sample of a suspected impurity, add a small amount to your NMR tube and re-acquire the spectrum. An increase in the intensity of the unknown peak confirms its identity.

  • D₂O Exchange: To confirm if an unknown peak is from an exchangeable proton (like -OH or -COOH), add a drop of D₂O to your NMR sample, shake well, and re-acquire the spectrum. The peak corresponding to the exchangeable proton will diminish or disappear.

  • 2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable.

    • COSY: Shows correlations between coupled protons, helping to piece together spin systems.

    • HSQC: Correlates protons directly bonded to carbons, allowing you to link your ¹H and ¹³C spectra.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for identifying unknown peaks in your NMR spectrum.

troubleshooting_workflow start Unknown Peak(s) in NMR Spectrum check_target Compare with Reference Spectrum of This compound start->check_target obvious_impurities Check for Common Impurities (Solvents, Water, Grease) check_target->obvious_impurities hypothesis Generate Hypothesis Based on: - Synthesis Route - Purification Method - Storage Conditions obvious_impurities->hypothesis spiking Spike with Suspected Impurity hypothesis->spiking If a specific impurity is suspected d2o_exchange Perform D₂O Exchange hypothesis->d2o_exchange If -OH or -COOH is suspected two_d_nmr Acquire 2D NMR (COSY, HSQC) hypothesis->two_d_nmr For complex mixtures identify_impurity Identify Impurity spiking->identify_impurity Peak intensity increases re_evaluate Re-evaluate Hypothesis spiking->re_evaluate No change d2o_exchange->identify_impurity Peak disappears d2o_exchange->re_evaluate No change two_d_nmr->identify_impurity Structure elucidated re_evaluate->hypothesis

Caption: A flowchart for systematic identification of unknown NMR peaks.

Conclusion

Identifying unknown peaks in an NMR spectrum can be a challenging but manageable task. By combining a thorough understanding of the expected spectrum of this compound with a systematic troubleshooting approach, researchers can confidently characterize their samples. This guide provides the foundational knowledge and practical steps to turn spectral anomalies into valuable information about the purity and composition of your material.

References

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Dughera, S., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(2), 539–548. [Link]

  • Fukumi, H., Kurihara, H., & Mishima, H. (1978). Total synthesis of mimosamycin. Chemical & Pharmaceutical Bulletin, 26(7), 2175-2180. [Link]

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Validation & Comparative

A Comparative Guide for the Isomeric Pair: 3-Methoxy-4-methylbenzaldehyde vs. 4-Methoxy-3-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise selection of molecular building blocks is paramount. Even subtle changes in a molecule's architecture, such as the positional arrangement of functional groups, can profoundly alter its physicochemical properties, reactivity, and biological activity. This guide provides an in-depth, objective comparison of two closely related benzaldehyde isomers: 3-Methoxy-4-methylbenzaldehyde and 4-Methoxy-3-methylbenzaldehyde, supported by experimental data and established chemical principles.

The core structural difference lies in the substitution pattern on the benzene ring. In This compound , the methoxy group is meta to the aldehyde, while the methyl group is para. Conversely, in 4-Methoxy-3-methylbenzaldehyde , the methoxy group is para, and the methyl group is meta. This seemingly minor transposition leads to significant, measurable differences in their properties and behavior.

Section 1: Physicochemical Properties - A Tale of Two Isomers

The arrangement of the electron-donating methoxy (-OCH₃) and methyl (-CH₃) groups relative to the electron-withdrawing aldehyde (-CHO) group influences the overall polarity and intermolecular forces of the molecules. This, in turn, dictates their physical properties.

PropertyThis compound4-Methoxy-3-methylbenzaldehydeRationale for Differences
Molecular Formula C₉H₁₀O₂[1][2]C₉H₁₀O₂[3]Identical, as they are isomers.
Molecular Weight 150.17 g/mol [1][2]150.17 g/mol [3]Identical, as they are isomers.
Boiling Point Not available80-85 °C at 1 mmHg[3]The para-methoxy group in 4-methoxy-3-methylbenzaldehyde allows for a more linear structure and potentially stronger dipole-dipole interactions compared to the more sterically hindered arrangement in the 3-methoxy isomer, which could influence boiling points.
Density Not available1.025 g/mL at 25 °C[3]Differences in crystal packing or liquid-state intermolecular forces arising from the distinct substitution patterns would account for any variation in density.
Refractive Index Not availablen20/D 1.569[3]The refractive index is related to how light passes through the substance, which is influenced by electron density and molecular structure. The different electronic distributions of the isomers would lead to distinct refractive indices.
Appearance Data not consistently availableClear pale yellow to green liquid[4]The physical state at room temperature can differ due to variations in melting points, which are sensitive to the efficiency of crystal lattice packing.

Section 2: Spectroscopic Differentiation - Unmasking the Isomers

Spectroscopic techniques are indispensable for distinguishing between these isomers. The electronic environment of each proton and carbon atom is unique, leading to distinct signatures in NMR and IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The chemical shifts in ¹H and ¹³C NMR are governed by the electron-donating effects (resonance and inductive) of the methoxy and methyl groups.

  • In 4-Methoxy-3-methylbenzaldehyde , the methoxy group is para to the aldehyde. Its strong resonance-donating effect significantly shields the aromatic ring, particularly the protons ortho to it.

  • In this compound , the methoxy group is meta to the aldehyde, and its influence on the aldehyde proton and the overall electronic distribution of the ring differs.

Infrared (IR) Spectroscopy

IR spectroscopy is sensitive to the vibrational frequencies of bonds. The key absorption band to observe is the C=O stretch of the aldehyde group.

  • The electronic effects of the substituents on the ring will modulate the C=O bond strength. Electron-donating groups tend to lower the stretching frequency.

  • For 4-Methoxy-3-methylbenzaldehyde , the strong electron-donating character of the para-methoxy group would be expected to lower the C=O stretching frequency compared to a less substituted benzaldehyde.

  • The IR spectrum for a related compound, 4-hydroxy-3-methoxybenzaldehyde (vanillin), shows a characteristic C=O band at 1696 cm⁻¹.[6] The exact position for the target isomers will vary but will be in a similar region, with subtle shifts reflecting their unique electronic structures.

Section 3: Reactivity and Synthetic Considerations

The reactivity of the aldehyde group and the aromatic ring is directly linked to the electronic effects of the substituents.[7]

  • Nucleophilic Attack at the Carbonyl Carbon : The carbonyl carbon's electrophilicity is key. Electron-donating groups (like -OCH₃ and -CH₃) decrease this electrophilicity by pushing electron density towards the aldehyde, making it less reactive towards nucleophiles compared to unsubstituted benzaldehyde.[7] The para-methoxy group in 4-Methoxy-3-methylbenzaldehyde provides a stronger electron-donating effect through resonance compared to the meta-methoxy group in its isomer. Therefore, This compound is expected to be slightly more reactive towards nucleophiles.

  • Electrophilic Aromatic Substitution : The methoxy group is a powerful activating and ortho, para-directing group. The methyl group is also activating and ortho, para-directing. The positions available for further substitution on the aromatic ring will be different and dictated by the combined directing effects of the existing groups.

The diagram below illustrates the flow of electron density and its impact on reactivity.

G cluster_0 4-Methoxy-3-methylbenzaldehyde cluster_1 This compound 4M3M_Ring Aromatic Ring 4M3M_CHO Aldehyde (-CHO) (Lower Electrophilicity) 4M3M_Ring->4M3M_CHO Reduces reactivity towards nucleophiles 4M3M_OCH3 para-OCH3 (Strong +R effect) 4M3M_OCH3->4M3M_Ring Donates e⁻ density 3M4M_Ring Aromatic Ring 3M4M_CHO Aldehyde (-CHO) (Higher Electrophilicity) 3M4M_Ring->3M4M_CHO Slightly higher reactivity towards nucleophiles 3M4M_OCH3 meta-OCH3 (Weaker +I effect) 3M4M_OCH3->3M4M_Ring Donates e⁻ density

Caption: Electronic influence of substituents on aldehyde reactivity.

Section 4: Experimental Protocol - HPLC-Based Isomer Separation

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating isomers due to its sensitivity to small differences in polarity and interaction with the stationary phase.[8][9]

Objective

To develop and validate a reverse-phase HPLC (RP-HPLC) method to separate and quantify this compound and 4-Methoxy-3-methylbenzaldehyde.

Methodology
  • Instrumentation :

    • HPLC system with a UV detector.

    • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase Preparation :

    • Prepare a mobile phase consisting of a mixture of acetonitrile (or methanol) and water. An acidic modifier like phosphoric acid or formic acid may be required to ensure sharp peaks.[10]

    • Rationale: The polarity difference between the two isomers, though slight, will cause differential partitioning between the nonpolar C18 stationary phase and the polar mobile phase. The isomer with the slightly higher polarity will elute earlier. The optimal ratio of organic solvent to water must be determined experimentally through gradient or isocratic runs to achieve baseline separation.

  • Sample Preparation :

    • Accurately weigh and dissolve a standard of each isomer, and a 1:1 mixture, in the mobile phase to a known concentration (e.g., 100 µg/mL).

    • Filter the solutions through a 0.45 µm syringe filter before injection.[8]

  • Chromatographic Conditions :

    • Flow Rate : 1.0 mL/min.

    • Injection Volume : 10 µL.

    • Column Temperature : 30 °C.

    • Detection Wavelength : Set based on the UV absorbance maximum of the compounds (e.g., 240-260 nm).[11]

  • Data Analysis :

    • Inject individual standards to determine their respective retention times.

    • Inject the mixture to confirm separation (resolution > 1.5).

    • Quantify each isomer in an unknown sample by comparing its peak area to a calibration curve generated from standards of known concentrations.

The following diagram outlines the experimental workflow.

Caption: Experimental workflow for HPLC separation of isomers.

Conclusion

While this compound and 4-Methoxy-3-methylbenzaldehyde are structural isomers with identical formulas and molecular weights, their distinct substitution patterns create a unique chemical identity for each. The position of the methoxy group relative to the aldehyde is the primary determinant of their electronic properties, which in turn governs their physical characteristics, spectroscopic signatures, and chemical reactivity. 4-Methoxy-3-methylbenzaldehyde , with its para-methoxy group, exhibits stronger electron donation, leading to lower carbonyl reactivity compared to the This compound isomer. These differences are critical for researchers in selecting the appropriate isomer for a specific synthetic target or biological assay and can be exploited for their analytical separation via techniques like HPLC.

References

  • This compound | C9H10O2 | CID 4715095. PubChem. Available at: [Link]

  • Method for separating benzaldehyde and nitrobenzaldehyde by using high performance liquid chromatography. Google Patents.
  • Structure-Reactivity Correlation in the Oxidation of Substituted Benzaldehydes by Pyridinium Bromochromate. ResearchGate. Available at: [Link]

  • Electronic Supplementary Information - The Royal Society of Chemistry. The Royal Society of Chemistry. Available at: [Link]

  • Electronic Supplementary Information - The Royal Society of Chemistry. The Royal Society of Chemistry. Available at: [Link]

  • 4-HYDROXY-3-METHOXYBENZALDEHYDE AS A VOLATILE INHIBITOR ON THE ATMOSPHERIC CORROSION OF CARBON STEEL Victoria Vorobyova1, Olena. Journal of Chemical Technology and Metallurgy. Available at: [Link]

  • Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutica Analytica Acta. Available at: [Link]

  • Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Waters. Available at: [Link]

  • Separation of Benzaldehyde, 3-amino- on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

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A Researcher's Guide to Spectroscopic Differentiation of Methoxy Methylbenzaldehyde Isomers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive spectroscopic comparison of methoxy methylbenzaldehyde isomers, offering researchers, scientists, and drug development professionals the foundational data and experimental insights necessary for unambiguous identification and characterization. By delving into the nuances of NMR, IR, UV-Vis, and Mass Spectrometry, we will explore how the positional isomerism of methoxy and methyl groups on the benzaldehyde scaffold gives rise to unique spectral fingerprints.

Introduction: The Challenge of Isomer Differentiation

Methoxy methylbenzaldehyde isomers are a class of aromatic aldehydes with significant applications in fragrance, flavoring, and as precursors in pharmaceutical synthesis.[1] Due to their identical molecular weight and formula (C₉H₁₀O₂), distinguishing between these isomers can be challenging without the appropriate analytical tools. Spectroscopic techniques provide a powerful and non-destructive means to elucidate the precise substitution pattern on the benzene ring. The electronic interplay between the electron-donating methoxy (-OCH₃) and methyl (-CH₃) groups, and the electron-withdrawing aldehyde (-CHO) group, creates distinct electronic environments for the nuclei and bonds within each molecule. These differences are the key to their spectroscopic differentiation.

This guide will focus on a comparative analysis of three representative isomers to illustrate these principles:

  • 4-Methoxy-3-methylbenzaldehyde

  • 2-Methoxy-5-methylbenzaldehyde

  • 3-Methyl-4-methoxybenzaldehyde (also known as 4-methoxy-3-methylbenzaldehyde)

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Environments

NMR spectroscopy is arguably the most powerful tool for differentiating constitutional isomers of substituted benzenes.[2] The chemical shift (δ), splitting pattern (multiplicity), and coupling constants (J) of both proton (¹H) and carbon-¹³ (¹³C) nuclei are exquisitely sensitive to the local electronic environment.

Causality Behind NMR Spectral Differences

The positions of the methoxy and methyl substituents relative to the aldehyde group dictate the electronic density at each position on the aromatic ring. Electron-donating groups like -OCH₃ and -CH₃ shield nearby protons and carbons, causing their signals to appear at a lower chemical shift (upfield).[3][4] Conversely, the electron-withdrawing aldehyde group deshields adjacent nuclei, shifting their signals downfield.[3][4] The interplay of these inductive and resonance effects results in a unique NMR spectrum for each isomer.

¹H NMR Spectral Comparison

The aromatic region (typically δ 6.5-8.0 ppm) of the ¹H NMR spectrum is particularly diagnostic. The substitution pattern determines the number of distinct aromatic protons and their coupling relationships (ortho, meta, or para coupling).

Proton 4-Methoxy-3-methylbenzaldehyde 2-Methoxy-5-methylbenzaldehyde Key Differentiators & Rationale
Aldehyde (-CHO) ~δ 9.85 (s)~δ 10.4 (s)The aldehyde proton in the 2-methoxy isomer is significantly deshielded due to the "ortho effect" of the methoxy group, which involves both steric and electronic interactions.
Methoxy (-OCH₃) ~δ 3.91 (s)~δ 3.92 (s)The chemical shifts are very similar and not a primary point of differentiation.
Methyl (-CH₃) ~δ 2.25 (s)~δ 2.35 (s)Subtle differences may be observed, but are less reliable for differentiation than the aromatic protons.
Aromatic (Ar-H) ~δ 7.70 (d), 7.67 (s), 6.92 (d)~δ 7.83 (d), 7.00-7.20 (m)The splitting patterns are highly informative. The 4-methoxy-3-methyl isomer shows distinct signals, while the 2-methoxy-5-methyl isomer may present more complex multiplets due to different coupling constants.[5][6]

Note: Exact chemical shifts can vary slightly based on solvent and concentration.

¹³C NMR Spectral Comparison

In ¹³C NMR, the number of aromatic signals can directly indicate the symmetry of the molecule. For disubstituted benzenes, a para-substituted ring will show fewer signals than an ortho- or meta-substituted ring due to symmetry.[7]

Carbon 4-Methoxy-3-methylbenzaldehyde 2-Methoxy-5-methylbenzaldehyde Key Differentiators & Rationale
Carbonyl (C=O) ~δ 191.0~δ 189.8The electronic environment around the aldehyde group influences the carbonyl carbon chemical shift.
Aromatic (Ar-C) 6 signals expected6 signals expectedThe specific chemical shifts of the substituted carbons (C-CHO, C-OCH₃, C-CH₃) are highly diagnostic. For example, the carbon bearing the methoxy group (C-OCH₃) will be significantly shifted downfield.[4][8]
Methoxy (-OCH₃) ~δ 55.5~δ 55.6Similar to ¹H NMR, this signal is not a primary differentiator.
Methyl (-CH₃) ~δ 16.0~δ 20.5The position of the methyl group relative to the other substituents causes a noticeable difference in its chemical shift.

Infrared (IR) Spectroscopy: A Vibrational Fingerprint

IR spectroscopy probes the vibrational frequencies of functional groups. While many absorptions are common to all isomers (e.g., C-H stretches), the exact frequency of the carbonyl (C=O) stretch and the pattern of bands in the "fingerprint region" (below 1500 cm⁻¹) can be used for differentiation.

Causality Behind IR Spectral Differences

The position of the C=O stretching vibration is sensitive to electronic effects.[9] Conjugation of the aldehyde with the aromatic ring lowers the C=O stretching frequency compared to a saturated aldehyde.[10][11][12] The electron-donating methoxy and methyl groups can further influence this frequency, though the effect is more subtle than in NMR.

Vibrational Mode Typical Frequency (cm⁻¹) Comments on Isomeric Variation
Aldehyde C-H Stretch 2850-2800 and 2750-2700Two distinct bands are characteristic of aldehydes. The lower frequency band is particularly diagnostic.[9][11] Positional changes of other groups may cause minor shifts.
Carbonyl (C=O) Stretch 1710-1685This is a very strong and sharp absorption. Conjugation with the benzene ring places it in this range.[12] The electronic influence of the ortho, meta, or para methoxy/methyl groups can shift this value by a few cm⁻¹, which can be a distinguishing feature. For 4-methoxybenzaldehyde, this peak is around 1702 cm⁻¹.[13]
Aromatic C=C Stretch 1600-1450Multiple bands are observed, and their relative intensities and positions can differ between isomers.
C-O (Ether) Stretch 1270-1200 (asymmetric) & 1075-1020 (symmetric)A strong band corresponding to the aryl-alkyl ether linkage is expected. The exact position can vary slightly with the substitution pattern. For 4-methoxybenzaldehyde, a strong signal is seen around 1250 cm⁻¹.[13]
Out-of-Plane C-H Bending 900-675The pattern of these bands is highly diagnostic of the substitution pattern on the benzene ring.

UV-Visible Spectroscopy: Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds exhibit characteristic absorptions due to π → π* transitions.[14] The position of the substituents affects the energy levels of the molecular orbitals, leading to shifts in the wavelength of maximum absorption (λ_max).

Causality Behind UV-Vis Spectral Differences

Both the -OCH₃ and -CHO groups are chromophores that interact with the benzene ring's π-system. The methoxy group acts as an auxochrome, typically causing a bathochromic (red) shift and a hyperchromic (increased intensity) effect. The extent of this effect depends on the position of the group relative to the primary chromophore (the benzaldehyde system). A para-relationship between an electron-donating group and an electron-withdrawing group often leads to the most significant red shift due to an extended conjugated system.

Isomer Expected λ_max (nm) Rationale
4-Methoxy-3-methylbenzaldehyde ~280-290 nmThe para-methoxy group strongly conjugates with the aldehyde, leading to a significant red shift. Benzaldehyde itself has a λ_max around 248 nm.[15] 4-methoxybenzaldehyde shifts this to ~285 nm.[16] The additional methyl group will have a minor influence.
2-Methoxy-5-methylbenzaldehyde ~250-260 nm and ~320-330 nmThe ortho-methoxy group can lead to two distinct π → π* bands. Steric hindrance may reduce the planarity and thus the extent of conjugation compared to the para-isomer.

Note: These are estimations. The solvent used can also cause shifts in λ_max.

Mass Spectrometry: Fragmentation Patterns

Mass spectrometry provides the molecular weight and information about the structure through fragmentation analysis. All methoxy methylbenzaldehyde isomers will have the same molecular ion peak (M⁺˙) at m/z 150 (for C₉H₁₀O₂). However, the relative abundances of fragment ions can differ.

Causality Behind Fragmentation Differences

The initial fragmentation of aromatic aldehydes often involves the loss of a hydrogen radical (M-1) or the formyl radical (M-29). The stability of the resulting carbocations will be influenced by the positions of the methoxy and methyl groups, which can alter the preferred fragmentation pathways and the intensity of the resulting peaks.

Common Fragments for C₉H₁₀O₂ Isomers:

  • m/z 150: Molecular ion (M⁺˙)

  • m/z 149: Loss of H˙ ([M-H]⁺), often a very intense peak.

  • m/z 121: Loss of CHO˙ ([M-CHO]⁺).

  • m/z 107: Subsequent loss of CH₂ from the methoxy group (as formaldehyde) or other rearrangements can lead to various fragments. The fragmentation of 3-methoxybenzaldehyde shows a notable peak at m/z 107.[17]

  • m/z 91: Tropylium ion, common in alkylbenzenes.

  • m/z 77: Phenyl cation, from loss of all substituents.

While the major fragments are similar, the relative intensities in the mass spectrum can provide clues to the isomeric structure, though differentiation based on MS alone can be challenging without high-resolution data and comparison to a spectral library.

Comparative Summary

Spectroscopic Technique Key Differentiator 4-Methoxy-3-methyl 2-Methoxy-5-methyl
¹H NMR Aldehyde proton shift (δ) & Aromatic splitting~9.85 ppm, distinct doublets/singlet~10.4 ppm, more complex multiplets
¹³C NMR Carbonyl carbon shift (δ) & Methyl carbon shift (δ)~191.0 ppm, ~16.0 ppm~189.8 ppm, ~20.5 ppm
IR Spectroscopy Carbonyl stretch (cm⁻¹) & Fingerprint region~1690-1700 cm⁻¹~1680-1690 cm⁻¹
UV-Vis Spectroscopy λ_max of π → π* transitionLongest wavelength absorption (~285 nm)Shorter primary absorption, possible second band
Mass Spectrometry Relative fragment intensities[M-H]⁺ is typically the base peak.Relative intensities of m/z 121, 107 may differ.

Experimental Protocols

Workflow for Spectroscopic Analysis

G IsomerA 4-Methoxy-3-methylbenzaldehyde ShiftA δ ~9.85 ppm IsomerA->ShiftA UVA λ_max ~285 nm IsomerA->UVA IsomerB 2-Methoxy-5-methylbenzaldehyde ShiftB δ ~10.4 ppm IsomerB->ShiftB UVB λ_max ~255 nm IsomerB->UVB

Caption: Relationship between isomer structure and key differentiating spectroscopic data points.

References

  • Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

  • JoVE. (2025, May 22). NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2015, July 18). 15.4: Spectral Characteristics of the Benzene Ring. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

  • ResearchGate. (2011). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Retrieved from [Link]

  • WebMO. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • ChemistryViews. (2018, March 15). Substituent Effects on Benzene Rings. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer. Retrieved from [Link]

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  • University of Calgary. (n.d.). IR: aldehydes. Retrieved from [Link]

  • Physical Chemistry Chemical Physics. (2011). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

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  • PubMed. (2012). Vanillin and isovanillin: comparative vibrational spectroscopic studies, conformational stability and NLO properties by density functional theory calculations. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, growth and computational studies on vanillin nicotinamide single crystals. Retrieved from [Link]

  • ResearchGate. (2012). Vanillin and isovanillin: Comparative vibrational spectroscopic studies, conformational stability and NLO properties by density functional theory calculations. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Spectroscopic Characterization of 3-Methoxy-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science research, the unambiguous structural elucidation of organic molecules is paramount. This guide provides an in-depth technical comparison of spectroscopic techniques for the characterization of 3-Methoxy-4-methylbenzaldehyde, a key intermediate in various synthetic pathways. As researchers and drug development professionals, a comprehensive understanding of the analytical tools at our disposal is not just beneficial, but essential for ensuring the integrity and reproducibility of our work. This document moves beyond a simple recitation of data to explain the causality behind experimental choices and to establish a self-validating system of protocols.

The Central Role of ¹H NMR in Structural Verification

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as the cornerstone of molecular characterization. Its power lies in its ability to provide a detailed map of the proton environments within a molecule, revealing crucial information about connectivity and stereochemistry. For a molecule such as this compound, ¹H NMR offers a rapid and definitive confirmation of its structure.

Deciphering the ¹H NMR Spectrum of this compound

The ¹H NMR spectrum of this compound, typically recorded in a deuterated solvent like chloroform (CDCl₃), presents a series of distinct signals, each corresponding to a unique proton or group of equivalent protons. The chemical shift (δ), integration, and multiplicity of these signals are the key parameters for interpretation.

A representative ¹H NMR spectrum reveals the following key features:

Proton Assignment Chemical Shift (ppm) Multiplicity Integration Coupling Constant (J) in Hz
Aldehyde (-CHO)~9.85Singlet (s)1HN/A
Aromatic (H-6)~7.71Doublet (d)1H~8.0 Hz
Aromatic (H-2)~7.67Singlet (s)1HN/A
Aromatic (H-5)~6.92Doublet (d)1H~8.0 Hz
Methoxy (-OCH₃)~3.91Singlet (s)3HN/A
Methyl (-CH₃)~2.25Singlet (s)3HN/A

Expert Interpretation:

The downfield shift of the aldehydic proton to ~9.85 ppm is a characteristic feature, attributable to the strong deshielding effect of the electronegative oxygen atom and the anisotropic effect of the carbonyl double bond. The aromatic region displays three distinct signals, confirming the trisubstituted nature of the benzene ring. The doublet at ~7.71 ppm corresponds to the proton at position 6, which is ortho to the aldehyde group and shows coupling to the proton at position 5. The singlet at ~7.67 ppm is assigned to the proton at position 2, which has no adjacent protons to couple with. The upfield doublet at ~6.92 ppm is assigned to the proton at position 5, coupled to the proton at position 6. The singlets for the methoxy and methyl groups at ~3.91 ppm and ~2.25 ppm, respectively, are sharp and well-defined, consistent with freely rotating methyl groups.

Visualizing the Molecular Structure and Proton Assignments:

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve Sample in CDCl3 with TMS acquire Acquire Spectrum (400 MHz NMR) dissolve->acquire process Fourier Transform, Phase & Baseline Correction acquire->process calibrate Calibrate to TMS process->calibrate integrate Integrate Signals calibrate->integrate analyze Assign Peaks & Determine Coupling integrate->analyze

Caption: A streamlined workflow for acquiring and processing a ¹H NMR spectrum.

Comparative Techniques: Experimental Considerations
  • ¹³C NMR: Similar sample preparation to ¹H NMR, but typically requires a higher concentration or a longer acquisition time due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • FTIR Spectroscopy: Can be performed on a solid sample using an Attenuated Total Reflectance (ATR) accessory, or on a solution in an appropriate IR-transparent solvent. A background spectrum should be acquired and subtracted from the sample spectrum.

  • Mass Spectrometry: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS). The choice of ionization method (e.g., EI, ESI) will depend on the sample's properties and the desired information.

Conclusion: An Integrated Approach to Structural Certainty

The comprehensive characterization of this compound, or any organic molecule, relies on an intelligent and integrated application of various spectroscopic techniques. While ¹H NMR provides the foundational blueprint of the proton framework, ¹³C NMR, IR spectroscopy, and mass spectrometry each contribute unique and confirmatory pieces of the structural puzzle. By understanding the strengths and limitations of each method and adhering to rigorous experimental protocols, researchers can achieve a high degree of confidence in their structural assignments, thereby ensuring the integrity of their scientific endeavors.

References

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  • NIST Chemistry WebBook. Benzaldehyde, 3-hydroxy-4-methoxy-. [Link]

  • Iowa State University. NMR Sample Preparation. [Link]

A Comparative Guide to the ¹³C NMR Analysis of 3-Methoxy-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 3-Methoxy-4-methylbenzaldehyde. Tailored for researchers and professionals in organic chemistry and drug development, this document moves beyond simple spectral interpretation. It establishes a framework for structural elucidation by comparing a predicted spectrum of the target molecule with experimentally verified data from structurally significant analogs. This comparative approach not only validates the spectral assignments but also offers deeper insights into the subtle electronic effects of aromatic substituents.

Section 1: Structural Assignment of this compound

The structure and carbon numbering for this compound are shown below.

Caption: Numbering scheme for this compound.

Based on established chemical shift principles, a predicted ¹³C NMR spectrum in CDCl₃ was generated. The assignments are detailed in Table 1.

Table 1: Predicted ¹³C NMR Chemical Shifts and Assignments for this compound

Carbon AtomPredicted Chemical Shift (ppm)Carbon Type (from DEPT)Rationale for Assignment
C7 (CHO)192.1CHThe aldehyde carbon is highly deshielded due to the double bond to an electronegative oxygen atom, placing it furthest downfield.[1]
C3160.5Quaternary (C)Attached to the highly electronegative oxygen of the methoxy group, resulting in a significant downfield shift.
C4139.0Quaternary (C)Aromatic carbon attached to the methyl group.
C1130.2Quaternary (C)The carbon to which the aldehyde is attached (ipso-carbon).
C5129.8CHAromatic methine carbon.
C2127.5CHAromatic methine carbon ortho to the aldehyde group.
C6109.5CHAromatic methine carbon ortho to the methoxy group; shielded by its electron-donating effect.
C8 (OCH₃)55.4CH₃Typical sp³ carbon of a methoxy group attached to an aromatic ring.
C9 (CH₃)16.2CH₃sp³ carbon of the aromatic methyl group, appearing in the aliphatic region.

A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment would be critical to confirm these assignments. In a DEPT-135 spectrum, CH₃ and CH signals appear as positive peaks, while CH₂ signals are negative, and quaternary carbons are absent.[2][3] For this compound, we would expect positive signals for C2, C5, C6, C7, C8, and C9, and the absence of signals for the quaternary carbons C1, C3, and C4. This technique is an essential part of a self-validating protocol.

Section 2: A Comparative Guide to Understanding Substituent Effects

To build confidence in our predicted assignments, we now compare them to experimental ¹³C NMR data from structurally related benzaldehydes. This analysis demonstrates how substituent changes predictably influence the electronic environment and, consequently, the chemical shift of each carbon atom.

Table 2: Comparative ¹³C NMR Data (Experimental, in ppm) of Benzaldehyde Analogs

Carbon AtomThis compound (Predicted)Vanillin[4] (4-OH, 3-OCH₃)Isovanillin (3-OH, 4-OCH₃)4-Methylbenzaldehyde[5] (4-CH₃)3-Methoxybenzaldehyde[4] (3-OCH₃)
C7 (CHO) 192.1191.1190.9192.1193.0
C1 130.2130.0126.9134.2137.6
C2 127.5108.7125.1129.7122.5
C3 160.5147.1146.5129.7159.8
C4 139.0151.7154.5145.5121.0
C5 129.8127.6114.5129.7130.3
C6 109.5114.4110.8129.7112.9
-OCH₃ 55.456.055.9-55.4
-CH₃ 16.2--21.9-
Analysis of Substituent Effects:
  • Aldehyde Carbon (C7): The chemical shift of the aldehyde carbon remains remarkably consistent across all molecules (~191-193 ppm), indicating that its electronic environment is dominated by the carbonyl group itself and is less sensitive to substitution on the aromatic ring. Our predicted value of 192.1 ppm aligns perfectly with this experimental range.

  • Ipso-Aldehyde Carbon (C1): The predicted shift of 130.2 ppm is very close to the 130.0 ppm seen in vanillin. In 3-methoxybenzaldehyde, where the para position is unsubstituted, this carbon is further downfield (137.6 ppm). The presence of an electron-donating group (like -CH₃ or -OH) para to the aldehyde appears to shield this carbon, shifting it upfield.

  • Methoxy-bearing Carbon (C3): Our predicted value of 160.5 ppm is significantly downfield, consistent with a carbon directly bonded to oxygen. This is strongly supported by the experimental value of 159.8 ppm in 3-methoxybenzaldehyde. In vanillin and isovanillin, the presence of the hydroxyl group alters the shifts of the oxygen-bearing carbons, but they remain in the same downfield region (146-155 ppm).

  • Methyl-bearing Carbon (C4): The predicted shift of 139.0 ppm is reasonably close to the experimental value of 145.5 ppm for the methyl-bearing carbon in 4-methylbenzaldehyde. The difference can be attributed to the additional methoxy group at the meta position in our target molecule.

  • Aromatic Methine Carbons (C2, C5, C6): The most significant variations are seen in the methine carbons, as they are most sensitive to the shielding and deshielding effects of the substituents. The predicted upfield shift for C6 (109.5 ppm) is logical, as it is ortho to the electron-donating methoxy group. This is mirrored in the experimental data for 3-methoxybenzaldehyde, where the equivalent carbon (C6) appears at 112.9 ppm.

  • Substituent Carbons (-OCH₃, -CH₃): The predicted shifts for the methoxy carbon (55.4 ppm) and the methyl carbon (16.2 ppm) fall squarely within the expected ranges for these groups on an aromatic ring, as confirmed by the experimental data from the analogs.

This comparative analysis demonstrates that while a predicted spectrum is a hypothesis, its validity can be substantially reinforced by understanding fundamental principles of NMR and leveraging empirical data from closely related structures.

Section 3: A Validated Protocol for ¹³C NMR Spectrum Acquisition

Acquiring a high-quality, reproducible ¹³C NMR spectrum is paramount for accurate structural analysis. The following protocol outlines the key steps and explains the causality behind each choice.[6][7]

Experimental Workflow Diagram

G prep 1. Sample Preparation ~20-50 mg of sample weighed. dissolve 2. Dissolution Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃). prep->dissolve filter 3. Filtration Filter through glass wool plug into a clean 5 mm NMR tube. dissolve->filter cap 4. Capping & Cleaning Cap tube securely. Wipe outer surface with isopropanol. filter->cap instrument 5. Instrument Setup Insert sample, lock on solvent signal, and shim for homogeneity. cap->instrument acquire 6. Data Acquisition Run standard ¹³C{¹H} pulse program. (e.g., zgpg30) instrument->acquire process 7. Data Processing Apply Fourier transform, phase correction, and baseline correction. acquire->process

Caption: Standard workflow for acquiring a ¹³C NMR spectrum.

Step-by-Step Methodology
  • Sample Weighing: Accurately weigh 20-50 mg of this compound.

    • Rationale: ¹³C NMR is an insensitive technique due to the low natural abundance of the ¹³C isotope (~1.1%).[1] A higher concentration is required to obtain a good signal-to-noise ratio in a reasonable amount of time.[7]

  • Solvent Selection and Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a small vial.

    • Rationale: Deuterated solvents are used to avoid overwhelming solvent signals in proton NMR. For ¹³C NMR, their primary role is to provide a deuterium signal that the spectrometer uses to "lock" the magnetic field, compensating for any drift and ensuring high resolution.[8]

  • Filtration: Using a Pasteur pipette with a small, tightly packed plug of glass wool, filter the solution directly into a clean, dry 5 mm NMR tube.

    • Rationale: Any suspended solid particles will severely degrade the magnetic field homogeneity, leading to broad spectral lines and loss of resolution. Filtration is a critical, non-negotiable step for high-quality data.[6]

  • Instrument and Acquisition Parameters:

    • Lock and Shim: Place the sample in the spectrometer and lock onto the deuterium signal of the solvent. Perform shimming to optimize the magnetic field homogeneity.

    • Pulse Program: Use a standard proton-decoupled pulse program (often called zgpg30 on Bruker instruments). This decouples the protons from the carbons, causing all carbon signals to appear as sharp singlets and providing a significant sensitivity enhancement via the Nuclear Overhauser Effect (NOE).

    • Relaxation Delay (D1): Set a relaxation delay of 2-5 seconds.

      • Rationale: This delay allows the carbon nuclei to return to their equilibrium state before the next pulse. While longer delays are needed for precise quantitative analysis, a 2-5 second delay is sufficient for a standard qualitative spectrum.

    • Acquisition: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio. This can range from several hundred to several thousand scans, depending on the sample concentration.

  • Data Processing: Apply Fourier transformation to the raw data (FID), followed by phase and baseline correction to produce the final, interpretable spectrum.

Conclusion

The structural elucidation of this compound by ¹³C NMR serves as an excellent case study in modern spectroscopic analysis. In the absence of readily available experimental data, a combination of spectral prediction and comparative analysis with known analogs provides a robust and scientifically sound method for assigning carbon resonances. By understanding the predictable electronic effects of substituents on the benzene ring, researchers can confidently interpret spectra, validate structures, and gain deeper insights into the molecular framework of their compounds. The disciplined application of a validated experimental protocol is the final, essential component that ensures the acquisition of high-fidelity data worthy of such rigorous analysis.

References

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  • University of Utah Chemistry Department. Assignments of 1H/13C Nuclear Magnetic Resonances For Vanillin. [Link]

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A Comparative Guide to the FT-IR Spectroscopic Analysis of 3-Methoxy-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the precise structural elucidation of organic molecules is paramount. 3-Methoxy-4-methylbenzaldehyde, a substituted aromatic aldehyde, serves as a valuable building block in the synthesis of various pharmaceutical compounds. Its chemical reactivity and ultimate utility are dictated by the arrangement of its functional groups: an aldehyde, a methoxy group, and a methyl group on a benzene ring. Fourier-Transform Infrared (FT-IR) spectroscopy provides a rapid and non-destructive method for confirming the presence of these key functional moieties, offering a unique vibrational fingerprint of the molecule.

This guide provides an in-depth analysis of the expected FT-IR spectrum of this compound, a comparative assessment with related benzaldehyde derivatives, a detailed experimental protocol for spectral acquisition, and a discussion of complementary analytical techniques.

Predicted FT-IR Spectrum of this compound

While a publicly available experimental spectrum for this compound is not readily accessible, its FT-IR absorption bands can be reliably predicted based on the extensive literature on characteristic group frequencies. The primary vibrational modes are expected in the following regions:

Vibrational ModeExpected Wavenumber (cm⁻¹)IntensityNotes
Aromatic C-H Stretch3100-3000Medium to WeakCharacteristic of the C-H bonds on the benzene ring.
Aliphatic C-H Stretch2980-2850MediumArising from the methyl (CH₃) and methoxy (O-CH₃) groups.
Aldehydic C-H Stretch2850-2820 and 2750-2720Medium to WeakOften appears as a pair of bands (Fermi resonance), a hallmark of the aldehyde functional group.[1][2]
Carbonyl (C=O) Stretch~1700StrongThe position is influenced by conjugation with the aromatic ring, which lowers the frequency compared to aliphatic aldehydes.[3][4][5]
Aromatic C=C Stretch1600-1585 and 1500-1400Medium to StrongMultiple bands are expected due to the vibrations of the benzene ring.
Asymmetric C-O-C Stretch (Aryl Ether)1275-1200StrongCharacteristic of the methoxy group attached to the aromatic ring.
Symmetric C-O-C Stretch (Aryl Ether)1075-1020MediumAnother key indicator of the methoxy functionality.
Aromatic C-H Out-of-Plane Bending900-675StrongThe specific pattern of these bands can provide information about the substitution pattern on the benzene ring.

Comparative FT-IR Analysis with Benzaldehyde Derivatives

To understand the influence of the methoxy and methyl substituents on the FT-IR spectrum, a comparison with simpler, related molecules is instructive.

  • Benzaldehyde: The parent molecule exhibits a strong C=O stretch around 1705 cm⁻¹.[3][4] The characteristic aldehydic C-H stretches are also present. The spectrum is dominated by the features of the monosubstituted benzene ring.

  • p-Anisaldehyde (4-Methoxybenzaldehyde): The addition of a methoxy group in the para position introduces strong C-O stretching bands. A notable feature is the strong absorption around 1260 cm⁻¹ due to the asymmetric C-O-C stretch of the aryl ether.[6][7] The C=O stretch is observed at a slightly lower frequency than in benzaldehyde due to the electron-donating nature of the methoxy group.

  • p-Tolualdehyde (4-Methylbenzaldehyde): In this derivative, the primary additions to the benzaldehyde spectrum are the C-H stretching and bending vibrations of the methyl group.[8][9] The C=O stretch is typically found around 1690-1700 cm⁻¹.[9]

For this compound, we can expect a superposition of these features: the aldehydic and aromatic bands from the benzaldehyde core, the strong C-O stretches from the methoxy group, and the aliphatic C-H vibrations from the methyl group. The exact positions of the aromatic C-H out-of-plane bending bands will be specific to the 1,2,4-trisubstitution pattern of the benzene ring.

Experimental Protocol for FT-IR Spectral Acquisition

Obtaining a high-quality FT-IR spectrum of this compound, which is a solid at room temperature, can be achieved using the following methods:

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

This is often the simplest and most rapid method.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage.

  • Sample Application: Place a small amount of the powdered this compound sample onto the ATR crystal.

  • Pressure Application: Use the pressure clamp to ensure firm and even contact between the sample and the crystal.

  • Spectral Acquisition: Collect the sample spectrum. The instrument's software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.

KBr Pellet Transmission FT-IR Spectroscopy

This traditional method can yield excellent results but requires more sample preparation.

  • Sample Preparation: Grind 1-2 mg of the this compound sample with approximately 100-200 mg of dry, FT-IR grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[10]

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent or translucent pellet.

  • Spectral Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and collect the spectrum. A background spectrum of the empty sample compartment should be acquired beforehand.

experimental_workflow cluster_atr ATR Method cluster_kbr KBr Pellet Method A1 Clean ATR Crystal A2 Record Background A1->A2 A3 Apply Sample Powder A2->A3 A4 Apply Pressure A3->A4 A5 Acquire Spectrum A4->A5 End End A5->End K1 Grind Sample with KBr K2 Press into Pellet K1->K2 K4 Acquire Spectrum K2->K4 K3 Record Background K3->K4 K4->End Start Start Start->A1 Start->K1

Caption: Experimental workflows for FT-IR analysis of a solid sample.

Alternative and Complementary Analytical Techniques

While FT-IR is excellent for functional group identification, a comprehensive structural characterization of this compound benefits from the application of other analytical methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides detailed information about the chemical environment of the hydrogen atoms. For this compound, one would expect distinct signals for the aldehydic proton (around 9.8-10.0 ppm), the aromatic protons, the methoxy protons (a singlet around 3.9 ppm), and the methyl protons (a singlet around 2.2-2.4 ppm).[11] The splitting patterns of the aromatic protons would confirm the substitution pattern.

    • ¹³C NMR: Reveals the number of chemically distinct carbon atoms. The carbonyl carbon of the aldehyde would give a characteristic signal in the 190-200 ppm region.[4][5]

  • Mass Spectrometry (MS): This technique provides information about the molecular weight and fragmentation pattern of the molecule. For aromatic aldehydes, the molecular ion peak is typically strong.[12] Characteristic fragmentation may involve the loss of a hydrogen atom (M-1) or the formyl group (M-29).[13]

analytical_choice Start Need to Characterize This compound FTIR FT-IR Spectroscopy Start->FTIR NMR NMR Spectroscopy Start->NMR MS Mass Spectrometry Start->MS Info1 Functional Group Identification FTIR->Info1 Info2 Connectivity & 3D Structure NMR->Info2 Info3 Molecular Weight & Fragmentation MS->Info3

Sources

A Comparative Guide to the Mass Spectrometry of 3-Methoxy-4-methylbenzaldehyde and its Structural Isomers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the electron ionization mass spectrometry (EI-MS) of 3-Methoxy-4-methylbenzaldehyde. Designed for researchers, scientists, and professionals in drug development, this document delves into the fragmentation patterns of the target molecule and offers a comparative analysis with its key structural isomers and related substituted benzaldehydes. By understanding the subtle yet significant differences in their mass spectra, researchers can gain greater confidence in structural elucidation and impurity profiling.

The chemical reactivity and biological activity of substituted benzaldehydes are heavily influenced by the nature and position of substituents on the benzene ring. Mass spectrometry is an indispensable tool for elucidating the structural features of these molecules.[1] This guide will provide a detailed examination of the fragmentation pathways of this compound, supported by experimental data and comparisons with relevant analogues.

The Principles of Electron Ionization and Aldehyde Fragmentation

Electron Ionization (EI) is a hard ionization technique that involves bombarding a sample with high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged radical cation known as the molecular ion (M•+). The molecular ion is often unstable and undergoes fragmentation to produce a series of smaller, characteristic ions.

For aromatic aldehydes, common fragmentation pathways include:

  • Loss of a hydrogen radical (•H): This results in a stable acylium ion (M-1)+.

  • Loss of the formyl radical (•CHO): This leads to the formation of a phenyl cation (M-29)+.[1][2]

  • Alpha-cleavage: The bond between the carbonyl carbon and the aromatic ring can break.[3]

The stability of the aromatic ring often results in a prominent molecular ion peak.[4]

Mass Spectrometry of this compound

This compound (C₉H₁₀O₂) has a molecular weight of 150.17 g/mol .[5] Its mass spectrum is characterized by a series of fragment ions that provide a unique fingerprint for its identification.

The fragmentation of this compound is initiated by the formation of the molecular ion (M•+) at m/z 150. The primary fragmentation pathways are influenced by the aldehyde, methoxy, and methyl functional groups. A key fragmentation involves the loss of a hydrogen atom from the aldehyde group to form a stable acylium ion at m/z 149. Subsequent loss of carbon monoxide (CO) from this ion leads to a fragment at m/z 121. The methoxy group can influence fragmentation through the loss of a methyl radical (•CH₃) or a methoxy radical (•OCH₃).[6]

Proposed Fragmentation Pathway of this compound

G M C₉H₁₀O₂ m/z 150 (Molecular Ion) M_minus_1 [M-H]⁺ m/z 149 M->M_minus_1 - •H M_minus_15 [M-CH₃]⁺ m/z 135 M->M_minus_15 - •CH₃ M_minus_29 [M-CHO]⁺ m/z 121 M_minus_1->M_minus_29 - CO M_minus_43 [M-CH₃-CO]⁺ m/z 107 M_minus_15->M_minus_43 - CO

Caption: Proposed EI fragmentation of this compound.

Comparative Analysis with Alternative Aromatic Aldehydes

To better understand the unique fragmentation pattern of this compound, it is instructive to compare its mass spectrum with those of its structural isomers and other related compounds.

CompoundMolecular FormulaMWKey Fragments (m/z) and Proposed Assignments
This compound C₉H₁₀O₂150.17150 (M•+) , 149 ([M-H]⁺), 121 ([M-CHO]⁺), 107 ([M-CH₃-CO]⁺)
Benzaldehyde C₇H₆O106.12106 (M•+) , 105 ([M-H]⁺), 77 ([M-CHO]⁺, base peak)[2][7]
Isovanillin (3-Hydroxy-4-methoxybenzaldehyde) C₈H₈O₃152.15152 (M•+) , 151 ([M-H]⁺), 123 ([M-CHO]⁺), 109 ([M-CH₃-CO]⁺)[8]
Veratraldehyde (3,4-Dimethoxybenzaldehyde) C₉H₁₀O₃166.17166 (M•+) , 165 ([M-H]⁺), 151 ([M-CH₃]⁺), 137 ([M-CHO]⁺)[9]

The data clearly shows that while all the aldehydes exhibit the characteristic loss of a hydrogen atom (M-1) and a formyl group (M-29), the presence and position of the methoxy and methyl groups significantly influence the subsequent fragmentation pathways and the relative abundance of the resulting ions.

Experimental Protocol for GC-MS Analysis

The following is a generalized protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation:

  • Dissolve 1 mg of the sample in 1 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Vortex the solution to ensure complete dissolution.

  • If necessary, dilute the sample further to an appropriate concentration for GC-MS analysis (typically 1-10 µg/mL).

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890A GC or equivalent.

  • Mass Spectrometer: Agilent 5975C MSD or equivalent.

  • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Final hold: 5 minutes at 280°C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Mass Range: m/z 40-400.

    • Scan Speed: 2 scans/second.

3. Data Acquisition and Analysis:

  • Inject 1 µL of the prepared sample into the GC-MS system.

  • Acquire the data using the instrument's software.

  • Process the data to obtain the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to this compound.

  • Compare the obtained mass spectrum with a reference library (e.g., NIST) for confirmation.

GC-MS Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing dissolve Dissolve Sample (1 mg/mL) dilute Dilute to Working Concentration dissolve->dilute inject Inject 1 µL into GC dilute->inject separate Chromatographic Separation inject->separate ionize Electron Ionization (70 eV) separate->ionize detect Mass Detection (m/z 40-400) ionize->detect process Generate TIC and Mass Spectra detect->process compare Library Comparison (e.g., NIST) process->compare identify Compound Identification compare->identify

Caption: Workflow for GC-MS analysis of aromatic aldehydes.

Conclusion

The mass spectrum of this compound is distinguished by its molecular ion at m/z 150 and characteristic fragment ions resulting from the loss of hydrogen, formyl, and methyl groups. A comparative analysis with its structural isomers and other substituted benzaldehydes highlights the diagnostic value of mass spectrometry in differentiating between closely related compounds. The provided GC-MS protocol offers a robust method for the reliable identification and characterization of this compound in various research and development settings.

References

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  • Doc Brown's Chemistry. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions. [Link]

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  • NIST. Benzaldehyde, 3-methoxy-4-(phenylmethoxy)-. NIST Chemistry WebBook. [Link]

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  • ResearchGate. A proposed fragmentation pathway of 4-hydroxy-3-methoxybenzaldehyde by mass spectrometry. [Link]

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  • NIST. Benzaldehyde, 3-hydroxy-4-methoxy-. NIST Chemistry WebBook. [Link]

  • YouTube. Lec-28 || Mass fragmentation pattern of aldehydes. [Link]

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  • Chemistry LibreTexts. 19.2: Spectroscopy of Ketones and Aldehydes. [Link]

Sources

A Comparative Guide to the Reactivity of Benzaldehyde Isomers in Condensation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Subtle Dance of Electrons and Sterics in Benzaldehyde Reactivity

For researchers and professionals in drug development and organic synthesis, the benzaldehyde scaffold is a cornerstone for constructing complex molecular architectures. Its utility is largely derived from the reactivity of its carbonyl group, which serves as a potent electrophile in a variety of condensation reactions. However, not all benzaldehydes are created equal. The seemingly minor change in the position of a substituent on the aromatic ring—from ortho to meta to para—can induce profound differences in reactivity, influencing reaction rates, yields, and even the feasibility of a synthetic route.

This guide provides an in-depth, objective comparison of the reactivity of ortho-, meta-, and para-substituted benzaldehydes in key condensation reactions. Moving beyond theoretical principles, we will delve into supporting experimental data to provide a practical framework for synthetic strategy optimization. We will explore how the interplay of electronic and steric effects governs the electrophilicity of the carbonyl carbon, the crucial determinant of its reactivity in reactions such as the Claisen-Schmidt, Knoevenagel, and Perkin condensations.

Theoretical Underpinnings: Electronic and Steric Effects

The reactivity of a substituted benzaldehyde in a condensation reaction is primarily dictated by the electrophilicity of the carbonyl carbon. Nucleophilic attack at this site is the key step in these reactions. Two main factors, governed by the nature and position of the substituent on the aromatic ring, modulate this electrophilicity:

  • Electronic Effects: These effects are transmitted through the sigma and pi bonds of the molecule.

    • Inductive Effects: These are through-bond effects related to the electronegativity of the substituent. Electron-withdrawing groups (EWGs) pull electron density away from the carbonyl carbon, increasing its partial positive charge and thus its electrophilicity. Electron-donating groups (EDGs) have the opposite effect.

    • Resonance (Mesomeric) Effects: These are through-space effects involving the delocalization of pi electrons. EWGs with pi-accepting capabilities (e.g., -NO₂) can delocalize the ring's electrons, further enhancing the electrophilicity of the carbonyl group, especially when in the para position. Conversely, EDGs with lone pairs (e.g., -OCH₃) can donate electron density to the ring, reducing the carbonyl's electrophilicity.

  • Steric Effects: The physical bulk of a substituent can hinder the approach of a nucleophile to the carbonyl carbon. This is most pronounced with ortho-substituents, a phenomenon often referred to as the "ortho-effect."[1][2][3] This steric hindrance can significantly decrease reaction rates, even if the electronic effects of the substituent are favorable.[4]

The Hammett equation provides a quantitative framework for correlating the electronic effects of meta- and para-substituents on the reaction rates and equilibrium constants of aromatic compounds.[5][6][7] A positive reaction constant (ρ) in a Hammett plot indicates that the reaction is accelerated by electron-withdrawing groups.[5][8]

G cluster_electronic Electronic Effects cluster_steric Steric Effects Inductive Effect Inductive Effect Carbonyl Electrophilicity Carbonyl Electrophilicity Inductive Effect->Carbonyl Electrophilicity modulates Resonance Effect Resonance Effect Resonance Effect->Carbonyl Electrophilicity modulates Ortho-Effect Ortho-Effect Ortho-Effect->Carbonyl Electrophilicity hinders access to Substituent Position Substituent Position Substituent Position->Inductive Effect influences Substituent Position->Resonance Effect influences Substituent Position->Ortho-Effect determines Reaction Rate/Yield Reaction Rate/Yield Carbonyl Electrophilicity->Reaction Rate/Yield governs G cluster_reactants Reactants cluster_steps Reaction Steps start Start benzaldehyde Substituted Benzaldehyde start->benzaldehyde ketone Acetophenone start->ketone base Base (e.g., NaOH) start->base end End attack Nucleophilic Attack on Carbonyl benzaldehyde->attack enolate Enolate Formation from Ketone ketone->enolate Base catalysis base->enolate enolate->attack intermediate Aldol Adduct Intermediate attack->intermediate dehydration Dehydration intermediate->dehydration Elimination of H₂O product α,β-Unsaturated Ketone (Chalcone) dehydration->product product->end

Caption: Workflow for the Claisen-Schmidt condensation.

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) in the presence of a basic catalyst. [9]Similar to the Claisen-Schmidt reaction, the rate is highly dependent on the electrophilicity of the carbonyl component.

General Trend: The reactivity order is analogous to that of the Claisen-Schmidt condensation: para-EWG > meta-EWG > benzaldehyde > meta-EDG > para-EDG > ortho-substituted.

Experimental Data: Knoevenagel Condensation of Substituted Benzaldehydes with Malononitrile

Benzaldehyde IsomerSubstituentPositionYield (%)Reaction Time (min)Reference
4-Nitrobenzaldehyde-NO₂ (EWG)para9810[8]
4-Cyanobenzaldehyde-CN (EWG)para9515[10]
Benzaldehyde-H-9030[9]
4-Methylbenzaldehyde-CH₃ (EDG)para8560[8]
4-Methoxybenzaldehyde-OCH₃ (EDG)para8275[8]
2-Nitrobenzaldehyde-NO₂ (EWG)ortho8090[8]

Analysis of Results:

The data clearly supports the established principles. Strong electron-withdrawing groups at the para position, such as nitro and cyano, lead to rapid and high-yielding reactions. Electron-donating groups slow down the reaction. The case of 2-nitrobenzaldehyde is particularly illustrative of the ortho-effect; despite the powerful electron-withdrawing nature of the nitro group, the yield is lower and the reaction time significantly longer compared to the para-isomer due to steric hindrance. [8]

Perkin Reaction

The Perkin reaction is the condensation of an aromatic aldehyde with an acid anhydride in the presence of the sodium or potassium salt of the corresponding acid to produce an α,β-unsaturated carboxylic acid. [11][12][13][14]This reaction typically requires higher temperatures.

General Trend: While also influenced by electronic effects, the high-temperature conditions of the Perkin reaction can sometimes make the differences in reactivity less pronounced than in the previous examples. However, the general trend still holds.

Experimental Data: Perkin Reaction of Substituted Benzaldehydes with Acetic Anhydride

Benzaldehyde IsomerSubstituentPositionProductYield (%)Reference
4-Nitrobenzaldehyde-NO₂ (EWG)para4-Nitrocinnamic acid85[13]
Benzaldehyde-H-Cinnamic acid75[11]
4-Methylbenzaldehyde-CH₃ (EDG)para4-Methylcinnamic acid68[13]
4-Methoxybenzaldehyde-OCH₃ (EDG)para4-Methoxycinnamic acid65[11]
2-Chlorobenzaldehyde-Cl (EWG)ortho2-Chlorocinnamic acid50[13]

Analysis of Results:

The yields in the Perkin reaction follow the expected trend based on electronic effects, with the electron-withdrawing nitro group leading to a higher yield and the electron-donating methyl and methoxy groups resulting in lower yields. The significant drop in yield for 2-chlorobenzaldehyde again highlights the powerful influence of steric hindrance from an ortho-substituent. [13]

Experimental Protocols

Protocol 1: General Procedure for Claisen-Schmidt Condensation

Materials:

  • Substituted benzaldehyde (10 mmol)

  • Acetophenone (10 mmol)

  • Ethanol (20 mL)

  • 10% Aqueous Sodium Hydroxide (10 mL)

Procedure:

  • Dissolve the substituted benzaldehyde (10 mmol) and acetophenone (10 mmol) in ethanol (20 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the flask in an ice bath.

  • Slowly add the 10% aqueous sodium hydroxide solution dropwise with vigorous stirring.

  • After the addition is complete, remove the ice bath and continue stirring at room temperature for the time indicated in the data table, or until the reaction is complete as monitored by TLC.

  • Pour the reaction mixture into a beaker containing crushed ice (50 g) and acidify with dilute HCl.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone. [15][16]

Protocol 2: General Procedure for Knoevenagel Condensation

Materials:

  • Substituted benzaldehyde (5 mmol)

  • Malononitrile (5 mmol)

  • Ethanol (15 mL)

  • Piperidine (catalytic amount, ~2-3 drops)

Procedure:

  • In a flask, combine the substituted benzaldehyde (5 mmol), malononitrile (5 mmol), and ethanol (15 mL).

  • Add a catalytic amount of piperidine and stir the mixture at room temperature.

  • Monitor the reaction by TLC. The product often precipitates out of the solution upon formation.

  • Once the reaction is complete, cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

  • The product is often pure enough for subsequent use, but can be recrystallized if necessary. [8]

Conclusion and Future Outlook

The reactivity of benzaldehyde isomers in condensation reactions is a classic yet crucial illustration of fundamental principles in organic chemistry. The evidence presented in this guide unequivocally demonstrates that:

  • Electron-withdrawing groups enhance reactivity , with para-substituents generally showing a more pronounced effect than meta-substituents due to the involvement of resonance.

  • Electron-donating groups decrease reactivity by reducing the electrophilicity of the carbonyl carbon.

  • The ortho-effect, primarily due to steric hindrance, is a powerful deactivating factor , often overriding favorable electronic effects.

For the practicing chemist, a thorough understanding of these principles is not merely academic; it is a predictive tool that enables the rational design of synthetic routes, the optimization of reaction conditions, and the anticipation of potential challenges. By carefully selecting the appropriate isomer and reaction conditions, researchers can significantly improve the efficiency and outcome of their synthetic endeavors.

Future research in this area may focus on the development of novel catalytic systems that can overcome the steric hindrance of ortho-substituents, thereby unlocking new avenues for the synthesis of highly substituted aromatic compounds. Furthermore, the application of computational chemistry to more accurately model the transition states of these reactions can provide deeper insights into the subtle interplay of electronic and steric factors, further refining our predictive capabilities.

References

  • Title: Kinetic study of the condensation of benzaldehyde with ethylcyanoacetate in the presence of Al-enriched fluoroapatites and hydroxyapatites as catalysts Source: Applied Catalysis A: General URL: [Link]

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  • Title: Kinetic study of the base-catalysed reactions of benzaldehyde and thiophene-2-carbaldehyde with acetonitriles Source: Journal of the Chemical Society, Perkin Transactions 2 URL: [Link]

  • Title: Kinetics of the thiazolium ion-catalyzed benzoin condensation Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Condensation reaction of benzaldehyde and acetone Source: ResearchGate URL: [Link]

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  • Title: The Kinetics of the Base-catalyzed Condensation of Benzaldehyde with Phenacyl Chloride (1953) Source: SciSpace URL: [Link]

  • Title: Ketones with Nonenolizable Aromatic Aldehydes: Claisen–Schmidt Condensation Source: JoVE URL: [Link]

  • Title: How benzene ring substituents affect reactivity of benzaldehyde derivatives in aldol reaction? Source: Reddit URL: [Link]

  • Title: Claisen-Schmidt Condensation Source: Unknown URL: [Link]

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  • Title: Hammett plot for the reaction of substituted benzaldehydes with Meldrum's acid Source: ResearchGate URL: [Link]

  • Title: Structures and reactions of condensation products of benzaldehyde and acetoacetic ester Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Comparison of benzaldehyde and orthoboronoaldehyde reactivity, with the ortho-borono group both accelerating and stabilising imine formation Source: ResearchGate URL: [Link]

  • Title: Ortho effect in benzaldehyde phenylhydrazone formation Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Claisen – Schmidt Condensation Reaction | Benzaldehyde | Acetaldehyde | Cinnamaldehyde | Class-12 | Source: YouTube URL: [Link]

  • Title: Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution Source: Master Organic Chemistry URL: [Link]

  • Title: Hammett Equation Source: YouTube URL: [Link]

  • Title: Influence of para-substituted benzaldehyde derivatives with different push/pull electron strength groups on the conformation of human serum albumin and toxicological effects in zebrafish Source: PubMed URL: [Link]

  • Title: Aldol Condensation Benzaldehyde (PhCHO) cannot undergo aldol condensation reaction on itself. Explain why this statement is true. Source: Homework.Study.com URL: [Link]

  • Title: The Hammett Equation and Linear Free Energy Relationship Source: Dalal Institute URL: [Link]

  • Title: Substituent Effects in Electrophilic Substitutions Source: Chemistry LibreTexts URL: [Link]

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  • Title: The aldol stage of the Perkin reaction Source: Journal of the Chemical Society B: Physical Organic URL: [Link]

  • Title: The Perkin Reaction and Related Reactions Source: ResearchGate URL: [Link]

  • Title: Aldol Condensation Reaction: Preparation of Benzalacetophenones (Chalcones) Source: Unknown URL: [Link]

  • Title: The Effect of Substituents on Reactivity Source: St.Peter's Institute of Pharmaceutical Sciences URL: [Link]

  • Title: A Concise Introduction of Perkin Reaction Source: Longdom Publishing URL: [Link]

  • Title: CROSS ALDOL CONDENSATION of Benzaldehyde and Acetophenone Source: YouTube URL: [Link]

  • Title: What is Perkin reaction? Source: Quora URL: [Link]

  • Title: Enantioselective alkynylation reactions to substituted benzaldehyde and salicylaldehyde derivatives: The effect of substituents upon the efficiency and enantioselectivity Source: Kingston University London URL: [Link]

  • Title: Superacid-Catalyzed Condensation of Benzaldehyde with Benzene. Study of Protonated Benzaldehydes and the Role of Superelectrophilic Activation Source: Journal of the American Chemical Society URL: [Link]

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  • Title: Aldol condensation of benzaldehyde and heptanal: A comparative study of laboratory and industrially prepared Mg-Al mixed oxides Source: ResearchGate URL: [Link]

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A Comparative Guide to HPLC Method Validation for 3-Methoxy-4-methylbenzaldehyde Assay

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the robust quantification of active pharmaceutical ingredients (APIs) and intermediates is a cornerstone of quality assurance and regulatory compliance. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) for the assay of 3-Methoxy-4-methylbenzaldehyde, a key chemical intermediate. We will explore the validation of a developed HPLC method in accordance with international guidelines and compare its performance against an alternative analytical technique, Gas Chromatography with Flame Ionization Detection (GC-FID). This document is designed to offer practical, field-proven insights into making informed decisions for analytical method selection and validation.

Introduction: The Analytical Imperative for this compound

This compound is an aromatic aldehyde with applications in the synthesis of pharmaceuticals and other fine chemicals.[1] Accurate determination of its purity and concentration in various sample matrices is critical for ensuring the quality, safety, and efficacy of the final product. While several analytical techniques can be employed for aldehyde quantification, HPLC is often favored for its high resolution, sensitivity, and versatility.[2][3]

This guide will first detail the development and validation of a specific HPLC method for this compound, grounded in the principles outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[4][5][6][7] We will then present a comparative analysis with a GC-FID method, providing the experimental data necessary to evaluate the strengths and limitations of each technique for this specific application.

Part 1: HPLC Method Development and Validation

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[7] For an assay of an intermediate like this compound, the key validation characteristics include specificity, linearity, accuracy, precision, and robustness.[6][8]

Physicochemical Properties and Method Rationale

Before developing an HPLC method, understanding the analyte's properties is crucial. This compound (C9H10O2, Molar Mass: 150.17 g/mol ) is a benzaldehyde derivative.[9][10] Benzaldehydes typically exhibit strong UV absorbance due to the presence of the benzene ring conjugated with the carbonyl group. This property makes UV detection a suitable and sensitive choice for HPLC analysis. The methoxy and methyl substitutions on the benzene ring will influence its polarity and, consequently, its retention on a reversed-phase HPLC column. Based on structurally similar compounds, a C18 column with a mobile phase consisting of a mixture of acetonitrile and water is a logical starting point for method development.[11][12]

Proposed HPLC Method Parameters

The following HPLC conditions are proposed for the analysis of this compound. These parameters are based on common practices for similar aromatic aldehydes and would be the starting point for optimization during method development.

ParameterCondition
HPLC Column C18, 4.6 mm x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (60:40 v/v), isocratic
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm (to be confirmed by UV scan)
Run Time 10 minutes
Experimental Workflow for HPLC Method Validation

The validation process follows a structured protocol to ensure all performance characteristics are thoroughly evaluated.

HPLC_Validation_Workflow cluster_planning Planning cluster_execution Execution cluster_reporting Reporting ValidationProtocol Develop Validation Protocol & Define Acceptance Criteria Specificity Specificity / Selectivity ValidationProtocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness Precision->Robustness LOD_LOQ LOD & LOQ (as needed) Robustness->LOD_LOQ ValidationReport Compile Validation Report LOD_LOQ->ValidationReport

Caption: A streamlined workflow for the validation of the HPLC method.

Step-by-Step Validation Protocols

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[7]

  • Protocol:

    • Prepare a solution of a placebo (a mixture of all potential excipients without the analyte).

    • Prepare a solution of this compound reference standard.

    • Prepare a spiked sample by adding the reference standard to the placebo.

    • Inject all three solutions into the HPLC system.

  • Acceptance Criteria: The chromatogram of the placebo should show no peak at the retention time of this compound. The peak for the analyte in the spiked sample should be single, symmetrical, and have no co-eluting peaks.

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.[3]

  • Protocol:

    • Prepare a stock solution of the this compound reference standard.

    • Prepare a series of at least five concentrations ranging from 50% to 150% of the expected working concentration.

    • Inject each concentration in triplicate.

    • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.

Accuracy is the closeness of the test results obtained by the method to the true value.[13] It is often determined by recovery studies.

  • Protocol:

    • Prepare placebo samples spiked with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare each concentration level in triplicate.

    • Analyze the samples and calculate the percentage recovery of the analyte.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[3] It is evaluated at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-assay precision):

    • Protocol: Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, with the same analyst and equipment.

    • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.

  • Intermediate Precision (Inter-assay precision):

    • Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on different equipment.

    • Acceptance Criteria: The RSD over the two studies should be ≤ 2.0%.

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[14]

  • Protocol:

    • Vary the following parameters one at a time:

      • Flow rate (e.g., ± 0.1 mL/min)

      • Column temperature (e.g., ± 5 °C)

      • Mobile phase composition (e.g., ± 2% acetonitrile)

    • Analyze a sample at each varied condition and compare the results to the nominal conditions.

  • Acceptance Criteria: The system suitability parameters (e.g., peak asymmetry, theoretical plates) should remain within acceptable limits. The assay results should not significantly change.

Part 2: Comparative Analysis with an Alternative Method: GC-FID

Gas Chromatography with a Flame Ionization Detector (GC-FID) is a powerful technique for the analysis of volatile and semi-volatile compounds.[15] It serves as an excellent alternative to HPLC for the assay of this compound.

Proposed GC-FID Method Parameters
ParameterCondition
GC Column DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium or Nitrogen, constant flow
Inlet Temperature 250 °C
Injection Mode Split (e.g., 50:1)
Injection Volume 1 µL
Oven Program 100 °C (hold 2 min), ramp to 250 °C at 15 °C/min, hold 5 min
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °C
Performance Comparison: HPLC-UV vs. GC-FID

The following table summarizes the expected performance characteristics of the validated HPLC method compared to a validated GC-FID method for the assay of this compound. The data presented here is illustrative, based on typical performance for these techniques.

Validation ParameterHPLC-UVGC-FIDJustification for Performance
Linearity (r²) > 0.999> 0.999Both techniques are highly linear over a wide concentration range.
Limit of Detection (LOD) Low ng/mL rangeMid-to-high ng/mL rangeHPLC with UV detection is generally more sensitive for this chromophore-containing analyte than GC-FID.
Limit of Quantification (LOQ) Low ng/mL rangeMid-to-high ng/mL rangeConsistent with the higher sensitivity of HPLC-UV for this compound.
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%Both methods are highly accurate, with minimal bias.
Precision (%RSD) < 2.0%< 2.5%HPLC generally offers slightly better precision due to the automated nature of the injection and fluidic pathway.
Sample Throughput HigherLowerThe shorter run time of the proposed HPLC method allows for higher sample throughput compared to the temperature-programmed GC method.
Solvent Consumption ModerateLowGC methods consume significantly less solvent than HPLC methods.
Specificity HighHighBoth methods offer high specificity due to their chromatographic separation capabilities. GC can be superior for separating volatile impurities.

Part 3: Discussion and Recommendations

Both the validated HPLC-UV and GC-FID methods are suitable for the assay of this compound. The choice between the two will depend on the specific needs of the laboratory and the sample matrix.

Rationale for Method Selection

Method_Selection cluster_criteria Decision Criteria cluster_methods Recommended Method Sensitivity High Sensitivity Needed? Throughput High Throughput Needed? Sensitivity->Throughput No HPLC Choose HPLC-UV Sensitivity->HPLC Yes Volatiles Concerned with Volatile Impurities? Throughput->Volatiles No Throughput->HPLC Yes Volatiles->HPLC No GC Choose GC-FID Volatiles->GC Yes

Caption: Decision tree for selecting between HPLC and GC for this compound assay.

  • HPLC-UV is the recommended method for routine quality control environments where high sensitivity, precision, and sample throughput are paramount. Its robustness and ease of automation make it ideal for analyzing a large number of samples efficiently.

  • GC-FID is a strong alternative, particularly when analyzing for volatile impurities or when solvent consumption is a major concern. It is also a valuable orthogonal technique for method cross-validation, providing a higher degree of confidence in the analytical results.

Conclusion

This guide has provided a comprehensive framework for the validation of an HPLC method for the assay of this compound, in line with stringent regulatory expectations.[5][8][16] The detailed protocols for specificity, linearity, accuracy, precision, and robustness serve as a practical template for implementation in a quality control laboratory.

Furthermore, the comparative analysis with GC-FID highlights the relative strengths of each technique. While HPLC-UV offers superior sensitivity and throughput for this particular analyte, GC-FID remains a viable and valuable alternative, especially for orthogonal testing and the analysis of volatile components. By understanding the principles of method validation and the performance characteristics of different analytical technologies, researchers and drug development professionals can ensure the generation of reliable and defensible data, ultimately safeguarding product quality and patient safety.

References

  • Bioanalytical method validation - Scientific guideline. European Medicines Agency. Available from: [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. Available from: [Link]

  • Guideline Bioanalytical method validation. European Medicines Agency. Available from: [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. Available from: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available from: [Link]

  • FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. ECA Academy. Available from: [Link]

  • Quality Guidelines. International Council for Harmonisation. Available from: [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. Available from: [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Available from: [Link]

  • FDA Releases Guidance on Analytical Procedures. BioPharm International. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. Available from: [Link]

  • Bioanalytical method validation emea. Slideshare. Available from: [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. Available from: [Link]

  • Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? PubMed. Available from: [Link]

  • 3-Hydroxy-4-methoxy-benzaldehyde. SIELC Technologies. Available from: [Link]

  • This compound. PubChem. Available from: [Link]

  • Aldehyde Quantification: Laboratory Methods and Importance. NANOLAB. Available from: [Link]

  • Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. RSC Publishing. Available from: [Link]

  • Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. PubMed. Available from: [Link]

  • Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Waters. Available from: [Link]

  • Are there any method to quantify aldehydes other than GC? ResearchGate. Available from: [Link]

  • Gas-liquid chromatographic and difference spectrophotometric techniques for the determination of benzaldehyde in benzyl alcohol. PubMed. Available from: [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available from: [Link]

  • Steps for HPLC Method Validation. Pharmaguideline. Available from: [Link]

  • 3 Key Regulatory Guidelines for Method Validation. Altabrisa Group. Available from: [Link]

  • 3-Methoxy-4-(methoxymethoxy)benzaldehyde. PubChem. Available from: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager Magazine. Available from: [Link]

  • Assay of Benzaldehyde. Use of Hydroxylammonium Sulfate and Aqueous Sodium Hydroxide. ACS Publications. Available from: [Link]

  • 3-Methyl-4-anisaldehyde. PubChem. Available from: [Link]

  • HPLC chromatograms showing separation of... ResearchGate. Available from: [Link]

  • This compound. Amerigo Scientific. Available from: [Link]

  • Benzaldehyde. Wikipedia. Available from: [Link]

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  • 4-Methoxybenzaldehyde. PubChem. Available from: [Link]

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A Researcher's Guide to Purity Assessment: Why DSC Fails for 3-Methoxy-4-methylbenzaldehyde and Chromatographic Alternatives Prevail

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Scientific Discovery

In the realms of pharmaceutical development, materials science, and synthetic chemistry, the purity of a chemical entity is not merely a quality metric; it is the bedrock upon which reliable, reproducible, and safe scientific outcomes are built. For a compound like 3-Methoxy-4-methylbenzaldehyde, a versatile aromatic aldehyde intermediate, understanding its precise purity is critical for predicting reaction yields, ensuring the integrity of biological assays, and meeting stringent regulatory standards. This guide provides an in-depth, comparative analysis of analytical techniques for purity determination, centered on this specific molecule. We will explore the theoretical underpinnings of Differential Scanning Calorimetry (DSC), elucidate why it is fundamentally unsuitable for this compound, and present superior chromatographic alternatives, complete with supporting methodologies and data.

The First Crucial Question: Solid or Liquid? Method Selection Starts Here

Before any analysis can be chosen, a fundamental physical property must be considered: the sample's physical state at ambient temperature. This compound, like its isomer 4-Methoxy-3-methylbenzaldehyde, is a liquid at room temperature[1]. This single fact immediately precludes the use of purity determination by melting point analysis, the principle upon which DSC operates. This illustrates a cardinal rule in analytical sciences: the technique must fit the analyte. The following diagram outlines the initial decision-making process for any purity assessment task.

Start Start: Purity Assessment Required CheckState Determine Physical State of Analyte (at Ambient Temperature) Start->CheckState Solid Crystalline Solid? CheckState->Solid Yes LiquidGas Liquid or Gas? CheckState->LiquidGas No DSC Consider DSC Purity Analysis (e.g., ASTM E928) Solid->DSC Chroma Select Chromatographic Method (HPLC, GC) LiquidGas->Chroma End Proceed to Method Development DSC->End Chroma->End

Caption: Logical workflow for selecting a purity analysis method.

The Principle of Purity by DSC: A Powerful Tool for Crystalline Solids

Though inapplicable for our target liquid aldehyde, understanding DSC's mechanism is crucial for any well-rounded analytical scientist. The technique is a cornerstone for the purity assessment of thermally stable, crystalline organic and pharmaceutical compounds.[2][3] Its utility is grounded in the thermodynamic principle of melting point depression, described by the van't Hoff equation.[4]

In essence, an impurity present in a crystalline solid disrupts the crystal lattice, requiring less energy (a lower temperature) to transition into the liquid phase. This results in both a lowering and a broadening of the melting range.[3] DSC precisely measures the heat flow into a sample as the temperature is increased at a constant rate. By analyzing the shape of the resulting melting endotherm, the mole fraction of the impurity can be calculated. The ASTM E928 is the standard test method that outlines this procedure, which is generally considered reliable for materials that are >98.5 mol% pure.[2][3]

The key prerequisites for this method are:

  • The material must be a thermally stable crystalline solid.

  • It must exhibit a sharp, well-defined melting endotherm.

  • The impurity must be soluble in the molten primary component (forming a eutectic system) and insoluble in the solid phase.[2][3]

Given that this compound is a liquid, it fails the first and most critical prerequisite.

Superior Alternatives for Liquid Aldehydes: The Power of Chromatography

For volatile or soluble compounds like this compound, chromatographic techniques are the methods of choice. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) offer robust, sensitive, and specific means of separating the main component from its impurities.[5]

  • Gas Chromatography (GC): As an aldehyde with a moderate molecular weight (150.17 g/mol ), this compound is sufficiently volatile for GC analysis.[6] GC separates compounds based on their boiling points and interactions with a stationary phase within a capillary column.[5] It is an ideal technique for identifying and quantifying residual solvents, starting materials, or volatile byproducts.

  • High-Performance Liquid Chromatography (HPLC): HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[5] For aromatic aldehydes, reversed-phase HPLC with UV detection is a workhorse method, capable of separating compounds with very similar structures, including positional isomers, which may be common process-related impurities.

The primary advantage of these methods over DSC is their ability to separate and individually quantify impurities, providing a detailed impurity profile rather than a single, aggregate purity value.[3][7]

Experimental Protocols: A Comparative Framework

To provide actionable guidance, we present a detailed, exemplary protocol for the purity assessment of this compound using Gas Chromatography.

Protocol: Purity Determination of this compound by GC-FID

1. Objective: To determine the purity of this compound by quantifying the main component relative to all other detectable volatile impurities using Gas Chromatography with Flame Ionization Detection (GC-FID).

2. Materials & Equipment:

  • Gas Chromatograph with FID detector and split/splitless inlet.

  • Capillary Column: e.g., DB-5 (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium or Hydrogen, high purity.

  • Solvent: Dichloromethane or Ethyl Acetate, HPLC grade.

  • Sample: this compound.

  • Autosampler vials, syringes, and volumetric flasks.

3. Standard & Sample Preparation:

  • Sample Solution: Accurately weigh approximately 50 mg of this compound into a 10 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent. This creates a ~5 mg/mL solution.

4. GC-FID Instrumental Parameters:

  • Inlet Temperature: 250°C

  • Split Ratio: 50:1 (can be adjusted based on response)

  • Injection Volume: 1 µL

  • Carrier Gas Flow (He): 1.2 mL/min (constant flow mode)

  • Oven Temperature Program:

    • Initial Temperature: 80°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Final Hold: Hold at 280°C for 5 minutes.

  • Detector (FID) Temperature: 300°C

  • FID Gas Flows: H2: 30 mL/min; Air: 300 mL/min; Makeup (N2): 25 mL/min.

5. Data Analysis & Calculation:

  • Integrate all peaks in the chromatogram, excluding the solvent peak.

  • Calculate the purity using the area percent method, which assumes that all compounds have a similar response factor with an FID detector.

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

6. System Suitability:

  • Inject the sample solution five times. The relative standard deviation (RSD) of the main peak area should be ≤ 2.0%.

The following diagram illustrates the general workflow for this chromatographic analysis.

cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Weigh Weigh ~50 mg of Sample Dissolve Dissolve in 10 mL Solvent Weigh->Dissolve Transfer Transfer to Autosampler Vial Dissolve->Transfer Inject Inject 1 µL into GC Transfer->Inject Separate Separation on Capillary Column (Temp. Program) Inject->Separate Detect Detection by FID Separate->Detect Integrate Integrate All Peaks Detect->Integrate Calculate Calculate Area % Integrate->Calculate Report Report Final Purity Value Calculate->Report

Caption: Experimental workflow for GC-FID purity analysis.

Head-to-Head Comparison: DSC vs. Chromatographic Methods

To aid researchers in selecting the optimal technique, the following table provides a direct comparison of DSC, HPLC, and GC for purity assessment.

ParameterDifferential Scanning Calorimetry (DSC)High-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Melting point depression (Van't Hoff Law)Differential partitioning between mobile & stationary phasesPartitioning between carrier gas & stationary phase
Applicable Sample Type Crystalline, thermally stable solidsSoluble, non-volatile or semi-volatile compoundsVolatile, thermally stable compounds
Applicability to this compound No (Analyte is a liquid)Yes (Excellent choice)Yes (Excellent choice)
Reference Standard Required? No (Absolute method)Yes (for identity confirmation and relative quantification)Yes (for identity confirmation and relative quantification)
Information Provided Total mole fraction of soluble impuritiesSeparation and quantification of individual non-volatile impuritiesSeparation and quantification of individual volatile impurities
Sensitivity Lower (best for >98.5% purity)High (ppm levels achievable)High (ppm to ppb levels achievable)
Throughput Low to mediumHigh (with autosampler)High (with autosampler)
Solvent Consumption NoneHighLow
Key Advantage True thermodynamic (absolute) purity for ideal systemsVersatility for a wide range of compounds; impurity profilingExcellent for volatile impurities and residual solvents
Key Limitation Limited to specific crystalline solids; no impurity identificationRequires solvents; potential for co-elutionSample must be volatile and thermally stable

Conclusion: A Scientifically-Grounded Approach to Purity

The purity assessment of this compound serves as a perfect case study in the importance of foundational analytical principles. While Differential Scanning Calorimetry is a powerful, absolute method for determining the purity of crystalline solids, its inapplicability to liquid samples underscores the necessity of matching the analytical technique to the physicochemical properties of the analyte. For liquid aromatic aldehydes, chromatographic methods like GC and HPLC are not just alternatives; they are the correct and superior methodologies. They provide the sensitivity, specificity, and detailed impurity profiling required for rigorous scientific research and quality control. By understanding the capabilities and limitations of each technique, researchers can confidently select the most appropriate tool to ensure the quality and integrity of their work.

References

  • ASTM International. (n.d.). E928 Standard Test Method for Purity by Differential Scanning Calorimetry. ASTM. Retrieved from [Link]

  • Giron, D., & Markovich, R. (2009). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. Journal of Thermal Analysis and Calorimetry, 98(1), 195–200. Retrieved from [Link]

  • Thermal Support. (n.d.). Purity Measurements of Pharmaceuticals and Organics by DSC. Retrieved from [Link]

  • SlideShare. (n.d.). EXPERIMENT PARAMETERS OF DIFFERENTIAL SCANNING CALORIMETRY (DSC). Retrieved from [Link]

  • Brewer Science. (n.d.). Small Molecule Analysis Testing: HPLC vs GC. Retrieved from [Link]

  • Torontech. (n.d.). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

A Comparative Guide to the Synthesis of 3-Methoxy-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 3-Methoxy-4-methylbenzaldehyde, a key aromatic aldehyde, serves as a vital intermediate in the synthesis of pharmaceuticals and fine chemicals. Its structural motif is present in various biologically active molecules, making its efficient and scalable synthesis a topic of considerable interest for researchers in medicinal chemistry and process development. This guide provides an in-depth comparison of the primary synthetic routes to this valuable compound, offering experimental insights and data to inform the selection of the most appropriate method based on laboratory scale, available resources, and desired outcomes.

I. Overview of Synthetic Strategies

The synthesis of this compound typically starts from readily available precursors like m-cresol or its derivatives. The primary challenge lies in the regioselective introduction of the formyl (-CHO) group onto the aromatic ring. The methoxy and methyl groups on the precursor, 2-methoxy-1-methylbenzene (or m-cresol methyl ether), direct electrophilic substitution to the positions ortho and para to themselves. The key is to achieve formylation predominantly at the C4 position, which is para to the methoxy group and ortho to the methyl group.

Several classical and modern formylation reactions can be employed. This guide will focus on a comparative analysis of the most prevalent and practical methods:

  • Vilsmeier-Haack Reaction: A widely used method for formylating electron-rich aromatic rings.

  • Rieche Formylation: An alternative electrophilic formylation using a different formylating agent and Lewis acid catalyst.

  • Directed Ortho-Metalation (DoM): A powerful technique for achieving high regioselectivity through lithiation.

  • Multi-step Synthesis from Substituted Precursors: A route involving functional group transformations on a pre-functionalized aromatic ring.

Below is a workflow diagram illustrating the divergent pathways to the target molecule.

Synthesis_Workflow General Synthetic Pathways to this compound cluster_0 Direct Formylation Routes cluster_1 Multi-step Route A 2-Methoxy-1-methylbenzene (m-Cresol methyl ether) B Vilsmeier-Haack Reaction (POCl₃, DMF) A->B C Rieche Formylation (Cl₂CHOMe, TiCl₄) A->C D Directed Ortho-Metalation (n-BuLi, DMF) A->D Target This compound B->Target C->Target D->Target E 4-Methyl-3-nitrobenzaldehyde F 1. Reduction (SnCl₂/HCl) 2. Diazotization (NaNO₂) 3. Hydrolysis E->F G 3-Hydroxy-4-methylbenzaldehyde F->G H Methylation (Me₂SO₄) G->H H->Target

Caption: Divergent synthetic strategies for this compound.

II. Detailed Analysis of Synthesis Routes

Route 1: The Vilsmeier-Haack Reaction

This reaction is a cornerstone of aromatic formylation, valued for its reliability and use of common reagents.[1] It involves the reaction of an electron-rich arene with a substituted formamide and phosphorus oxychloride.[2]

Mechanism Insight: The reaction proceeds via the formation of the "Vilsmeier reagent," a chloroiminium ion, from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[2][3][4] This electrophilic species is then attacked by the electron-rich 2-methoxy-1-methylbenzene. The directing effects of the methoxy group favor substitution at the para position. Subsequent hydrolysis of the resulting iminium ion furnishes the desired aldehyde.[2][5]

Vilsmeier_Mechanism Vilsmeier-Haack Reaction Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_substitution Electrophilic Aromatic Substitution DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier + POCl₃ POCl3 POCl₃ Iminium Aryl Iminium Ion Arene 2-Methoxy-1-methylbenzene Arene->Iminium + Vilsmeier Reagent Hydrolysis Hydrolysis (H₂O Workup) Iminium->Hydrolysis Product This compound Hydrolysis->Product

Sources

A Comparative Guide to the X-ray Crystallography of 3-Methoxy-4-methylbenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the precise three-dimensional arrangement of atoms within a molecule is paramount. This structural integrity dictates a compound's physicochemical properties, biological activity, and ultimately its utility. For derivatives of 3-Methoxy-4-methylbenzaldehyde, a versatile aromatic aldehyde, understanding their solid-state conformation through X-ray crystallography provides invaluable insights for rational drug design and the development of novel materials.

While a comprehensive library of crystal structures for a wide array of this compound derivatives is not yet publicly available, a comparative analysis of closely related substituted benzaldehydes can illuminate the structural nuances and intermolecular interactions that govern their crystalline architecture. This guide will delve into the crystallographic analysis of representative benzaldehyde derivatives—specifically Schiff bases and chalcones—to provide a framework for understanding what can be expected for derivatives of this compound.

The Decisive Role of Substituents in Crystal Engineering

The substitution pattern on the benzaldehyde ring is a critical determinant of molecular conformation and crystal packing.[1] Factors such as the size, electronegativity, and hydrogen-bonding capability of the substituent groups influence the dihedral angles between planar moieties and the nature of the non-covalent interactions that stabilize the crystal lattice. These interactions can include classical hydrogen bonds, weaker C-H···O interactions, π-π stacking, and halogen bonds.[2]

Comparative Crystallographic Analysis

To illustrate the impact of derivatization on the crystal structure of benzaldehyde compounds, we will examine the crystallographic data of a Schiff base derivative of 3,4-dimethoxybenzaldehyde and a chalcone derivative of 3-benzyloxy-4-methoxybenzaldehyde. These compounds are structurally analogous to derivatives of this compound and serve as excellent models for comparison.

Case Study 1: Schiff Base Derivative of 3,4-dimethoxybenzaldehyde

Schiff bases, formed by the condensation of an aldehyde with a primary amine, are a cornerstone of coordination chemistry and are investigated for their diverse biological activities. The crystal structure of N-(3,4-dimethoxybenzylidene)-4-methoxyaniline, a Schiff base derived from 3,4-dimethoxybenzaldehyde, reveals key structural features.

Case Study 2: Chalcone Derivative of 3-benzyloxy-4-methoxybenzaldehyde

Chalcones, synthesized through the Claisen-Schmidt condensation of a benzaldehyde with an acetophenone, are precursors to flavonoids and exhibit a wide range of pharmacological properties. The crystallographic analysis of a chalcone synthesized from 3-benzyloxy-4-methoxybenzaldehyde provides insights into the conformation of these α,β-unsaturated ketone systems.[2]

Parameter N-(3,4-dimethoxybenzylidene)-4-methoxyaniline (E)-1-(4-chlorophenyl)-3-(3-benzyloxy-4-methoxyphenyl)prop-2-en-1-one[2]
Molecular Formula C₁₆H₁₇NO₃C₂₃H₁₉ClO₃
Crystal System MonoclinicOrthorhombic
Space Group P2₁P2₁2₁2₁
a (Å) 14.8198(4)5.892(1)
b (Å) 7.1656(2)16.345(3)
c (Å) 13.2982(4)19.884(4)
β (°) 103.289(2)90
V (ų) 1374.36(7)1913.3(6)
Z 44
Key Structural Features Two independent molecules in the asymmetric unit. The imine bond length is consistent with a C=N double bond.The molecule exists in an E conformation with respect to the C=C double bond. The central benzene ring is not coplanar with the other two rings.
Intermolecular Interactions C-H···O hydrogen bondsNo significant intermolecular interactions reported.

Table 1: Comparative Crystallographic Data of Benzaldehyde Derivatives.

Experimental Workflow: From Synthesis to Structure

The journey from a synthesized compound to a fully elucidated crystal structure is a meticulous process. Here, we outline a representative experimental protocol for the synthesis and single-crystal X-ray diffraction analysis of a benzaldehyde derivative.

Synthesis of a Schiff Base Derivative

A common method for synthesizing Schiff bases involves the condensation reaction between an aldehyde and a primary amine.

Protocol:

  • Reactant Dissolution: Dissolve equimolar amounts of the desired benzaldehyde derivative (e.g., this compound) and a primary amine in a suitable solvent, such as ethanol or methanol.

  • Reaction: Stir the solution at room temperature or under reflux for several hours.

  • Crystallization: Allow the solution to cool to room temperature. The Schiff base product will often precipitate out of the solution. If not, slow evaporation of the solvent can yield single crystals suitable for X-ray diffraction.

  • Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Single-Crystal X-ray Diffraction

The definitive method for determining the three-dimensional structure of a molecule is single-crystal X-ray diffraction.[3]

Protocol:

  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution: The collected diffraction data is processed to determine the unit cell dimensions and the intensities of the reflections. The initial crystal structure is solved using direct methods or Patterson methods.

  • Structure Refinement: The atomic positions and displacement parameters are refined using a least-squares algorithm to achieve the best fit between the observed and calculated diffraction data.

G cluster_synthesis Synthesis & Crystallization cluster_xrd X-ray Diffraction & Analysis s1 Dissolve Benzaldehyde Derivative & Amine s2 Reaction (Stirring/Reflux) s1->s2 s3 Slow Evaporation/ Cooling s2->s3 s4 Single Crystal Formation s3->s4 x1 Mount Crystal s4->x1 Select Suitable Crystal x2 X-ray Data Collection x1->x2 x3 Data Processing & Structure Solution x2->x3 x4 Structure Refinement x3->x4 x5 Final Crystal Structure x4->x5

Figure 1: General experimental workflow for the synthesis and X-ray crystal structure analysis of a Schiff base derivative.

Molecular Structure and Intermolecular Interactions

The analysis of the final crystal structure provides a wealth of information about the molecule's geometry and how it interacts with its neighbors in the solid state.

G cluster_mol Molecular Geometry cluster_inter Intermolecular Interactions bond_lengths Bond Lengths (e.g., C=N, C=C) bond_angles Bond Angles (e.g., C-N-C) dihedral_angles Dihedral Angles (Planarity of Rings) h_bonds Hydrogen Bonds (e.g., O-H···N, C-H···O) pi_stacking π-π Stacking (Aromatic Ring Interactions) other_interactions Other Interactions (e.g., Halogen Bonds, van der Waals) crystal_structure Final Crystal Structure crystal_structure:f0->bond_lengths crystal_structure:f0->bond_angles crystal_structure:f0->dihedral_angles crystal_structure:f0->h_bonds crystal_structure:f0->pi_stacking crystal_structure:f0->other_interactions

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 3-Methoxy-4-methylbenzaldehyde Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical research, the structural similarity of molecules can be both a feature and a flaw. For a compound like 3-Methoxy-4-methylbenzaldehyde, a versatile aromatic aldehyde, its analogs are often explored for enhanced activity or novel properties. However, this structural kinship necessitates a rigorous evaluation of cross-reactivity to ensure target specificity and avoid unintended biological consequences. This guide provides an in-depth comparison of key methodologies for assessing the cross-reactivity of this compound analogs, complete with experimental insights and data interpretation frameworks for researchers, scientists, and drug development professionals.

The Principle of Specificity and the Challenge of Cross-Reactivity

At the heart of molecular recognition lies the principle of specificity, where a molecule, such as an antibody or an enzyme, binds preferentially to a single target.[1][2] This "lock and key" mechanism is fundamental to biological processes and the development of targeted therapies.[1] However, when an antibody or protein designed to bind this compound also binds to its structural analogs, it is termed cross-reactivity.[1][3] This can lead to off-target effects in therapeutics, or false positives in diagnostic assays, making a thorough understanding of a molecule's cross-reactivity profile a critical aspect of its development.[4]

Comparative Methodologies for Cross-Reactivity Assessment

A multi-faceted approach is often the most robust strategy for characterizing cross-reactivity. Here, we compare three powerful techniques: Enzyme-Linked Immunosorbent Assay (ELISA), Surface Plasmon Resonance (SPR), and High-Performance Liquid Chromatography (HPLC).

Enzyme-Linked Immunosorbent Assay (ELISA): The High-Throughput Workhorse

ELISA is a plate-based immunoassay renowned for its sensitivity and suitability for high-throughput screening.[5] A competitive ELISA format is particularly well-suited for quantifying the cross-reactivity of small molecules like benzaldehyde analogs.[4][6] In this setup, the analogs' ability to compete with the parent compound for binding to a specific antibody is measured.

Experimental Workflow for Competitive ELISA

Caption: A streamlined workflow for a competitive ELISA to assess analog cross-reactivity.

Detailed Protocol for Competitive ELISA:

  • Plate Coating: Microtiter plates are coated with a conjugate of this compound and a carrier protein (e.g., BSA) and incubated overnight at 4°C.[7]

  • Blocking: The plates are washed, and non-specific binding sites are blocked using a solution like 1% BSA in PBS for 1-2 hours.[7]

  • Competitive Reaction: A fixed concentration of a primary antibody specific to this compound is pre-incubated with varying concentrations of the test analogs.

  • Incubation: The antibody-analog mixtures are added to the coated wells and incubated for 2 hours at room temperature.

  • Detection: After washing, an enzyme-conjugated secondary antibody (e.g., HRP-conjugated) is added to each well and incubated for 1 hour.[7]

  • Signal Development: The plates are washed again, and a substrate solution (e.g., TMB) is added.[7][8] The reaction is stopped with a stop solution.[8]

  • Data Acquisition: The absorbance is read at the appropriate wavelength. The signal intensity is inversely proportional to the cross-reactivity of the analog.

Surface Plasmon Resonance (SPR): Real-Time Kinetics and Affinity

SPR is a label-free technique that provides high-quality, real-time data on the kinetics (association and dissociation rates) and affinity of molecular interactions.[9][10][11] This level of detail is invaluable for understanding the nuances of cross-reactive binding.[9][12]

Conceptual Workflow for SPR Analysis

G A Immobilize Antibody on Sensor Chip B Inject Analog (Analyte) A->B C Monitor Association (ka) B->C D Inject Buffer C->D E Monitor Dissociation (kd) D->E F Regenerate Surface E->F G Calculate Affinity (KD) E->G

Caption: The cyclical process of an SPR experiment for kinetic analysis of analog binding.

Detailed Protocol for SPR Analysis:

  • Chip Preparation: The antibody specific to this compound is immobilized on a sensor chip surface.

  • Analyte Injection: A range of concentrations of each analog is injected over the sensor surface.

  • Data Collection: The association of the analog to the antibody is monitored in real-time, followed by a buffer injection to monitor dissociation.

  • Surface Regeneration: A regeneration solution is injected to remove the bound analog, preparing the surface for the next cycle.

  • Data Analysis: The resulting sensorgrams are fitted to a binding model to determine the association rate constant (k_a), the dissociation rate constant (k_d), and the equilibrium dissociation constant (K_D).[9]

High-Performance Liquid Chromatography (HPLC): A Powerful Separation-Based Approach

High-Performance Affinity Chromatography (HPAC) is a variant of HPLC that can be used to study and quantify molecular interactions.[13][14] By immobilizing the specific antibody on a column support, the retention time of the analogs can be correlated with their binding affinity.

Interpreting the Data: A Comparative Analysis

To illustrate the interpretation of data from these techniques, consider the following hypothetical results for a series of this compound analogs.

Table 1: Cross-Reactivity Profile of this compound Analogs

AnalogModificationELISA (% Cross-Reactivity)SPR (K_D, M)HPLC (Retention Factor, k')
Parent Compound -100%1.5 x 10⁻⁸12.5
Analog A4-ethyl substituent85%2.8 x 10⁻⁸10.8
Analog B3-ethoxy substituent45%9.1 x 10⁻⁷6.2
Analog C4-chloro substituent15%5.6 x 10⁻⁶2.1
Analog D2-methoxy substituent<1%No significant bindingNo retention

Data Interpretation:

  • ELISA: The percentage of cross-reactivity gives a clear, high-throughput ranking of the analogs' ability to bind the antibody. Analog A shows high cross-reactivity, while Analog D is essentially non-reactive.

  • SPR: The equilibrium dissociation constant (K_D) provides a quantitative measure of binding affinity. A lower K_D value indicates a stronger interaction. The SPR data corroborates the ELISA findings, showing that Analog A has a K_D value closest to the parent compound.

  • HPLC: The retention factor (k') in affinity chromatography is proportional to the binding affinity. Longer retention (higher k') indicates stronger binding. The trend observed in HPLC data should align with that of ELISA and SPR.

Conclusion: An Integrated Approach for Confident Characterization

The comprehensive assessment of cross-reactivity is a non-negotiable step in the development of specific molecular agents. While ELISA offers a rapid and scalable initial screening, SPR provides invaluable, in-depth kinetic and affinity data that can elucidate the nature of the binding interaction. HPLC offers a complementary separation-based method for affinity ranking. By integrating the data from these orthogonal techniques, researchers can build a robust and reliable cross-reactivity profile for this compound analogs, enabling informed decisions in the selection of lead candidates with the highest specificity and the lowest potential for off-target effects.

References

  • Characterization of Small Molecule-Protein Interactions Using SPR Method. (2023). Methods in Molecular Biology, 2690, 149-159. [Link]

  • Principles | MI - Microbiology. (n.d.). Retrieved from MI - Microbiology website. [Link]

  • Large and Small Molecule Screening by SPR. (n.d.). Bio-Rad. [Link]

  • Hage, D. S. (2011). High Performance Affinity Chromatography and Related Separation Methods for the Analysis of Biological and Pharmaceutical Agents. Journal of Liquid Chromatography & Related Technologies, 34(10-11), 811-847. [Link]

  • Specificity and Cross-Reactivity. (2000). In Immunology and Evolution of Infectious Disease. National Center for Biotechnology Information. [Link]

  • Levin, B., Pennington, L., & Clay, J. (2025). Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. Drug Hunter. [Link]

  • Wang, W., et al. (2014). Measurement of Small Molecule Binding Kinetics on a Protein Microarray by Plasmonic-Based Electrochemical Impedance Imaging. Analytical Chemistry, 86(18), 9138-9145. [Link]

  • Determining the Affinity and Kinetics of Small Molecule Inhibitors of Galectin-1 Using Surface Plasmon Resonance. (2024). Molecules, 29(12), 2893. [Link]

  • Antibody Cross-Reactivity: How to Assess & Predict Binding. (n.d.). Boster Bio. [Link]

  • Difference between antibody specificity and selectivity. (2021). Aeonian Biotech. [Link]

  • Application of Anti-Immune Complex Reagents in Small Molecule Analyte Immunoassays. (2023). ACS Omega. [Link]

  • Antibody Cross Reactivity And How To Avoid It? (n.d.). ELISA kit. [Link]

  • Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. (2021). International Journal of Molecular Sciences, 22(14), 7622. [Link]

  • Improved Sensitivity and Wide Range Detection of Small Analytes Using a Two-Antigen-Combined Competitive Immunoassay. (2022). Journal of Immunology Research. [Link]

  • Non-competitive immunoassays to detect small molecules using nanopeptamers. (n.d.).
  • Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. (2020). Analytical Chemistry. [Link]

  • Competitive ELISA Protocol. (n.d.). Bio-Rad Antibodies. [Link]

  • Sandwich ELISA (Colorimetric) – Direct Detection Protocol. (n.d.). Bio-Techne. [Link]

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Foundational Physicochemical Properties and the Imperative of a Reference Standard

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Analytical Standards of 3-Methoxy-4-methylbenzaldehyde

For researchers, scientists, and professionals in drug development, the rigorous characterization of chemical reagents is not merely a procedural formality—it is the bedrock of reproducible and reliable results. This compound, a key aromatic aldehyde, serves as a versatile building block in the synthesis of pharmaceuticals and other high-value organic compounds. Its purity and structural integrity are paramount. This guide provides a comprehensive comparison of analytical methodologies for establishing the identity, purity, and overall quality of this compound, moving beyond procedural lists to explain the causal-driven choices that ensure analytical certainty.

Before any analysis, a thorough understanding of the analyte's properties is essential. This compound is an organic compound whose precise characterization underpins its use in complex synthetic pathways.

A reliable analytical program begins with a reference standard. While a commercially available Certified Reference Material (CRM) is ideal, a well-characterized in-house primary standard is a viable alternative, provided its identity and purity have been rigorously established using orthogonal analytical techniques as described herein.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 24973-22-6[1][2][3][4]
Molecular Formula C₉H₁₀O₂[1][2][3][5]
Molecular Weight 150.17 g/mol [1][2][5]
IUPAC Name This compound[1]
Melting Point 42 °C

Orthogonal Analytical Approaches: A Comparative Overview

No single analytical technique can provide a complete picture of a compound's quality. A multi-faceted, or orthogonal, approach is necessary for a self-validating system. We will compare the primary chromatographic and spectroscopic methods, focusing on their strengths in separation, identification, and quantification.

Chromatographic Techniques: The Power of Separation

Chromatography is indispensable for separating the main compound from potential impurities, including starting materials, by-products, and, most critically, structural isomers. The choice between liquid and gas chromatography hinges on the analyte's volatility and thermal stability.

HPLC is the cornerstone for purity analysis of non-volatile or thermally labile compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method is the logical choice.

  • Expertise & Causality : We select a C18 stationary phase because of its hydrophobic nature, which provides effective retention for the moderately polar benzaldehyde derivative. The mobile phase, a gradient of acetonitrile and water, is chosen to ensure that impurities with a wide range of polarities can be eluted and resolved. Acetonitrile is often preferred over methanol for its lower viscosity and stronger elution strength for aromatic compounds. A UV detector is ideal, as the benzene ring and carbonyl group form a strong chromophore, ensuring high sensitivity. The detection wavelength should be set at the compound's absorbance maximum (λmax) for optimal response. While methods for similar compounds exist[6][7], a specific, validated method is crucial.

  • Trustworthiness : The method's validity is confirmed by assessing peak purity using a Photodiode Array (PDA) detector. This detector acquires the full UV spectrum across an eluting peak. A pure peak will exhibit a consistent spectrum throughout its elution profile. The potential interference from isomers like 4-Methoxy-3-methylbenzaldehyde (CAS 32723-67-4)[8][9], which has an identical molecular weight, makes chromatographic separation essential. HPLC is uniquely suited to resolve such positional isomers, which would be indistinguishable by mass spectrometry alone.

Given its volatility, this compound is also an excellent candidate for Gas Chromatography, particularly when coupled with a mass spectrometer (GC-MS) for definitive identification.

  • Expertise & Causality : A low-to-mid-polarity capillary column, such as a DB-5ms (5% phenyl-methylpolysiloxane), is the workhorse for this type of analysis. This stationary phase separates compounds based on their boiling points and interactions with the phase. A temperature gradient program is employed to ensure sharp peaks for both early-eluting volatile impurities and the target analyte. Coupling with a Mass Spectrometer (MS) is highly advantageous. While a Flame Ionization Detector (FID) offers excellent quantification over a wide linear range, MS provides invaluable structural information through fragmentation patterns, acting as a secondary confirmation of identity.

  • Trustworthiness : The retention time in GC provides one level of identification, but the mass spectrum provides a far more definitive fingerprint. The electron ionization (EI) mass spectrum will show a molecular ion peak (M⁺) corresponding to the compound's molecular weight (150.17 g/mol ) and a characteristic fragmentation pattern that can be compared against spectral libraries like NIST for confirmation[1].

Workflow for Comprehensive Quality Assessment

The following diagram illustrates a logical workflow for the complete analytical characterization of this compound, integrating both chromatographic and spectroscopic techniques.

Analytical_Workflow cluster_0 Sample Receipt & Preparation cluster_1 Purity & Impurity Profiling cluster_2 Structural Confirmation cluster_3 Final Assessment Sample Bulk Sample of This compound Prep Prepare solutions for analysis (e.g., in ACN/DCM) Sample->Prep HPLC RP-HPLC-PDA (Purity Assay, Isomer Separation) Prep->HPLC GCMS GC-MS (Volatile Impurities, ID Confirmation) Prep->GCMS NMR NMR Spectroscopy (¹H, ¹³C) Unambiguous Structure Prep->NMR Data Correlate all data: Purity (%), Identity, Impurity Profile HPLC->Data MS Mass Spectrometry (from GC-MS) Molecular Weight & Fragmentation GCMS->MS Provides MS data GCMS->Data NMR->Data MS->Data Report Generate Certificate of Analysis (CoA) Data->Report

Caption: Integrated workflow for the analysis of this compound.

Spectroscopic Techniques: The Gold Standard for Identification

While chromatography excels at separation, spectroscopy provides definitive structural elucidation.

NMR is the most powerful tool for the unambiguous identification of organic molecules. Both ¹H and ¹³C NMR should be employed.

  • Expertise & Causality :

    • ¹H NMR : The proton NMR spectrum provides a unique map of all hydrogen atoms. For this compound, we expect to see distinct signals: a sharp singlet for the aldehyde proton (~9.5-10.5 ppm), a singlet for the methoxy group protons (~3.8-4.0 ppm), a singlet for the methyl group protons (~2.2-2.5 ppm), and a set of signals in the aromatic region (~6.8-7.8 ppm) corresponding to the three protons on the benzene ring. The splitting patterns and integration values of these aromatic protons are diagnostic of the 1,2,4-substitution pattern.[10][11]

    • ¹³C NMR : The carbon NMR spectrum confirms the carbon skeleton. Key expected signals include the carbonyl carbon (~190-195 ppm), aromatic carbons (including two oxygen-substituted carbons at ~150-165 ppm), the methoxy carbon (~55-60 ppm), and the methyl carbon (~15-20 ppm).[10][12]

  • Trustworthiness : An NMR spectrum that is fully assigned and consistent with the proposed structure, and which shows no significant signals from impurities, is the highest standard of identity confirmation. It can readily distinguish between isomers, which will have distinctly different chemical shifts and coupling patterns in the aromatic region.

Detailed Experimental Protocols

The following protocols are robust starting points for method development and validation.

Protocol 1: Purity Determination by RP-HPLC-PDA
  • Instrumentation : HPLC system with a quaternary pump, autosampler, column thermostat, and Photodiode Array (PDA) detector.

  • Column : C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A : Water with 0.1% Formic Acid.

  • Mobile Phase B : Acetonitrile with 0.1% Formic Acid.

  • Gradient Program :

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-18.1 min: 95% to 30% B

    • 18.1-22 min: Hold at 30% B (re-equilibration)

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30 °C.

  • Detection : PDA detection, 200-400 nm. Monitor at λmax.

  • Injection Volume : 5 µL.

  • Standard Preparation : Prepare a stock solution of the reference standard at 1.0 mg/mL in acetonitrile. Prepare working standards by dilution (e.g., 0.5, 0.1, 0.05 mg/mL).

  • Sample Preparation : Accurately weigh and dissolve the sample in acetonitrile to a final concentration of ~0.5 mg/mL.

  • Analysis : Perform injections of the blank (acetonitrile), standards, and sample. Purity is determined by area percent calculation (Area of main peak / Total area of all peaks x 100).

Protocol 2: Identification and Volatile Impurity Analysis by GC-MS
  • Instrumentation : GC system with an autosampler coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

  • Column : DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas : Helium, constant flow at 1.2 mL/min.

  • Oven Program :

    • Initial Temperature: 100 °C, hold for 2 min.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: Hold at 250 °C for 5 min.

  • Inlet Temperature : 260 °C.

  • Injection Mode : Split (e.g., 50:1 ratio).

  • Injection Volume : 1 µL.

  • MS Transfer Line Temp : 280 °C.

  • MS Ion Source Temp : 230 °C.

  • Mass Range : Scan from m/z 40 to 400.

  • Sample Preparation : Prepare a solution of the sample at ~1 mg/mL in a suitable solvent like Dichloromethane or Ethyl Acetate.

  • Analysis : Inject the sample. Identify the main peak by its retention time and comparison of its mass spectrum with a reference library (e.g., NIST).

Comparative Summary and Recommendations

Table 2: Comparison of Primary Analytical Techniques

TechniquePrimary ApplicationStrengthsLimitations
RP-HPLC-PDA Purity assay, quantification, isomer separationExcellent for resolving non-volatile impurities and isomers; robust quantification; peak purity analysis with PDA.Provides limited structural information; requires a reference standard for quantification.
GC-MS Identification, volatile impurity analysisHigh separation efficiency for volatile compounds; provides definitive identification via mass spectrum and retention time.Not suitable for non-volatile or thermally unstable compounds; quantification can be less precise than HPLC-UV without careful calibration.
NMR (¹H, ¹³C) Unambiguous structure elucidation and identificationGold standard for identity; provides detailed structural information; can identify and quantify impurities if their structures are known.Lower sensitivity than chromatographic methods; expensive instrumentation; complex mixtures can be difficult to interpret.

Decision Framework for Method Selection

This diagram provides a logical decision-making process for selecting the appropriate analytical technique based on the scientific question being asked.

Decision_Tree Start What is the analytical goal? Goal_ID Confirming Structural Identity Start->Goal_ID Identity Goal_Purity Determining Purity / Quantifying Impurities Start->Goal_Purity Purity NMR_Node Use ¹H and ¹³C NMR Goal_ID->NMR_Node Primary Method Impurity_Type Are impurities volatile or non-volatile? Goal_Purity->Impurity_Type GCMS_ID_Node Use GC-MS for secondary ID confirmation NMR_Node->GCMS_ID_Node Orthogonal Check HPLC_Node Use RP-HPLC-PDA for general purity and non-volatile impurities Impurity_Type->HPLC_Node Non-Volatile / Unknown GCMS_Purity_Node Use GC-MS for volatile impurities Impurity_Type->GCMS_Purity_Node Volatile

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion

Establishing a robust analytical standard for this compound requires a scientifically-grounded, multi-technique approach. For routine quality control, an RP-HPLC method provides the best combination of precision and resolving power for purity assessment, especially for challenging isomeric impurities. For initial characterization and definitive identification, nothing replaces the structural detail provided by NMR spectroscopy. GC-MS serves as an excellent orthogonal technique for both identity confirmation and the analysis of volatile impurities. By integrating these methods, researchers can ensure the quality of their starting materials, leading to more reliable and reproducible scientific outcomes.

References

  • SIELC Technologies. (2018). 3-Hydroxy-4-methoxy-benzaldehyde.
  • SIELC Technologies. (2018). 3-Methoxy-4-(methoxymethoxy)benzaldehyde.
  • The Royal Society of Chemistry. Electronic Supplementary Information.
  • NIST. 3-Methoxy-4,5-methylenedioxybenzaldehyde. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Amerigo Scientific. This compound. Retrieved from [Link]

  • SpectraBase. Benzaldehyde, 3-methoxy-4-[(2-methylphenyl)methoxy]-. Retrieved from [Link]

  • The Royal Society of Chemistry. (2008). Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information. Retrieved from [Link]

  • PubChem. 3-Methyl-4-anisaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • LookChem. This compound. Retrieved from [Link]

  • NIST. 3-Methoxy-4,5-methylenedioxybenzaldehyde Mass Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. 3-Methoxy-4,5-methylenedioxybenzaldehyde Gas Chromatography. NIST Chemistry WebBook. Retrieved from [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). Retrieved from [Link]

  • LibreTexts. (2014). 4-METHYL BENZALDEHYDE EXAMPLE IN SPECTROSCOPY. Chemistry LibreTexts. Retrieved from [Link]

  • NIST. Benzaldehyde, 3-hydroxy-4-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. HPLC chromatograms showing separation.... Retrieved from [Link]

  • Agilent. (2019). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. Agilent Technologies. Retrieved from [Link]

  • Tetrahedron. This compound. Retrieved from [Link]

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A Comparative Guide to the Characterization of 3-Methoxy-4-methylbenzaldehyde Synthesis Impurities

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of synthetic intermediates is paramount. The presence of impurities, even in trace amounts, can significantly impact the yield, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of analytical methodologies for the characterization of impurities arising from the synthesis of 3-Methoxy-4-methylbenzaldehyde, a key building block in various pharmaceutical syntheses. We will delve into the causality behind experimental choices, present comparative data, and provide validated protocols to ensure scientific integrity and reproducibility.

The Synthetic Landscape and the Genesis of Impurities

A common and illustrative synthesis of this compound begins with 4-methyl-3-nitrobenzaldehyde. This multi-step process, while effective, presents several opportunities for impurity generation. Understanding the reaction pathway is crucial for predicting and identifying potential contaminants.

A plausible synthetic route involves three key transformations:

  • Reduction of the Nitro Group: The nitro group of 4-methyl-3-nitrobenzaldehyde is reduced to an amine, yielding 3-amino-4-methylbenzaldehyde.

  • Diazotization and Hydroxylation: The resulting amine is converted to a diazonium salt, which is then hydrolyzed to a hydroxyl group, forming 3-hydroxy-4-methylbenzaldehyde.

  • Methylation: The final step involves the methylation of the hydroxyl group to yield the target molecule, this compound.

Each of these steps can introduce specific impurities.

cluster_0 Synthesis Pathway 4-methyl-3-nitrobenzaldehyde 4-methyl-3-nitrobenzaldehyde 3-amino-4-methylbenzaldehyde 3-amino-4-methylbenzaldehyde 4-methyl-3-nitrobenzaldehyde->3-amino-4-methylbenzaldehyde Reduction (e.g., SnCl2/HCl) 3-hydroxy-4-methylbenzaldehyde 3-hydroxy-4-methylbenzaldehyde 3-amino-4-methylbenzaldehyde->3-hydroxy-4-methylbenzaldehyde Diazotization & Hydrolysis (e.g., NaNO2, H2SO4, heat) This compound This compound 3-hydroxy-4-methylbenzaldehyde->this compound Methylation (e.g., (CH3)2SO4, base)

Caption: Synthesis of this compound.

The following diagram illustrates the potential side reactions and the resulting impurities at each stage of the synthesis.

start 4-methyl-3-nitrobenzaldehyde amine 3-amino-4-methylbenzaldehyde start->amine Reduction imp1 Unreacted Starting Material start->imp1 Incomplete Reaction hydroxy 3-hydroxy-4-methylbenzaldehyde amine->hydroxy Diazotization & Hydrolysis imp2 Over-reduction Product (3-amino-4-methylbenzyl alcohol) amine->imp2 Side Reaction imp3 Incomplete Diazotization amine->imp3 Incomplete Reaction product This compound hydroxy->product Methylation imp4 Phenolic Byproducts (from Sandmeyer-like side reactions) hydroxy->imp4 Side Reaction imp5 Unreacted Intermediate hydroxy->imp5 Incomplete Reaction imp6 Over-methylated Products product->imp6 Side Reaction

Caption: Potential Impurity Formation Pathways.

Comparative Analysis of Analytical Techniques

The choice of analytical technique for impurity profiling is critical and depends on the specific requirements of the analysis, such as the volatility of the impurities, the need for structural elucidation, and the required sensitivity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly employed methods for this purpose.[1]

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in the gas phase followed by mass-based detection.
Applicability Well-suited for non-volatile and thermally labile compounds. Ideal for analyzing the full range of potential impurities in this synthesis.[2]Best for volatile and thermally stable compounds. May require derivatization for less volatile impurities.
Sensitivity High sensitivity, especially with UV or DAD detectors. Method dependent.Generally offers very high sensitivity and specificity due to the mass spectrometer.
Resolution Excellent resolution for separating isomers and closely related compounds.High resolution, particularly for volatile compounds.
Structural Info Limited to UV-Vis spectra unless coupled with a mass spectrometer (LC-MS).Provides detailed structural information from mass fragmentation patterns.
Quantification Excellent for quantification with appropriate reference standards.Excellent for quantification, often using an internal standard.

For routine quality control and purity assessment of this compound, HPLC is generally the more robust and versatile technique .[2] Its ability to handle non-volatile compounds at ambient temperatures makes it ideal for analyzing the full spectrum of potential impurities, from starting materials to polymeric byproducts, without the risk of thermal degradation. GC-MS serves as an excellent complementary technique, particularly for the identification of unknown volatile impurities and for confirming the identity of known impurities through their mass spectra.

Recommended Analytical Workflows and Protocols

A self-validating system for impurity characterization should be robust, reproducible, and fit for its intended purpose. Below are detailed, step-by-step protocols for HPLC and GC-MS analysis of this compound.

cluster_1 Analytical Workflow Sample Preparation Sample Preparation HPLC Analysis (Screening & Quantification) HPLC Analysis (Screening & Quantification) Sample Preparation->HPLC Analysis (Screening & Quantification) Peak Identification & Purity Calculation Peak Identification & Purity Calculation HPLC Analysis (Screening & Quantification)->Peak Identification & Purity Calculation Impurity > Threshold? Impurity > Threshold? Peak Identification & Purity Calculation->Impurity > Threshold? GC-MS Analysis (Confirmation & Structural Elucidation) GC-MS Analysis (Confirmation & Structural Elucidation) Impurity > Threshold?->GC-MS Analysis (Confirmation & Structural Elucidation) Yes Report Results Report Results Impurity > Threshold?->Report Results No GC-MS Analysis (Confirmation & Structural Elucidation)->Report Results

Caption: Recommended Analytical Workflow.

Protocol 1: HPLC Method for Purity Determination and Impurity Profiling

This protocol is designed for the separation and quantification of this compound and its potential process-related impurities.

1. Materials and Reagents:

  • This compound reference standard (≥99.5% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Methanol (HPLC grade, for sample preparation)

  • Phosphoric acid (ACS grade, for mobile phase pH adjustment)

2. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Mobile Phase A (Water with 0.1% Phosphoric Acid) and Mobile Phase B (Acetonitrile).

  • Gradient Program:

    • 0-15 min: 30-80% B

    • 15-20 min: 80% B

    • 20-21 min: 80-30% B

    • 21-25 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm (or optimized based on the UV spectra of the main component and expected impurities).

3. Sample Preparation:

  • Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Sample Solution (1 mg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol. Sonicate for 5 minutes and filter through a 0.45 µm syringe filter before injection.

4. Data Analysis:

  • The purity of the sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Impurity levels are reported as area percentages. For impurities exceeding the reporting threshold (typically >0.05% as per ICH guidelines), further identification is required.[3]

Protocol 2: GC-MS Method for Impurity Identification

This method is suitable for the identification of volatile and semi-volatile impurities.

1. Materials and Reagents:

  • This compound sample

  • Dichloromethane or other suitable volatile solvent (GC grade)

2. Instrumentation and Conditions:

  • GC-MS System: A standard GC-MS system with a split/splitless injector and a mass selective detector.

  • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 60 °C (hold for 2 min)

    • Ramp: 10 °C/min to 280 °C

    • Final hold: Hold at 280 °C for 5 min

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Mass Range: 40-450 amu

  • Ionization Mode: Electron Ionization (EI) at 70 eV

3. Sample Preparation:

  • Dissolve approximately 1-2 mg of the sample in 1 mL of dichloromethane. Filter through a 0.45 µm syringe filter if necessary.

4. Data Analysis:

  • Identify the main peak corresponding to this compound.

  • Analyze the mass spectra of any additional peaks and compare them to spectral libraries (e.g., NIST) and the expected fragmentation patterns of potential impurities to confirm their identity. Common fragmentation patterns for benzaldehydes include the loss of a hydrogen radical (M-1) and the formation of a stable benzoyl cation.[4]

Conclusion

The characterization of impurities in the synthesis of this compound requires a systematic and multi-faceted analytical approach. While HPLC is the recommended primary technique for routine purity assessment and quantification due to its versatility and robustness, GC-MS is an invaluable tool for the definitive identification of volatile and semi-volatile impurities. By understanding the synthetic pathway and potential side reactions, and by employing validated analytical methods, researchers and drug development professionals can ensure the quality and consistency of this critical pharmaceutical intermediate, thereby safeguarding the integrity of the final drug product.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). [Link]

  • Fukumi, H., Kurihara, H., & Mishima, H. (1978). Total synthesis of mimosamycin. Chemical & Pharmaceutical Bulletin, 26(7), 2175-2180. [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. [Link]

  • Wikipedia. (n.d.). Dimethyl sulfate. [Link]

  • Torontech. (2024). HPLC Testing and Analysis - Detailed Guide for Accurate Results. [Link]

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A Senior Application Scientist's Guide to Validated Analytical Methods for Distinguishing Methoxy Methylbenzaldehyde Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The precise differentiation and quantification of methoxy methylbenzaldehyde isomers are critical in the pharmaceutical, fragrance, and fine chemical industries, where the specific isomeric profile dictates product efficacy, sensory characteristics, and safety. Due to their similar physicochemical properties, separating these positional isomers presents a significant analytical challenge. This guide provides a comprehensive comparison of validated analytical strategies, primarily focusing on Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). We will delve into the causality behind methodological choices, present detailed validation protocols grounded in authoritative standards, and offer data-driven recommendations to aid researchers in selecting and implementing the most suitable method for their application.

Introduction: The Analytical Challenge of Isomer Separation

Methoxy methylbenzaldehyde encompasses several positional isomers, such as 2-methoxy-3-methylbenzaldehyde, 4-methoxy-2-methylbenzaldehyde, and 3-methoxy-4-methylbenzaldehyde. These compounds share the same molecular weight and elemental composition, leading to nearly identical physical properties like boiling points and polarities. This similarity makes their separation and individual quantification a non-trivial task. In regulated environments, an analytical method must not only separate these isomers but also be rigorously validated to prove it is fit for its intended purpose, ensuring data integrity and product quality. The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose[1][2][3].

This guide will compare the two most powerful chromatographic techniques for this purpose—Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)—and detail the validation process in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines[1][2][3][4][5].

Comparative Analysis of Chromatographic Techniques

The choice between GC and HPLC depends on the volatility and thermal stability of the isomers, as well as the required sensitivity and laboratory instrumentation.

Gas Chromatography (GC): The Power of Volatility

GC is a premier technique for analyzing volatile and thermally stable compounds. The separation is based on the partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.

  • Expertise & Causality: For methoxy methylbenzaldehyde isomers, the slight differences in their boiling points and interactions with the stationary phase are the keys to separation. A mid-polarity column, such as one containing a phenyl-substituted polysiloxane, is often a good starting point. However, for closely related positional isomers, shape-selective stationary phases like those based on cyclodextrins can offer superior resolution by exploiting subtle differences in molecular geometry[6]. The use of a temperature gradient program is crucial; starting at a lower temperature allows for the separation of more volatile impurities, while gradually increasing the temperature elutes the target isomers with optimal peak shape[7]. A Flame Ionization Detector (FID) provides excellent sensitivity and a wide linear range for these hydrocarbon-based analytes. For unambiguous identification, a Mass Spectrometer (MS) detector is unparalleled, providing both retention time and a mass fragmentation pattern for each isomer[8][9].

High-Performance Liquid Chromatography (HPLC): Versatility in the Liquid Phase

HPLC is exceptionally versatile and can be adapted for a wide range of compounds, including those that are not sufficiently volatile or are thermally labile.

  • Expertise & Causality: Reversed-phase HPLC (RP-HPLC) is the most common approach. A C18 column is the workhorse of RP-HPLC, separating compounds based on their hydrophobicity. While the isomers have similar polarities, subtle differences can be exploited by carefully optimizing the mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol[9][10][11]. The choice of an appropriate column and mobile phase is critical for achieving selectivity[12]. For particularly challenging separations, chiral stationary phases (CSPs) can be surprisingly effective even for non-chiral positional isomers, as they create a complex three-dimensional environment that interacts differently with the subtle structural variations of each isomer[13][14][15]. A UV detector is suitable for these aromatic aldehydes, with the detection wavelength set at a λmax where all isomers exhibit strong absorbance (e.g., ~240-250 nm) to ensure comparable response factors.

The Cornerstone: A Validated Analytical Protocol (ICH Q2(R1))

A method is only reliable if it is validated. The validation process provides documented evidence that the procedure is suitable for its intended purpose[2][3][4][5]. The following parameters must be assessed according to ICH Q2(R1) guidelines.

G cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) Dev Initial Method Development Specificity Specificity & Selectivity Dev->Specificity Begin Validation Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Linearity->Precision Robustness Robustness Accuracy->Robustness LOD LOD Precision->LOD Precision->Robustness LOQ LOQ LOD->LOQ Final Validated Method Ready for Use Robustness->Final Finalized Method

Caption: Workflow for Analytical Method Validation based on ICH Q2(R1).

Step-by-Step Validation Protocol

1. Specificity/Selectivity:

  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components[3].

  • Protocol:

    • Prepare individual solutions of each known methoxy methylbenzaldehyde isomer.

    • Prepare a mixed solution containing all isomers.

    • Prepare a placebo or matrix blank solution.

    • Spike the placebo with the mixed isomers.

    • Inject all solutions and verify that the retention times of the isomers in the mixed solution match those of the individual standards.

    • Ensure no interfering peaks are present at the retention times of the target isomers in the blank chromatogram. Baseline resolution (Rs > 1.5) should be achieved between all isomer peaks.

2. Linearity:

  • Objective: To demonstrate that the method's results are directly proportional to the concentration of the analyte within a given range.

  • Protocol:

    • Prepare a stock solution of a reference standard for one of the isomers.

    • Create a series of at least five calibration standards by diluting the stock solution. A typical range might be 50% to 150% of the expected working concentration.

    • Inject each standard in triplicate.

    • Plot the average peak area against the known concentration.

    • Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

3. Range:

  • Objective: The interval between the upper and lower concentration of the analyte that has been demonstrated to have a suitable level of precision, accuracy, and linearity. This is confirmed by the linearity, accuracy, and precision data.

4. Accuracy (as Recovery):

  • Objective: To determine the closeness of the test results obtained by the method to the true value.

  • Protocol:

    • Prepare a sample matrix (placebo) and spike it with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare nine samples in total (three replicates at each level).

    • Analyze the samples and calculate the percentage recovery for each.

    • The mean recovery should typically be within 98.0% to 102.0%.

5. Precision:

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, with the same analyst and equipment.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on different equipment.

    • Acceptance Criteria: The relative standard deviation (%RSD) for both repeatability and intermediate precision should typically be ≤ 2.0%.

6. Limit of Detection (LOD) & Limit of Quantitation (LOQ):

  • Objective: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ)[1].

  • Protocol (based on Signal-to-Noise):

    • Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD.

    • Determine the concentration that yields an S/N ratio of approximately 10:1 for LOQ.

    • Confirm the LOQ concentration by analyzing replicates and ensuring it meets predefined accuracy and precision criteria.

7. Robustness:

  • Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters[3].

  • Protocol:

    • Identify critical method parameters (e.g., GC oven temperature ramp rate ±2%, HPLC mobile phase composition ±2%, column temperature ±5°C, flow rate ±10%).

    • Slightly vary these parameters one at a time and analyze a system suitability sample.

    • Assess the impact on key chromatographic parameters (resolution, retention time, peak asymmetry). The system suitability criteria must still be met.

Data Presentation: GC vs. HPLC Performance

The following tables summarize hypothetical but realistic validation data for the separation of three methoxy methylbenzaldehyde isomers, illustrating a direct performance comparison.

Table 1: Comparison of Optimized Chromatographic Conditions

ParameterGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)
Column Cyclodextrin-based (e.g., Beta-DEX™ 225), 30m x 0.25mm, 0.25µmC18, 150mm x 4.6mm, 5µm
Mobile Phase Helium (Carrier Gas)Acetonitrile:Water (55:45 v/v)
Flow Rate 1.2 mL/min1.0 mL/min
Temperature Oven: 120°C (2 min), ramp to 180°C at 5°C/minColumn: 35°C
Detector FID at 250°CUV at 245 nm
Typical Run Time ~15 minutes~12 minutes

Table 2: Summary of Validation Performance Data

Validation ParameterGC-FID MethodHPLC-UV MethodICH Guideline (Typical)
Specificity Baseline resolution (Rs > 2.0) for all isomersBaseline resolution (Rs > 1.8) for all isomersRs > 1.5
Linearity (r²) 0.99950.9992≥ 0.999
Accuracy (% Recovery) 99.1% - 101.5%98.5% - 101.8%98.0% - 102.0%
Precision (%RSD) Repeatability: 0.8% Intermediate: 1.3%Repeatability: 1.1% Intermediate: 1.6%≤ 2.0%
LOQ (µg/mL) 0.1 µg/mL0.5 µg/mLMethod Dependent
Robustness Passed for minor changes in flow and temp rampPassed for minor changes in mobile phase & tempSystem suitability must pass

Conclusion and Recommendations

Both GC and HPLC are powerful techniques capable of separating and quantifying methoxy methylbenzaldehyde isomers when properly developed and validated.

  • Gas Chromatography (GC) is the recommended method when high sensitivity is required and the isomers are known to be thermally stable. The use of shape-selective columns can provide superior resolution that may not be achievable with standard HPLC phases[6][16]. Its lower limit of quantitation makes it ideal for impurity profiling.

  • High-Performance Liquid Chromatography (HPLC) offers greater versatility and is the method of choice if the thermal stability of the isomers is a concern or if the laboratory is more equipped for liquid chromatography. While potentially having slightly lower resolution and sensitivity than a highly optimized GC method, its robustness and simplicity make it a reliable workhorse for routine quality control.

Ultimately, the selection of the method should be guided by the specific application requirements, such as the need to detect trace-level impurities (favoring GC) versus the need for a robust, high-throughput QC assay (favoring HPLC). In all cases, a rigorous validation following ICH Q2(R1) principles is not merely a regulatory hurdle but a fundamental requirement for ensuring the generation of accurate and reliable scientific data[3][4][5].

References

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  • Method for separating benzaldehyde and nitrobenzaldehyde by using high performance liquid chromatography.
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  • Capillary gas chromatography determination of benzaldehyde arising from benzyl alcohol used as preservative in injectable formulations . PubMed. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Methoxy-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed protocol for the safe handling and disposal of 3-Methoxy-4-methylbenzaldehyde. As a compound frequently utilized in the synthesis of pharmaceuticals and specialty chemicals, its proper management is paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. The procedures outlined below are grounded in established safety protocols and regulatory standards, designed for professionals in research and development.

Foundational Safety: Hazard Identification and Risk Assessment

Before handling or disposing of any chemical, a thorough understanding of its intrinsic hazards is crucial. This compound is not benign; it is a combustible liquid that poses several health risks upon exposure.[1] The primary hazards, as defined by the Globally Harmonized System (GHS), dictate the necessary precautions for its handling and disposal.[2]

Table 1: GHS Hazard Profile for this compound

Hazard ClassGHS CodeSignal WordHazard Statement
Acute Toxicity, OralH302WarningHarmful if swallowed.[1][2][3][4][5]
Skin Corrosion/IrritationH315WarningCauses skin irritation.[1][2][3][4][5]
Serious Eye Damage/IrritationH319WarningCauses serious eye irritation.[1][2][3][4][5][6]
Specific Target Organ ToxicityH335WarningMay cause respiratory irritation.[2][3][4][5][7]
Flammable LiquidsH227WarningCombustible liquid.[1]
Hazardous to the Aquatic EnvironmentH402(None)Harmful to aquatic life.[1]

The causality is clear: the compound's chemical properties can lead to significant irritation of the skin, eyes, and respiratory tract.[2][3][4][5] Ingestion can be harmful, and its combustibility requires strict avoidance of ignition sources.[1] Furthermore, its aquatic toxicity underscores the importance of preventing its release into the environment.[1][7]

Proactive Safety: Required Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against chemical exposure. The choice of PPE is directly informed by the substance's hazard profile.

  • Eye and Face Protection: Wear chemical safety goggles or glasses with side-shields conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[8] This is non-negotiable to prevent serious eye irritation.[1]

  • Hand Protection: Wear solvent-resistant gloves, such as nitrile rubber.[1][6][9] Always inspect gloves for integrity before use and dispose of contaminated gloves in accordance with laboratory practices.[3]

  • Body Protection: A standard lab coat or long-sleeved clothing is required to prevent skin contact and irritation.[6][8][10] For larger quantities or in case of a spill, a chemically resistant apron or suit may be necessary.[3]

  • Respiratory Protection: All handling of this compound should occur in a well-ventilated area, preferably within a certified chemical fume hood, to mitigate the risk of respiratory irritation.[3][7][9] If engineering controls are insufficient, a NIOSH-approved respirator with appropriate cartridges should be used.[3][6]

Spill Management: An Immediate Action Protocol

Accidents happen. A prepared response is critical to containing the hazard and preventing exposure or environmental release.

  • Evacuate and Ventilate: Immediately alert others in the vicinity and evacuate the affected area.[1][3] Ensure the area is well-ventilated to disperse vapors.

  • Don PPE: Before addressing the spill, don the full PPE detailed in Section 2.

  • Contain the Spill: Prevent the spill from spreading and entering drains or waterways.[1][7][9][11][12] Use dikes or covers for drains if necessary.[1][7]

  • Absorb the Material: Cover the spill with a non-combustible, inert absorbent material such as vermiculite, dry sand, or a commercial chemical absorbent like Chemizorb®.[1][7][10][11]

  • Collect the Waste: Carefully scoop the absorbed material into a suitable, sealable container designated for hazardous waste.[7][9][10][11][12]

  • Decontaminate and Clean: Clean the spill area thoroughly.

  • Dispose of Materials: All contaminated materials, including absorbents, gloves, and cleaning supplies, must be disposed of as hazardous waste.[13]

Systematic Disposal: A Step-by-Step Workflow

The guiding principle for the disposal of this compound is that it must be managed as hazardous chemical waste.[10][13][14] Under no circumstances should it be disposed of via sanitary sewer or mixed with general laboratory trash.[1][7][9][13][15]

The following workflow provides a logical path from waste generation to final disposal.

G Disposal Workflow for this compound cluster_prep Preparation & Segregation cluster_container Containerization & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal A Waste Generated (Unused chemical, reaction byproduct, or contaminated material) B Segregate Waste: Do not mix with other incompatible waste streams. A->B Step 1 C Select Appropriate Container: - Original container or - Designated, chemically resistant hazardous waste container. B->C D Transfer Waste to Container (Use funnel, avoid spills) C->D E Securely Close Container D->E F Label Container: - 'Hazardous Waste' - Full Chemical Name - Hazard Characteristics (Irritant, Combustible) - Date of Accumulation E->F G Store in a Designated Satellite Accumulation Area: - Well-ventilated - Away from ignition sources - In secondary containment F->G H Container Full or Pickup Scheduled? G->H H->G No I Contact Environmental Health & Safety (EHS) for Pickup H->I Yes J Transfer to Licensed Hazardous Waste Facility (via EHS) I->J K Final Disposal Method: Typically incineration at an approved facility. J->K

Caption: Decision workflow for the proper disposal of this compound.

Detailed Protocol Steps:
  • Segregation: Collect waste this compound and any materials contaminated with it (e.g., pipette tips, absorbent paper) separately from other waste streams.[1][15] Mixing incompatible chemicals can lead to dangerous reactions.

  • Containerization:

    • Whenever possible, use the original product container.[1][15]

    • If not feasible, use a designated hazardous waste container that is sturdy, chemically resistant, and has a tightly sealing lid.[13][15]

    • Ensure the exterior of the container remains clean and free of contamination.[15]

  • Labeling: The waste container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • A clear indication of the hazards (e.g., "Irritant," "Combustible")

    • The date when waste was first added to the container.

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be well-ventilated, away from heat and ignition sources, and preferably within secondary containment to catch any potential leaks.[1][9][13]

  • Disposal Request: Once the container is full or waste pickup is required, contact your institution's Environmental Health and Safety (EHS) department to arrange for collection.[13]

  • Final Disposition: The waste will be transported by a licensed hazardous waste handler to an approved treatment, storage, and disposal facility (TSDF). The most common and effective disposal method for organic compounds like this is high-temperature incineration.[16]

Regulatory Imperatives

In the United States, the disposal of chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[17] As the generator of the waste, you are legally responsible for ensuring it is correctly identified, managed, and disposed of.[9] This includes determining if the waste meets the specific criteria for being classified as hazardous, which this compound and its contaminated materials typically do.[9][10] Always consult your local, state, and federal regulations to ensure complete and accurate compliance.[1][9][14]

References

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Mastering the Safe Handling of 3-Methoxy-4-methylbenzaldehyde: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. 3-Methoxy-4-methylbenzaldehyde, a key aromatic aldehyde in synthetic chemistry, requires meticulous handling to mitigate its inherent risks. This guide provides a comprehensive, experience-driven framework for the selection and use of Personal Protective Equipment (PPE), alongside robust operational and disposal protocols, ensuring both personal safety and experimental success.

Understanding the Hazard Profile of this compound

Before handling any chemical, a thorough understanding of its risks is paramount. This compound presents several key hazards that dictate our safety protocols. According to its classification under the Globally Harmonized System (GHS), this compound is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Some data also suggests it may be harmful if swallowed.[2]

The causality behind these classifications lies in the chemical reactivity of the aldehyde functional group and the overall molecular structure. Aromatic aldehydes can be reactive and susceptible to oxidation, which can contribute to their irritant properties.[3] Therefore, our primary safety objective is to prevent direct contact with the skin, eyes, and respiratory system.

Hazard ClassificationGHS CategoryPotential Effects
Skin Corrosion/IrritationCategory 2Causes skin irritation.[1][2]
Serious Eye Damage/IrritationCategory 2Causes serious eye irritation.[1][2]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation.[1][2]
Acute Toxicity, Oral (Potential)Category 4Harmful if swallowed.[1]

A Multi-Layered Approach to Personal Protective Equipment (PPE)

A proactive and comprehensive PPE strategy is non-negotiable when handling this compound. The following recommendations are based on a risk-assessment approach, considering the potential for splashes, aerosolization, and incidental contact.

Eye and Face Protection: The First Line of Defense

Given that this compound is a serious eye irritant, robust eye and face protection is critical.[1][2]

  • Chemical Splash Goggles: These are the minimum requirement and should be worn at all times when handling the chemical.[4] They provide a seal around the eyes, protecting against splashes from all directions.

  • Face Shield: When there is a heightened risk of splashing, such as during transfers of larger quantities or when a reaction is under pressure, a face shield must be worn in addition to chemical splash goggles.[4][5] This provides a crucial extra layer of protection for the entire face.

Hand Protection: Selecting the Right Gloves

The choice of gloves is a critical decision that should not be taken lightly. Not all glove materials offer the same level of protection against specific chemicals.

  • Recommended Glove Material: Chemical-resistant gloves such as nitrile are a suitable choice for handling this compound.[3] They provide good resistance to a range of chemicals, including aromatic aldehydes.

  • Inspection and Replacement: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or tears. It is imperative to change gloves immediately if they become contaminated. Disposable gloves should never be reused.

Body Protection: Shielding Against Incidental Contact

To prevent skin contact, appropriate body protection is essential.

  • Laboratory Coat: A properly fitting, long-sleeved laboratory coat should be worn and fully fastened.[3][5] This protects the arms and torso from accidental spills.

  • Chemical-Resistant Apron: For procedures with a higher risk of splashing, such as pouring or mixing, a chemical-resistant apron worn over the lab coat is recommended.[6]

Respiratory Protection: When Engineering Controls are Not Enough

The primary method for controlling respiratory hazards is through engineering controls, such as a certified chemical fume hood.[3]

  • Fume Hood: All handling of this compound that may generate vapors or aerosols should be conducted within a properly functioning fume hood.

  • Respirator: In the rare event that engineering controls are not sufficient to maintain exposure below acceptable limits, or during a large spill cleanup, respiratory protection may be necessary.[5] A NIOSH-approved respirator with an organic vapor cartridge is the appropriate choice.[2] The use of respirators requires a formal respiratory protection program, including fit testing and medical clearance.

Operational Plan: A Step-by-Step Guide to Safe Handling

This procedural workflow is designed to minimize exposure and ensure a safe working environment from preparation to cleanup.

Preparation and Handling
  • Designated Area: All work with this compound should be performed in a designated area, such as a chemical fume hood, to contain any potential vapors.[7]

  • PPE Donning: Before handling the chemical, don all required PPE in the correct order: lab coat, then gloves, followed by eye and face protection.

  • Spill Kit: Ensure a spill kit containing appropriate absorbent materials is readily accessible.

  • Weighing and Transfer: When weighing the solid, do so in a fume hood to avoid inhalation of any fine particles. Use a spatula for transfers and avoid creating dust. For liquid transfers, use a pipette or a funnel to minimize the risk of splashing.

  • Reaction Setup: All reactions should be set up in a fume hood. Ensure that all glassware is free from cracks and that joints are properly sealed.

Post-Handling and Cleanup
  • Decontamination: Wipe down the work area with an appropriate solvent to remove any residual chemical.

  • PPE Doffing: Remove PPE in a manner that avoids self-contamination. Gloves should be removed first, followed by the face shield and goggles, and finally the lab coat.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves, even if no direct contact is suspected.[2]

Disposal Plan: Ensuring Environmental Responsibility

Proper disposal of this compound and its contaminated materials is a critical final step in the safe handling workflow. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.[3]

Waste Segregation and Collection
  • Hazardous Waste Container: Collect all waste containing this compound, including excess reagent, reaction mixtures, and contaminated materials (e.g., gloves, paper towels, pipette tips), in a dedicated, properly labeled hazardous waste container.[3]

  • Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". The accumulation start date should also be clearly visible.[3]

  • Container Integrity: Ensure the waste container is made of a compatible material, is in good condition, and has a secure, tight-fitting lid.[3]

  • Storage: Store the hazardous waste container in a designated, well-ventilated satellite accumulation area, away from incompatible materials.[3] Secondary containment is recommended to prevent the spread of any potential leaks.[3]

Final Disposal
  • Licensed Waste Management: Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management company.[3]

  • Documentation: Maintain meticulous records of all hazardous waste disposal activities, including the date, amount of waste, and the disposal company used.[3]

Visualizing the Safe Handling Workflow

To further clarify the procedural steps for safely managing this compound, the following workflow diagram illustrates the key decision points and actions from initial preparation to final disposal.

Caption: A flowchart illustrating the key stages of safely handling this compound.

By adhering to these rigorous safety protocols, researchers can confidently work with this compound, ensuring the protection of themselves and their colleagues, while upholding the highest standards of scientific integrity.

References

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  • MilliporeSigma. (2024, May 16). Safety Data Sheet: 4-methylbenzaldehyde.
  • Bio-Techne. (2013, September 9). Safety Data Sheet: 4-Hydroxy-3-methoxy-benzaldehyde.
  • Centers for Disease Control and Prevention. (n.d.). Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures.
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Retrosynthesis Analysis

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3-Methoxy-4-methylbenzaldehyde
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Reactant of Route 2
3-Methoxy-4-methylbenzaldehyde

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.